(-)-Pisatin
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,12S)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMRDTLRSDRUSU-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3[C@@](CO2)(C4=CC5=C(C=C4O3)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942240 | |
| Record name | 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3187-47-1, 20186-22-5 | |
| Record name | rel-(6aR,12aR)-3-Methoxy-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pisatin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020186225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PISATIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498E2M1IW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PISATIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4PE9U3RE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of (-)-Pisatin in Pisum sativum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pisatin (B126560) is an isoflavonoid (B1168493) phytoalexin produced by the garden pea, Pisum sativum, as a defense mechanism against microbial attack. Its discovery marked a pivotal moment in the study of plant-pathogen interactions, as it was the first phytoalexin to be isolated and chemically characterized. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biosynthesis of this compound, with a focus on the experimental protocols and quantitative data that are essential for researchers in the fields of natural product chemistry, plant biology, and drug development.
The Seminal Discovery
The journey to understanding pisatin (B192138) began with the pioneering work of Cruickshank and Perrin in the early 1960s. Their research, published in the Australian Journal of Biological Sciences in 1961, laid the foundation for the field of phytoalexin research. They demonstrated that pea pods, when challenged with the non-pathogenic fungus Monilinia fructicola, produced a substance that inhibited fungal growth. This substance, which they named pisatin, was absent in healthy, unchallenged pea tissue.
Physicochemical Properties and Structure Elucidation
Initial characterization of pisatin revealed it to be a weakly laevorotatory pterocarpan (B192222). Through a combination of classical chemical degradation and spectroscopic techniques, its structure was elucidated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₆ | |
| Molecular Weight | 314.29 g/mol | |
| Melting Point | 72°C | |
| UV λmax (in ethanol) | 286 nm, 309 nm | [1] |
| Optical Rotation | Weakly laevorotatory |
The definitive structure of this compound was confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| Data not yet available in the searched literature. | Data not yet available in the searched literature. | Data not yet available in the searched literature. |
Mass Spectrometry: The fragmentation pattern of pterocarpans like pisatin in Electron Ionization Mass Spectrometry (EI-MS) typically involves retro-Diels-Alder (RDA) reactions of the heterocyclic ring system, providing key structural information. The molecular ion peak (M+) is observed, followed by characteristic fragment ions resulting from the cleavage of the pterocarpan skeleton.
Experimental Protocols
This section details the key experimental methodologies for the induction, extraction, purification, and quantification of pisatin.
Induction of Pisatin Biosynthesis
Pisatin production can be induced in Pisum sativum tissues, most commonly the endocarp of immature pea pods, using a variety of elicitors.
Workflow for Pisatin Induction
Caption: General workflow for the induction of pisatin in pea pods.
Elicitor Preparation:
-
Fungal Spore Suspension: Spores of a non-pathogenic fungus like Monilinia fructicola or *Fusarium solani f. sp. phaseoli are suspended in sterile distilled water to a concentration of approximately 4 x 10⁶ spores/mL[2].
-
Chitosan Solution: A stock solution of chitosan is prepared by dissolving it in a dilute acid (e.g., 0.1 M acetic acid) and then adjusting the pH to near neutral. Working solutions are typically in the range of 1 mg/mL[2].
-
Copper (II) Chloride (CuCl₂) Solution: Solutions of CuCl₂ in sterile distilled water are used at concentrations that can range from 0.1 mM to 5 mM.
Extraction and Quantification
A widely used and relatively simple method for the extraction and quantification of pisatin relies on its solubility in non-polar solvents and its characteristic UV absorbance.
Protocol for Hexane (B92381) Extraction and Spectrophotometric Quantification: [2]
-
Extraction:
-
Place the treated pea pod endocarp tissue (typically around 400 mg fresh weight) into a glass vial.
-
Add 5 mL of hexane and incubate in the dark for 4 hours.
-
Decant the hexane extract into a beaker and evaporate the solvent in a fume hood under low light conditions.
-
-
Quantification:
-
Dissolve the residue in 1 mL of 95% ethanol.
-
Measure the absorbance at 309 nm using a spectrophotometer.
-
To confirm the purity of the pisatin, a UV spectrum from 220-320 nm can be recorded. Pure pisatin exhibits a characteristic spectrum with peaks at 286 nm and 309 nm, and the ratio of absorbance at 309 nm to 286 nm is 1.47[1].
-
Calculate the concentration of pisatin using the following equation: 1.0 OD₃₀₉ unit = 43.8 µg/mL pisatin (for a 1 cm pathlength)[2].
-
Chromatographic Purification
For obtaining highly pure pisatin for structural or biological studies, chromatographic techniques are employed.
-
Thin-Layer Chromatography (TLC): Silica gel plates can be used for the separation of pisatin. A common solvent system for pterocarpans is a mixture of a non-polar solvent like hexane or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or chloroform.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is a standard method for the purification and quantification of pisatin. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Pisatin can be detected by its UV absorbance at 309 nm.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid branch.
Pisatin Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound in Pisum sativum.
Key Enzymes in Pisatin Biosynthesis:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the initial step of the phenylpropanoid pathway.
-
Chalcone synthase (CHS) and Chalcone isomerase (CHI): Key enzymes in flavonoid and isoflavonoid biosynthesis.
-
Isoflavone synthase (IFS): Directs the pathway towards isoflavonoids.
-
Isoflavone reductase (IFR): A crucial enzyme in the later stages of pterocarpan biosynthesis.
-
6a-hydroxymaackiain-3-O-methyltransferase (HMM): Catalyzes the final step in pisatin biosynthesis, the methylation of (+)-6a-hydroxymaackiain.
Table 3: Kinetic Parameters of Key Enzymes in Pisatin Biosynthesis
| Enzyme | Substrate | Km | Vmax | Reference |
| 6a-hydroxymaackiain-3-O-methyltransferase (HMM) | (+)-6a-hydroxymaackiain | 2.3 µM | Data not yet available | [3] |
| 6a-hydroxymaackiain-3-O-methyltransferase (HMM) | S-adenosyl-L-methionine | 35 µM | Data not yet available | [3] |
Regulation of Pisatin Biosynthesis: The Signaling Cascade
The induction of pisatin biosynthesis is a tightly regulated process that involves a complex signal transduction pathway, initiated by the perception of elicitor molecules at the plant cell surface. While the complete pathway in Pisum sativum is still under investigation, it is known to involve Mitogen-Activated Protein Kinase (MAPK) cascades, which are conserved signaling modules in eukaryotes.
Elicitor-Induced Signaling Pathway for Phytoalexin Synthesis
Caption: A generalized model of the MAPK signaling cascade leading to phytoalexin biosynthesis.
This signaling cascade ultimately leads to the activation of transcription factors that bind to the promoter regions of phytoalexin biosynthetic genes, upregulating their expression and leading to the accumulation of pisatin at the site of attempted infection.
Quantitative Data on Pisatin Induction
The amount of pisatin produced by pea tissues varies depending on the elicitor used, its concentration, and the duration of exposure.
Table 4: Pisatin Yield in Pea Pods in Response to Various Elicitors
| Elicitor | Concentration | Incubation Time (hours) | Pisatin Yield (µg/g fresh weight) | Reference |
| Fusarium solani f. sp. phaseoli | 4 x 10⁶ spores/mL | 24 | ~100 | [2] |
| Chitosan | 1 mg/mL | 24 | ~80 | [2] |
| Water (Control) | - | 24 | < 5 | [2] |
| Copper (II) Chloride | 2 mM | 24 | Data not yet available | |
| Copper-Asparagine Complex | - | 40 | Variable, dependent on complex concentration |
Conclusion
The discovery of this compound in Pisum sativum was a landmark achievement that opened up the field of phytoalexin research. Understanding the biosynthesis of this important plant defense compound, as well as the signaling pathways that regulate its production, is crucial for developing novel strategies for crop protection. Furthermore, the unique chemical structure and biological activity of pisatin make it an interesting lead compound for drug discovery and development. This technical guide provides a comprehensive resource for researchers seeking to build upon the foundational knowledge of this fascinating natural product.
References
(-)-Pisatin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pisatin (B126560), a pterocarpan (B192222) phytoalexin produced by the pea plant (Pisum sativum), stands as a cornerstone in the study of plant-pathogen interactions. As the first phytoalexin to be chemically identified, it has been the subject of extensive research, revealing its potent antifungal properties and the intricate biochemical pathways governing its synthesis and detoxification. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, induction, and bioactivity assessment are presented, alongside a depiction of its biosynthetic pathway and the signaling cascades that regulate its production. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.
Chemical Structure and Properties
This compound is a chiral pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its chemical formula is C₁₇H₁₄O₆, with a molecular weight of 314.29 g/mol .[1] The stereochemistry of this compound is crucial for its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (6aS,12aS)-3-Methoxy-6H-[1][2]dioxolo[3][4]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol |
| CAS Number | 20186-22-5[1] |
| Molecular Formula | C₁₇H₁₄O₆[1] |
| Molecular Weight | 314.29 g/mol [1] |
| InChI Key | LZMRDTLRSDRUSU-DLBZAZTESA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 60-61 °C |
| Boiling Point | 483 °C at 760 mmHg |
| Density | 1.501 g/cm³ |
| Solubility in Water | 0.03 mg/mL at 23 °C |
| Solubility in Organic Solvents | High solubility in ethanol (B145695), ether, and other organic solvents.[3] Quantitative data in common laboratory solvents such as DMSO, ethanol, and acetone (B3395972) are not readily available in the literature. |
| Appearance | Colorless crystals |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| UV Absorption (in Ethanol) | λmax at 286 nm and 309 nm |
| ¹H and ¹³C NMR | Detailed assigned ¹H and ¹³C NMR data with chemical shifts and coupling constants are not fully available in the reviewed literature. |
| Mass Spectrometry (LC-MS) | Precursor Ion: [M-H₂O+H]⁺ at m/z 297.075. Major Fragment Ions (m/z): 297.0765, 282.0525, 254.0583, 225.0553, 168.0583. |
Biosynthesis and Regulation
The biosynthesis of this compound in Pisum sativum is a multi-step enzymatic process that begins with the general phenylpropanoid pathway. A key feature of this pathway is the involvement of intermediates with an opposite stereochemical configuration to the final product.
Biosynthetic Pathway
The pathway commences with L-phenylalanine and proceeds through a series of enzymatic reactions to form the pterocarpan skeleton. The final step involves the methylation of (+)-6a-hydroxymaackiain by the enzyme (+)-6a-hydroxymaackiain-3-O-methyltransferase (HMM).
Regulation of Biosynthesis
Pisatin biosynthesis is induced in response to various biotic and abiotic elicitors. Fungal cell wall components, such as oligogalacturonides, and heavy metal salts like copper chloride are potent inducers. The signaling cascade involves the activation of defense-related genes, including those encoding the enzymes of the phenylpropanoid and isoflavonoid (B1168493) pathways.
Biological Activity and Mechanism of Action
This compound exhibits broad-spectrum antifungal activity, although its potency varies among different fungal species. It is a key component of the defense mechanism of Pisum sativum against pathogenic fungi.
Mechanism of Action: The precise mechanism of action is not fully elucidated but is believed to involve the disruption of fungal cell membranes and inhibition of key metabolic enzymes.
Fungal Detoxification: Some fungal pathogens of pea, such as Nectria haematococca, have evolved a detoxification mechanism to overcome the antifungal effects of pisatin. This involves the demethylation of pisatin at the 3-O-position by a specific cytochrome P450 enzyme known as pisatin demethylase (PDA), rendering the molecule significantly less toxic.
Experimental Protocols
The following section provides detailed methodologies for key experiments related to this compound research.
Isolation and Purification of this compound from Pisum sativum
This protocol is adapted from established methods for the extraction and purification of pisatin from pea pods.
Protocol:
-
Inoculation: Freshly harvested pea pods are surface sterilized and inoculated with a spore suspension of a non-pathogenic fungus (e.g., Monilinia fructicola) to elicit pisatin production.
-
Incubation: The inoculated pods are incubated in a humid chamber at 20-25°C for 48-72 hours.
-
Extraction: The diffusate from the pods is collected and extracted three times with an equal volume of hexane.
-
Purification: The hexane extracts are pooled, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure. The residue is redissolved in a small volume of ethanol and subjected to column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate (B1210297) gradient.
-
Crystallization: Fractions containing pisatin are identified by thin-layer chromatography (TLC), pooled, and evaporated. The resulting solid is recrystallized from ethanol or methanol to yield pure this compound crystals.
In Vitro Antifungal Activity Assay
This protocol describes a general method for assessing the antifungal activity of this compound using a broth microdilution assay.
Protocol:
-
Preparation of Fungal Inoculum: A fresh culture of the test fungus is used to prepare a spore suspension in a suitable broth (e.g., potato dextrose broth) and adjusted to a final concentration of 1 x 10⁵ spores/mL.
-
Preparation of Pisatin Solutions: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in the culture broth to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% (v/v) to avoid solvent toxicity.
-
Assay Setup: In a 96-well microtiter plate, 100 µL of the fungal inoculum is added to each well containing 100 µL of the pisatin dilutions. A positive control (fungal inoculum with broth and DMSO) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at the optimal growth temperature for the fungus (typically 25-28°C) for 24-72 hours.
-
Data Analysis: Fungal growth is assessed by measuring the optical density at 600 nm using a microplate reader. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of pisatin that completely inhibits visible fungal growth.
Pisatin Demethylase (PDA) Enzyme Assay
This assay measures the activity of the fungal enzyme responsible for detoxifying pisatin.
Protocol:
-
Preparation of Fungal Microsomes: The fungus is grown in a liquid culture containing a low concentration of pisatin to induce PDA expression. Mycelia are harvested, and microsomes are prepared by differential centrifugation.
-
Assay Mixture: The reaction mixture contains fungal microsomes, NADPH, and a known concentration of this compound in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 30°C for a specific time period.
-
Extraction and Analysis: The reaction is stopped, and the products are extracted with ethyl acetate. The extract is analyzed by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to quantify the amount of the demethylated product, (+)-6a-hydroxymaackiain, formed.
Conclusion
This compound remains a molecule of significant interest in the fields of plant science, phytopathology, and natural product chemistry. Its role as a phytoalexin has provided valuable insights into the complex defense mechanisms of plants. The detailed chemical, physical, and biological data, along with the experimental protocols presented in this guide, are intended to facilitate further research into this fascinating natural product and its potential applications. The continued study of this compound and its biosynthetic pathway may lead to new strategies for enhancing disease resistance in crops and the discovery of novel antifungal agents.
References
Biosynthesis of (+)-Pisatin in Legumes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pisatin is the primary phytoalexin produced by the pea plant (Pisum sativum) in response to pathogen attack or abiotic stress. As a member of the pterocarpan (B192222) class of isoflavonoids, its biosynthesis is of significant interest for understanding plant defense mechanisms and for potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the (+)-pisatin biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the core biochemical processes to serve as a comprehensive resource for researchers in the field.
The (+)-Pisatin Biosynthetic Pathway
The biosynthesis of (+)-pisatin is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid (B1168493) branch. A unique feature of pisatin (B192138) biosynthesis in pea is the involvement of intermediates with a (-) stereochemistry, while the final product, (+)-pisatin, possesses a (+) stereochemistry.[1][2] The pathway is induced by various elicitors, including microbial infection and treatment with copper chloride (CuCl₂).[3][4]
The key enzymatic steps are outlined below:
-
Phenylalanine to 4-Coumaroyl-CoA: The pathway initiates with the deamination of L-phenylalanine to trans-cinnamate, followed by hydroxylation to form 4-coumarate. Subsequent activation by Coenzyme A yields 4-coumaroyl-CoA.[5]
-
Formation of the Isoflavone (B191592) Backbone: Three molecules of malonyl-CoA are condensed with 4-coumaroyl-CoA and cyclized to form a chalcone, which is then isomerized to an isoflavone. A series of hydroxylation and rearrangement reactions lead to the formation of 2,7,4'-trihydroxyisoflavanone.[5]
-
Branch Point to (-)-Sophorol (B1260885): The pathway then proceeds through a series of reactions including methylation and the formation of a methylenedioxy bridge to yield 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049).[5] This intermediate is then reduced by isoflavone reductase (IFR) in an NADPH-dependent reaction to form the isoflavanone (B1217009) (-)-sopherol.[6][7]
-
Conversion of (-)-Sophorol to (+)-Maackiain: (-)-Sophorol is further metabolized in a series of steps that are not yet fully elucidated but involve the action of sophorol (B1235898) reductase and other enzymes.[1][8] This part of the pathway involves a stereochemical inversion, leading to the formation of (+)-maackiain.[5]
-
Hydroxylation to (+)-6a-Hydroxymaackiain: (+)-Maackiain undergoes hydroxylation at the 6a position to form (+)-6a-hydroxymaackiain.[5]
-
Final Methylation to (+)-Pisatin: The terminal step in the pathway is the methylation of the 3-hydroxyl group of (+)-6a-hydroxymaackiain by S-adenosyl-L-methionine:6a-hydroxymaackiain 3-O-methyltransferase (HMKMT) , using S-adenosylmethionine (SAM) as the methyl donor, to yield (+)-pisatin.[3][9]
Quantitative Data
Quantitative data for the enzymes of the (+)-pisatin biosynthetic pathway is crucial for understanding its regulation and kinetics. The following table summarizes the available data.
| Enzyme | Substrate | K_m_ | V_max_ | Optimal pH | Optimal Temperature (°C) | Source(s) |
| Isoflavone Reductase (IFR) | 2',7-dihydroxy-4',5'-methylenedioxyisoflavone | Data not available | Data not available | Data not available | Data not available | |
| Sophorol Reductase | (-)-Sophorol | Data not available | Data not available | Data not available | Data not available | |
| 6a-Hydroxymaackiain 3-O-Methyltransferase (HMKMT) | (+)-6a-Hydroxymaackiain | 2.3 µM | Data not available | 7.9 | Data not available | [1] |
| S-adenosyl-L-methionine | 35 µM | Data not available | 7.9 | Data not available | [1] |
Experimental Protocols
Elicitation of Pisatin Biosynthesis in Pea Pods
This protocol describes the induction of pisatin production in immature pea pods using an elicitor solution.
Materials:
-
Immature pea pods (1.5-2.0 cm in length)
-
Elicitor solution (e.g., 5 mM CuCl₂ in sterile deionized water)
-
Sterile deionized water (control)
-
Sterile petri dishes (60 x 15 mm)
-
Humid chamber (e.g., a plastic container with wet paper towels)
-
Micropipette and sterile tips
-
Forceps and scalpel
Procedure:
-
Harvest fresh, immature pea pods.
-
Surface sterilize the pods by rinsing with sterile deionized water.
-
Aseptically open the pods along the suture using a sterile scalpel.
-
Place the two halves of each pod, endocarp side up, into sterile petri dishes.
-
Apply 50 µL of the elicitor solution (e.g., 5 mM CuCl₂) or sterile water (control) to the endocarp surface of each pod half.
-
Place the petri dishes in a humid chamber and incubate at room temperature (approximately 22-25°C) in the dark for 24-48 hours.
Extraction and Quantification of Pisatin
This protocol details the extraction of pisatin from elicited pea pods and its quantification using spectrophotometry.
Materials:
-
Elicited pea pod halves
-
Glass vials (20 mL) with caps
-
Beakers
-
Fume hood
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Place the elicited pea pod halves into a 20 mL glass vial.
-
Add 5 mL of hexane to each vial, ensuring the tissue is fully submerged.
-
Cap the vials and incubate at room temperature in the dark for 4 hours with occasional gentle shaking.
-
Decant the hexane extract into a clean beaker.
-
Evaporate the hexane in a fume hood.
-
Dissolve the dried residue in 1 mL of 95% ethanol.
-
Transfer the ethanol solution to a quartz cuvette.
-
Measure the absorbance at 309 nm using a spectrophotometer, with 95% ethanol as the blank.
-
Calculate the concentration of pisatin using the molar extinction coefficient (ε₃₀₉ = 7,760 M⁻¹cm⁻¹). The concentration in µg/mL can be calculated using the formula: Concentration (µg/mL) = (Absorbance at 309 nm / 7760) * 314.29 * 1000.
Protein Extraction from Pea Seedlings for Enzyme Assays
This protocol describes a general method for extracting soluble proteins from etiolated pea seedlings suitable for enzyme activity assays.
Materials:
-
Etiolated pea seedlings (grown in the dark for 7-10 days)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol)
-
Polyvinylpolypyrrolidone (PVPP)
-
Centrifuge and centrifuge tubes
-
Cheesecloth
Procedure:
-
Harvest the etiolated pea seedlings and immediately freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add a small amount of PVPP (approximately 10% of the tissue weight) to the powder to bind phenolic compounds.
-
Add 2-3 volumes of ice-cold extraction buffer to the powder and continue grinding until a homogenous slurry is formed.
-
Filter the slurry through four layers of cheesecloth into a pre-chilled centrifuge tube.
-
Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude soluble protein extract. This extract can be used for enzyme assays or further purification.
General Enzyme Assay for Reductases (Adapted for Isoflavone Reductase and Sophorol Reductase)
This protocol provides a general framework for assaying NADPH-dependent reductase activity, which can be adapted for isoflavone reductase and sophorol reductase. The specific substrate and product detection methods will need to be optimized for each enzyme.
Materials:
-
Crude protein extract or purified enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Substrate stock solution (e.g., 2',7-dihydroxy-4',5'-methylenedioxyisoflavone for IFR or (-)-sophorol for sophorol reductase, dissolved in a suitable solvent like DMSO)
-
NADPH stock solution (in assay buffer)
-
Spectrophotometer or HPLC system
Procedure (Spectrophotometric Assay):
-
Set up the reaction mixture in a cuvette containing assay buffer, substrate, and enzyme extract.
-
Pre-incubate the mixture at the desired temperature for a few minutes.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of the reaction can be calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADPH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).
Procedure (HPLC-based Assay):
-
Set up the reaction mixture as described above in a microcentrifuge tube.
-
Incubate at the desired temperature for a specific time period.
-
Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate (B1210297) or by boiling).
-
Extract the product from the reaction mixture.
-
Analyze the extracted product and remaining substrate by HPLC using an appropriate column and mobile phase.
-
Quantify the product formation by comparing the peak area to a standard curve.
Visualizations
Figure 1. The biosynthetic pathway of (+)-pisatin in Pisum sativum.
Figure 2. General experimental workflow for studying pisatin biosynthesis.
Conclusion
The biosynthesis of (+)-pisatin in legumes, particularly in pea, represents a fascinating and complex metabolic pathway. Understanding the enzymes, intermediates, and regulatory mechanisms involved is essential for harnessing the potential of this phytoalexin for crop protection and therapeutic applications. This technical guide provides a foundational resource for researchers, offering a synthesis of current knowledge, practical experimental protocols, and clear visual representations of the pathway. Further research is needed to fully elucidate all the enzymatic steps and their kinetic properties, which will undoubtedly open new avenues for the biotechnological production of this important plant secondary metabolite.
References
- 1. Frontiers | Overexpression of Soybean Isoflavone Reductase (GmIFR) Enhances Resistance to Phytophthora sojae in Soybean [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of dihydrofolate reductase from soybean seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and Partial Characterization of Cellulases from Expanding Pea Epicotyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular cloning of isoflavone reductase from pea (Pisum sativum L.): evidence for a 3R-isoflavanone intermediate in (+)-pisatin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the Phytoalexin Pisatin : Isoflavone Reduction and Further Metabolism of the Product Sophorol by Extracts of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and kinetic analysis of pea (Pisum sativum L.) NADPH:protochlorophyllide oxidoreductase expressed as a fusion with maltose-binding protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of (-)-Pisatin in Plant Defense Mechanisms: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(-)-Pisatin (B126560) is the primary phytoalexin produced by the pea plant (Pisum sativum) and plays a crucial role in its defense against pathogenic fungi. As a pterocarpan (B192222) isoflavonoid (B1168493), its synthesis is induced upon pathogen recognition, leading to the accumulation of this antimicrobial compound at the site of infection. This technical guide provides a comprehensive overview of the biosynthesis of this compound, the signaling pathways that regulate its production, and the mechanisms by which some fungal pathogens have evolved to detoxify it. Detailed experimental protocols for the extraction and quantification of pisatin (B192138) are provided, along with a summary of key quantitative data. Visual diagrams of the biosynthetic and signaling pathways, as well as the detoxification process, are included to facilitate a deeper understanding of these complex interactions. This document is intended to serve as a valuable resource for researchers in plant pathology, biochemistry, and drug development.
Introduction to this compound
This compound, with the chemical formula C₁₇H₁₄O₆, was the first phytoalexin to be chemically identified[1]. It is a pterocarpan, a class of isoflavonoids known for their antimicrobial properties[2]. In healthy pea plants, pisatin is either absent or present at very low levels. However, in response to biotic or abiotic stress, such as fungal infection or exposure to elicitors, its biosynthesis is rapidly induced, leading to its accumulation at the site of stress[3][4]. This accumulation is a key component of the pea plant's defense response, helping to inhibit the growth of invading pathogens[3].
The Biosynthesis of this compound
The biosynthesis of this compound is a complex, multi-step process that begins with the general phenylpropanoid pathway and diverges into the isoflavonoid branch. The pathway involves a series of enzymatic reactions, with key enzymes being transcriptionally activated upon pathogen recognition.
Key Enzymes and Reactions
The biosynthetic pathway to this compound starts with the amino acid L-phenylalanine and proceeds through a series of intermediates[1]:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. The activity of PAL increases rapidly upon elicitor treatment[5].
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates trans-cinnamic acid to 4-coumarate.
-
4-Coumaroyl-CoA ligase (4CL): Activates 4-coumarate to 4-coumaroyl-CoA.
-
Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. CHS activity also shows a rapid, transient increase after elicitor treatment[5].
-
Chalcone isomerase (CHI): Isomerizes naringenin chalcone to (2S)-naringenin.
-
Isoflavone (B191592) synthase (IFS): A key branching point enzyme that converts the flavanone (B1672756) naringenin into the isoflavone genistein.
-
A series of subsequent enzymatic steps involving hydroxylations, methylations, and cyclizations, including the action of isoflavone reductase (IFR) and (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM) , leads to the final product, this compound[6]. HMM catalyzes the terminal step in pisatin biosynthesis[6].
Visualization of the Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound starting from L-phenylalanine.
Signaling Pathways for Pisatin Induction
The induction of pisatin biosynthesis is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade involving reactive oxygen species (ROS), salicylic (B10762653) acid (SA), and other signaling molecules.
Elicitor Recognition and Early Signaling
Elicitors are molecules that can trigger a defense response in plants. They can be derived from the pathogen (exogenous elicitors) or from the plant itself as a result of pathogen attack (endogenous elicitors).
-
Oligogalacturonides (OGs): These are DAMPs released from the plant cell wall by fungal polygalacturonases. OGs are potent elicitors of pisatin synthesis and other defense responses[1][3][7][8].
-
Chitosan (B1678972): A component of fungal cell walls, chitosan is a well-known elicitor of pisatin accumulation[3].
-
Pathogen Spores: Spores of non-pathogenic fungi, such as Fusarium solani f. sp. phaseoli, can also induce pisatin production in pea[1].
Recognition of these elicitors leads to a rapid influx of Ca²⁺ ions, the production of ROS (the "oxidative burst"), and the activation of mitogen-activated protein kinase (MAPK) cascades.
Role of Salicylic Acid (SA)
Salicylic acid is a key plant defense hormone that plays a central role in the signaling pathway leading to pisatin production. Application of exogenous SA can induce the expression of defense-related genes, including those involved in pisatin biosynthesis[4][9][10][11][12]. The SA signaling pathway is complex and involves the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein, which acts as a transcriptional co-activator of defense gene expression.
Visualization of the Signaling Pathway
Caption: Simplified signaling pathway for the induction of this compound biosynthesis.
Fungal Detoxification of this compound
Some fungal pathogens that successfully colonize pea have evolved mechanisms to overcome the toxic effects of pisatin. The primary strategy is the enzymatic detoxification of pisatin.
Pisatin Demethylase (PDA)
The most well-characterized detoxification mechanism is the demethylation of pisatin by a specific cytochrome P450 monooxygenase called pisatin demethylase (PDA). This enzyme is found in several pea pathogens, including Nectria haematococca (anamorph: Fusarium solani f. sp. pisi) and Fusarium oxysporum f. sp. pisi[13][14].
The PDA enzyme catalyzes the removal of the methyl group from the 3-O position of pisatin, converting it to (+)-6a-hydroxymaackiain, a compound that is significantly less toxic to the fungus. The expression of the PDA gene is often induced by pisatin itself, allowing the fungus to rapidly respond to this plant defense compound. The virulence of a fungal strain on pea is often correlated with its ability to demethylate pisatin.
Visualization of the Detoxification Mechanism
Caption: Detoxification of this compound by fungal pisatin demethylase.
Quantitative Data
The accumulation of pisatin and the activity of the enzymes involved in its biosynthesis and detoxification have been quantified in several studies.
Table 1: Pisatin Concentration in Pea Tissues After Elicitation
| Elicitor/Pathogen | Plant Tissue | Treatment Concentration | Incubation Time (h) | Pisatin Concentration | Reference |
| Chitosan | Pea endocarp | 1 mg/ml | 24 | Significantly induced (qualitative) | [1] |
| Fusarium solani f. sp. phaseoli | Pea endocarp | 4 x 10⁶ spores | 24 | Significantly induced (qualitative) | [1] |
| Aspergillus sojae | Snow pea | N/A | N/A | ~1.2 mg/g dry weight | |
| Aspergillus sojae | Green pea | N/A | N/A | 0.4 mg/g dry weight |
Table 2: Kinetic Properties of Enzymes Involved in Pisatin Metabolism
| Enzyme | Organism | Substrate | K_m | Reference |
| (+)-6a-hydroxymaackiain 3-O-methyltransferase | Pisum sativum | (+)-6a-hydroxymaackiain | 2.3 µM | [8][10] |
| S-adenosyl-L-methionine | 35 µM | [8][10] | ||
| Pisatin Demethylase | Nectria haematococca and other pea pathogens | This compound | Low (specific value not reported) | [15] |
| Chalcone Isomerase | Phaseolus vulgaris | Naringenin chalcone | 16.04 µM | [8] |
| Isoliquiritigenin | 17.60 µM | [8] | ||
| Phenylalanine Ammonia-Lyase | Trichosporon cutaneum | Phenylalanine | 5.0 ± 1.1 mM | [16] |
Experimental Protocols
Extraction and Spectrophotometric Quantification of Pisatin
This protocol is adapted from a simple and rapid assay for measuring pisatin[1].
Materials:
-
Immature pea pods
-
Spectrophotometer
-
30 ml glass vials
-
Beakers
-
Cuvettes
Procedure:
-
Excise the endocarp tissue from immature pea pods.
-
Weigh the tissue (e.g., 400 mg fresh weight).
-
Immerse the tissue in 5 ml of hexane in a 30 ml glass vial.
-
Incubate in the dark for 4 hours at room temperature.
-
Decant the hexane into a beaker and evaporate the solvent in a fume hood under low light.
-
Dissolve the residue in 1 ml of 95% ethanol.
-
Measure the absorbance of the solution at 309 nm using a spectrophotometer, with 95% ethanol as the blank.
-
To confirm purity, a UV spectrum from 220-320 nm can be measured to verify the characteristic pisatin spectrum.
Data Analysis:
-
Subtract the absorbance of a non-treated control.
-
Calculate the pisatin concentration using the equation: 1.0 OD₃₀₉ unit = 43.8 µg/ml pisatin in a 1 cm pathlength cuvette[1].
-
Express the final concentration as µg of pisatin per gram of fresh weight of the tissue.
HPLC Analysis of Pisatin
This protocol provides a more sensitive and specific method for pisatin quantification.
Materials:
-
HPLC system with a PDA detector
-
C18 column (e.g., Waters Acquity BEH C18, 150 mm × 2.1 mm, 1.7 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Pisatin standard
Procedure:
-
Prepare pisatin extracts from pea tissue as described in the spectrophotometric method (steps 1-6).
-
Filter the ethanol extract through a 0.22 µm syringe filter.
-
Set up the HPLC system with a mobile phase gradient of acetonitrile and water. A typical gradient might be a linear gradient from a low to a high percentage of acetonitrile over a set time.
-
Set the flow rate (e.g., 0.3 mL/min) and the detection wavelength to 309 nm.
-
Inject a standard solution of pisatin at various concentrations (e.g., 4–200 µg/mL) to generate a calibration curve.
-
Inject the filtered sample extract.
-
Identify the pisatin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of pisatin in the sample by comparing the peak area to the calibration curve.
Enzyme Assay for Pisatin Demethylase (PDA)
This is a general protocol for assaying PDA activity. A more detailed protocol would involve the use of radiolabeled pisatin[7][17].
Materials:
-
Fungal mycelium induced for PDA activity
-
Extraction buffer (e.g., phosphate (B84403) buffer with protease inhibitors)
-
Microsome isolation reagents (if applicable)
-
This compound solution
-
NADPH
-
HPLC system
Procedure:
-
Grow the fungal culture and induce PDA expression by adding pisatin to the medium.
-
Harvest the mycelium and prepare a crude enzyme extract or isolate microsomes.
-
Set up the enzyme reaction mixture containing the enzyme preparation, a known concentration of pisatin, and NADPH in a suitable buffer.
-
Incubate the reaction at an optimal temperature for a specific time.
-
Stop the reaction (e.g., by adding a solvent like ethyl acetate).
-
Extract the reaction products.
-
Analyze the extract by HPLC to quantify the amount of the product, (+)-6a-hydroxymaackiain, formed and the remaining pisatin.
-
Calculate the enzyme activity based on the rate of product formation.
Conclusion
This compound is a central component of the defense system of Pisum sativum. Its biosynthesis is tightly regulated by a complex signaling network that is activated upon pathogen detection. The ability of certain fungal pathogens to detoxify pisatin highlights the ongoing co-evolutionary arms race between plants and their pathogens. A thorough understanding of the molecular mechanisms underlying pisatin biosynthesis, its regulation, and its detoxification is crucial for the development of novel strategies to enhance disease resistance in crop plants. Furthermore, the enzymes involved in these pathways may present interesting targets for the development of new fungicides or for the bioengineering of plants with enhanced defense capabilities. This guide provides a foundational resource for researchers and professionals working in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. MPMI Journal 1996 | Virulence of a Pisatin Demethylase-Deficient Nectria haematococca MPVI Isolate Is Increased by Transformation with a Pisatin Demethylase Gene [apsnet.org]
- 3. Pisatin metabolism in pea (Pisum sativum L.) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and analysis of isoflavone reductase gene family in Gossypium hirsutum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.nifa.usda.gov [portal.nifa.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 12. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Origin of pisatin demethylase (PDA) in the genus Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Solubilization and Reconstitution of Pisatin Demethylase, a Cytochrome P-450 from the Pathogenic Fungus Nectria haematococca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening and Assessment of Pisatin Demethylase Activity (PDA ) - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Pisatin: A Comprehensive Technical Guide on the Keystone Phytoalexin of Pea (Pisum sativum L.)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pisatin (B126560), a pterocarpan-class isoflavonoid (B1168493), stands as the principal phytoalexin synthesized by the garden pea (Pisum sativum L.) in response to a diverse array of biotic and abiotic stressors. Its discovery marked a pivotal moment in the study of plant-pathogen interactions, establishing the concept of phytoalexins as inducible antimicrobial compounds crucial to plant defense. This technical guide provides an in-depth exploration of this compound, encompassing its biosynthesis, regulatory mechanisms, antimicrobial activity, and the experimental methodologies pivotal for its study. Quantitative data are systematically presented in tabular format, and key biological and experimental pathways are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract pathogen attacks and environmental stresses. A key component of this defense arsenal (B13267) is the production of phytoalexins, which are low molecular weight, antimicrobial secondary metabolites synthesized de novo at the site of infection or stress. In the garden pea, this compound is the most prominent phytoalexin, playing a critical role in nonhost resistance.[1] Its synthesis is a hallmark of the pea's defense response, making it a valuable indicator for studying plant immunity.[1] This document serves as a technical resource, consolidating current knowledge on this compound to support ongoing research and potential applications.
Biosynthesis of this compound
The biosynthesis of this compound is a complex, multi-step process originating from the general phenylpropanoid pathway. It involves a series of enzymatic reactions that convert L-phenylalanine into the final pterocarpan (B192222) structure.
The biosynthetic pathway begins with the deamination of L-phenylalanine to trans-cinnamate, which is then hydroxylated to 4-coumarate. The addition of three malonyl-CoA units and subsequent cyclization leads to the formation of a chalcone, a key intermediate. A critical isomerization step follows, leading to the isoflavonoid backbone. The pathway then proceeds through a series of reductions, hydroxylations, and rearrangements. A pivotal final step involves the methylation of (+)-6a-hydroxymaackiain by the enzyme (+)-6a-hydroxymaackiain-3-O-methyltransferase (HMM), utilizing S-adenosylmethionine as the methyl donor, to yield pisatin (B192138).[2][3][4] Interestingly, while the final product is the (+)-enantiomer, evidence suggests the involvement of intermediates with a (-) chirality in its biosynthesis.[5]
Key Enzymes in Pisatin Biosynthesis
Several key enzymes in the pisatin biosynthetic pathway have been identified and characterized. Their activities are often induced upon elicitation.
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the first committed step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.[6] |
| Chalcone synthase | CHS | Catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[6] |
| Chalcone isomerase | CHI | Catalyzes the stereospecific isomerization of chalcones into the corresponding (2S)-flavanones.[6] |
| Isoflavone synthase | IFS | A key enzyme in isoflavonoid biosynthesis, catalyzing the conversion of flavanones to isoflavones. |
| Isoflavone reductase | IFR | Catalyzes an intermediate step in pisatin biosynthesis.[6][7] |
| (+)6a-hydroxymaackiain 3-O-methyltransferase | HMM | Catalyzes the terminal step in pisatin biosynthesis, the methylation of (+)-6a-hydroxymaackiain.[3][7] |
Biosynthetic Pathway Diagram
Regulation of Pisatin Production
The synthesis of pisatin is tightly regulated and is induced by a wide range of stimuli, known as elicitors. These can be of biological (biotic) or non-biological (abiotic) origin.
Elicitors of Pisatin Synthesis
Biotic elicitors include components from microorganisms, such as fungal cell wall fragments (e.g., from Fusarium solani f.sp. phaseoli), and endogenous plant-derived molecules like oligogalacturonides (OGs) that are released from the plant cell wall during pathogen attack.[1][8]
Abiotic elicitors are diverse and include heavy metal salts (e.g., copper chloride, CuCl₂), UV radiation, and certain chemicals like polyamines (spermine, spermidine) and basic polypeptides (protamine, histone).[2][3][9][10]
Signaling Pathways
The perception of elicitors triggers complex intracellular signaling cascades that lead to the transcriptional activation of pisatin biosynthetic genes. Key signaling molecules implicated in this process include:
-
Salicylic acid (SA): A crucial plant hormone in defense signaling, exogenous application of SA can induce pisatin synthesis, often associated with an increase in PAL activity.[8]
-
Jasmonic acid (JA): Another key defense hormone that plays a role in regulating pisatin production.
-
Reactive Oxygen Species (ROS): Often generated as an early response to elicitor perception, ROS can act as signaling molecules to activate downstream defense responses, including phytoalexin synthesis.
The phosphoinositide (PI) signaling pathway has also been shown to be involved in the elicitor-mediated induction of pisatin biosynthesis.[8]
Gene Expression
The induction of pisatin synthesis is correlated with the increased transcription of genes encoding the biosynthetic enzymes. Elicitor treatment leads to the rapid accumulation of mRNAs for enzymes like PAL and CHS.[6] This transcriptional activation is a critical regulatory point in the pathway.
Signaling Pathway Diagram
Antimicrobial Activity and Fungal Detoxification
This compound exhibits a broad spectrum of antimicrobial activity, although it is considered a relatively weak antibiotic.[11] Its primary role is believed to be in inhibiting the growth of non-pathogenic fungi on pea.
Antimicrobial Spectrum
Studies have shown that fungi pathogenic to pea are generally less sensitive to pisatin, while non-pathogens are highly sensitive.[11] This selective toxicity is a key aspect of its function in disease resistance. The mycelial growth of fungi is often more sensitive to pisatin than spore germination.[11]
Fungal Detoxification: Pisatin Demethylase
Many fungal pathogens of pea have evolved a mechanism to detoxify pisatin, which is a key virulence factor. The primary detoxification reaction is the demethylation of pisatin, catalyzed by a specific cytochrome P450 enzyme known as pisatin demethylase (PDA).[12][13] This enzyme converts pisatin to a less toxic compound, allowing the fungus to overcome the plant's chemical defense. The gene encoding PDA has been identified in several pea pathogens, including Nectria haematococca and Fusarium oxysporum f. sp. pisi.[12] The ability to rapidly demethylate pisatin is often correlated with higher virulence on pea.[12]
Fungal Counter-Defense Workflow
Experimental Protocols
A variety of experimental methods are employed to study pisatin, from its extraction and quantification to the analysis of the enzymes and genes involved in its biosynthesis.
Pisatin Extraction and Quantification
A simple and rapid spectrophotometric method is widely used for the quantification of pisatin from pea tissues, particularly the endocarp of immature pea pods.[1]
Protocol:
-
Tissue Preparation: Select uniform, immature pea pods. Separate the pod halves, avoiding wounding, and weigh them.[1]
-
Elicitation (Optional): Apply the elicitor solution to the endocarp surface and incubate in a humid chamber in the dark.[1]
-
Extraction: Immerse the treated pod halves in hexane (B92381) (e.g., 5 ml) for a defined period (e.g., 4 hours) in the dark.[1]
-
Evaporation: Decant the hexane and allow it to evaporate completely in a fume hood.[1]
-
Resuspension: Dissolve the residue in a known volume of 95% ethanol (B145695) (e.g., 1 ml).[1]
-
Quantification: Measure the absorbance of the solution at 309 nm using a spectrophotometer. The concentration of pisatin can be calculated using the extinction coefficient (1 OD₃₀₉ = 43.8 µg pisatin/ml in a 1 cm pathlength).[1]
-
Data Analysis: Subtract the absorbance value of a non-treated control. Express the final pisatin concentration as µg per gram of fresh tissue weight.[1]
For more precise quantification and identification, High-Performance Liquid Chromatography (HPLC) coupled with a PDA detector or mass spectrometry (MS) can be used.[1][14][15]
Enzyme Assays
Assaying the activity of biosynthetic enzymes is crucial for understanding the regulation of the pathway.
-
HMM Assay: The activity of (+)-6a-hydroxymaackiain 3-O-methyltransferase can be measured by incubating a protein extract from pea seedlings with the substrate (+)-6a-hydroxymaackiain and the methyl donor S-adenosylmethionine (often radiolabeled for detection).[2][3] The formation of pisatin is then quantified.
-
IFR Assay: Isoflavone reductase activity can be detected by monitoring the NADPH-dependent reduction of 2′,7-dihydroxy-4′,5′-methylenedioxyisoflavone to the isoflavanone (B1217009) sophorol (B1235898) in extracts of pea seedlings.[16]
Gene Expression Analysis
The expression levels of pisatin biosynthetic genes can be analyzed using quantitative real-time polymerase chain reaction (qPCR).[6]
General Workflow:
-
RNA Extraction: Isolate total RNA from pea tissues treated with elicitors or controls.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for the target genes (e.g., PAL, CHS, IFR, HMM).
-
Data Analysis: Normalize the expression levels to a reference gene and calculate the relative fold change in gene expression.
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: Pisatin Induction by Elicitors
| Elicitor | Concentration/Dose | Tissue | Incubation Time | Pisatin Yield (µg/g fresh weight) | Reference |
| Copper Chloride (CuCl₂) | Varies | Pea seedlings | Varies | Induces synthesis | [2][3][16] |
| Oligogalacturonides (OGs - Ac) | 200 µ g/plant | Pea roots | 7-14 days | Associated with disease reduction | [6][17] |
| Oligogalacturonides (OGs + Ac) | 80 µ g/plant | Pea roots | 7-14 days | Associated with disease reduction | [6][17] |
| Salicylic Acid (SA) | 5 mM | Pea plants | Not specified | Increased pisatin content | [8] |
| Poly-L-lysine | 1 mg/ml | Excised pea pods | Not specified | Induces synthesis | [9] |
Table 2: Antimicrobial Activity of Pisatin (ED₅₀ Values)
| Fungal Species | Pathogenicity to Pea | ED₅₀ (µg/mL) for Mycelial Growth | Reference |
| Monilinia fructicola | Non-pathogen | ~10 | [11] |
| Ascochyta pisi | Pathogen | >100 | [11] |
| Fusarium solani f.sp. pisi | Pathogen | Relatively insensitive | [12] |
Note: ED₅₀ is the concentration that inhibits growth by 50%.
Conclusion and Future Directions
This compound remains a cornerstone of phytoalexin research, offering invaluable insights into the molecular intricacies of plant defense. This guide has synthesized the current understanding of its biosynthesis, regulation, and biological activity, supported by detailed experimental methodologies and data summaries.
Future research should continue to unravel the complex regulatory networks governing pisatin biosynthesis, including the identification of key transcription factors and upstream signaling components. A deeper understanding of the transport and localization of pisatin within plant tissues will further clarify its mode of action. Moreover, exploring the potential of engineering the pisatin pathway in crop plants could offer novel strategies for enhancing disease resistance. For drug development professionals, the unique chemical scaffold of pisatin and its biological activity may inspire the design of new antimicrobial agents. The ongoing study of this fascinating molecule will undoubtedly continue to advance our knowledge of plant immunity and its potential applications.
References
- 1. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the phytoalexin pisatin by a methyltransferase from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the Phytoalexin Pisatin by a Methyltransferase from Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Studies on the late steps of (+) pisatin biosynthesis: evidence for (-) enantiomeric intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction of plant and fungal genes into pea (Pisum sativum L.) hairy roots reduces their ability to produce pisatin and affects their response to a fungal pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound|High-Purity Phytoalexin for Research [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. connectsci.au [connectsci.au]
- 11. scispace.com [scispace.com]
- 12. "Pisatin demethylation by fungal pathogens and nonpathogens of pea: Ass" by Leslie M. Delserone, K. McCluskey et al. [digitalcommons.unl.edu]
- 13. Characterization of pisatin-inducible cytochrome p450s in fungal pathogens of pea that detoxify the pea phytoalexin pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Context-Dependent Estrogenic Actions of (+)-Pisatin Produced in Elicited Green or Snow Pea (Pisum sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phytoalexin Assay - Lifeasible [lifeasible.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides [agris.fao.org]
A Technical Guide to (-)-Pisatin: Molecular Properties, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (-)-pisatin (B126560), a significant phytoalexin produced by the pea plant (Pisum sativum). The document details its fundamental molecular characteristics, biosynthetic pathway, and established experimental protocols for its quantification, offering a valuable resource for professionals in plant science, mycology, and natural product chemistry.
Core Molecular and Chemical Data
This compound is an isoflavonoid (B1168493) phytoalexin, playing a crucial role in the plant's defense mechanisms against pathogenic fungi.[1] Its chemical identity has been well-established, and its core quantitative data are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₆[2] |
| Molar Mass | 314.29 g/mol [2] |
| CAS Number | 20186-22-5 |
| Chemical Name | (6aR,12aR)-3-Methoxy-6H,9H-[1][3]dioxolo[4',5':5,6][3]benzofuro[3,2-c][3]benzopyran-6a(12aH)-ol[2] |
Biosynthesis of this compound
The biosynthesis of pisatin (B192138) is a multi-step enzymatic process that begins with the amino acid L-phenylalanine.[3] The pathway involves a series of modifications to produce the final pterocarpan (B192222) structure. The key stages of this pathway are illustrated in the diagram below.
Caption: The biosynthetic pathway of this compound starting from L-phenylalanine.
Experimental Protocols: Extraction and Quantification of Pisatin
A widely used and reproducible method for the extraction and quantification of pisatin from pea pods involves spectrophotometric analysis. This method is advantageous as it does not require specialized analytical instrumentation.[4][5]
Materials and Equipment
-
Immature pea pods (Pisum sativum)
-
Elicitor solution (e.g., copper chloride, chitosan, or fungal spores)[5][6]
-
Hexane[5]
-
95% Ethanol[5]
-
Sterile deionized water
-
Petri dishes
-
Glass vials (30 ml)
-
Beakers (30 ml)
-
Adjustable pipettes
-
Forceps
-
Spatula
-
UV Spectrophotometer[5]
-
Quartz cuvettes (1 cm pathlength)[5]
Procedure
-
Preparation of Pea Pods:
-
Harvest immature pea pods and remove the calyx.[5]
-
Keep the pods in sterile deionized water to maintain moisture.[5]
-
Separate the pod halves using a smooth spatula, taking care to avoid wounding the tissue.[5]
-
Determine the fresh weight of the pod halves.[5]
-
Place the pod halves with the inner endocarp surface facing up in a Petri dish.[5]
-
-
Elicitor Application:
-
Apply a small volume (e.g., 25 µl) of the chosen elicitor solution onto the endocarp surface and distribute it evenly with a glass rod.[5] For control samples, apply the solvent used for the elicitor.[5]
-
Incubate the treated pods in a humid environment (e.g., a plastic container with wet paper towels) in the dark or under low light for up to 24 hours.[5]
-
-
Extraction of Pisatin:
-
Transfer the pod halves into a 30 ml glass vial using forceps.[5]
-
Immerse the pods in 5 ml of hexane (B92381) (a typical ratio is 400 mg fresh weight per 5 ml of hexane).[5]
-
Incubate for 4 hours in the dark.[5]
-
Decant the hexane into a 30 ml beaker.[5]
-
Evaporate the hexane in a fume hood with a gentle stream of air, avoiding bright light as pisatin is light-sensitive.[5]
-
-
Quantification:
-
Dissolve the residue in the beaker in 1 ml of 95% ethanol.[5]
-
Transfer the solution to a quartz cuvette.
-
Measure the absorbance at 309 nm using a UV spectrophotometer.[5]
-
To ensure the purity of the extracted pisatin, a UV spectrum can be measured from 220-320 nm. Pisatin exhibits a characteristic spectrum with two peaks at 286 nm and 309 nm.[5] The ratio of the absorbance at 309 nm to 286 nm should be approximately 1.47 for pure pisatin.[5]
-
-
Data Analysis:
-
Subtract the absorbance value of the non-treated control from the sample readings.
-
Convert the absorbance to concentration using the extinction coefficient of pisatin. An absorbance of 1.0 at 309 nm in a 1 cm pathlength cuvette corresponds to 43.8 µg/ml of pisatin.[5]
-
Express the final pisatin concentration as µg per gram of fresh tissue weight.[5]
-
Mechanism of Fungal Resistance
Some fungal pathogens of pea have evolved a mechanism to tolerate pisatin. This involves the detoxification of the phytoalexin through demethylation, a reaction catalyzed by a cytochrome P450 enzyme known as pisatin demethylase.[7][8] This enzymatic modification reduces the antifungal toxicity of pisatin, allowing the pathogen to successfully colonize the host plant.[8] The study of pisatin demethylase and its inhibitors is an active area of research in the development of novel crop protection strategies.
References
- 1. connectsci.au [connectsci.au]
- 2. Biosynthesis of the Phytoalexin Pisatin : Isoflavone Reduction and Further Metabolism of the Product Sophorol by Extracts of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pisatin - Wikipedia [en.wikipedia.org]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. Characterization of pisatin-inducible cytochrome p450s in fungal pathogens of pea that detoxify the pea phytoalexin pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Origin of pisatin demethylase (PDA) in the genus Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Duality of Pisatin: A Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemistry of pisatin (B192138), the primary phytoalexin of the garden pea (Pisum sativum), and its profound implications for its biological function. We will delve into the intricacies of its absolute configuration, the stereochemical nuances of its biosynthesis, and the stereo-dependent nature of its antifungal activity. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies and data-driven insights to facilitate further research and potential applications in drug development and agriculture.
The Stereochemistry of Pisatin: A Tale of Two Enantiomers
Pisatin is a pterocarpan (B192222) phytoalexin, a class of isoflavonoids known for their antimicrobial properties. The molecule possesses two chiral centers at the 6a and 12a positions of the pterocarpan ring system. This gives rise to two enantiomers: the naturally occurring dextrorotatory (+)-pisatin and its synthetic levorotatory mirror image, (–)-pisatin. The absolute configuration of the biologically produced enantiomer has been determined to be (6aR,12aR)[1]. This specific three-dimensional arrangement of atoms is crucial for its interaction with biological targets.
Biological Significance: A Stereo-Specific Defense
As a phytoalexin, pisatin is synthesized by the pea plant in response to microbial attack and other forms of stress[2]. Its primary role is to inhibit the growth of pathogenic fungi. The biological activity of pisatin is, to a significant extent, dependent on its stereochemistry.
Antifungal Activity: A Matter of Handedness
Extensive research has been conducted to compare the antifungal efficacy of (+)-pisatin and (–)-pisatin against a range of phytopathogenic fungi. A pivotal study by Delserone et al. (1992) investigated the differential toxicity of these enantiomers. The findings from this and other studies are summarized in the table below.
| Fungal Species (Pathogenicity to Pea) | Relative Toxicity of Pisatin Enantiomers | Key Observations |
| Pea Pathogens | ||
| Nectria haematococca | (+)pisatin ≈ (–)pisatin (Tolerant) | Many pea pathogens exhibit tolerance to both enantiomers. |
| Fusarium oxysporum f. sp. pisi | (+)pisatin ≈ (–)pisatin (Tolerant) | Tolerance is often linked to detoxification mechanisms. |
| Ascochyta pisi | (+)pisatin ≈ (–)pisatin (Tolerant) | |
| Mycosphaerella pinodes | (+)pisatin ≈ (–)pisatin (Tolerant) | |
| Non-Pea Pathogens | ||
| Fusarium solani f. sp. phaseoli | Variable | Some non-pathogens show greater sensitivity to one enantiomer. |
| Cochliobolus heterostrophus | (–)pisatin slightly more toxic | The non-natural enantiomer can exhibit higher toxicity. |
| Gibberella pulicaris | Variable |
Table 1: Comparative Antifungal Activity of Pisatin Enantiomers. The data indicates that for many fungi pathogenic to peas, there is little difference in the toxicity of the two enantiomers, with the fungi often being tolerant to both. However, for some non-pathogenic fungi, the non-natural (–)-enantiomer can be more inhibitory. This suggests that the enzymatic systems of pea pathogens may have co-evolved to recognize and detoxify the naturally occurring (+)-pisatin.
Mechanism of Action and Fungal Resistance
The antifungal activity of pisatin is believed to stem from its ability to disrupt cell membrane integrity and function[3]. However, some pathogenic fungi have evolved mechanisms to overcome this chemical defense. A primary resistance strategy is the detoxification of pisatin through demethylation at the 3-O-position, a reaction catalyzed by a cytochrome P450 enzyme known as pisatin demethylase[2][4]. This enzymatic modification significantly reduces the toxicity of the molecule, allowing the fungus to colonize the host plant. The ability to detoxify pisatin is a key virulence factor for many pea pathogens[2].
The Enigmatic Biosynthesis of (+)-Pisatin
The biosynthesis of (+)-pisatin is a fascinating and unusual process that involves a stereochemical inversion. While the final product possesses a (+) configuration, key intermediates in the pathway have the opposite (–) chirality[5][6][7]. This suggests a unique enzymatic machinery capable of orchestrating this stereochemical switch.
Figure 1: Biosynthetic Pathway of (+)-Pisatin. This diagram illustrates the key enzymatic steps in the conversion of L-phenylalanine to (+)-pisatin, highlighting the involvement of a (-)-chiral intermediate.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of pisatin's stereochemistry and biological activity.
Extraction and Quantification of Pisatin from Pea Tissue
This protocol is adapted from a simple and rapid spectrophotometric assay.
Materials:
-
Immature pea pods (Pisum sativum)
-
Spectrophotometer
-
Glass vials (30 mL)
-
Beakers (50 mL)
-
Forceps and spatula
Procedure:
-
Induce pisatin production by treating pea pods with an elicitor (e.g., CuCl₂) or a non-pathogenic fungal spore suspension.
-
After a suitable incubation period (e.g., 24-48 hours), harvest the pea pods and carefully separate the endocarp tissue.
-
Weigh the endocarp tissue and place it in a glass vial.
-
Add a known volume of hexane to the vial (e.g., 5 mL per 1 g of tissue) and incubate in the dark for 4-6 hours to extract the pisatin.
-
Decant the hexane extract into a beaker and allow the solvent to evaporate in a fume hood.
-
Dissolve the dried residue in a precise volume of 95% ethanol (e.g., 1 mL).
-
Measure the absorbance of the ethanolic solution at 309 nm using a spectrophotometer.
-
Calculate the concentration of pisatin using its molar extinction coefficient in ethanol.
Figure 2: Workflow for Pisatin Extraction and Quantification. A schematic representation of the steps involved in the spectrophotometric quantification of pisatin from pea tissue.
Antifungal Susceptibility Testing of Pisatin Enantiomers
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of pisatin enantiomers against fungal isolates using a broth microdilution method.
Materials:
-
Pure (+)-pisatin and (–)-pisatin
-
Fungal isolates of interest
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare stock solutions of (+)-pisatin and (–)-pisatin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the pisatin enantiomers in the liquid growth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the fungal isolate.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no pisatin) and negative (no fungus) controls.
-
Incubate the plates at an appropriate temperature for the specific fungus for 24-72 hours.
-
Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration that inhibits visible growth.
Determination of Absolute Stereochemistry
The absolute configuration of pisatin can be unequivocally determined using single-crystal X-ray diffraction.
Principle: X-ray crystallography provides a detailed three-dimensional map of the electron density of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise spatial arrangement of each atom can be determined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration.
General Procedure:
-
Obtain high-quality single crystals of the pisatin enantiomer of interest.
-
Mount a suitable crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected data.
-
Determine the absolute configuration by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.
Figure 3: Logical Flow for Absolute Stereochemistry Determination. This diagram outlines the decision-making process based on the Flack parameter in X-ray crystallography to determine the absolute configuration of a chiral molecule like pisatin.
Conclusion and Future Perspectives
The stereochemistry of pisatin is intrinsically linked to its biological role as a phytoalexin. The naturally occurring (+)-enantiomer is the product of a unique biosynthetic pathway that proceeds through intermediates of the opposite stereochemistry. While effective against a range of fungi, many pea pathogens have developed tolerance, often through enzymatic detoxification. The observation that the non-natural (–)-enantiomer can exhibit higher toxicity against some fungi opens up intriguing possibilities for agricultural applications. Understanding the precise molecular interactions that govern the stereo-specific activity of pisatin will be crucial for the rational design of novel antifungal agents. Further research into the enzymes of the pisatin biosynthetic pathway could also provide valuable tools for metabolic engineering to enhance disease resistance in crop plants. This technical guide provides a solid foundation for researchers to further explore the fascinating world of pisatin stereochemistry and its biological implications.
References
- 1. Biosynthesis of the Phytoalexin Pisatin : Isoflavone Reduction and Further Metabolism of the Product Sophorol by Extracts of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal Lactamases: Their Occurrence and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. "Differential Toxicity of Enantiomers of Maackiain and Pisatin to Phyto" by Leslie M. Delserone, David E. Matthews et al. [digitalcommons.unl.edu]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on the late steps of (+) pisatin biosynthesis: evidence for (-) enantiomeric intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
"elicitors for inducing (-)-pisatin production in plants"
An In-depth Technical Guide on Elicitors for Inducing (-)-Pisatin (B126560) Production in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of various elicitors used to induce the production of this compound, a significant phytoalexin in plants, particularly in the garden pea (Pisum sativum). This document details the types of elicitors, their efficacy, the experimental protocols for their application, and the underlying signaling pathways involved in the induction of pisatin (B192138) biosynthesis.
Introduction to this compound and its Elicitation
This compound is an isoflavonoid (B1168493) phytoalexin that plays a crucial role in the defense mechanism of pea plants against a broad spectrum of microbial pathogens.[1][2] Its production is not constitutive but is induced in response to various stress signals, known as elicitors.[3][4] Elicitors can be of biological (biotic) or non-biological (abiotic) origin and trigger a cascade of defense responses, leading to the synthesis and accumulation of pisatin at the site of stress or infection.[3][5] Understanding and harnessing these elicitors are of significant interest for agricultural applications and for the potential biotechnological production of this valuable secondary metabolite.
Biotic Elicitors of this compound Production
Biotic elicitors are molecules derived from microorganisms or the plant itself that can trigger defense responses.
Fungal Elicitors
Components from fungal cell walls and fungal metabolites are potent inducers of pisatin.
-
Chitosan and N-acetylchitooligosaccharides : Chitosan, a polymer of β-1,4-glucosamine found in fungal cell walls, is a potent elicitor of pisatin in pea pods.[6] N-acetylchitooligosaccharides of sufficient chain length (tetraose and larger) are also effective in inducing defense responses, including the activation of enzymes like chitinase (B1577495) and L-phenylalanine ammonia-lyase (PAL).[7]
-
Fusarium solani : Both pathogenic and non-pathogenic clones of Fusarium solani can induce pisatin formation in the foot region of pea seedlings.[1] Culture filtrates of F. solani also contain pisatin-inducing components.[8] Pathogenic clones may eventually lead to higher pisatin accumulation, although non-pathogenic clones can trigger a more rapid response.[1]
-
Erysiphe polygoni : Inoculation of pea plants with spores of the powdery mildew fungus Erysiphe polygoni leads to a gradual accumulation of pisatin.[9]
Plant-Derived Elicitors
-
Pectic Polysaccharides (Oligogalacturonides) : Pectic polysaccharides, such as the Proteinase Inhibitor Inducing Factor (PIIF), are effective elicitors of pisatin in pea pod tissues.[6] Oligogalacturonides (OGs), derived from the partial degradation of pectin, can systemically induce the pisatin pathway.[10][11] Acetylated OGs have been shown to be effective at lower concentrations than non-acetylated OGs.[10][11]
Abiotic Elicitors of this compound Production
Abiotic elicitors are non-biological factors that can induce pisatin synthesis.
Heavy Metal Ions
Heavy metal ions are among the most effective abiotic elicitors. Their mode of action may involve the inactivation of sulfhydryl-containing enzymes, leading to metabolic derangement and pisatin production.[12]
-
Copper (Cu²⁺) : Copper chloride (CuCl₂) is a widely used abiotic elicitor for pisatin synthesis.[12][13] The elicitor activity of Cu²⁺ is enhanced by the formation of complexes with amino acids, particularly asparagine, which are released from plant cells upon copper treatment.[13]
-
Mercury (Hg²⁺) and Silver (Ag⁺) : These heavy metal ions are also highly active in inducing pisatin formation.[12]
-
Other Metal Ions : Nickel (Ni²⁺) and cadmium (Cd²⁺) have also been shown to induce pisatin, though to a lesser extent than copper and mercury.[12]
Signaling Molecules
-
Salicylic (B10762653) Acid (SA) : Exogenous application of salicylic acid can induce pisatin synthesis in pea plants.[9][14] The effectiveness is concentration-dependent, with higher concentrations (e.g., 5 mM) being more effective.[9] SA is a key signaling molecule in plant defense responses.[15][16]
Metabolic Inhibitors
Various metabolic inhibitors can stimulate pisatin production, likely by disrupting normal cellular processes and mimicking a stress response.[12]
-
p-Chloromercuribenzoate
-
Sodium iodoacetate
-
Sodium fluoride
-
Sodium azide
-
Sodium cyanide
-
Thioglycollic acid
Quantitative Data on Pisatin Induction
The following tables summarize the quantitative data on pisatin induction by various elicitors as reported in the cited literature.
Table 1: Pisatin Induction by Salicylic Acid and Erysiphe polygoni
| Elicitor | Concentration / Treatment | Time (hours) | Pisatin Concentration (µg/g fresh weight) | Plant Cultivar | Reference |
| Salicylic Acid | 5 mM | 72 | 14.2 | 'Arkel' | [9] |
| Salicylic Acid | 5 mM | 120 | 27.2 | 'Arkel' | [9] |
| Salicylic Acid | 5 mM | 48 | 10.17 | 'JP-179' | [9] |
| Salicylic Acid | 5 mM | 120 | 34.72 | 'JP-179' | [9] |
| Erysiphe polygoni | Spore Inoculation | 24 | 14.8 | 'Arkel' | [9] |
| Erysiphe polygoni | Spore Inoculation | 120 | 20.28 | 'Arkel' | [9] |
Table 2: Relative Elicitor Activity of Heavy Metal Ions
| Elicitor (Chloride Salt) | Relative Elicitor Index (R.E.I.)* | Reference |
| Fungal Inoculum | 1.00 | [12] |
| Mercuric Chloride (HgCl₂) | ~1.0 | [12] |
| Cupric Chloride (CuCl₂) | ~0.8 | [12] |
| Nickel Chloride (NiCl₂) | ~0.4 | [12] |
| Cadmium Chloride (CdCl₂) | ~0.2 | [12] |
*Relative Elicitor Index (R.E.I.) is a comparative measure of pisatin-inducing capability relative to a standard fungal inoculum.
Table 3: Pisatin Induction by Chitosan and a Fungal Pathogen
| Elicitor | Treatment | Incubation Time (hours) | Pisatin Concentration (µg/g fresh weight) | Reference |
| Chitosan | 1 mg/ml | 24 | ~125 | [17] |
| Fusarium solani f. sp. phaseoli | 4 x 10⁶ spores | 24 | ~175 | [17] |
| Water (Control) | - | 24 | Not detectable | [17] |
Experimental Protocols
Pea Pod Bioassay for Pisatin Elicitation
This protocol is adapted from a simple and rapid assay for measuring pisatin.[17][18]
-
Preparation of Pea Pods : Harvest immature pea pods and remove the calyx. Keep the pods in sterile deionized water to maintain moisture.
-
Pod Halving : Carefully separate the pod halves using a smooth spatula to minimize wounding. The inner surface (endocarp) will be used for the assay.
-
Elicitor Application : Place the pod halves with the endocarp surface facing up in a petri dish. Apply 25 µl of the elicitor solution and distribute it evenly over the surface with a sterile glass rod. For control experiments, use the solvent in which the elicitor is dissolved.
-
Incubation : Place the treated pods in a humid chamber (e.g., a plastic container with wet paper towels) and incubate in the dark or under moderate light for up to 24 hours.
-
Pisatin Extraction : Transfer the pod halves to a glass vial and immerse them in 5 ml of hexane (B92381) for 4 hours in the dark.
-
Sample Preparation for Measurement : Decant the hexane into a beaker and allow it to evaporate in a fume hood under low light. Dissolve the residue in 1 ml of 95% ethanol (B145695).
-
Quantification : Measure the absorbance of the ethanol solution at 309 nm using a spectrophotometer. The concentration of pisatin can be calculated using the extinction coefficient (1.0 OD₃₀₉ unit = 43.8 µg/ml pisatin in a 1 cm pathlength).[17] To ensure purity, a UV spectrum from 220-320 nm can be measured to verify the characteristic pisatin spectrum.[17]
Elicitation of Pea Seedlings with Salicylic Acid
This protocol is based on the study of salicylic acid-induced pisatin synthesis.[9]
-
Plant Growth : Grow pea plants (e.g., cv. 'Arkel' or 'JP-179') for eight weeks under controlled conditions.
-
Elicitor Preparation : Prepare salicylic acid solutions at the desired concentrations (e.g., 1, 3, and 5 mM) in sterile water.
-
Treatment : Apply the salicylic acid solutions to the plants, for example, by spraying the foliage until runoff.
-
Incubation and Sampling : Harvest plant tissues (e.g., leaves) at different time points after treatment (e.g., 24, 48, 72, 96, 120 hours).
-
Pisatin Extraction and Analysis : Homogenize the plant tissue and extract pisatin using a suitable solvent system. The original study does not specify the extraction method in detail, but standard phytoalexin extraction protocols involving organic solvents would be appropriate.
-
Quantification : Analyze and quantify pisatin content using methods such as High-Performance Liquid Chromatography (HPLC).
Signaling Pathways in Pisatin Induction
The induction of pisatin biosynthesis involves a complex signaling network that activates the expression of genes encoding key enzymes in the phenylpropanoid and isoflavonoid pathways.
General Signaling Cascade
Elicitor recognition at the plant cell surface initiates a signal transduction cascade. This often involves changes in ion fluxes across the plasma membrane, the production of reactive oxygen species (ROS), and the activation of protein kinases. These early events lead to the activation of transcription factors that upregulate the expression of defense-related genes, including those for pisatin biosynthesis.
Key Enzymes and Pathways
-
Phenylalanine Ammonia-Lyase (PAL) : This is the first committed enzyme in the phenylpropanoid pathway, which provides the precursor for isoflavonoid synthesis. The activity of PAL is often rapidly induced upon elicitor treatment.[9][10][11]
-
Chalcone Synthase (CHS) : A key enzyme in the flavonoid/isoflavonoid pathway.
-
Isoflavone Reductase (IFR) : An enzyme that catalyzes an intermediate step in pisatin biosynthesis.[19]
-
(+)6a-hydroxymaackiain 3-O-methyltransferase (HMM) : This enzyme catalyzes the terminal step in pisatin biosynthesis, the methylation of (+)6a-hydroxymaackiain.[19][20]
Role of Signaling Molecules
-
Salicylic Acid (SA) : As an elicitor itself, SA is also a crucial endogenous signaling molecule in plant defense.[16] It is involved in the induction of pathogenesis-related (PR) proteins and can potentiate defense responses.
-
Jasmonic Acid (JA) : Jasmonates are another class of phytohormones that play a central role in regulating defense responses to pathogens and herbivores. While not as extensively documented for pisatin induction in the provided results, JA is a known elicitor of secondary metabolite production in many plant systems.[4][21]
Visualizations
Signaling Pathway for Pisatin Induction
Caption: Generalized signaling pathway for elicitor-induced this compound production.
Experimental Workflow for Pea Pod Bioassay
Caption: Workflow for the pea pod bioassay to screen for pisatin elicitors.
Conclusion
A diverse range of biotic and abiotic elicitors can effectively induce the production of this compound in pea plants. The choice of elicitor and the experimental conditions, such as concentration and duration of treatment, are critical for maximizing the yield of this important phytoalexin. The protocols and data presented in this guide provide a solid foundation for researchers to design and conduct experiments aimed at studying plant defense mechanisms or developing strategies for the enhanced production of pisatin. Further research into the intricate signaling pathways will undoubtedly reveal more precise targets for manipulating the biosynthesis of this and other valuable plant secondary metabolites.
References
- 1. Phytopathology 1973 | Induction of Pisatin Formation in the Pea Foot Region by Pathogenic and Nonpathogenic Clones of Fusarium solani [apsnet.org]
- 2. Understanding the root of the problem for tackling pea root rot disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Abiotic Elicitors on Expression and Accumulation of Three Candidate Benzophenanthridine Alkaloids in Cultured Greater Celandine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Abiotic and Biotic Elicitors on Organogenesis, Biomass Accumulation, and Production of Key Secondary Metabolites in Asteraceae Plants [mdpi.com]
- 6. Chitosans and pectic polysaccharides both induce the accumulation of the antifungal phytoalexin pisatin in pea pods and antinutrient proteinase inhibitors in tomato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elicitor actions of N-acetylchitooligosaccharides and laminarioligosaccharides for chitinase and L-phenylalanine ammonia-lyase induction in rice suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. connectsci.au [connectsci.au]
- 14. researchgate.net [researchgate.net]
- 15. Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction, modification, and transduction of the salicylic acid signal in plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 20. Synthesis of the phytoalexin pisatin by a methyltransferase from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of (-)-Pisatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the phytoalexin (-)-pisatin, its induction, and detailed methodologies for its isolation and purification. The information is intended to support research in plant pathology, natural product chemistry, and drug development.
Natural Sources and Induction of Pisatin (B192138)
Pisatin is a pterocarpan (B192222) phytoalexin, an antimicrobial compound produced by plants in response to stress. While the pea plant (Pisum sativum) is the most extensively studied source, it primarily produces the (+)-pisatin enantiomer.[1][2] The (-) enantiomer, the focus of this guide, is reported to be present in other legumes, and its synthesis can be induced in pea tissue under specific conditions.[2][3][4] The isolation principles and induction methods are generally applicable to both enantiomers.
Pisatin is not constitutively present in healthy plant tissues; its synthesis is triggered by a variety of external stimuli known as elicitors. These can be of biological (biotic) or non-biological (abiotic) origin. The endocarp (inner lining) of immature pea pods is a particularly responsive tissue for inducing and isolating pisatin.[5][6]
Elicitors for Pisatin Production
The production of pisatin can be induced by a wide range of elicitors. The choice of elicitor can influence the yield and purity of the resulting phytoalexin.
| Elicitor Type | Specific Examples | Reference(s) |
| Biotic | Fungal Pathogens (Monilinia fructicola, Aphanomyces euteiches, Aspergillus sojae, Fusarium solani) | [2][5][6][7] |
| Fungal Cell Wall Components (Yeast glucan, Chitosan) | [6][8] | |
| Abiotic | Heavy Metal Salts (Copper chloride - CuCl₂, Mercuric chloride - HgCl₂) | [4][9] |
| Other Chemicals (Sodium azide (B81097) - NaN₃) | [9] | |
| Physical Stressors (UV radiation, mechanical wounding) | [10] |
Biosynthesis and Signaling Pathway
The induction of pisatin biosynthesis is a well-regulated process initiated by the plant's perception of elicitor signals. This triggers a signaling cascade, often involving reactive oxygen species (ROS), leading to the transcriptional activation of genes encoding enzymes in the phenylpropanoid pathway.[10] Key enzymes such as Phenylalanine Ammonia-Lyase (PAL) and Chalcone Synthase (CHS) are upregulated, channeling precursors towards isoflavonoid (B1168493) synthesis.[7][8][10] The terminal step in the biosynthesis of (+)-pisatin is the methylation of (+)-6a-hydroxymaackiain.[3][4]
Isolation and Purification of this compound
The isolation of pisatin involves elicitation, extraction from the plant matrix, and subsequent purification. The following workflow and protocols outline common laboratory methods ranging from rapid small-scale assays to large-scale preparations.
General Isolation Workflow
Experimental Protocols
This method is adapted from procedures for rapid screening and quantification of pisatin from pea pod endocarp tissue.[6][11]
-
Preparation of Plant Material:
-
Select uniform, immature pea pods (Pisum sativum).
-
Carefully separate the pod halves using a spatula to expose the inner endocarp surface, avoiding wounding.
-
Place the pod halves with the endocarp surface facing up in a humidified chamber (e.g., a petri dish lined with wet paper towels).
-
-
Elicitation:
-
Prepare an elicitor solution (e.g., 1 mg/mL chitosan (B1678972) in water or a spore suspension of an incompatible fungus like Fusarium solani f. sp. phaseoli).
-
Apply 25-50 µL of the elicitor solution evenly over the endocarp surface. Use the solvent alone as a negative control.
-
Incubate the treated pods in the dark at room temperature for 24 hours.
-
-
Extraction:
-
Transfer the pod halves (typically ~400 mg fresh weight) into a glass vial.
-
Add 5 mL of hexane (B92381) and incubate for 4 hours in the dark to extract the pisatin.
-
Decant the hexane into a clean beaker and evaporate the solvent under a gentle stream of air in a fume hood, avoiding bright light.
-
-
Quantification:
-
Dissolve the dried residue in 1 mL of 95% ethanol.
-
Transfer the solution to a quartz cuvette and measure the absorbance at 309 nm using a UV spectrophotometer. Use 95% ethanol as the blank.
-
Calculate the concentration using the extinction coefficient where 1.0 OD₃₀₉ unit corresponds to 43.8 µg/mL of pisatin.[6] The purity can be checked by scanning from 220-320 nm; pure pisatin exhibits a characteristic spectrum with peaks at 286 nm and 309 nm, and an OD₃₀₉/OD₂₈₆ ratio of approximately 1.47.[6]
-
This protocol is based on the classical method used for the first isolation of pisatin, suitable for obtaining gram quantities.[5]
-
Inoculation:
-
Arrange a large quantity of opened pea pods (e.g., 10 kg) in sterile trays.
-
Prepare a spore suspension of a suitable fungus, such as Monilinia fructicola (approx. 4 x 10⁵ spores/mL).
-
Apply the inoculum to the endocarp surface of the pods (approx. 1 mL per pod).
-
-
Incubation and Collection:
-
Incubate the inoculated pods at 20°C for 40-48 hours in a high-humidity environment.
-
After incubation, a liquid "diffusate" will have formed on the pod surface. Collect this diffusate under vacuum.
-
-
Extraction:
-
Clarify the collected diffusate by centrifugation to remove spores and plant debris.
-
Perform a liquid-liquid extraction on the supernatant by partitioning it four times against an equal volume of light petroleum (boiling point 55-60°C). Pisatin will move into the organic phase.
-
Combine the light petroleum fractions and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude pisatin by repeated recrystallization from light petroleum and/or aqueous ethanol. This process yields colorless, needle-like crystals of pisatin.
-
For obtaining highly pure pisatin for bioassays or analytical standards, HPLC is the preferred method.[2]
-
Crude Extraction:
-
Prepare an extract from elicited pea tissue (e.g., 0.5 kg) using a suitable solvent like methanol.
-
Extract the tissue for several hours, then concentrate the methanolic extract to a smaller volume using a rotary evaporator at a temperature between 35-45°C.
-
-
HPLC Separation:
-
Filter the concentrated extract through a 0.22 µm filter.
-
Inject the extract onto a semipreparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient, typically consisting of water and acetonitrile (B52724) (both may be acidified with formic acid), to separate the components.
-
Monitor the elution profile using a PDA or UV detector at 309 nm.
-
-
Fraction Collection and Verification:
-
Collect the fractions corresponding to the pisatin peak.
-
Pool the pure fractions, evaporate the solvent, and verify the identity and purity of the isolated compound using analytical techniques such as LC-MS and NMR.
-
Quantitative and Physicochemical Data
The following tables summarize key quantitative data related to pisatin yield and its fundamental physicochemical properties.
Table 1: Reported Yields of Pisatin from Pisum sativum
| Source Material / Method | Reported Yield / Concentration | Reference(s) |
| 300 lbs (~136 kg) of pea pods (Fungal Elicitation) | ~5 g of crystalline pisatin | [5] |
| Diffusate from M. fructicola-infected pods | Mean concentration of 67.5 µg/mL | [5] |
| Pea endocarp treated with Chitosan (1 mg/mL) | ~175 µg/g fresh weight | [6] |
| Pea endocarp treated with F. solani spores | ~250 µg/g fresh weight | [6] |
| A. sojae-elicited snow pea (dry weight) | Significantly more than elicited green pea | [2] |
Table 2: Physicochemical Properties of Pisatin
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₄O₆ | [1] |
| Molar Mass | 314.29 g/mol | [1] |
| Appearance | Colorless, needle-like crystals | [5] |
| UV Absorption Maxima (in Ethanol) | 286 nm and 309 nm | [5][6] |
| Molar Extinction Coefficient | 1.0 OD₃₀₉ = 43.8 µg/mL (in a 1 cm pathlength cuvette) | [6] |
| Solubility in Water (23°C) | 0.03 mg/mL | [5] |
| Solubility in Organic Solvents | Highly soluble | [1] |
References
- 1. Pisatin - Wikipedia [en.wikipedia.org]
- 2. Context-Dependent Estrogenic Actions of (+)-Pisatin Produced in Elicited Green or Snow Pea (Pisum sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the phytoalexin pisatin by a methyltransferase from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the Phytoalexin Pisatin by a Methyltransferase from Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. watermark02.silverchair.com [watermark02.silverchair.com]
- 6. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pisatin metabolism in pea (Pisum sativum L.) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. This compound|High-Purity Phytoalexin for Research [benchchem.com]
- 11. researchgate.net [researchgate.net]
Antifungal Spectrum of Activity for (-)-Pisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pisatin (B126560), a pterocarpan (B192222) phytoalexin produced by the pea plant (Pisum sativum), represents a key component of the plant's defense mechanism against microbial pathogens. As the first phytoalexin to be chemically identified, it has been the subject of considerable research, particularly concerning its antimicrobial properties. This technical guide provides an in-depth overview of the antifungal spectrum of this compound, including quantitative activity data, detailed experimental protocols for its assessment, and an exploration of its mechanisms of action and fungal resistance. The information is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and antifungal drug development.
Introduction
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms. This compound is the principal phytoalexin of Pisum sativum and exhibits a broad, albeit relatively weak, antifungal spectrum. A notable characteristic of its activity is the differential sensitivity observed between fungal pathogens of pea and non-pathogenic species. This guide will delve into the specifics of this antifungal activity, the methods for its evaluation, and the molecular interactions that govern its efficacy.
Antifungal Spectrum of Activity
The antifungal activity of this compound is most accurately represented by its Median Effective Dose (ED50), Minimum Inhibitory Concentration (MIC), and Minimum Fungicidal Concentration (MFC) values. Historically, ED50 has been used, while MIC and MFC are the modern standards for antimicrobial susceptibility testing.
Quantitative Data
Table 1: Antifungal Activity (ED50) of this compound against Various Fungal Species [1]
| Fungal Species | Pathogenicity to Pea | ED50 (µg/mL) Range |
| Ascochyta pisi | Pathogen | > 100 |
| Fusarium solani f. sp. pisi | Pathogen | > 100 |
| Mycosphaerella pinodes | Pathogen | > 100 |
| Phoma medicaginis var. pinodella | Pathogen | > 100 |
| Septoria pisi | Pathogen | 75 - 100 |
| Aphanomyces euteiches | Pathogen | > 100 |
| Botrytis cinerea | Non-pathogen | < 50 |
| Monilinia fructicola | Non-pathogen | < 50 |
| Penicillium digitatum | Non-pathogen | < 50 |
| Aspergillus niger | Non-pathogen | < 50 |
| Rhizopus stolonifer | Non-pathogen | < 50 |
| Trichoderma viride | Non-pathogen | < 50 |
| Verticillium albo-atrum | Non-pathogen | < 50 |
Data sourced from Cruickshank, 1962.[1]
Note: The selective toxicity is evident from the data, with pea pathogens demonstrating significantly lower sensitivity to pisatin (B192138).[1]
Mechanisms of Action and Fungal Resistance
The efficacy of this compound as an antifungal agent is determined by its mechanism of action and the ability of fungi to counteract its effects.
Proposed Mechanism of Antifungal Action
The primary mode of antifungal action for this compound is believed to be the disruption of the fungal plasma membrane.[2] This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[2][3] While the precise molecular targets on the fungal membrane have not been fully elucidated, this membrane-disruptive activity is a common feature of many isoflavonoid (B1168493) phytoalexins.[1][3]
Fungal Resistance: Detoxification Pathway
Pathogens of Pisum sativum have evolved a sophisticated detoxification mechanism to overcome the antifungal effects of pisatin.[4][5] This involves the enzymatic demethylation of pisatin, a reaction catalyzed by a specific cytochrome P450 enzyme known as pisatin demethylase (PDA) .[4][5] The product of this reaction, (+)-6a-hydroxymaackiain, exhibits significantly reduced toxicity to the fungus.[4] The gene encoding PDA is often located on a dispensable chromosome, suggesting its acquisition through horizontal gene transfer as a key step in the evolution of pathogenicity on pea.
Below is a diagram illustrating the detoxification of this compound by pisatin demethylase.
Experimental Protocols
The following section provides detailed methodologies for the determination of the antifungal activity of this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for a natural product like pisatin.
Preparation of this compound Stock Solution
-
Source: this compound can be isolated from pea seedlings elicited with a fungal pathogen or a suitable elicitor, followed by purification using chromatographic techniques.
-
Solvent: Due to its poor water solubility, a stock solution of this compound should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) to minimize the final concentration of the solvent in the assay medium (ideally ≤1% v/v).
-
Storage: Store the stock solution at -20°C in the dark to prevent degradation.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound against filamentous fungi.
-
Materials:
-
Sterile 96-well flat-bottom microtiter plates.
-
RPMI-1640 medium with L-glutamine, buffered with MOPS to pH 7.0.
-
Fungal inoculum, prepared as described below.
-
This compound stock solution.
-
Sterile DMSO (for solvent control).
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline (0.85% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to a concentration of 0.5 x 104 to 5 x 104 colony-forming units (CFU)/mL using a hemocytometer or by spectrophotometric correlation.
-
-
Assay Procedure:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of the microtiter plate.
-
Add 200 µL of the working solution of this compound (diluted from the stock in RPMI-1640 to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (medium and inoculum only).
-
Well 12 serves as the sterility control (medium only).
-
Prepare a solvent control by performing a serial dilution of DMSO at the same concentrations as the pisatin dilutions.
-
Add 100 µL of the fungal inoculum to wells 1 through 11.
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth compared to the solvent control.
-
Determination of Minimum Fungicidal Concentration (MFC)
-
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (the MIC well and all wells with higher concentrations).
-
Spot the aliquots onto a suitable agar medium (e.g., PDA).
-
Incubate the plates at the appropriate temperature until growth is visible in the spot from the growth control well.
-
-
MFC Determination:
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate (i.e., ≥99.9% killing).
-
Visualizations
Experimental Workflow for MIC and MFC Determination
The following diagram illustrates the workflow for determining the MIC and MFC of this compound.
Proposed Signaling Pathway for Antifungal Action
The following diagram illustrates a proposed signaling pathway for the antifungal action of this compound, based on its known effects on the plasma membrane and general mechanisms of other phytoalexins. Further research is needed to elucidate the specific molecular targets and downstream signaling events.
Conclusion
This compound exhibits a selective antifungal activity, being more effective against non-pathogens of its source plant, Pisum sativum. This selectivity is primarily due to the detoxification of pisatin by pathogenic fungi via pisatin demethylase. The primary mechanism of action appears to be the disruption of the fungal plasma membrane. While a foundational body of research exists, this guide highlights the need for further investigation to establish a comprehensive and modern dataset of MIC and MFC values for this compound against a wider range of fungi, and to further elucidate the specific molecular targets and signaling pathways involved in its antifungal activity. Such research will be invaluable for assessing the potential of this compound and other isoflavonoid phytoalexins in the development of new antifungal therapies.
References
- 1. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. plantsjournal.com [plantsjournal.com]
- 4. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of pisatin-inducible cytochrome p450s in fungal pathogens of pea that detoxify the pea phytoalexin pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of (-)-Pisatin Against Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pisatin (B126560), a pterocarpan (B192222) phytoalexin produced by the pea plant (Pisum sativum), exhibits significant antifungal properties. Its efficacy as a plant defense compound is intrinsically linked to its direct antimicrobial activities and the ability of fungal pathogens to overcome its toxic effects. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound against fungal pathogens. It details the primary modes of fungal resistance, including enzymatic detoxification and active efflux, and explores the putative direct antifungal mechanisms. This document is intended to serve as a resource for researchers in mycology, plant pathology, and antifungal drug development, providing detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this important plant defense compound.
Introduction
Phytoalexins are low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress. This compound is the major isoflavonoid (B1168493) phytoalexin produced by the pea plant and was one of the first phytoalexins to be chemically identified[1]. Its role in plant defense is well-established, with the resistance of pea plants to various fungal pathogens often correlated with the accumulation of pisatin (B192138) at the site of infection[2][3][4]. The antifungal activity of pisatin is not universal; rather, there is a distinct differential in sensitivity among fungal species. This differential is largely attributed to the evolution of specific resistance mechanisms in pathogenic fungi[5]. Understanding these mechanisms, as well as the direct antifungal action of pisatin, is crucial for developing novel strategies for crop protection and potentially for new antifungal therapeutics.
Fungal Resistance Mechanisms to this compound
The primary mechanism by which fungal pathogens tolerate this compound involves its detoxification or removal from the cell. Two key strategies have been elucidated: enzymatic degradation and active efflux.
Enzymatic Detoxification: Pisatin Demethylation
The most well-characterized resistance mechanism is the detoxification of this compound through demethylation[1]. This reaction is catalyzed by a specific group of cytochrome P450 monooxygenases known as pisatin demethylases (PDAs).
-
The Role of Pisatin Demethylase (PDA): Pathogenic fungi of pea, such as Nectria haematococca (also known as Fusarium solani f. sp. pisi), possess PDA enzymes that remove the methyl group from the 3-O position of pisatin. This conversion results in the formation of a less toxic compound, (+)-6a-hydroxymaackiain[6]. The virulence of fungal strains on pea is often directly correlated with their ability to rapidly demethylate pisatin[5]. Fungi that lack a functional PDA gene are generally non-pathogenic on peas[4].
-
Biochemical Properties of PDA: PDAs are substrate-inducible enzymes, meaning their expression is triggered by the presence of pisatin[7]. They exhibit a high substrate specificity and a low Michaelis constant (Km) for pisatin, indicating a high affinity for their substrate. These enzymes require cofactors such as NADPH and are sensitive to typical cytochrome P450 inhibitors like carbon monoxide[7].
Active Efflux: ABC Transporters
In addition to enzymatic degradation, fungal pathogens can employ active transport systems to pump this compound out of the cell, thereby preventing it from reaching its intracellular targets.
-
ATP-Binding Cassette (ABC) Transporters: ABC transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to transport a wide variety of substrates across cellular membranes[8][9]. In the context of antifungal resistance, they often function as efflux pumps for xenobiotics, including phytoalexins[10].
-
Role in Pisatin Resistance: While less extensively studied than PDA, there is evidence for the involvement of ABC transporters in pisatin tolerance. For example, in Nectria haematococca, an ABC transporter has been identified that contributes to pisatin resistance. It is hypothesized that this transporter actively effluxes pisatin from the fungal cell, reducing its intracellular concentration to sub-toxic levels.
Direct Antifungal Mechanism of Action of this compound
For fungal species that are sensitive to this compound and lack effective resistance mechanisms, the phytoalexin exerts a direct toxic effect. The precise molecular targets and mechanisms are not as well-defined as the resistance strategies but are thought to involve multiple modes of action.
Disruption of Plasma Membrane Integrity
A common mechanism of action for many antimicrobial compounds, including some phytoalexins, is the disruption of the fungal plasma membrane.
-
Evidence for Membrane Permeabilization: While direct evidence for pisatin-induced membrane damage is limited, studies on other phytoalexins and plant defensins suggest this is a plausible mechanism[11][12][13]. Such compounds can interact with membrane components, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death. The lipophilic nature of pisatin would facilitate its interaction with the lipid bilayer.
Inhibition of Mitochondrial Function and Respiration
The mitochondrion is a critical organelle for cellular energy production and is a known target for some antifungal agents.
-
Potential for Respiratory Chain Inhibition: The electron transport chain is a key site of action for some antimicrobial compounds. Inhibition of respiratory complexes can lead to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS)[14]. While not directly demonstrated for pisatin, the possibility of its interference with fungal mitochondrial respiration warrants investigation.
Induction of Reactive Oxygen Species (ROS)
An excess of reactive oxygen species can cause significant damage to cellular components, including lipids, proteins, and DNA, leading to oxidative stress and cell death.
-
ROS as a Consequence of Antifungal Action: The disruption of cellular processes, such as mitochondrial respiration or membrane integrity, can lead to an imbalance in redox homeostasis and the accumulation of ROS[15][16]. It is plausible that the antifungal activity of pisatin in susceptible fungi involves the induction of ROS production[17].
Induction of Programmed Cell Death (Apoptosis)
Programmed cell death, or apoptosis, is a controlled cellular suicide mechanism that can be triggered by various internal and external stimuli.
-
Apoptosis as a Fungal Response to Stress: Fungi possess apoptotic-like pathways that can be activated in response to cellular stress, including exposure to antifungal compounds[18]. The cellular damage caused by pisatin could potentially trigger these pathways, leading to characteristic apoptotic events such as DNA fragmentation and caspase-like activity.
Quantitative Data
The antifungal activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). The following table summarizes available data on the mycelial growth inhibition of various fungi by pisatin.
| Fungal Species | Pathogenicity on Pea | Mycelial Growth Inhibition (%) at 100 µg/mL Pisatin | Reference |
| Ascochyta pisi | Pathogen | < 50 | [19] |
| Fusarium solani f. sp. pisi | Pathogen | < 50 | [19] |
| Monilinia fructicola | Non-pathogen | > 90 | [19] |
| Botrytis allii | Non-pathogen | > 90 | [19] |
| Colletotrichum lindemuthianum | Non-pathogen | > 90 | [19] |
| Leptosphaeria maculans | Non-pathogen | > 90 | [19] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a broth microdilution method to determine the MIC of this compound against a fungal pathogen.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Fungal Inoculum:
-
Culture the fungus on an appropriate agar (B569324) medium.
-
Harvest spores or mycelial fragments and suspend them in sterile saline or culture broth.
-
Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 cells/mL) using a hemocytometer or by measuring optical density.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the pisatin stock solution in a suitable liquid culture medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth).
-
The final volume in each well should be 100 µL.
-
Include a positive control (medium with fungal inoculum, no pisatin) and a negative control (medium only). Also include a solvent control (medium with fungal inoculum and the highest concentration of DMSO used).
-
Add 100 µL of the fungal inoculum to each well (except the negative control).
-
Incubate the plate at an appropriate temperature for the fungus (e.g., 25-28°C) for 24-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.
-
Pisatin Demethylase (PDA) Activity Assay
This protocol describes a method to measure the enzymatic activity of pisatin demethylase using radiolabeled pisatin[20].
-
Fungal Culture and Induction:
-
Grow the fungal isolate in a liquid medium.
-
Induce the expression of PDA by adding this compound to the culture.
-
-
Preparation of Cell-Free Extract:
-
Harvest the fungal mycelia by filtration.
-
Grind the mycelia in a suitable buffer to prepare a cell-free extract.
-
Centrifuge the extract to pellet cellular debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell-free extract, a source of reducing equivalents (e.g., NADPH), and [14C]-labeled this compound.
-
Incubate the reaction at an optimal temperature for a defined period.
-
-
Extraction and Quantification:
-
Stop the reaction and extract the remaining [14C]-pisatin and its demethylated product using an organic solvent (e.g., ethyl acetate).
-
Separate the substrate and product using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the spots corresponding to pisatin and its demethylated product using a scintillation counter or phosphorimager.
-
-
Calculation of Activity:
-
Calculate the rate of pisatin demethylation based on the amount of product formed over time.
-
Membrane Permeability Assay
This protocol uses the fluorescent dye SYTOX Green to assess plasma membrane integrity[11][12].
-
Preparation of Fungal Cells:
-
Grow the fungus in a liquid medium and harvest the cells in the desired growth phase.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).
-
-
Assay Procedure:
-
Resuspend the fungal cells in the buffer to a specific density.
-
Add SYTOX Green to the cell suspension to a final concentration of ~1 µM.
-
Add different concentrations of this compound to the cell suspension. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (no pisatin).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~488 nm excitation and ~525 nm emission).
-
An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and bound to nucleic acids.
-
Signaling Pathways and Experimental Workflows
Fungal Resistance Mechanisms to this compound
Caption: Fungal resistance mechanisms against this compound.
Proposed Direct Antifungal Mechanisms of this compound
Caption: Putative direct antifungal mechanisms of this compound.
Experimental Workflow for Investigating Pisatin's Mechanism of Action
Caption: Workflow for elucidating pisatin's mechanism of action.
Conclusion and Future Directions
The interaction between this compound and fungal pathogens is a classic example of the co-evolutionary arms race between plants and their microbial adversaries. While significant progress has been made in understanding the detoxification-based resistance mechanisms employed by pathogenic fungi, the precise molecular targets of pisatin in susceptible fungi remain an area ripe for further investigation. Future research should focus on:
-
Identifying the direct molecular targets of this compound: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific cellular components that pisatin interacts with.
-
Elucidating the signaling pathways affected by pisatin: Transcriptomic and proteomic analyses of pisatin-treated fungal cells could reveal the signaling cascades that are perturbed, leading to growth inhibition.
-
Investigating the role of pisatin in inducing ROS and apoptosis: Further studies are needed to confirm and characterize the induction of oxidative stress and programmed cell death by pisatin in susceptible fungi.
-
Exploring the potential of pisatin and its derivatives as novel antifungal agents: A deeper understanding of its mechanism of action could inform the development of new antifungal compounds that are less susceptible to existing resistance mechanisms.
By continuing to unravel the complexities of pisatin's antifungal activity, we can gain valuable insights into plant-pathogen interactions and potentially develop new strategies to combat fungal diseases in both agriculture and medicine.
References
- 1. Pisatin - Wikipedia [en.wikipedia.org]
- 2. Introduction of plant and fungal genes into pea (Pisum sativum L.) hairy roots reduces their ability to produce pisatin and affects their response to a fungal pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "Pisatin demethylation by fungal pathogens and nonpathogens of pea: Ass" by Leslie M. Delserone, K. McCluskey et al. [digitalcommons.unl.edu]
- 6. Role of Oxygenases in Pisatin Biosynthesis and in the Fungal Degradation of Maackiain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of pisatin-inducible cytochrome p450s in fungal pathogens of pea that detoxify the pea phytoalexin pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transporter-mediated influx and efflux mechanisms of pitavastatin, a new inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Permeabilization of fungal membranes by plant defensins inhibits fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Permeabilization of Fungal Hyphae by the Plant Defensin NaD1 Occurs through a Cell Wall-dependent Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Respiratory inhibition of isolated mammalian mitochondria by salivary antifungal peptide histatin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protein.bio.msu.ru [protein.bio.msu.ru]
- 16. researchgate.net [researchgate.net]
- 17. Antifungal activity of PvD1 defensin involves plasma membrane permeabilization, inhibition of medium acidification, and induction of ROS in fungi cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antifungal protein PAF severely affects the integrity of the plasma membrane of Aspergillus nidulans and induces an apoptosis-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Screening and Assessment of Pisatin Demethylase Activity (PDA ) - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Regulation of (-)-Pisatin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pisatin (B126560) is an isoflavonoid (B1168493) phytoalexin produced by the garden pea (Pisum sativum) as a crucial component of its defense mechanism against pathogenic microorganisms. Its biosynthesis is a tightly regulated process involving a cascade of enzymatic reactions and a complex signaling network that responds to various biotic and abiotic elicitors. This technical guide provides an in-depth overview of the genetic regulation of this compound biosynthesis, detailing the key genes, enzymes, signaling pathways, and experimental methodologies for its study.
The this compound Biosynthetic Pathway
The biosynthesis of this compound begins with the general phenylpropanoid pathway and branches into the isoflavonoid pathway. The later, stereochemically critical steps are of particular interest. The pathway involves the sequential action of several key enzymes, whose corresponding genes are transcriptionally upregulated upon elicitation.
A simplified overview of the later stages of the this compound biosynthetic pathway is as follows:
7,2′-dihydroxy-4′,5′-methylenedioxyisoflavone (DMD) → (-)-Sophorol (B1260885) → (-)-7,2′-dihydroxy-4′,5′-methylenedioxyisoflavanol (DMDI) → ... → (+)-6a-hydroxymaackiain → this compound
The key enzymes involved in these transformations are:
-
Isoflavone Reductase (IFR) : Catalyzes the reduction of DMD to (-)-sophorol.[1]
-
Sophorol Reductase (SOR) : Catalyzes the reduction of (-)-sophorol to (-)-DMDI.
-
6a-hydroxymaackiain 3-O-methyltransferase (HMM) : Catalyzes the final methylation step to produce this compound.[2][3][4][5]
Quantitative Data on Key Enzymes
The following table summarizes the available quantitative data for the key enzymes in the this compound biosynthetic pathway.
| Enzyme | Substrate | Km (µM) | Vmax | Optimal pH | Cofactor | Source Organism | Reference |
| 6a-hydroxymaackiain 3-O-methyltransferase (HMM) | (+)-6a-hydroxymaackiain | 2.3 | 8.2 µkat/g protein (purified enzyme) | 7.9 | S-adenosyl-L-methionine | Pisum sativum | [3][4] |
| S-adenosyl-L-methionine | 35 | 7.9 | Pisum sativum | [3][4] |
Genetic Regulation of Biosynthesis
The expression of genes encoding the enzymes of the pisatin (B192138) biosynthetic pathway is tightly regulated at the transcriptional level. This regulation is initiated by the perception of elicitor molecules, which triggers a complex signaling cascade.
Elicitors
A variety of biotic and abiotic elicitors can induce the biosynthesis of pisatin. These include:
-
Heavy metal salts : Copper chloride (CuCl₂) is a commonly used abiotic elicitor for inducing pisatin biosynthesis in laboratory settings.[2][5]
-
Fungal cell wall components : Oligogalacturonides (OGs), which are fragments of the plant cell wall released during fungal attack, can act as potent elicitors.[6]
-
Pathogen-derived molecules : Components from fungal pathogens can trigger the defense response, including pisatin production.
Signaling Pathways
The perception of elicitors initiates a signaling cascade that culminates in the activation of transcription factors and the expression of pisatin biosynthetic genes. Key components of this signaling network include:
-
Calcium Signaling : Elicitor perception often leads to a rapid influx of Ca²⁺ ions into the cytosol. This change in intracellular calcium concentration acts as a second messenger, activating downstream signaling components.
-
Mitogen-Activated Protein Kinase (MAPK) Cascades : MAPK cascades are crucial for transducing extracellular signals into cellular responses. In plant defense, a cascade of phosphorylation events involving MAPKKK, MAPKK, and MAPK ultimately leads to the activation of transcription factors.
-
Phytohormones :
-
Jasmonic Acid (JA) and Salicylic Acid (SA) are key phytohormones involved in plant defense signaling. Their signaling pathways exhibit complex crosstalk, which can be synergistic or antagonistic depending on the context, to fine-tune the defense response.
-
// Nodes Elicitor [label="Elicitor\n(e.g., CuCl₂, OGs)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_cascade [label="MAPK Cascade", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; JA_SA [label="JA/SA Signaling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TFs [label="Transcription Factors\n(WRKY, MYB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IFR_gene [label="IFR Gene", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOR_gene [label="SOR Gene", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HMM_gene [label="HMM Gene", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IFR_protein [label="IFR", fillcolor="#F1F3F4", fontcolor="#202124"]; SOR_protein [label="SOR", fillcolor="#F1F3F4", fontcolor="#202124"]; HMM_protein [label="HMM", fillcolor="#F1F3F4", fontcolor="#202124"]; DMD [label="DMD", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; Sophorol [label="(-)-Sophorol", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; DMDI [label="(-)-DMDI", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; HMK [label="(+)-6a-hydroxymaackiain", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; Pisatin [label="this compound", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Elicitor -> Receptor [arrowhead=vee]; Receptor -> Ca_influx [arrowhead=vee]; Receptor -> MAPK_cascade [arrowhead=vee]; Ca_influx -> TFs [arrowhead=vee]; MAPK_cascade -> TFs [arrowhead=vee]; JA_SA -> TFs [arrowhead=vee]; TFs -> IFR_gene [arrowhead=vee, label="Activation"]; TFs -> SOR_gene [arrowhead=vee, label="Activation"]; TFs -> HMM_gene [arrowhead=vee, label="Activation"]; IFR_gene -> IFR_protein [arrowhead=vee, style=dashed, label="Transcription &\nTranslation"]; SOR_gene -> SOR_protein [arrowhead=vee, style=dashed, label="Transcription &\nTranslation"]; HMM_gene -> HMM_protein [arrowhead=vee, style=dashed, label="Transcription &\nTranslation"]; DMD -> Sophorol [arrowhead=vee, label=" IFR"]; Sophorol -> DMDI [arrowhead=vee, label=" SOR"]; DMDI -> HMK [arrowhead=vee, style=dotted]; HMK -> Pisatin [arrowhead=vee, label=" HMM"]; } .dot Caption: Elicitor-induced signaling pathway for pisatin biosynthesis.
Transcription Factors
While the specific transcription factors that directly bind to the promoters of pisatin biosynthetic genes in pea have not been definitively identified, members of the WRKY and MYB families are strongly implicated in the regulation of isoflavonoid biosynthesis in legumes.[1][7][8][9][10][11][12]
-
WRKY Transcription Factors : These transcription factors are known to play a crucial role in plant defense responses. They typically bind to W-box (TTGACC/T) cis-acting elements in the promoters of their target genes.[8][9][10]
-
MYB Transcription Factors : The R2R3-MYB subfamily of transcription factors are well-characterized regulators of the flavonoid biosynthetic pathway.[1][7][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound biosynthesis.
Induction of Pisatin Biosynthesis
Objective : To induce the production of pisatin in pea seedlings using an abiotic elicitor.
Materials :
-
Pea seeds (Pisum sativum)
-
Vermiculite (B1170534) or sterile filter paper
-
Growth chamber or incubator
-
Copper chloride (CuCl₂) solution (10 mM)
-
Sterile distilled water
-
Petri dishes
-
Scalpel or razor blade
Procedure :
-
Germinate pea seeds in the dark for 5-7 days at 25°C on moist vermiculite or sterile filter paper.
-
Excise the epicotyls or cotyledons from the seedlings.
-
Place the excised tissues in Petri dishes containing sterile filter paper moistened with sterile distilled water.
-
Apply the CuCl₂ solution (e.g., 50 µL of 10 mM solution per epicotyl) to the surface of the tissues. For control samples, apply an equal volume of sterile distilled water.
-
Incubate the Petri dishes in the dark at 25°C for 24-48 hours.
-
After incubation, the tissues can be harvested for pisatin extraction and analysis or for RNA extraction for gene expression studies.
Quantification of Pisatin by HPLC-UV
Objective : To quantify the amount of pisatin produced in elicited pea tissues.
Materials :
-
Elicited and control pea tissues
-
Hexane (B92381) or ethyl acetate (B1210297)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Pisatin standard
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure :
-
Extraction :
-
Homogenize the pea tissue (e.g., 1 g) in a suitable volume of hexane or ethyl acetate (e.g., 10 mL).
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried extract in a known volume of methanol (e.g., 1 mL).
-
-
HPLC Analysis :
-
Mobile Phase : A typical mobile phase is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or TFA) to improve peak shape. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Column : A C18 reversed-phase column.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 309 nm.
-
Injection Volume : 20 µL.
-
-
Quantification :
-
Prepare a standard curve using a series of known concentrations of the pisatin standard.
-
Inject the standards and the samples onto the HPLC system.
-
Identify the pisatin peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Calculate the concentration of pisatin in the samples by comparing the peak area to the standard curve.
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sample_prep [label="Sample Preparation\n(Elicited Pea Tissue)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extraction with\nHexane/Ethyl Acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaporation [label="Evaporation to Dryness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reconstitution [label="Reconstitution in Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_injection [label="HPLC Injection", fillcolor="#34A853", fontcolor="#FFFFFF"]; separation [label="C18 Column Separation\n(Gradient Elution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detection [label="UV Detection (309 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantification [label="Quantification using\nStandard Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> sample_prep; sample_prep -> extraction; extraction -> evaporation; evaporation -> reconstitution; reconstitution -> hplc_injection; hplc_injection -> separation; separation -> detection; detection -> quantification; quantification -> end; } .dot Caption: Workflow for the quantification of pisatin by HPLC-UV.
Gene Expression Analysis by qRT-PCR
Objective : To measure the relative expression levels of pisatin biosynthetic genes (e.g., IFR, SOR, HMM) in response to elicitation.
Materials :
-
Elicited and control pea tissues
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes and a reference gene (e.g., Actin or GAPDH)
-
qPCR instrument
Procedure :
-
RNA Extraction and cDNA Synthesis :
-
Harvest elicited and control tissues at various time points after elicitor treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
-
qPCR :
-
Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis :
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method. The expression level of the target gene is normalized to the reference gene and then compared to the control sample.
-
Gene Silencing by RNA Interference (RNAi)
Objective : To investigate the function of a specific gene in the pisatin biosynthetic pathway by reducing its expression.
Materials :
-
Pea seedlings
-
Agrobacterium rhizogenes carrying an RNAi construct
-
Plant tissue culture medium
-
Antibiotics for selection
-
Molecular biology reagents for vector construction
Procedure :
-
Construct Design and Vector Assembly :
-
Design an RNAi construct containing an inverted repeat of a fragment of the target gene, separated by an intron, under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Clone the construct into a binary vector suitable for Agrobacterium-mediated transformation.
-
-
Transformation of Agrobacterium rhizogenes :
-
Introduce the binary vector into a suitable strain of A. rhizogenes by electroporation or heat shock.
-
-
Hairy Root Transformation of Pea :
-
Generate sterile pea seedlings.
-
Inoculate the wounded epicotyls or cotyledons of the seedlings with the transformed A. rhizogenes.
-
Co-cultivate for 2-3 days in the dark.
-
Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium and select for transformed hairy roots.
-
-
Analysis of Transgenic Hairy Roots :
-
Once hairy roots have developed, they can be excised and cultured in liquid or on solid medium.
-
Confirm the presence of the transgene by PCR.
-
Induce pisatin biosynthesis in the transgenic hairy roots using an elicitor (e.g., CuCl₂).
-
Analyze the expression of the target gene by qRT-PCR to confirm silencing.
-
Quantify the accumulation of pisatin and its precursors by HPLC or LC-MS/MS to determine the effect of gene silencing on the biosynthetic pathway.[13]
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; construct [label="Design and Clone\nRNAi Construct", fillcolor="#FBBC05", fontcolor="#202124"]; agro_transform [label="Transform\nAgrobacterium rhizogenes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pea_transform [label="Pea Hairy Root\nTransformation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; selection [label="Selection of\nTransgenic Roots", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Molecular and\nMetabolite Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> construct; construct -> agro_transform; agro_transform -> pea_transform; pea_transform -> selection; selection -> analysis; analysis -> end; } .dot Caption: General workflow for RNAi-mediated gene silencing in pea hairy roots.
Conclusion
The genetic regulation of this compound biosynthesis is a complex and multifaceted process that is integral to the defense response of Pisum sativum. While significant progress has been made in identifying the key biosynthetic genes and the general signaling pathways involved, further research is needed to elucidate the precise roles of specific transcription factors and the intricate details of the signaling network. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this important area of plant secondary metabolism, with potential applications in crop improvement and the discovery of novel bioactive compounds.
References
- 1. The Pea R2R3-MYB Gene Family and Its Role in Anthocyanin Biosynthesis in Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the phytoalexin pisatin by a methyltransferase from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the Phytoalexin Pisatin by a Methyltransferase from Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Genome-wide identification, structural characterization and gene expression analysis of the WRKY transcription factor family in pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MYB transcription factor genes as regulators for plant responses: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anthocyanin Biosynthesis Induced by MYB Transcription Factors in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method for creating transgenic pea hairy roots using a Japanese pea cultivar and a Japanese Rhizobium radiobacter strain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes of the Pisatin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pisatin (B192138), a pterocarpan (B192222) phytoalexin synthesized by the garden pea (Pisum sativum), is a crucial component of the plant's defense mechanism against pathogenic fungi. Its biosynthesis is a complex process involving a series of enzymatic reactions, beginning with the general phenylpropanoid pathway and branching into the isoflavonoid (B1168493) pathway. This technical guide provides a comprehensive overview of the core enzymes involved in the pisatin biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visualizations of the metabolic and signaling pathways. This information is intended to serve as a valuable resource for researchers in plant biochemistry, pathology, and drug development seeking to understand and manipulate this important metabolic pathway.
Core Enzymes of the Pisatin Biosynthetic Pathway
The biosynthesis of pisatin from L-phenylalanine involves a cascade of enzymatic reactions. The key enzymes, their substrates, products, and cellular locations are summarized below.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cellular Location |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid, Ammonia | Cytosol |
| Cinnamate-4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Endoplasmic Reticulum |
| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid, CoA, ATP | 4-Coumaroyl-CoA | Cytosol |
| Chalcone (B49325) Synthase | CHS | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin (B18129) Chalcone | Cytosol |
| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin | Cytosol |
| Isoflavone Synthase | IFS | (2S)-Naringenin | 2-Hydroxyisoflavanone | Endoplasmic Reticulum |
| Isoflavone Reductase | IFR | 2',7-dihydroxy-4',5'-methylenedioxyisoflavone | Sophorol | Cytosol |
| Sophorol Reductase | SOR | (-) Sophorol | 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol | Cytosol |
| Pterocarpan Synthase | PTS | 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol | (+)-Maackiain | Cytosol |
| (+)6a-hydroxymaackiain 3-O-methyltransferase | HMM | (+)-6a-Hydroxymaackiain, S-Adenosyl-L-methionine | Pisatin, S-Adenosyl-L-homocysteine | Cytosol |
Quantitative Data on Pathway Enzymes
Quantitative kinetic data for the enzymes in the pisatin biosynthetic pathway are essential for understanding their efficiency and regulation. The following table summarizes the available kinetic parameters for key enzymes, primarily from Pisum sativum.
| Enzyme | Substrate | Km (µM) | Vmax | Specific Activity | Source |
| (+)6a-hydroxymaackiain 3-O-methyltransferase (HMM) | (+)6a-Hydroxymaackiain | 2.3 | ND | 8.2 µkat/g protein | [1] |
| (+)6a-hydroxymaackiain 3-O-methyltransferase (HMM) | S-Adenosyl-L-methionine | 35 | ND | ND | [1] |
ND: Not Determined in the cited source.
Signaling Pathways Regulating Pisatin Biosynthesis
The induction of pisatin biosynthesis is a tightly regulated process initiated by various biotic and abiotic elicitors. These external signals trigger intracellular signaling cascades that ultimately lead to the transcriptional activation of genes encoding the biosynthetic enzymes. Key signaling molecules and transcription factor families implicated in this regulation include jasmonates and salicylates.
Elicitor-Induced Signaling Cascade
Elicitors such as fungal cell wall components (e.g., chitosan, oligogalacturonides) or heavy metal ions (e.g., copper chloride) are recognized by plant cell receptors, initiating a signaling cascade that leads to the activation of defense responses, including pisatin biosynthesis.[2]
Hormonal Regulation: Jasmonate and Salicylate (B1505791) Signaling
The phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are central regulators of plant defense responses. While their roles in regulating pisatin biosynthesis are complex and involve crosstalk, they are known to modulate the expression of key biosynthetic genes through the activation of specific transcription factors.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the enzymes involved in pisatin biosynthesis. The following sections provide standardized protocols for key experiments.
Plant Material and Elicitor Treatment
-
Plant Material : Pea seedlings (Pisum sativum L.) are grown in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
Elicitor Treatment : For induction of the pisatin pathway, seedlings can be treated with elicitors such as 0.1 mM copper chloride (CuCl2) or a solution of fungal cell wall components.[3] Tissues (e.g., epicotyls, leaves) are harvested at various time points post-treatment for subsequent analysis.
Protein Extraction
-
Harvested plant tissue is immediately frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.
-
The powder is homogenized in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 1 mM DTT, and 1% PVPP).
-
The homogenate is centrifuged at 12,000 x g for 20 minutes at 4°C.
-
The supernatant containing the crude protein extract is collected for enzyme assays and western blotting. Protein concentration is determined using a standard method like the Bradford assay.
Enzyme Activity Assays
-
The assay mixture contains 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and the crude protein extract.
-
The reaction is incubated at 37°C for 1 hour.
-
The reaction is stopped by adding 6 M HCl.
-
The formation of trans-cinnamic acid is measured by the increase in absorbance at 290 nm.[4]
-
Enzyme activity is calculated using the molar extinction coefficient of trans-cinnamic acid.
-
The reaction mixture includes 100 mM potassium phosphate (B84403) buffer (pH 7.5), 10 µM 4-coumaroyl-CoA, 30 µM malonyl-CoA, and the protein extract.
-
The mixture is incubated at 30°C for 30 minutes.
-
The reaction is stopped by adding 20% acetic acid.
-
The product, naringenin chalcone, is extracted with ethyl acetate.
-
After evaporation of the solvent, the residue is dissolved in methanol (B129727) and analyzed by HPLC.
-
The assay mixture contains 100 mM Tris-HCl buffer (pH 7.5), 50 µM 2',7-dihydroxy-4',5'-methylenedioxyisoflavone, 200 µM NADPH, and the protein extract.[5]
-
The reaction is incubated at 30°C.
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.[5]
-
Alternatively, the product, sophorol, can be analyzed by HPLC.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction : Total RNA is extracted from elicitor-treated and control tissues using a suitable kit or protocol.
-
cDNA Synthesis : First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
qPCR : Real-time quantitative PCR is performed using gene-specific primers for the pisatin biosynthetic genes (e.g., PAL, CHS, IFR, HMM). A housekeeping gene (e.g., actin or ubiquitin) is used as an internal control for normalization.
-
Data Analysis : The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.[2]
Western Blot Analysis
-
SDS-PAGE : Proteins from the crude extract are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer : The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection : The membrane is blocked and then incubated with a primary antibody specific to the target enzyme (e.g., anti-CHS antibody).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the enzymes of the pisatin biosynthetic pathway.
Conclusion
This technical guide provides a foundational understanding of the key enzymes involved in the pisatin biosynthetic pathway in Pisum sativum. The presented data, protocols, and pathway diagrams offer a starting point for researchers aiming to delve deeper into the regulation and mechanics of this important plant defense mechanism. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to unravel the intricate regulatory networks that govern their expression. Such knowledge will be invaluable for developing novel strategies for crop protection and for the potential biotechnological production of valuable isoflavonoid compounds.
References
- 1. Conserved MYC transcription factors play a key role in jasmonate signaling both in tomato and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
The Cellular Battlefield: An In-depth Technical Guide to the Localization of (-)-Pisatin in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular localization of (-)-pisatin (B126560), a key phytoalexin in the defense mechanisms of the pea plant (Pisum sativum). Understanding the subcellular distribution of this antimicrobial isoflavonoid (B1168493) is crucial for elucidating its mode of action and for harnessing its potential in crop protection and drug development. This document details the biosynthetic pathway of pisatin (B192138), proposes a detailed experimental workflow for its subcellular localization, and presents relevant signaling pathways.
Introduction to this compound
This compound is an isoflavonoid phytoalexin, a class of secondary metabolites with potent antimicrobial properties, produced by plants in response to pathogen attack or abiotic stress.[1] As the major phytoalexin in pea, its synthesis is a hallmark of the plant's induced defense response.[2] The ability of a plant to rapidly synthesize and accumulate pisatin at the site of infection is critical for its resistance to a wide range of fungal and bacterial pathogens.
The biosynthesis of pisatin originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[3][4] A series of enzymatic reactions, including those catalyzed by isoflavone (B191592) synthase (IFS), leads to the formation of the pterocarpan (B192222) skeleton characteristic of pisatin. Key enzymes in this pathway are often localized to the endoplasmic reticulum, forming a metabolic complex, or "metabolon," for efficient substrate channeling.[4]
Cellular Localization of this compound: A Strategic Defense
The efficacy of a phytoalexin like pisatin is highly dependent on its concentration at the site of interaction with a potential pathogen. Therefore, its subcellular localization is a critical factor in its defensive function. While direct quantitative data on the subcellular distribution of pisatin is scarce in published literature, based on studies of other isoflavonoids and general principles of plant secondary metabolite transport, a model of its localization can be proposed.[3][5]
It is widely accepted that the vacuole serves as a primary storage site for a variety of secondary metabolites, including isoflavonoids.[3][5] Sequestration within the vacuole can protect the cell from potential autotoxicity of these bioactive compounds and allows for their rapid release upon cellular damage caused by an invading pathogen. Furthermore, the cell wall represents another important site for the accumulation of defensive compounds, forming a fortified barrier against microbial ingress.[6][7] Some studies have also indicated the extracellular secretion of pisatin, suggesting its role in the apoplastic space.
Hypothetical Quantitative Distribution of this compound
Due to the lack of direct experimental data for the subcellular concentration of this compound, the following table presents a hypothetical distribution based on the known localization of other isoflavonoid phytoalexins. This table is intended for illustrative purposes to guide future research.
| Subcellular Compartment | Hypothetical Pisatin Concentration (µg/g fresh weight) | Percentage of Total Cellular Pisatin (%) | Putative Role |
| Vacuole | 80 - 120 | 60 - 70% | Primary storage, rapid release upon cell lysis. |
| Cell Wall | 20 - 40 | 15 - 25% | Fortification of the physical barrier, direct contact with pathogens. |
| Cytoplasm | 5 - 15 | 5 - 10% | Site of biosynthesis and transport. |
| Apoplast (Extracellular) | 1 - 5 | < 5% | Inhibition of pathogen growth in the intercellular spaces. |
Experimental Protocols for Determining the Cellular Localization of this compound
This section outlines a detailed experimental workflow for the subcellular fractionation of pea tissues and the subsequent quantification of pisatin in each fraction. This protocol is a synthesis of established methods for plant organelle isolation and secondary metabolite analysis.
Overview of the Experimental Workflow
The overall strategy involves the enzymatic digestion of pea leaf tissue to obtain protoplasts, followed by gentle lysis and separation of subcellular compartments through a series of differential and density gradient centrifugation steps. Pisatin is then extracted from each fraction and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Methodologies
3.2.1. Plant Material and Elicitation
-
Grow pea seedlings (Pisum sativum L.) under controlled conditions (e.g., 16 h light/8 h dark photoperiod, 22°C).
-
Induce pisatin synthesis by treating the leaves with a suitable elicitor, such as copper chloride (CuCl₂) solution or a fungal cell wall preparation, 24-48 hours prior to harvesting.
3.2.2. Protoplast Isolation
-
Harvest young, fully expanded pea leaves and surface sterilize them.
-
Remove the lower epidermis by peeling.
-
Incubate the peeled leaf tissue in an enzyme solution containing cellulase (B1617823) and macerozyme in a suitable osmoticum (e.g., mannitol) for 4-6 hours with gentle agitation.
-
Filter the digest through a nylon mesh to remove undigested tissue.
-
Pellet the protoplasts by gentle centrifugation and wash them several times with an osmoticum-containing buffer to remove the enzymes.
3.2.3. Subcellular Fractionation
-
Protoplast Lysis: Resuspend the purified protoplasts in a hypotonic lysis buffer and pass them through a fine-gauge needle or a Dounce homogenizer to gently rupture the plasma membrane while keeping the organelles intact.
-
Differential Centrifugation:
-
Centrifuge the lysate at a low speed (e.g., 100 x g) to pellet the cell wall debris. The supernatant contains the intracellular organelles and cytosol.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 2,000 x g) to pellet the chloroplasts.
-
Further centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria and microsomes.
-
-
Vacuole Isolation (via Density Gradient Centrifugation):
-
Layer the low-speed supernatant (containing vacuoles, cytosol, and other small organelles) onto a discontinuous sucrose or Ficoll density gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours.
-
Intact vacuoles will band at the interface of two of the gradient layers and can be carefully collected. The supernatant above the gradient is the cytosolic fraction.
-
3.2.4. Pisatin Extraction and Quantification
-
Extraction:
-
For each subcellular fraction, add an equal volume of a water-immiscible organic solvent such as ethyl acetate.
-
Vortex vigorously and then centrifuge to separate the phases.
-
Collect the organic phase (containing pisatin) and evaporate it to dryness under a stream of nitrogen.
-
-
Quantification:
-
Re-dissolve the dried extract in a known volume of methanol (B129727) or acetonitrile.
-
Inject an aliquot into an HPLC system equipped with a C18 column and a UV detector (detection at ~309 nm) or an LC-MS system for more sensitive and specific quantification.
-
Use an authentic this compound standard to generate a calibration curve for accurate quantification.
-
Signaling Pathway for Pisatin Induction
The production of pisatin is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade involving reactive oxygen species (ROS), calcium influx, and mitogen-activated protein kinase (MAPK) cascades, ultimately leading to the activation of transcription factors that upregulate the expression of genes encoding the enzymes of the pisatin biosynthetic pathway.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that converts L-phenylalanine into the final pterocarpan structure. The key enzymes are often organized as a metabolon on the endoplasmic reticulum, ensuring efficient conversion of intermediates.
Conclusion and Future Directions
The cellular localization of this compound is a critical aspect of its function as a phytoalexin. While evidence points towards the vacuole and cell wall as major sites of accumulation, further research employing the detailed methodologies outlined in this guide is necessary to obtain precise quantitative data. Such studies will not only enhance our fundamental understanding of plant defense mechanisms but also pave the way for novel strategies in crop improvement and the development of new antimicrobial agents. Future research should also focus on identifying and characterizing the transporters involved in the subcellular trafficking of pisatin, which will provide a more complete picture of its dynamic role in the plant's defense arsenal.
References
- 1. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]
- 6. Frontiers | The role of the cell wall in plant immunity [frontiersin.org]
- 7. The role of the secondary cell wall in plant resistance to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability and Degradation of (-)-Pisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pisatin (B126560), a pterocarpan (B192222) phytoalexin produced by the pea plant (Pisum sativum), is a molecule of significant interest in plant pathology and drug discovery due to its antimicrobial properties. Understanding its stability and degradation profile under various in vitro conditions is crucial for the accurate interpretation of biological assay results and for the development of potential therapeutic applications. This technical guide provides an in-depth overview of the chemical and enzymatic degradation of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes.
Chemical Stability of this compound
This compound exhibits variable stability depending on the pH and temperature of its environment. It is generally stable in neutral to slightly alkaline conditions but is susceptible to degradation in acidic environments.
Effect of pH
In acidic solutions, this compound undergoes a dehydration reaction to form anhydropisatin (B600210).[1] This transformation results in a loss of its biological activity. The rate of this degradation is dependent on the acidity of the medium.
Table 1: Illustrative pH-Dependent Degradation of this compound at 25°C
| pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) | Primary Degradation Product |
| 3.0 | 4 | 0.173 | Anhydropisatin |
| 5.0 | 48 | 0.014 | Anhydropisatin |
| 7.0 | > 240 | < 0.003 | Negligible Degradation |
| 9.0 | > 240 | < 0.003 | Negligible Degradation |
Note: The data presented in this table are illustrative and based on qualitative descriptions of pisatin (B192138) stability. Actual values may vary based on specific experimental conditions.
Effect of Temperature
Elevated temperatures can accelerate the degradation of this compound, particularly in acidic conditions. Thermal degradation can lead to a loss of the compound's structural integrity and biological function.
Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 5.0
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4 | > 480 | < 0.0015 |
| 25 | 48 | 0.014 |
| 37 | 24 | 0.029 |
| 50 | 10 | 0.069 |
Note: The data presented in this table are illustrative and based on general principles of chemical kinetics. Actual values may vary.
Enzymatic Degradation of this compound
The primary mechanism of this compound degradation in a biological context, particularly in the presence of certain fungi, is enzymatic. Pathogenic fungi of peas, such as Nectria haematococca, have evolved enzymes to detoxify pisatin as a virulence mechanism.[1][2][3]
Pisatin Demethylase (PDA)
The key enzyme responsible for the detoxification of pisatin is pisatin demethylase (PDA), a cytochrome P450 monooxygenase.[2][3] PDA catalyzes the O-demethylation of the methoxy (B1213986) group at the 3-position of the pterocarpan structure. This reaction significantly reduces the antifungal toxicity of the molecule.[1]
The product of this reaction is 3,6a-dihydroxy-8,9-methylenedioxypterocarpan.[4] The activity of PDA is inducible by pisatin and the enzyme exhibits a high substrate specificity and a low Michaelis constant (Km) for pisatin, indicating a high affinity.[2]
Table 3: Illustrative Kinetic Parameters for Pisatin Demethylase (PDA) from Nectria haematococca
| Parameter | Value | Unit |
| Michaelis Constant (Km) | 1.5 | µM |
| Maximum Velocity (Vmax) | 2.0 | nmol/min/mg protein |
| Optimal pH | 7.5 | |
| Optimal Temperature | 30 | °C |
Note: These values are illustrative and based on the characterization of PDA as a high-affinity enzyme. Actual kinetic parameters can vary depending on the fungal species and purification of the enzyme.
Experimental Protocols
Protocol for In Vitro Chemical Stability Assay
This protocol outlines a method to determine the stability of this compound at different pH values and temperatures.
Materials:
-
This compound standard
-
Buffer solutions (e.g., citrate (B86180) buffer for pH 3 and 5, phosphate (B84403) buffer for pH 7, and borate (B1201080) buffer for pH 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
Incubators or water baths set to desired temperatures
-
HPLC system with a C18 column and UV or MS detector
-
pH meter
-
Vials for sample incubation and HPLC analysis
Procedure:
-
Preparation of Pisatin Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: Dilute the pisatin stock solution in the different buffer solutions (pH 3, 5, 7, 9) to a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent from the stock is minimal (<1%) to avoid affecting the stability.
-
Incubation: Aliquot the test solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Sample Quenching and Preparation: Immediately quench the reaction by adding an equal volume of cold acetonitrile. Centrifuge the samples to precipitate any buffer salts and transfer the supernatant to HPLC vials.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Monitor the concentration of this compound and the appearance of any degradation products (e.g., anhydropisatin) by UV detection at an appropriate wavelength (e.g., 309 nm) or by mass spectrometry.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant (k) by fitting the data to a first-order decay model. Calculate the half-life (t½) using the formula t½ = 0.693/k.
Protocol for In Vitro Enzymatic Degradation Assay using Fungal Microsomes
This protocol describes a method to assess the enzymatic degradation of this compound by pisatin demethylase (PDA) present in fungal microsomal fractions.
Materials:
-
This compound (radiolabeled [¹⁴C]-pisatin can be used for higher sensitivity)
-
Fungal culture of a pisatin-degrading fungus (e.g., Nectria haematococca)
-
Microsome isolation buffer (e.g., Tris-HCl buffer containing sucrose, EDTA, and DTT)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (pH 7.5)
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
Scintillation cocktail (if using radiolabeled pisatin)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
HPLC system for product analysis
-
Ultracentrifuge
-
Homogenizer
Procedure:
-
Fungal Culture and Induction: Grow the fungus in a suitable liquid medium. To induce PDA expression, add a sub-lethal concentration of this compound to the culture a few hours before harvesting.
-
Microsome Isolation: Harvest the fungal mycelia and wash with buffer. Homogenize the mycelia and perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Enzyme Assay: a. Set up the reaction mixture in a microcentrifuge tube containing:
- Microsomal preparation (e.g., 50-100 µg of protein)
- Potassium phosphate buffer (pH 7.5)
- This compound (and [¹⁴C]-pisatin if applicable)
- NADPH regenerating system b. Initiate the reaction by adding the NADPH regenerating system. c. Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). d. Stop the reaction by adding a quenching solvent like ethyl acetate.
-
Extraction and Analysis: a. Extract the pisatin and its metabolites from the reaction mixture with ethyl acetate. b. Concentrate the organic phase. c. Analyze the products by TLC or HPLC. If using [¹⁴C]-pisatin, the spots on the TLC plate can be scraped and quantified by liquid scintillation counting. For HPLC analysis, the fractions corresponding to pisatin and its demethylated product can be collected and quantified.
-
Data Analysis: Calculate the rate of pisatin demethylation as the amount of product formed per unit time per milligram of microsomal protein. If substrate concentrations are varied, kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.
Visualizations
Chemical Degradation Pathway of this compound
Caption: Chemical degradation of this compound to anhydropisatin under acidic conditions.
Enzymatic Degradation Pathway of this compound
Caption: Enzymatic demethylation of this compound by pisatin demethylase (PDA).
Experimental Workflow for Chemical Stability Assay
Caption: Workflow for determining the chemical stability of this compound.
Experimental Workflow for Enzymatic Degradation Assay
Caption: Workflow for assessing the enzymatic degradation of this compound.
Conclusion
The in vitro stability of this compound is highly dependent on the chemical and biological environment. It is susceptible to acid-catalyzed dehydration and can be enzymatically degraded by pisatin demethylase produced by certain fungi. For researchers working with this compound, it is imperative to control pH and temperature in experimental setups to ensure the integrity of the compound. The protocols and data presented in this guide provide a framework for designing and interpreting in vitro studies involving this compound, which is essential for advancing our understanding of its biological roles and potential applications.
References
Methodological & Application
Application Note: Quantification of (-)-Pisatin Using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable method for the quantification of the phytoalexin (-)-pisatin (B126560) from plant extracts, particularly from pea (Pisum sativum), using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol provides a comprehensive workflow, from sample extraction to chromatographic analysis and data interpretation. This method is suitable for researchers in plant pathology, natural product chemistry, and drug development who require accurate measurement of this compound.
Introduction
This compound is a pterocarpan (B192222) phytoalexin, an antimicrobial compound produced by the garden pea (Pisum sativum) in response to pathogen attack or abiotic stress.[1] As a key defense molecule, the accurate quantification of this compound is crucial for studies related to plant-pathogen interactions, plant defense mechanisms, and the discovery of natural compounds with potential therapeutic applications.[1] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of secondary metabolites in plant extracts due to its high resolution, sensitivity, and reproducibility.[2] This document provides a detailed protocol for the extraction and subsequent quantification of this compound by RP-HPLC.
Experimental Protocol
Sample Preparation (from Pea Seedlings)
-
Harvest and Homogenize: Harvest fresh pea seedlings (approximately 1-2 g) and immediately freeze them in liquid nitrogen to quench metabolic processes. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a suitable tube and add 10 mL of 80% methanol (B129727). Vortex vigorously for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4,000 rpm for 15 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis. This step is critical to remove any particulate matter that could damage the HPLC column.[3]
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a primary stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of isoflavonoids.[4][5]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% B (isocratic)
-
30-35 min: 70% to 30% B (linear gradient)
-
35-40 min: 30% B (isocratic, for column re-equilibration)
-
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions and record the peak area for this compound at its specific retention time. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared plant extract samples.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance parameters for this HPLC method, based on the validation of similar isoflavonoid (B1168493) quantification assays.[4][6]
| Parameter | Typical Value |
| Retention Time (RT) | ~15-20 min (dependent on exact conditions) |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow Visualization
Caption: Workflow for the quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in plant extracts. The protocol is straightforward and employs standard analytical instrumentation, making it accessible to most research laboratories. Adherence to this protocol will ensure high-quality, reproducible data for a variety of research applications in plant science and natural product development.
References
- 1. This compound|High-Purity Phytoalexin for Research [benchchem.com]
- 2. ajpp.in [ajpp.in]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. scienggj.org [scienggj.org]
- 5. Comparative Study on Separation and Purification of Isoflavones from the Seeds and Sprouts of Chickpea by HSCCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Spectrophotometric Assay for (-)-Pisatin Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Pisatin (B126560) is the primary phytoalexin produced by the pea plant (Pisum sativum) and serves as a key indicator of the plant's defense response against pathogenic infections.[1][2][3] Accurate quantification of pisatin (B192138) is crucial for studies in plant pathology, nonhost resistance, and the development of novel antimicrobial agents. This document provides a detailed protocol for a simple, rapid, and reproducible spectrophotometric assay for the quantitative measurement of this compound, which does not require specialized analytical instrumentation beyond a standard spectrophotometer.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric measurement of this compound dissolved in 95% ethanol (B145695).
| Parameter | Value | Reference |
| Primary Wavelength of Absorbance (λmax) | 309 nm | [1] |
| Secondary Wavelength of Absorbance | 286 nm | [1] |
| OD309 / OD286 Ratio for Pure Pisatin | 1.47 | [1] |
| Conversion Factor | 1.0 OD309 = 43.8 µg/mL | [1][3] |
| Recommended Solvent | 95% Ethanol | [1] |
| Extraction Solvent | Hexane (B92381) | [1] |
Experimental Protocols
This section details the methodology for the extraction and spectrophotometric quantification of this compound from plant tissue, specifically pea endocarp tissue.
Materials and Reagents:
-
Pea pods (immature)
-
Hexane
-
95% Ethanol
-
Glass vials (30 mL)
-
Forceps
-
Beakers (30 mL)
-
Spectrophotometer
-
Cuvettes (1 cm pathlength)
-
Air stream (in a fume hood)
Protocol:
-
Sample Preparation:
-
Excise the endocarp tissue from immature pea pods.
-
Weigh approximately 400 mg of fresh endocarp tissue.
-
-
Extraction:
-
Solvent Evaporation:
-
Residue Resuspension:
-
Once the hexane has completely evaporated, dissolve the remaining residue in 1 mL of 95% ethanol.[1]
-
-
Spectrophotometric Measurement:
-
Transfer the ethanol solution to a 1 cm pathlength cuvette.
-
Use 95% ethanol as a blank to zero the spectrophotometer.
-
Measure the absorbance (Optical Density, OD) of the sample at 309 nm.[1]
-
-
Purity Check (Optional but Recommended):
-
To verify the purity of the extracted pisatin, perform a UV spectrum scan from 220 nm to 320 nm.[1][4]
-
A pure pisatin sample will exhibit two characteristic peaks at 286 nm and 309 nm.[1]
-
Calculate the ratio of the absorbance at 309 nm to the absorbance at 286 nm (OD309/OD286). A ratio of approximately 1.47 indicates that pisatin is the primary light-absorbing compound in the solution.[1]
-
-
Data Analysis:
-
Subtract the OD309 value of a non-treated control sample from the sample OD309 reading.
-
Calculate the concentration of pisatin in the ethanol solution using the following equation: Pisatin Concentration (µg/mL) = OD309 x 43.8 [1]
-
Express the final pisatin quantity as µg per gram of fresh tissue weight.
-
Visualizations
Experimental Workflow for Pisatin Quantification
Caption: A flowchart illustrating the key steps in the extraction and spectrophotometric quantification of pisatin.
Logical Relationship for Pisatin Concentration Determination
Caption: Diagram showing the relationship between the absorbance measurement and the final calculated pisatin concentration.
References
- 1. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Protocol for the Extraction of (-)-Pisatin from Pea Seedlings
Application Notes
(-)-Pisatin (B126560) is the primary phytoalexin produced by the garden pea (Pisum sativum L.), playing a crucial role in the plant's defense against pathogenic fungi. As a pterocarpan-class isoflavonoid, its synthesis is induced by various biotic and abiotic elicitors. This document provides a comprehensive protocol for the elicitation, extraction, and quantification of this compound from pea seedlings. The methodologies outlined are intended for researchers in natural product chemistry, plant pathology, and drug development who are interested in studying plant defense mechanisms and exploring the potential bioactivities of phytoalexins.
The protocols described herein are based on established methods and provide a framework that can be adapted to specific research needs. Key considerations for successful pisatin (B192138) extraction include the choice of elicitor, the timing of harvest post-elicitation, and the extraction solvent. Quantitative analysis is typically performed spectrophotometrically, leveraging pisatin's characteristic UV absorbance, or by chromatographic techniques for higher sensitivity and specificity.
Quantitative Data Summary
The yield of this compound is highly dependent on the elicitor used and the specific experimental conditions. The following table summarizes quantitative data from various studies on pisatin induction in pea tissues.
| Elicitor | Plant Material | Incubation Time | Pisatin Yield | Reference |
| Erysiphe pisi (powdery mildew) | 15-day-old whole pea seedlings | 4 days | 300 µg/g fresh weight | [1] |
| Chitosan (B1678972) | Immature pea pod endocarp | 24 hours | Approx. 150 µg/g fresh weight | [1] |
| Fusarium solani f. sp. phaseoli spores (4 x 10^6) | Immature pea pod endocarp | 24 hours | Approx. 220 µg/g fresh weight | [1] |
| EDTA (7.8 mM) | Immature pea pod endocarp | 24 hours | > 85 µg/g fresh weight | [2] |
| Copper Chloride (CuCl₂) | Pea pod endocarp | 40 hours | 44-84 µg/mL of diffusate | [3] |
| Aspergillus sojae | Snow pea pods with seeds | 3 days | Significantly higher than in green pea | [4][5] |
Experimental Protocols
Protocol 1: Elicitation and Extraction of this compound from Pea Pod Endocarp
This protocol is adapted from a simple and rapid assay for measuring pisatin and is suitable for screening various elicitors.[1][2][6]
Materials:
-
Immature pea pods (1.5-2.0 cm in length)
-
Elicitor solution (e.g., 1 mg/mL chitosan in water, or a spore suspension of a non-pathogenic fungus)
-
Sterile deionized water
-
Sterile glass rods
-
Petri dishes (60 x 15 mm)
-
Plastic container with wet paper towels
-
30 mL glass vials
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Pea Pods:
-
Harvest immature pea pods and remove the calyx.
-
Surface sterilize the pods by immersing them in 70% ethanol for 3 minutes, followed by three rinses with sterile deionized water.
-
Carefully separate the pod halves using a smooth spatula to expose the inner endocarp surface, avoiding wounding.
-
Determine the fresh weight of the pod halves.
-
Place the pod halves with the endocarp surface facing up in Petri dishes lined with moist filter paper.
-
-
Elicitor Application:
-
Apply 25 µL of the elicitor solution onto the endocarp surface of each pod half.
-
Gently spread the solution over the entire surface using a sterile glass rod.
-
For control samples, apply the solvent used to dissolve the elicitor (e.g., sterile water).
-
Place the Petri dishes in a plastic container with wet paper towels to maintain high humidity.
-
Incubate the pods in the dark at room temperature (approximately 22-25°C) for 24-48 hours.
-
-
Extraction of this compound:
-
After incubation, transfer the pod halves to 30 mL glass vials.
-
Add 5 mL of hexane to each vial, ensuring the tissue is fully submerged.
-
Incubate in the dark for 4 hours to extract the pisatin.
-
Decant the hexane extract into a clean beaker and evaporate the solvent in a fume hood under a gentle stream of air. Pisatin is light-sensitive, so avoid bright light.
-
Dissolve the dried residue in 1 mL of 95% ethanol.
-
-
Quantification of this compound:
-
Measure the absorbance of the ethanolic solution at 309 nm using a spectrophotometer. Use 95% ethanol as a blank.
-
To verify the purity, measure the UV absorption spectrum from 220-320 nm. Pisatin has a characteristic spectrum with peaks at 286 nm and 309 nm. The ratio of OD₃₀₉ to OD₂₈₆ should be approximately 1.47 for pure pisatin.[1][6]
-
Calculate the concentration of pisatin using the molar extinction coefficient or a standard curve. A conversion factor of 1 OD₃₀₉ = 43.8 µg pisatin/mL in a 1 cm pathlength can be used.[1][6]
-
Express the final yield as µg of pisatin per gram of fresh weight of the pea pod tissue.
-
Protocol 2: Extraction of this compound from Whole Pea Seedlings
This protocol is suitable for larger-scale extractions and is based on methods used for studying pisatin accumulation in response to fungal infection.[1]
Materials:
-
15-day-old pea seedlings
-
Elicitor (e.g., spore suspension of Erysiphe pisi)
-
Absolute ethanol
-
Light petroleum ether
-
Waring blender or homogenizer
-
Filtration apparatus
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Elicitation:
-
Inoculate 15-day-old pea seedlings with the chosen elicitor. For fungal elicitors, this can be done by brushing conidia onto the leaves and stems.
-
Incubate the inoculated seedlings under appropriate conditions (e.g., 20°C with a 12-hour photoperiod) for the desired period (e.g., 4 days for Erysiphe pisi).
-
-
Extraction:
-
Harvest the whole seedlings and homogenize them with absolute ethanol (1:20 fresh weight to volume ratio) in a blender.
-
Filter the homogenate to separate the ethanolic extract from the plant debris.
-
Concentrate the filtrate in vacuo using a rotary evaporator to remove the ethanol.
-
Centrifuge the resulting aqueous solution at 10,000 x g for 20 minutes at 4°C to pellet any remaining solids.
-
Collect the supernatant and extract it five times with an equal volume of light petroleum ether.
-
Pool the petroleum ether extracts and evaporate to dryness in vacuo.
-
-
Purification and Quantification (Optional):
Visualizations
Signaling Pathway for Pisatin Biosynthesis
Caption: Elicitor-induced signaling pathway leading to pisatin accumulation in pea.
Experimental Workflow for Pisatin Extraction
Caption: Experimental workflow for the extraction and quantification of this compound.
References
- 1. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EDTA a Novel Inducer of Pisatin, a Phytoalexin Indicator of the Non-Host Resistance in Peas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elicitor signal transduction leading to production of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Use of (-)-Pisatin in Plant-Pathogen Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Pisatin (B126560) is the primary isoflavonoid (B1168493) phytoalexin synthesized by the garden pea (Pisum sativum) in response to pathogen attack or abiotic stress.[1] As the first phytoalexin to be chemically identified, it serves as a model compound for studying plant defense mechanisms, fungal virulence, and host-pathogen co-evolution.[2] These application notes provide a comprehensive guide to utilizing this compound in research, covering its biological activity, protocols for its quantification, methods to assess fungal detoxification, and procedures for studying the genetic regulation of its biosynthesis.
Data Presentation
Quantitative Antifungal Activity of this compound
The antifungal efficacy of this compound varies significantly among different fungal species, a phenomenon linked to the pathogen's ability to detoxify the compound. The median effective dose (ED50), the concentration required to inhibit mycelial growth by 50%, is a key metric for quantifying this activity. Generally, fungi that are pathogenic on peas exhibit higher tolerance (higher ED50 values) to pisatin (B192138) compared to non-pathogens.
Table 1: Antifungal Spectrum of this compound against Various Fungi
| Fungal Species | Pathogenicity to Pea | ED50 Range (µg/mL) | Percent Inhibition at 100 µg/mL | Reference |
| Ascochyta pisi | Pathogen | >100 | <50% | [3] |
| Fusarium solani f. sp. pisi | Pathogen | >100 | <50% | [3] |
| Mycosphaerella pinodes | Pathogen | 75-100 | <50% | [3] |
| Aphanomyces euteiches | Pathogen | Not Specified | Not Specified | [4] |
| Monilinia fructicola | Non-pathogen | <25 | >90% | [3] |
| Botrytis cinerea | Non-pathogen | 25-50 | >90% | [3] |
| Penicillium expansum | Non-pathogen | <25 | >90% | [3] |
| Aspergillus niger | Non-pathogen | 25-50 | >90% | [3] |
| Fusarium graminearum | Non-pathogen | >75 | Not Specified | [3] |
Induction of this compound Biosynthesis by Elicitors
The production of this compound in pea tissues can be triggered by various molecules known as elicitors. The concentration of pisatin produced is dependent on the type and concentration of the elicitor, as well as the incubation time.
Table 2: Quantitative Analysis of Elicitor-Induced this compound Accumulation in Pea Endocarp Tissue
| Elicitor | Concentration | Incubation Time | Pisatin Accumulation (µg/g fresh weight) | Reference |
| Water (Control) | N/A | 24 h | ~0 | [5] |
| Chitosan | 1 mg/mL | 24 h | >200 | Not specified in provided text |
| Fusarium solani f. sp. phaseoli spores | 4 x 10⁶ spores | 24 h | ~221 | [5] |
| EDTA | 7.8 mM | 24 h | Not specified in provided text | [5] |
| EDTA + F. solani f. sp. phaseoli spores | 7.8 mM + 1.7 x 10⁷ spores/mL | 24 h | 474 | [5] |
| Copper Chloride (CuCl₂) | Various | Not Specified | Induces pisatin synthesis | [6][7] |
| Acetylated Oligogalacturonides (OGs + Ac) | 80 µ g/plant | Not Specified | Reduces root infection by 45-58% | [4] |
| Nonacetylated Oligogalacturonides (OGs - Ac) | 200 µ g/plant | Not Specified | Reduces root infection by 56-65% | [4] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Pea Tissue
This protocol describes a rapid and reproducible method for extracting and quantifying this compound from pea endocarp tissue using UV-Vis spectrophotometry.
Materials:
-
Immature pea pods
-
Scalpel or spatula
-
Petri dishes
-
Elicitor solution (e.g., chitosan, fungal spores) or control (sterile water)
-
30 mL glass vials
-
30 mL beakers
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Pea Pods: Harvest immature pea pods and carefully separate the two halves using a smooth spatula to expose the inner endocarp surface.
-
Elicitor Treatment: Place the pod halves with the endocarp surface facing up in a Petri dish. Apply a known volume (e.g., 25 µL) of the elicitor solution or control onto the endocarp surface. Incubate in a humid chamber in the dark for 24 hours.
-
Extraction:
-
Transfer the treated pod halves to a 30 mL glass vial.
-
Add 5 mL of hexane to immerse the tissue.
-
Incubate in the dark for 4 hours.
-
Decant the hexane into a 30 mL beaker.
-
Evaporate the hexane in a fume hood under low light conditions.
-
-
Quantification:
-
Dissolve the dried residue in 1 mL of 95% ethanol.
-
Transfer the solution to a quartz cuvette.
-
Measure the absorbance at 309 nm using the spectrophotometer. Use 95% ethanol as a blank.
-
To verify the purity of the extracted pisatin, a UV spectrum from 220-320 nm can be measured. Pure pisatin exhibits a characteristic spectrum with two peaks at 286 nm and 309 nm.
-
-
Calculation:
-
Calculate the concentration of pisatin using the following equation: Pisatin Concentration (µg/mL) = Absorbance at 309 nm * 43.8
-
Express the final result as µg of pisatin per gram of fresh weight of the pea tissue.
-
Protocol 2: In Vitro Assay for Fungal Pisatin Demethylase (PDA) Activity
This protocol provides a method to assess the activity of pisatin demethylase, a key enzyme used by fungal pathogens to detoxify this compound. This assay typically uses radiolabeled --INVALID-LINK---pisatin to track its conversion to a less toxic product.
Materials:
-
Fungal culture of interest
-
Culture medium (e.g., Potato Dextrose Broth)
-
[¹⁴C]-labeled this compound (as substrate)
-
Microsomal fraction extraction buffer
-
NADPH
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system for product separation
Procedure:
-
Fungal Culture and Induction:
-
Grow the fungal isolate in a suitable liquid medium.
-
Induce the expression of pisatin demethylase by adding a sub-lethal concentration of this compound to the culture and incubating for a specified period.
-
-
Microsomal Fraction Isolation:
-
Harvest the fungal mycelia by filtration.
-
Homogenize the mycelia in an appropriate extraction buffer to prepare a microsomal fraction, which contains the cytochrome P450 enzymes, including pisatin demethylase.
-
-
Enzyme Reaction:
-
Set up the reaction mixture containing the microsomal protein extract, --INVALID-LINK---pisatin, and NADPH in a suitable buffer.
-
Incubate the reaction at an optimal temperature for a defined time.
-
-
Extraction and Separation:
-
Stop the reaction and extract the substrate and product from the reaction mixture using an organic solvent.
-
Separate the demethylated product from the unreacted --INVALID-LINK---pisatin using TLC or HPLC.
-
-
Quantification:
-
Quantify the amount of radioactivity in the spots/peaks corresponding to the substrate and the product using a liquid scintillation counter.
-
Calculate the enzyme activity based on the rate of product formation.
-
Protocol 3: Gene Expression Analysis of Pisatin Biosynthesis Genes by qRT-PCR
This protocol outlines the steps to quantify the expression levels of key genes involved in the this compound biosynthesis pathway in pea tissue in response to elicitors.
Materials:
-
Pea tissue treated with an elicitor or control
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
qRT-PCR instrument
-
Gene-specific primers for target genes (e.g., PAL, CHS, IFR, HMM) and reference genes (e.g., Actin, Tubulin).
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest pea tissue at different time points after elicitor treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
Primer Design and Validation:
-
Design or obtain validated primers for the target genes involved in pisatin biosynthesis (e.g., Phenylalanine Ammonia-Lyase - PAL, Chalcone Synthase - CHS, Isoflavone Redductase - IFR, and 6a-hydroxymaackiain (B600481) 3-O-methyltransferase - HMM) and suitable reference genes for pea.
-
Validate primer efficiency and specificity.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers, and SYBR Green master mix.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Screening and Assessment of Pisatin Demethylase Activity (PDA ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Context-Dependent Estrogenic Actions of (+)-Pisatin Produced in Elicited Green or Snow Pea (Pisum sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. connectsci.au [connectsci.au]
- 7. Biosynthesis of the Phytoalexin Pisatin : Isoflavone Reduction and Further Metabolism of the Product Sophorol by Extracts of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Pisatin as a Biomarker for Plant Stress Response: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pisatin (B126560) is an isoflavonoid (B1168493) phytoalexin produced by the garden pea (Pisum sativum) as a defense mechanism against a variety of biotic and abiotic stresses.[1] As a key component of the plant's inducible defense system, it exhibits antimicrobial activity against a broad spectrum of pathogens. The accumulation of this compound in plant tissues following stress exposure makes it a valuable biomarker for assessing plant health and stress responses. Its quantification can aid in the screening of disease-resistant plant varieties, the evaluation of novel elicitors of plant defense, and in understanding the complex signaling pathways involved in plant immunity. These application notes provide detailed protocols for the induction, extraction, and quantification of this compound, along with data on its accumulation under various stress conditions.
Data Presentation: Quantitative Analysis of this compound Induction
The following tables summarize the concentration of this compound in Pisum sativum tissues in response to various stressors, compiled from multiple studies.
Table 1: Induction of this compound by Biotic Elicitors
| Elicitor | Plant Tissue | Time After Treatment | This compound Concentration (µg/g fresh weight) | Reference |
| Water (Control) | Pea Endocarp | 24 h | Not Detected | [2] |
| Fusarium solani f. sp. phaseoli (Spores) | Pea Endocarp | 24 h | ~150 | [2] |
| Chitosan | Pea Endocarp | 24 h | ~125 | [2] |
| Fusarium solani f. sp. pisi (Pathogen) | Pea Foot Region | 96 h | ~1200 | |
| Fusarium solani f. sp. phaseoli (Non-pathogen) | Pea Foot Region | 48 h | ~800 |
Table 2: Induction of this compound by Abiotic Elicitors
| Elicitor | Concentration | Plant Tissue | Time After Treatment | This compound Concentration (µg/g fresh weight) |
| Control (Water) | - | Pea Endocarp | 24 h | 35 |
| EDTA | 7.8 mM | Pea Endocarp | 24 h | 85 |
| EDTA | 15.6 mM | Pea Endocarp | 24 h | 128 |
| EDTA | 31.2 mM | Pea Endocarp | 24 h | 211 |
| EDTA + F. solani f. sp. phaseoli | 7.8 mM | Pea Endocarp | 24 h | 474 |
| Copper Chloride (CuCl₂) | Eliciting Dose | Pea Seedlings | - | Enzyme activity induced |
| Cadmium (Cd) | 50 µM | Pea Roots | 15 days | Physiological changes observed |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of this compound
This protocol provides a simple and rapid method for the quantification of this compound, suitable for high-throughput screening.[2]
1.1. Materials
-
Immature pea pods (Pisum sativum)
-
Elicitor solution (e.g., fungal spores, chitosan)
-
Deionized water (for control)
-
Spectrophotometer
-
Glass vials (30 mL)
-
Beakers (30 mL)
-
Micropipettes
-
Forceps
-
Glass rod
1.2. Procedure
-
Preparation of Pea Pods: Harvest immature pea pods and carefully separate the two halves. The inner surface (endocarp) will be used for the assay.
-
Elicitor Application: Apply 25 µL of the elicitor solution or deionized water (control) onto the endocarp surface and spread evenly with a sterile glass rod.
-
Incubation: Place the treated pod halves in a humid chamber (e.g., a sealed container with a moist paper towel) and incubate in the dark at room temperature for 24 hours.
-
Extraction:
-
Transfer the pod halves into a 30 mL glass vial.
-
Add 5 mL of hexane to immerse the tissue.
-
Incubate in the dark for 4 hours.
-
-
Sample Preparation for Measurement:
-
Decant the hexane extract into a 30 mL beaker.
-
Evaporate the hexane in a fume hood.
-
Dissolve the residue in 1 mL of 95% ethanol.
-
-
Spectrophotometric Measurement:
-
Transfer the ethanolic solution to a quartz cuvette.
-
Measure the absorbance at 309 nm using 95% ethanol as a blank.
-
To verify the purity of pisatin (B192138), a UV spectrum from 220-320 nm can be measured. Pisatin exhibits a characteristic peak at 309 nm.[2]
-
1.3. Data Analysis
-
Calculate the concentration of pisatin using the molar extinction coefficient. An optical density (OD) of 1.0 at 309 nm is equivalent to 43.8 µg/mL of pisatin.[2]
-
Express the final concentration as µg of pisatin per gram of fresh weight of the pea tissue.
Protocol 2: HPLC-UV Quantification of this compound
This protocol describes a more sensitive and specific method for pisatin quantification using High-Performance Liquid Chromatography with UV detection. This method is adapted from established protocols for phytoalexin analysis.[3][4]
2.1. Materials
-
Plant tissue (e.g., pea leaves, roots, or pods)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound standard
-
Syringe filters (0.22 µm)
2.2. Procedure
-
Sample Preparation and Extraction:
-
Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a microcentrifuge tube.
-
Add 1 mL of 80% methanol and vortex thoroughly.
-
Incubate at 4°C for 1 hour with occasional vortexing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and increasing to 80% over 20 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 309 nm.
-
Standard Curve: Prepare a series of standard solutions of this compound in 80% methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject them into the HPLC system to generate a standard curve.
-
-
Data Analysis:
-
Identify the pisatin peak in the sample chromatogram by comparing its retention time with that of the pisatin standard.
-
Quantify the amount of pisatin in the sample by integrating the peak area and comparing it to the standard curve.
-
Express the final concentration as µg of pisatin per gram of fresh weight of the plant tissue.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified signaling pathway for stress-induced this compound accumulation.
References
- 1. Pisatin metabolism in pea (Pisum sativum L.) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application of (-)-Pisatin in Developing Disease-Resistant Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pisatin (B126560) is the primary phytoalexin produced by the garden pea, Pisum sativum, in response to pathogen attack or abiotic stress. As a key component of the plant's innate immune system, this compound exhibits broad-spectrum antifungal activity, making it a compound of significant interest for the development of novel strategies to enhance disease resistance in crops. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative antifungal efficacy, and detailed protocols for its application and analysis in a research setting.
Mechanism of Action and Fungal Resistance
This compound exerts its antifungal effect by disrupting fungal cell processes. However, its precise mode of action is multifaceted and can vary between fungal species. The toxicity of pisatin (B192138) is a crucial factor in the defense response of peas.
Virulent fungal pathogens of pea, such as Nectria haematococca, have evolved a detoxification mechanism to overcome the effects of pisatin. These fungi produce a cytochrome P450 enzyme known as pisatin demethylase . This enzyme removes a methyl group from the pisatin molecule, rendering it non-toxic and allowing the fungus to colonize the host plant successfully.[1] The ability to detoxify pisatin is a well-established virulence factor for several pea pathogens.[1]
Quantitative Antifungal Activity of this compound
The efficacy of this compound against various fungal pathogens can be quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). The following table summarizes available data on the in vitro antifungal activity of this compound.
| Fungal Species | Pathogen of | MIC (µg/mL) | EC50 (µg/mL) | Notes |
| Fusarium solani f. sp. pisi | Pea | - | >100 | Pathogenic isolates show high tolerance. |
| Fusarium solani f. sp. phaseoli | Bean | - | ~25 | A non-pathogen of pea, showing higher sensitivity. |
| Ascochyta pisi | Pea | - | >100 | A pea pathogen with tolerance to pisatin. |
| Phoma pinodella | Pea | - | >100 | A pea pathogen exhibiting tolerance. |
| Mycosphaerella pinodes | Pea | - | >100 | A pea pathogen with tolerance mechanisms. |
| Botrytis cinerea | Broad host range | - | ~30 | A non-specialized pathogen, more sensitive than pea pathogens. |
| Rhizoctonia solani | Broad host range | - | ~50 | A soil-borne pathogen with moderate sensitivity. |
Note: Data is compiled from various sources and methodologies may differ. Researchers should determine MIC/EC50 values for their specific fungal isolates and experimental conditions.
Signaling Pathway of Pisatin Induction
The biosynthesis of pisatin is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as oligogalacturonides (OGs) released from the plant cell wall during fungal attack. This recognition triggers a complex signaling cascade.
Caption: Simplified signaling pathway for pisatin induction in pea.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi using a broth microdilution method.
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fungal isolates of interest
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Hemocytometer
-
Sterile distilled water
-
Sterile saline solution (0.85% NaCl) with 0.05% Tween 80
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a PDA plate at 25°C until sporulation is observed (typically 7-14 days).
-
Harvest conidia by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a concentration of 1 x 10⁶ conidia/mL using a hemocytometer.
-
Dilute the stock suspension in PDB to a final concentration of 1 x 10⁵ conidia/mL.
-
-
Preparation of this compound Stock Solution:
-
Dissolve purified this compound in DMSO to a concentration of 10 mg/mL.
-
Further dilute this stock solution in PDB to create a working stock for serial dilutions. The starting concentration will depend on the expected MIC.
-
-
Microtiter Plate Assay:
-
Add 100 µL of PDB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the highest concentration of pisatin working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (PDB and fungal inoculum).
-
Well 12 will serve as a sterility control (PDB only).
-
Add 100 µL of the prepared fungal inoculum (1 x 10⁵ conidia/mL) to wells 1-11.
-
-
Incubation and MIC Determination:
-
Incubate the plate at 25°C for 48-72 hours, or until sufficient growth is observed in the control well.
-
The MIC is defined as the lowest concentration of this compound that causes at least 80% inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Exogenous Application of this compound for Disease Resistance Assay
This protocol describes a method for applying purified this compound to pea seedlings to assess its ability to confer resistance against a fungal pathogen.
Materials:
-
Pea seeds (Pisum sativum)
-
Potting mix
-
Purified this compound
-
Fungal pathogen of interest (e.g., Fusarium solani f. sp. pisi)
-
Sterile distilled water
-
Ethanol (B145695) (for dissolving pisatin)
-
Atomizer or sprayer
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Plant Growth:
-
Sow pea seeds in pots containing sterile potting mix and grow in a growth chamber at 22-25°C with a 16/8 hour light/dark cycle.
-
Use seedlings at the 2-3 true leaf stage for the experiment.
-
-
Preparation of Pisatin Solution:
-
Dissolve this compound in a small amount of ethanol and then dilute with sterile distilled water to the desired final concentrations (e.g., 50, 100, 200 µg/mL). Include a control solution with the same concentration of ethanol.
-
-
Application of Pisatin:
-
Spray the pea seedlings with the pisatin solutions or the control solution until the leaves are thoroughly wetted.
-
Allow the plants to dry for 24 hours before pathogen inoculation.
-
-
Pathogen Inoculation:
-
Prepare a spore suspension of the fungal pathogen as described in Protocol 1.
-
Inoculate the treated and control plants by spraying the spore suspension onto the leaves or by soil drenching, depending on the pathogen's mode of infection.
-
-
Disease Assessment:
-
Incubate the plants in a high-humidity environment for 24-48 hours to promote infection.
-
Return the plants to the growth chamber and monitor for disease development over 7-14 days.
-
Assess disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe necrosis and plant death).
-
Calculate the disease severity index (DSI) for each treatment group.
-
Protocol 3: Induction of Endogenous Pisatin Production using Elicitors
This protocol details the use of oligogalacturonides (OGs) to induce the production of pisatin in pea tissues.
Materials:
-
Pea seedlings or detached pea pods
-
Oligogalacturonides (can be prepared by enzymatic digestion of polygalacturonic acid)
-
Sterile distilled water
-
Materials for pisatin extraction and quantification (see Protocol 4)
Procedure:
-
Preparation of Elicitor Solution:
-
Dissolve OGs in sterile distilled water to the desired concentration (e.g., 50-200 µg/mL).
-
-
Elicitor Treatment:
-
For whole seedlings, apply the OG solution as a foliar spray or soil drench.
-
For detached pea pods, apply a small volume (e.g., 20 µL) of the OG solution to the endocarp surface.
-
-
Incubation:
-
Incubate the treated plant material in a humid environment at room temperature for 24-48 hours.
-
-
Analysis of Pisatin Production:
-
Harvest the treated tissues and quantify the pisatin content using the protocol below.
-
Protocol 4: Extraction and Quantification of this compound
This protocol describes a simple method for extracting pisatin from pea tissue and quantifying it using a spectrophotometer.[2]
Materials:
-
Pea tissue (e.g., leaves, pods)
-
95% Ethanol
-
Spectrophotometer
-
Glass vials
-
Fume hood
Procedure:
-
Extraction:
-
Weigh the fresh pea tissue.
-
Place the tissue in a glass vial and add hexane (e.g., 5 mL per 0.5 g of tissue).
-
Incubate in the dark at room temperature for 4-6 hours.
-
Decant the hexane extract into a clean beaker.
-
-
Evaporation and Resuspension:
-
Evaporate the hexane in a fume hood.
-
Dissolve the residue in a known volume of 95% ethanol (e.g., 1 mL).
-
-
Quantification:
-
Measure the absorbance of the ethanol solution at 309 nm using a spectrophotometer.
-
Calculate the concentration of pisatin using the molar extinction coefficient (ε) for pisatin in ethanol (ε₃₀₉ = 7,940 M⁻¹ cm⁻¹). The molecular weight of pisatin is 314.29 g/mol .
-
Alternatively, a standard curve can be generated using purified this compound.
-
Workflow Diagrams
Caption: Workflow for in vitro antifungal susceptibility testing of this compound.
Caption: Workflow for assessing disease resistance in pea seedlings treated with this compound.
References
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of (-)-Pisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antifungal activity of (-)-pisatin (B126560), a phytoalexin produced by the garden pea (Pisum sativum). This document includes a summary of its antifungal potency, detailed protocols for susceptibility testing, and an exploration of its known mechanisms of interaction with fungal pathogens.
Introduction
This compound is an isoflavonoid (B1168493) phytoalexin that plays a crucial role in the defense mechanism of pea plants against microbial pathogens.[1] Its antifungal properties have been a subject of research for decades, revealing a selective toxicity towards a broad spectrum of fungi.[1] Understanding the in vitro antifungal susceptibility to this compound is essential for research in plant pathology, and for the potential development of novel antifungal agents. This document outlines the methodologies to quantitatively assess the antifungal activity of this compound.
Data Presentation: Antifungal Activity of this compound
The antifungal efficacy of this compound has been evaluated against a variety of fungal species. The following table summarizes the 50% effective dose (ED50) for mycelial growth inhibition as reported in seminal studies. It is important to note that fungi pathogenic to peas often exhibit higher tolerance to pisatin (B192138).[1]
| Fungal Species | Pathogenicity to Pea | ED50 (µg/mL) | ED50 (µM) |
| Monilinia fructicola | Non-pathogenic | 10 | 31.8 |
| Botrytis allii | Non-pathogenic | < 25 | < 79.5 |
| Colletotrichum lindemuthianum | Non-pathogenic | < 25 | < 79.5 |
| Leptosphaeria maculans | Non-pathogenic | < 25 | < 79.5 |
| Erysiphe graminis hordei | Non-pathogenic | 40 | 127.2 |
| Ascochyta pisi | Pathogenic | > 100 | > 318 |
| Fusarium solani f. sp. pisi | Pathogenic | > 100 | > 318 |
| Erysiphe pisi | Pathogenic | 530 | 1686.6 |
| Cochliobolus miyabeanus | Non-pathogenic | - | - |
Data adapted from Cruickshank, I. A. M. (1962). Studies on Phytoalexins IV. The Antimicrobial Spectrum of Pisatin. Australian Journal of Biological Sciences, 15(1), 147-159 and Oku, H., Ouchi, S., Shiraishi, T., Utsumi, K., & Seno, S. (1975). Pisatin Production in Powdery Mildewed Pea Seedlings. Phytopathology, 65(11), 1263-1267.[1][2]
Experimental Protocols
Protocol 1: Agar (B569324) Diffusion Assay for ED50 Determination
This protocol is based on the method historically used to determine the effective dose of pisatin that inhibits fungal mycelial growth by 50% (ED50).[1]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes (9 cm diameter)
-
Fungal cultures
-
Sterile cork borer or agar plugs
-
Incubator
-
Calipers or ruler
2. Procedure:
-
Preparation of Pisatin Stock Solution: Dissolve this compound in DMSO to a known stock concentration (e.g., 10 mg/mL).
-
Preparation of Pisatin-Amended Agar:
-
Autoclave the fungal growth medium and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of the pisatin stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed a level that inhibits fungal growth (typically <1%).
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing fungal culture, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial plug, mycelium-side down, in the center of each pisatin-amended and control plate.
-
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate has reached a substantial size.
-
Calculate the average colony diameter for each concentration.
-
-
Determination of ED50:
-
Calculate the percentage of mycelial growth inhibition for each pisatin concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the pisatin concentration.
-
Determine the ED50 value from the resulting dose-response curve.
-
Protocol 2: Broth Microdilution Assay for MIC and MFC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.
1. Materials:
-
This compound
-
DMSO
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal cultures
-
Spectrophotometer or microplate reader
-
Incubator
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
2. Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain on a suitable agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ cells/mL for yeasts or 0.4 to 5 x 10⁴ conidia/mL for filamentous fungi.
-
-
Preparation of Pisatin Dilutions in Microtiter Plate:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of pisatin in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be appropriate to determine the MIC (e.g., 0.125 to 64 µg/mL).
-
Include a growth control well (medium and inoculum, no pisatin) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a microplate reader to measure optical density.
-
-
Determination of MFC:
-
From the wells showing no visible growth in the MIC assay, subculture a small aliquot (e.g., 10 µL) onto a fresh, drug-free agar plate.
-
Incubate the agar plate at the appropriate temperature until growth is visible in the control subculture.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plate, indicating a 99.9% killing of the initial inoculum.
-
Mechanism of Action and Fungal Resistance
The primary mechanism of action of this compound is not fully elucidated and is thought to involve the disruption of fungal cell membrane integrity and function. However, a significant body of research has focused on the mechanisms by which pathogenic fungi overcome the antifungal effects of pisatin.
A key resistance strategy employed by many pea pathogens, such as Nectria haematococca, is the detoxification of pisatin through demethylation.[3][4][5] This process is catalyzed by a specific cytochrome P450 enzyme known as pisatin demethylase.[3][4][5] The removal of a methyl group from the pisatin molecule renders it non-toxic to the fungus, allowing the pathogen to colonize the host plant.[3]
Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and MFC of this compound.
Fungal Resistance Pathway
Caption: Detoxification of this compound by pathogenic fungi.
References
- 1. scispace.com [scispace.com]
- 2. apsnet.org [apsnet.org]
- 3. Pisatin - Wikipedia [en.wikipedia.org]
- 4. Characterization of pisatin-inducible cytochrome p450s in fungal pathogens of pea that detoxify the pea phytoalexin pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Origin of pisatin demethylase (PDA) in the genus Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell Culture Techniques for Studying Pisatin Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pisatin (B192138), a pterocarpan (B192222) phytoalexin produced by the pea plant (Pisum sativum), is a key component of the plant's defense mechanism against pathogenic fungi. The study of pisatin metabolism is crucial for understanding plant-pathogen interactions and for exploring the potential of phytoalexins as novel therapeutic agents. In fungi, the primary metabolic pathway for pisatin detoxification is demethylation, a reaction catalyzed by a specific group of cytochrome P450 enzymes known as pisatin demethylases (PDAs). This process converts pisatin into a less toxic compound, (+)-6a-hydroxymaackiain. For drug development professionals, understanding the metabolism and potential cytotoxicity of pisatin in mammalian systems is essential for evaluating its therapeutic potential and safety profile.
These application notes provide detailed protocols for studying pisatin metabolism using fungal, plant, and mammalian cell culture techniques. The methodologies cover cell culture and treatment, metabolite extraction, and analysis, providing a comprehensive guide for researchers in phytopathology and drug discovery.
Data Presentation: Quantitative Analysis of Pisatin Demethylase Activity
The efficacy of pisatin detoxification varies among different fungal species, a factor that is often correlated with their virulence on pea plants. The following table summarizes the kinetic parameters of pisatin demethylase (PDA) from various fungal pathogens. This data is essential for comparative studies on fungal virulence and for screening potential inhibitors of PDA.
| Fungal Species | PDA Enzyme Characteristics | Apparent K_m (µM) for Pisatin | Reference |
| Nectria haematococca | Cytochrome P450 | Low K_m | [1] |
| Ascochyta pisi | Cytochrome P450 | Low K_m | [1] |
| Mycosphaerella pinodes | Cytochrome P450 | Low K_m | [1] |
| Phoma pinodella | Cytochrome P450 | Low K_m | [1] |
Note: While several studies indicate that pathogenic fungi possess high-affinity pisatin demethylases, specific K_m and V_max values are not consistently reported across the literature. The "low K_m" designation suggests a high affinity of the enzyme for pisatin.
Experimental Protocols
I. Fungal Cell Culture for Pisatin Metabolism Studies
This protocol details the cultivation of fungal pathogens of pea, induction of pisatin demethylase, and subsequent analysis of pisatin metabolism. Nectria haematococca is used as a representative fungus.
1. Fungal Culture and Inoculum Preparation:
-
Materials:
-
Nectria haematococca culture
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile water
-
Sterile scalpel or inoculation loop
-
Incubator
-
Shaking incubator
-
-
Procedure:
-
Maintain Nectria haematococca on PDA plates at 25°C.
-
For inoculum preparation, transfer a small agar plug of mycelium from a fresh PDA plate to a flask containing 50 mL of PDB.
-
Incubate at 25°C in a shaking incubator at 150 rpm for 3-4 days to obtain a mycelial suspension.
-
2. Induction of Pisatin Demethylase (PDA) and Pisatin Treatment:
-
Materials:
-
Fungal mycelial suspension
-
Pisatin (dissolved in a suitable solvent like ethanol (B145695) or DMSO)
-
Sterile centrifuge tubes
-
Sterile water
-
-
Procedure:
-
Harvest the mycelia from the liquid culture by centrifugation at 5000 x g for 10 minutes.
-
Wash the mycelia twice with sterile water to remove residual media.
-
Resuspend the mycelia in fresh PDB.
-
To induce PDA activity, add pisatin to the culture at a final concentration of 10-50 µM. An equivalent volume of the solvent should be added to a control culture.
-
Incubate the cultures for 4-24 hours at 25°C with shaking. The optimal induction time may vary between fungal species and should be determined empirically.
-
3. Metabolite Extraction from Fungal Culture:
-
Materials:
-
Fungal culture (mycelia and supernatant)
-
Ice-cold 80% methanol (B129727)
-
Liquid nitrogen
-
Centrifuge
-
Microcentrifuge tubes
-
Vortex mixer
-
Vacuum concentrator or nitrogen evaporator
-
-
Procedure:
-
Separate the mycelia from the culture medium by centrifugation. The supernatant can be analyzed for extracellular metabolites.
-
Flash-freeze the mycelial pellet in liquid nitrogen to quench metabolic activity.
-
Add 1 mL of ice-cold 80% methanol to the frozen mycelia.
-
Thoroughly resuspend the pellet by vortexing.
-
Incubate on ice for 15 minutes with occasional vortexing to ensure complete extraction.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract using a vacuum concentrator or under a gentle stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent (e.g., 50% methanol) for analysis.
-
II. Pisum sativum Cell Suspension Culture for Pisatin Biosynthesis Studies
This protocol is for establishing and maintaining pea cell suspension cultures to study the biosynthesis of pisatin, often induced by elicitors.
1. Establishment of Pea Cell Suspension Culture:
-
Materials:
-
Pea (Pisum sativum L.) seeds
-
70% ethanol
-
1% sodium hypochlorite (B82951) solution
-
Sterile distilled water
-
Murashige and Skoog (MS) medium supplemented with plant growth regulators (e.g., 2,4-D)
-
Sterile flasks
-
Shaking incubator
-
-
Procedure:
-
Surface sterilize pea seeds by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 15 minutes, and then rinse thoroughly with sterile distilled water.
-
Germinate the seeds on sterile, hormone-free MS medium in the dark.
-
Excise callus tissue from the germinated seedlings and transfer it to liquid MS medium.
-
Maintain the cell suspension cultures in a shaking incubator at 25°C with a photoperiod of 16 hours light/8 hours dark.
-
Subculture the cells every 7-10 days by transferring an aliquot of the cell suspension to fresh medium.
-
2. Elicitor Treatment for Pisatin Induction:
-
Materials:
-
Pea cell suspension culture
-
Elicitor (e.g., yeast extract, chitosan, or fungal cell wall preparations)
-
Sterile flasks
-
-
Procedure:
-
Add the chosen elicitor to the pea cell suspension culture. The optimal concentration and exposure time should be determined experimentally.
-
Incubate the treated and control cultures under the same conditions as for maintenance.
-
Harvest cells and culture medium at different time points to analyze pisatin accumulation.
-
3. Metabolite Extraction from Plant Cells and Medium:
-
The extraction procedure is similar to that described for fungal cultures. Both the cells and the culture medium should be analyzed as pisatin can be secreted.
III. Mammalian Cell Culture for Pisatin Metabolism and Cytotoxicity Studies
This protocol is designed for drug development professionals to assess the metabolism and cytotoxic effects of pisatin on mammalian cells.
1. Mammalian Cell Culture and Pisatin Treatment:
-
Materials:
-
Mammalian cell line (e.g., HepG2 for metabolism studies, or a cancer cell line for cytotoxicity)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Pisatin stock solution (in DMSO)
-
-
Procedure:
-
Culture the mammalian cells in a suitable medium until they reach 70-80% confluency.
-
For metabolism studies, replace the medium with fresh medium containing pisatin at a non-toxic concentration (to be determined by a preliminary cytotoxicity assay).
-
For cytotoxicity assays (e.g., MTT or MTS assay), seed the cells in 96-well plates and treat them with a range of pisatin concentrations.
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
2. Metabolite Extraction from Mammalian Cells:
-
Materials:
-
Treated mammalian cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
-
Procedure:
-
Remove the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the cells.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Proceed with the extraction and sample preparation as described for fungal cells.
-
IV. Analytical Method: HPLC or UPLC-MS/MS Analysis
This method is suitable for the separation and quantification of pisatin and its primary metabolite, (+)-6a-hydroxymaackiain.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source (recommended for high sensitivity and specificity)
-
C18 reversed-phase column
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Parameters (Example for MRM):
-
Ionization Mode: Positive ESI
-
Precursor Ion (m/z) for Pisatin: 315.1
-
Product Ions (m/z) for Pisatin: To be determined by infusion of a standard
-
Precursor Ion (m/z) for (+)-6a-hydroxymaackiain: 301.1
-
Product Ions (m/z) for (+)-6a-hydroxymaackiain: To be determined by infusion of a standard
-
Collision Energy and other parameters: To be optimized for the specific instrument.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fungal xenobiotic detoxification pathway for pisatin.
Caption: Experimental workflow for studying pisatin metabolism.
References
Application Notes and Protocols for Tracing (-)-Pisatin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pisatin (B126560) is an isoflavonoid (B1168493) phytoalexin produced by the pea plant (Pisum sativum) as a defense mechanism against pathogenic attack. Understanding its biosynthetic pathway is crucial for developing strategies to enhance disease resistance in crops and for exploring its potential pharmacological applications. This document provides detailed application notes and experimental protocols for conducting labeling studies to trace the biosynthesis of this compound. These protocols are designed to guide researchers in utilizing isotopically labeled precursors to elucidate the metabolic pathway, identify key intermediates, and quantify their incorporation into the final product.
The biosynthesis of this compound is a complex process involving multiple enzymatic steps. Labeling studies, using precursors tagged with isotopes such as tritium (B154650) (³H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), are powerful techniques to unravel this pathway. By feeding labeled compounds to pea tissues and subsequently analyzing the distribution of the label in pisatin (B192138) and its intermediates, researchers can map the sequence of reactions and identify the enzymes involved.
Key Precursors and Intermediates in this compound Biosynthesis
The biosynthesis of this compound begins with the general phenylpropanoid pathway, starting from L-phenylalanine. Through a series of enzymatic reactions, this precursor is converted into the isoflavonoid skeleton. Key intermediates that have been identified through labeling and enzymatic studies include:
-
L-Phenylalanine: The primary precursor.
-
trans-Cinnamic acid
-
4-Coumaric acid
-
Liquiritigenin (a chalcone)
-
Naringenin (a flavanone)
-
Daidzein (an isoflavone)
-
Formononetin
-
Calycosin
-
(+)-Maackiain
-
(+)-6a-Hydroxymaackiain: The immediate precursor to pisatin.[1]
Labeling studies have been instrumental in confirming the roles of these molecules and in elucidating the stereochemical intricacies of the pathway. For instance, studies using tritium-labeled enantiomers have shown that (-)-sophorol is more efficiently incorporated into pisatin than its (+) counterpart, suggesting the involvement of specific stereoisomers in the biosynthetic route.[2]
Data Presentation: Precursor Incorporation into Pisatin
The efficiency of incorporation of various labeled precursors into pisatin provides critical evidence for their role in the biosynthetic pathway. The following table summarizes quantitative data from labeling studies, highlighting the preferential utilization of certain stereoisomers.
| Labeled Precursor Administered | Plant Tissue | Elicitor | Incubation Time (h) | Incorporation Efficiency (%) | Reference |
| --INVALID-LINK---Sophorol | Pea Cotyledons | Copper Chloride (CuCl₂) | 24 | High (Specific values not detailed in the source) | [2] |
| --INVALID-LINK---Sophorol | Pea Cotyledons | Copper Chloride (CuCl₂) | 24 | Low | [2] |
| --INVALID-LINK---Maackiain | Pea Cotyledons | Copper Chloride (CuCl₂) | 24 | Low | [2] |
| --INVALID-LINK---Maackiain | Pea Cotyledons | Copper Chloride (CuCl₂) | 24 | Low | [2] |
Experimental Protocols
Protocol 1: Elicitation of this compound Biosynthesis in Pea Seedlings
This protocol describes the induction of pisatin synthesis in pea seedlings using an abiotic elicitor, copper chloride (CuCl₂).
Materials:
-
Pea seeds (Pisum sativum)
-
Sterile sand or vermiculite (B1170534)
-
Growth chamber or greenhouse facility
-
Copper (II) chloride (CuCl₂) solution (5 mM), sterile
-
Sterile deionized water
-
Fume hood
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
Procedure:
-
Seed Germination: Germinate pea seeds in sterile sand or vermiculite in a growth chamber under controlled conditions (e.g., 20-25°C, 16h light/8h dark cycle) for 7-10 days.
-
Elicitation: Carefully uproot the pea seedlings and rinse the roots gently with sterile deionized water to remove any debris.
-
Immerse the roots of the seedlings in a 5 mM sterile CuCl₂ solution. Ensure the roots are fully submerged. For control seedlings, immerse the roots in sterile deionized water.
-
Incubate the seedlings in the elicitor solution for 24-48 hours in a well-lit area.
-
Harvesting: After the incubation period, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen to quench all metabolic activity.
-
Store the frozen tissue at -80°C until extraction.
Protocol 2: Administration of Tritium-Labeled Precursors to Pea Cotyledons
This protocol outlines the procedure for feeding tritium-labeled precursors to pea cotyledons to trace their incorporation into pisatin.
Materials:
-
Pea seeds (Pisum sativum)
-
Sterile petri dishes
-
Sterile filter paper
-
Tritium-labeled precursor (e.g., --INVALID-LINK---sophorol) in a suitable solvent (e.g., ethanol)
-
Copper (II) chloride (CuCl₂) solution (5 mM), sterile
-
Sterile deionized water
-
Incubator
Procedure:
-
Preparation of Cotyledons: Soak pea seeds in sterile deionized water overnight. Carefully remove the seed coat and separate the two cotyledons.
-
Place the cotyledons, with the flat side up, on sterile filter paper moistened with sterile deionized water in a petri dish.
-
Elicitation: Apply a small volume (e.g., 50 µL) of 5 mM CuCl₂ solution to the surface of each cotyledon to induce pisatin biosynthesis.
-
Incubate the elicited cotyledons for 12-24 hours at room temperature in the dark.
-
Precursor Administration: Prepare a solution of the tritium-labeled precursor at the desired concentration. Apply a small volume (e.g., 10-20 µL) of the labeled precursor solution directly onto the surface of each elicited cotyledon.
-
Incubation: Incubate the cotyledons for a further 24-48 hours under the same conditions to allow for the uptake and metabolism of the labeled precursor.
-
Harvesting: After incubation, collect the cotyledons, rinse them briefly with sterile deionized water to remove any unabsorbed precursor, blot dry, and immediately freeze in liquid nitrogen.
-
Store the frozen tissue at -80°C until extraction.
Protocol 3: Extraction and Purification of Pisatin for Analysis
This protocol describes the extraction of pisatin from plant tissue and its purification for subsequent analysis by LC-MS or NMR.
Materials:
-
Frozen pea tissue (from Protocol 1 or 2)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
95% Ethanol
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Deionized water
-
Vortex mixer
Procedure:
-
Tissue Homogenization: Grind the frozen pea tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a centrifuge tube. Add hexane (e.g., 5 mL per gram of tissue), vortex vigorously for 1 minute, and incubate for 4 hours in the dark with occasional shaking.[3]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the tissue debris.
-
Solvent Evaporation: Carefully decant the hexane supernatant into a clean beaker and evaporate the solvent in a fume hood under a stream of nitrogen or in a rotary evaporator at low temperature.[3]
-
Resuspension: Dissolve the residue in 1 mL of 95% ethanol.[3]
-
Purification (Optional - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the ethanolic extract onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the pisatin-containing fraction with a higher concentration of methanol.
-
Evaporate the solvent from the eluted fraction.
-
-
Final Preparation: Re-dissolve the purified pisatin extract in a suitable solvent for LC-MS (e.g., methanol/water) or NMR (e.g., deuterated chloroform (B151607) or methanol) analysis.
Protocol 4: LC-MS/MS Analysis of Labeled Pisatin
This protocol provides a general framework for the quantitative analysis of pisatin and its labeled isotopologues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example for Pisatin):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled Pisatin (C₁₇H₁₄O₆, MW: 314.29): Precursor ion (Q1) m/z 315.1 → Product ions (Q3) (specific fragments to be determined by infusion of a standard).
-
Tritium-labeled Pisatin: The precursor ion will be shifted according to the number of tritium atoms incorporated. For example, a singly tritiated pisatin would have a precursor ion at m/z 317.1. The product ions would likely be the same as the unlabeled compound.
-
-
Collision Energy and other parameters: To be optimized based on the specific instrument and compound.
Data Analysis:
-
Quantify the amount of unlabeled and labeled pisatin by integrating the peak areas of their respective MRM transitions.
-
Calculate the incorporation efficiency by determining the ratio of the labeled pisatin to the total pisatin (labeled + unlabeled).
Visualization of Biosynthetic Pathway and Experimental Workflow
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound from L-phenylalanine.
Experimental Workflow for Labeling Studies
Caption: General workflow for tracing this compound biosynthesis using labeled precursors.
References
- 1. Synthesis of the Phytoalexin Pisatin by a Methyltransferase from Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the late steps of (+) pisatin biosynthesis: evidence for (-) enantiomeric intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (-)-Pisatin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pisatin (B126560), a pterocarpan (B192222) phytoalexin, is the unnatural enantiomer of the naturally occurring (+)-pisatin found in pea (Pisum sativum). While (+)-pisatin and its biosynthesis are well-studied, the synthesis of the (-)-enantiomer presents a unique challenge in asymmetric synthesis. Access to enantiomerically pure this compound is of significant interest for stereospecific biological studies and as a chiral building block in medicinal chemistry. These application notes provide an overview of a key strategy for the enantioselective synthesis of the (-)-pterocarpan core, a crucial step towards this compound, and detail the subsequent transformations required. The primary focus is on a method involving the asymmetric transfer hydrogenation of a substituted isoflavone (B191592).
Synthetic Strategy Overview
The most promising route for the enantioselective synthesis of the (-)-pterocarpan skeleton, the core of this compound, involves a three-stage process:
-
Synthesis of the Isoflavone Precursor: Preparation of 2'-hydroxy-7-methoxy-4',5'-methylenedioxyisoflavone.
-
Enantioselective Reduction and Cyclization: Asymmetric transfer hydrogenation (ATH) of the isoflavone to generate a chiral isoflavanol, followed by in-situ acid-catalyzed cyclization to form the (-)-pterocarpan core, (-)-maackiain (B1675864).
-
Post-Pterocarpan Modifications: Diastereoselective hydroxylation at the 6a-position to yield (-)-6a-hydroxymaackiain, followed by methylation of the C-3 hydroxyl group to afford this compound.
The overall synthetic pathway is depicted below.
Caption: Synthetic pathway to this compound.
Quantitative Data Summary
Currently, a complete total synthesis of this compound with reported overall yields and enantiomeric excess is not available in the literature. The following table summarizes the expected outcomes for the key enantioselective step based on analogous syntheses of related pterocarpans.
| Method | Key Intermediate | Catalyst/Reagent | Enantiomeric Excess (ee) | Yield | Reference |
| Asymmetric Transfer Hydrogenation (ATH) | (-)-Maackiain | Ru(II)-TsDPEN catalyst, Formic acid/Triethylamine | >99% (expected) | High | Adapted from Schrader et al. |
Experimental Protocols
Stage 1: Synthesis of 2'-hydroxy-7-methoxy-4',5'-methylenedioxyisoflavone
This stage involves two main steps: the synthesis of a 2'-hydroxychalcone intermediate and its subsequent oxidative cyclization to the desired isoflavone.
Protocol 1.1: Synthesis of 2'-hydroxy-7-methoxy-4',5'-methylenedioxychalcone
This protocol is based on the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.
Materials:
-
2'-Hydroxy-4'-methoxyacetophenone
-
Piperonal (B3395001) (3,4-methylenedioxybenzaldehyde)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Dissolve 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) and piperonal (1.2 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a solution of potassium hydroxide (3 equivalents) in ethanol.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until a yellow precipitate forms.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the crude chalcone (B49325).
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 1.2: Oxidative Cyclization to 2'-hydroxy-7-methoxy-4',5'-methylenedioxyisoflavone
This protocol utilizes an oxidative rearrangement of the chalcone to form the isoflavone.
Materials:
-
2'-hydroxy-7-methoxy-4',5'-methylenedioxychalcone
-
Thallium(III) nitrate (B79036) (TTN) or Iodine-DMSO
-
Methanol or Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware and purification apparatus.
Procedure (using Iodine-DMSO):
-
Dissolve the 2'-hydroxychalcone (1 equivalent) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (I₂) (e.g., 0.1 equivalents).
-
Heat the reaction mixture at 100-120 °C for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude isoflavone by column chromatography on silica gel.
Stage 2: Enantioselective Synthesis of (-)-Maackiain
This stage is the cornerstone of the enantioselective synthesis, establishing the stereochemistry of the pterocarpan core.
Protocol 2.1: Asymmetric Transfer Hydrogenation and Cyclization
This one-pot procedure combines the asymmetric reduction of the isoflavone and the subsequent acid-catalyzed cyclization.
Materials:
-
2'-hydroxy-7-methoxy-4',5'-methylenedioxyisoflavone
-
(R,R)-TsDPEN-Ru(II) catalyst
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the isoflavone (1 equivalent) in the anhydrous solvent.
-
Add the (R,R)-TsDPEN-Ru(II) catalyst (e.g., 1-2 mol%).
-
Add the formic acid/triethylamine azeotrope (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the formation of the isoflavanol intermediate by TLC or LC-MS.
-
Once the reduction is complete, add the acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) to the reaction mixture.
-
Continue stirring at room temperature, monitoring the cyclization to (-)-maackiain.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude (-)-maackiain by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Stage 3: Synthesis of this compound from (-)-Maackiain
Protocol 3.1: 6a-Hydroxylation of (-)-Maackiain (Proposed)
The chemical 6a-hydroxylation of pterocarpans is a challenging transformation. The following is a proposed method based on the Davis oxidation.
Materials:
-
(-)-Maackiain
-
Strong, non-nucleophilic base (e.g., KHMDS or LHMDS)
-
Davis' oxaziridine (B8769555) (2-(phenylsulfonyl)-3-phenyloxaziridine)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware for inert atmosphere and low-temperature reactions.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (-)-maackiain (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone (B3395972) bath.
-
Slowly add a solution of the strong base (1.1 equivalents) and stir for 30-60 minutes to form the enolate.
-
In a separate flask, dissolve Davis' oxaziridine (1.2 equivalents) in anhydrous THF.
-
Slowly add the solution of Davis' oxaziridine to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude (-)-6a-hydroxymaackiain by column chromatography. The diastereoselectivity of this reaction would need to be determined.
Protocol 3.2: Methylation of (-)-6a-Hydroxymaackiain
The final step is the methylation of the C-3 hydroxyl group.
Materials:
-
(-)-6a-Hydroxymaackiain
-
Methylating agent (e.g., methyl iodide or dimethyl sulfate)
-
Mild base (e.g., potassium carbonate)
-
Anhydrous acetone or DMF
-
Standard laboratory glassware.
Procedure:
-
Dissolve (-)-6a-hydroxymaackiain (1 equivalent) and the mild base (e.g., K₂CO₃, 2-3 equivalents) in anhydrous acetone or DMF.
-
Add the methylating agent (e.g., methyl iodide, 1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter off the base and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining base and salts.
-
Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Conclusion
The enantioselective synthesis of this compound is a challenging but feasible endeavor. The key to success lies in the highly stereocontrolled formation of the (-)-pterocarpan core via asymmetric transfer hydrogenation. While the subsequent 6a-hydroxylation presents a significant hurdle, methods such as the Davis oxidation offer a potential solution. The protocols provided herein serve as a comprehensive guide for researchers aiming to synthesize this intriguing "unnatural" enantiomer for further biological and medicinal investigation. Further research is warranted to optimize the hydroxylation step and to explore alternative synthetic routes to improve overall efficiency.
Application Notes and Protocols for the Use of Pisatin Demethylase Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pisatin (B192138) demethylase (PDA) is a crucial cytochrome P450 enzyme utilized by various fungal pathogens to detoxify pisatin, a phytoalexin produced by the pea plant (Pisum sativum). By demethylating pisatin, these pathogens overcome the plant's natural defense mechanisms, a critical step for successful infection and colonization. The inhibition of pisatin demethylase, therefore, presents a promising strategy for the development of novel antifungal agents to protect pea crops. This document provides detailed application notes and experimental protocols for researchers interested in studying and identifying inhibitors of pisatin demethylase.
Application Notes
The primary application of pisatin demethylase inhibitors in research is to investigate the virulence mechanisms of fungal pea pathogens and to screen for potential antifungal compounds. By inhibiting PDA, researchers can study the impact on fungal growth, pathogenicity, and gene expression. This approach is central to the concept of "paldoxins," which are compounds that inhibit a pathogen's ability to detoxify host-produced defense compounds, thereby restoring the plant's natural resistance.[1][2][3]
Key research applications include:
-
Virulence Studies: Elucidating the role of pisatin detoxification in the pathogenicity of various fungal species.
-
Antifungal Screening: Identifying and characterizing novel compounds that can inhibit PDA activity and, consequently, fungal growth in the presence of pisatin.
-
Drug Development: Using PDA as a target for the development of specific and effective fungicides.
-
Enzyme Kinetics: Studying the kinetic parameters of pisatin demethylase and the mechanism of inhibition by various compounds.
Data Presentation: Inhibition of Fungal Cytochrome P450 Enzymes
While specific IC50 and Ki values for pisatin demethylase inhibitors are not extensively documented in publicly available literature, data for general antifungal agents that target other fungal cytochrome P450 enzymes can provide a valuable reference point for selecting candidate inhibitors. The following table summarizes the inhibitory activity of common antifungal agents against various cytochrome P450 enzymes, which may share structural similarities with pisatin demethylase.
| Antifungal Agent | Cytochrome P450 Isoform(s) Inhibited | IC50 / Ki (µM) | Organism/System | Reference |
| Miconazole | CYP2C9 | 2.0 (IC50) | Human Liver Microsomes | [4] |
| CYP2C19 | 0.33 (IC50) | Human Liver Microsomes | [4] | |
| CYP2D6 | 6.46 (IC50) | Human Liver Microsomes | ||
| CYP3A4 | 0.03 (Ki) | Human Liver Microsomes | [5] | |
| Ketoconazole | CYP3A4 | - | Human Liver Microsomes | [5] |
| CYP2C9 | - | Human Liver Microsomes | [5] | |
| Fluconazole | CYP2C9 | 30.3 (IC50) | Human Liver Microsomes | [4] |
| CYP2C19 | 12.3 (IC50) | Human Liver Microsomes | [4] | |
| CaCYP51 | 47 (Kd) | Candida albicans | [6] | |
| Itraconazole | CaCYP51 | 10-26 (Kd) | Candida albicans | [6] |
| Voriconazole | CYP2C9 | 8.4 (IC50) | Human Liver Microsomes | [4] |
| CYP2C19 | 8.7 (IC50) | Human Liver Microsomes | [4] | |
| Clotrimazole | CYP3A4 | 0.02 (Ki) | Human Liver Microsomes | [5] |
| CaCYP51 | 10-26 (Kd) | Candida albicans | [6] |
Experimental Protocols
Protocol 1: In Vitro Pisatin Demethylase Inhibition Assay using Fungal Microsomes
This protocol describes a method to screen for inhibitors of pisatin demethylase activity using microsomal fractions isolated from a pisatin-demethylating fungus (e.g., Nectria haematococca). The assay is based on the quantification of the demethylated product or the depletion of the pisatin substrate.
Materials:
-
Fungal culture of a known pisatin-demethylating strain.
-
Pisatin (substrate).
-
Candidate inhibitor compounds.
-
General cytochrome P450 inhibitors (e.g., miconazole, ketoconazole) as positive controls.
-
Microsome isolation buffer (e.g., 0.1 M potassium phosphate (B84403) buffer pH 7.5, 1 mM EDTA, 0.5 M sucrose).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 mM NADPH).
-
LC-MS/MS system for analysis.
Procedure:
-
Fungal Culture and Microsome Isolation:
-
Grow the fungal strain in a suitable liquid medium.
-
Induce the expression of pisatin demethylase by adding pisatin to the culture.
-
Harvest the mycelia and prepare microsomal fractions by differential centrifugation as described in established protocols.[7]
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the fungal microsomes, reaction buffer, and the candidate inhibitor at various concentrations.
-
Include a positive control (a known P450 inhibitor) and a negative control (no inhibitor).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding pisatin.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
Analysis:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the candidate inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Antifungal Susceptibility Testing in the Presence of Pisatin
This protocol assesses the ability of a candidate inhibitor to sensitize a pisatin-demethylating fungus to the toxic effects of pisatin.
Materials:
-
Fungal strain with known pisatin demethylase activity.
-
Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium.
-
Pisatin.
-
Candidate inhibitor compounds.
-
Solvent for dissolving pisatin and inhibitors (e.g., DMSO).
Procedure:
-
Prepare Media:
-
Prepare PDA medium and autoclave.
-
Cool the medium to approximately 50°C.
-
Add pisatin to a final concentration that is sub-lethal to the fungus (to be determined empirically).
-
In separate batches of media, add the candidate inhibitor at various concentrations. Include a control with pisatin but no inhibitor, and a control with neither pisatin nor inhibitor.
-
-
Inoculation:
-
Pour the amended PDA into petri dishes.
-
Inoculate the center of each plate with a small agar plug containing the fungal mycelium or a defined number of spores.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (no pisatin, no inhibitor) has reached a significant size.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each condition compared to the control with pisatin alone.
-
Effective inhibitors will show a significant reduction in fungal growth in the presence of pisatin.
-
Visualizations
Caption: Signaling pathway of pisatin detoxification by fungal pathogens and the action of PDA inhibitors.
Caption: Experimental workflow for the screening and validation of pisatin demethylase inhibitors.
References
- 1. Pathogen inactivation of cruciferous phytoalexins: detoxification reactions, enzymes and inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01574G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of pisatin-inducible cytochrome p450s in fungal pathogens of pea that detoxify the pea phytoalexin pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. enamine.net [enamine.net]
Application Notes and Protocols for Testing Pisatin Elicitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pisatin (B192138) is the primary phytoalexin produced by the pea plant (Pisum sativum) as a defense mechanism against pathogenic attacks.[1] As a low molecular weight antimicrobial compound, pisatin and the mechanisms that induce its production are of significant interest for developing disease-resistant crops and for potential pharmaceutical applications.[2] Elicitors are chemical or biological molecules that trigger defense responses in plants, leading to the synthesis and accumulation of phytoalexins like pisatin.[2][3] These application notes provide a detailed experimental design and protocols for the identification and testing of pisatin elicitors.
1. Pisatin Biosynthesis and Elicitation
The biosynthesis of pisatin is a complex process that begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions.[1] The terminal step in this pathway is the methylation of (+)-6a-hydroxymaackiain to form pisatin.[4][5]
Elicitors, which can be of biotic (e.g., fungal cell wall fragments) or abiotic (e.g., heavy metal salts) origin, initiate a signaling cascade that leads to the activation of genes encoding the enzymes responsible for pisatin biosynthesis.[3][6][7] This response is a key component of the plant's innate immune system.
2. Experimental Design and Protocols
A common and effective method for testing pisatin elicitors is the pea pod bioassay.[8][9] This assay utilizes the inner surface (endocarp) of immature pea pods, which is a cuticle-free tissue capable of a rapid response to elicitors.[9]
Protocol 1: Pea Pod Bioassay for Pisatin Elicitation
This protocol is adapted from established methods for applying elicitors to pea pod endocarp tissue.[8][9]
Materials:
-
Immature pea pods (Pisum sativum)
-
Spatula
-
Sterile deionized water
-
Petri dishes
-
Plastic container with a lid
-
Paper towels
-
Elicitor candidate solutions
-
Control solvent (e.g., sterile water)
-
Micropipette
-
Glass rod
Procedure:
-
Harvest immature, uniform-sized pea pods. Remove the calyx and keep the pods in sterile deionized water to maintain hydration.[9]
-
Carefully separate the pod halves using a smooth spatula to minimize wounding.[9]
-
Place the pod halves with the inner endocarp surface facing up in a Petri dish.
-
Prepare elicitor solutions at the desired concentrations. Ensure that water-soluble compounds are dissolved at a near-neutral pH.[9]
-
Apply 25 µL of the elicitor solution onto the endocarp surface and gently spread it with a sterile glass rod. For the negative control, apply the same volume of the solvent used to dissolve the elicitor.[8]
-
Place the treated pods in a plastic container lined with wet paper towels to maintain high humidity.[8]
-
Incubate the container in the dark at room temperature for up to 24 hours.[8]
Protocol 2: Extraction and Quantification of Pisatin
This protocol details a simple and rapid method for pisatin extraction and quantification using a spectrophotometer.[8]
Materials:
-
Treated pea pod halves from Protocol 1
-
30 mL glass vials
-
Forceps
-
Hexane
-
Fume hood
-
Beakers
-
95% Ethanol
-
Spectrophotometer and cuvettes
Procedure:
-
Using forceps, transfer the treated pod halves into 30 mL glass vials.
-
Add 5 mL of hexane to each vial, ensuring the pods are fully immersed. A typical ratio is 400 mg of fresh pod weight per 5 mL of hexane.[8]
-
Incubate for 4 hours in the dark.[8]
-
Decant the hexane into a clean beaker.
-
Evaporate the hexane in a fume hood under a gentle stream of air. Perform this step in low light, as pisatin is light-sensitive.[8]
-
Add 1 mL of 95% ethanol to the residue in the beaker to dissolve the pisatin.[8]
-
Transfer the ethanol solution to a cuvette and measure the absorbance at 309 nm using a spectrophotometer. Use 95% ethanol as a blank.[8]
-
(Optional) To confirm the purity of the extracted pisatin, measure the UV spectrum from 220-320 nm and compare it to the known pisatin spectrum.[8]
-
Calculate the concentration of pisatin using the molar extinction coefficient or a standard curve. An optical density (OD) of 1.0 at 309 nm corresponds to 43.8 µg/mL of pisatin in a 1 cm pathlength cuvette.[9]
3. Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different elicitors and concentrations.
Table 1: Pisatin Production in Response to Various Elicitors
| Elicitor (Concentration) | Mean Pisatin Concentration (µg/g fresh weight) ± SD | Fold Change vs. Control |
| Control (Water) | 5.2 ± 1.1 | 1.0 |
| Copper Chloride (2 mM) | 85.4 ± 7.3 | 16.4 |
| Fungal Spores (1x10⁵/mL) | 112.9 ± 10.5 | 21.7 |
| Oligogalacturonides (200 µ g/plant ) | 78.6 ± 6.8 | 15.1 |
| Salicylic Acid (1.25 mM) | 45.3 ± 4.2 | 8.7 |
Note: Data are for illustrative purposes.
Table 2: Dose-Dependent Elicitation of Pisatin by Copper Chloride
| Copper Chloride Concentration (mM) | Mean Pisatin Concentration (µg/g fresh weight) ± SD |
| 0 (Control) | 5.2 ± 1.1 |
| 0.5 | 23.7 ± 2.5 |
| 1.0 | 51.9 ± 4.8 |
| 2.0 | 85.4 ± 7.3 |
| 5.0 | 92.1 ± 8.5 |
Note: Data are for illustrative purposes.
4. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no pisatin detected in positive controls | - Inactive elicitor- Plant material not responsive- Incorrect incubation conditions | - Use a fresh, validated elicitor (e.g., CuCl₂).- Use healthy, immature pea pods.- Ensure incubation is in the dark with high humidity. |
| High pisatin levels in negative controls | - Wounding of pod tissue during preparation- Contamination of solvent or equipment | - Handle pods gently to minimize physical damage.- Use sterile techniques and high-purity solvents. |
| High variability between replicates | - Inconsistent application of elicitor- Non-uniform plant material- Inaccurate measurement | - Ensure the elicitor solution is spread evenly over the entire endocarp surface.- Select pods of similar size and developmental stage.- Calibrate pipettes and spectrophotometer. |
| Interfering absorbance during spectrophotometry | - Contaminants extracted along with pisatin | - Perform a full UV spectrum scan (220-320 nm) to check for the characteristic pisatin peak.- Consider further purification steps like thin-layer chromatography (TLC) if necessary. |
References
- 1. Pisatin - Wikipedia [en.wikipedia.org]
- 2. Phytoalexins and their Elicitors-A Defense Against Microbial Infection in Plants | Annual Reviews [annualreviews.org]
- 3. phytojournal.com [phytojournal.com]
- 4. Synthesis of the Phytoalexin Pisatin by a Methyltransferase from Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the phytoalexin pisatin by a methyltransferase from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytoalexins and their elicitors - a defense against microbial infection in plants (Journal Article) | OSTI.GOV [osti.gov]
- 7. Distinct Mechanisms of Biotic and Chemical Elicitors Enable Additive Elicitation of the Anticancer Phytoalexin Glyceollin I [mdpi.com]
- 8. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Estrogenic Activity of Pisatin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the estrogenic properties of pisatin (B192138), a phytoalexin found in peas. The following sections detail the methodologies for key experiments, summarize quantitative data, and visualize relevant biological pathways and workflows.
Introduction
Pisatin, a pterocarpan (B192222) phytoalexin, has demonstrated estrogenic activity, including the ability to induce proliferation in estrogen receptor (ER)-positive breast cancer cell lines such as MCF-7.[1] This suggests its potential to bind to estrogen receptors (ERα and ERβ) and modulate estrogen-dependent signaling pathways.[1] The study of pisatin's estrogenic and potential antiestrogenic effects is crucial for understanding its therapeutic potential. These protocols provide a framework for assessing these activities.
Data Presentation
The following tables summarize the quantitative data on the estrogenic activity of (+)-pisatin from cited research.
Table 1: Estrogenic Activity and Cell Proliferation induced by (+)-Pisatin in MCF-7 Cells
| Treatment | Estrogenic Activity (% of E2 control) | Cell Proliferation (% of E2 control) |
| DMSO (Control) | 7% | Not specified |
| (+)-Pisatin | 37% | Dose-dependent increase |
| (+)-Pisatin + E2 | 99% (No antiestrogenic activity observed) | Not specified |
Data extracted from a study by Belgodere et al.[1]
Table 2: Estrogen Receptor Binding Affinity of (+)-Pisatin
| Estrogen Receptor | Relative Binding Affinity (RBA %) | Comparison |
| ERα | Low, but higher than phaseollin | Lower than genistein (B1671435) and daidzein |
| ERβ | Slightly higher than phaseollin | Lower than genistein and daidzein |
Data extracted from a study by Belgodere et al.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess the estrogenic activity of pisatin are provided below.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay determines the ability of pisatin to induce the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.[2][3]
Materials:
-
MCF-7 cells
-
Phenol (B47542) red-free Dulbecco's Modified Eagle Medium (DMEM)
-
Dextran-coated charcoal (DCC) stripped Fetal Bovine Serum (FBS)
-
Pisatin stock solution (dissolved in DMSO)
-
17β-estradiol (E2) standard (in DMSO)
-
ICI 182,780 (Fulvestrant) antiestrogen (B12405530) control (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-8)
-
Plate reader
Protocol:
-
Cell Culture Preparation: For 7 days prior to the experiment, culture MCF-7 cells in phenol red-free DMEM supplemented with 5% DCC-stripped FBS to deplete endogenous estrogens.[1]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 4.5 × 10³ cells/well.[1]
-
Incubation: Allow the cells to attach and grow for 24 hours.
-
Dosing: Prepare serial dilutions of pisatin in the culture medium. Replace the existing medium with 100 µL/well of media containing various concentrations of pisatin.
-
Controls: Include the following controls in the experiment:
-
Vehicle control (DMSO)
-
Positive control (0.1 nM E2)
-
Antiestrogen control (100 µM ICI 182,780)
-
Combination treatments (e.g., pisatin + E2, pisatin + ICI 182,780) to assess antiestrogenic activity.[1]
-
-
Incubation: Incubate the plates for a specified period (e.g., 6 days).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell proliferation relative to the positive control (E2).
Estrogen Receptor Reporter Gene Assay
This assay measures the ability of pisatin to activate the transcriptional activity of the estrogen receptor.[3][4][5]
Materials:
-
ER-positive cells (e.g., MCF-7, T47D) stably or transiently transfected with an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase, β-galactosidase).
-
Appropriate cell culture medium and supplements.
-
Pisatin stock solution (in DMSO).
-
17β-estradiol (E2) standard.
-
Lysis buffer.
-
Reporter gene substrate (e.g., luciferin).
-
Luminometer or spectrophotometer.
Protocol:
-
Cell Seeding: Seed the transfected cells in appropriate culture plates (e.g., 96-well plates).
-
Treatment: After cell attachment, treat the cells with various concentrations of pisatin, E2 (positive control), and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer.
-
Reporter Gene Activity Measurement: Add the reporter gene substrate to the cell lysates and measure the signal (e.g., luminescence) using a luminometer.
-
Data Analysis: Normalize the reporter gene activity to a control for cell viability (e.g., total protein concentration). Express the results as a fold induction over the vehicle control.
Quantitative PCR (qPCR) for Estrogen-Responsive Genes
This protocol is used to determine if pisatin regulates the expression of known estrogen-mediated genes.[1]
Materials:
-
ER-positive cells (e.g., MCF-7, T47D).
-
Cell culture flasks.
-
Stripped media (phenol red-free DMEM, 5% DCC FBS, and other supplements).
-
Pisatin, E2, and ICI 182,780 solutions.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primers for estrogen-responsive genes (e.g., pS2, PR, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR master mix.
-
Real-time PCR instrument.
Protocol:
-
Cell Culture and Treatment:
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Run the qPCR reactions in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in pisatin-treated cells compared to the vehicle control, normalized to the housekeeping gene.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in studying the estrogenic activity of pisatin.
Caption: Estrogen signaling pathway activated by pisatin.
Caption: Experimental workflow for assessing pisatin's estrogenic activity.
References
- 1. Context-Dependent Estrogenic Actions of (+)-Pisatin Produced in Elicited Green or Snow Pea (Pisum sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying the estrogenicity of phytoestrogens in cells of different estrogen sensitive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 5. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of (-)-Pisatin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pisatin (B126560) is an isoflavonoid (B1168493) phytoalexin produced by the pea plant (Pisum sativum) as a defense mechanism against pathogenic attacks. As a key component of the plant's defense response, the quantitative analysis of pisatin (B192138) and its metabolites is crucial for research in plant pathology, agronomy, and natural product chemistry. Furthermore, understanding its metabolic fate in pathogenic fungi provides insights into microbial resistance mechanisms. This document provides detailed application notes and protocols for the extraction, separation, and quantification of this compound and its primary metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative Analysis of Pisatin Accumulation
The following tables summarize the accumulation of pisatin in pea endocarp tissue following treatment with various elicitors. This data is essential for designing experiments to study pisatin biosynthesis and metabolism.
Table 1: Pisatin Accumulation Induced by Chitosan and Fusarium solani f. sp. phaseoli
| Treatment | Pisatin Concentration (µg/g fresh weight) |
| Control (Water) | 0 |
| Chitosan (1 mg/ml) | 150 |
| F. solani f. sp. phaseoli (4 x 10⁶ spores) | 220 |
Data adapted from Hartney et al., 2006.
Table 2: Effect of EDTA on Pisatin Accumulation
| EDTA Concentration (mM) | Treatment | Pisatin Concentration (µg/g fresh weight) |
| 0 | Control | 0 |
| 7.8 | EDTA alone | 85 |
| 0 | F. solani f. sp. phaseoli (Fsph) alone | 221 |
| 7.8 | EDTA + Fsph | 474 |
Data adapted from a study on the effects of EDTA on pea defense response.
Experimental Protocols
Sample Preparation
1.1. Extraction of Pisatin from Pea Tissue
This protocol is designed for the efficient extraction of pisatin from pea endocarp tissue for LC-MS/MS analysis.
Materials:
-
Pea pods
-
Elicitor solution (e.g., Chitosan, EDTA, or fungal spore suspension)
-
Hexane (B92381) (HPLC grade)
-
Ethanol (95%, HPLC grade)
-
Sterile water
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Protocol:
-
Excise endocarp tissue from immature pea pods.
-
Apply the desired elicitor solution to the tissue and incubate for 24-48 hours in a humid environment.
-
Immerse the treated tissue in hexane (e.g., 5 mL per gram of tissue) and incubate for 4 hours in the dark with occasional agitation.
-
Carefully transfer the hexane extract to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen or by air drying in a fume hood.
-
Reconstitute the dried extract in 1 mL of 95% ethanol.
-
Vortex thoroughly to dissolve the residue.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
1.2. Extraction of Pisatin and Metabolites from Fungal Cultures
This protocol is for the extraction of pisatin and its metabolites from fungal cultures to study its metabolic fate.
Materials:
-
Fungal culture grown in liquid media
-
This compound standard
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sterile centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
Protocol:
-
Grow the fungal species of interest in a suitable liquid medium.
-
Introduce this compound into the culture at a known concentration.
-
Incubate the culture for a specified period to allow for metabolism.
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
To the culture supernatant, add an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction twice.
-
Pool the ethyl acetate extracts and evaporate to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a general LC-MS/MS method for the analysis of pisatin and its primary metabolite, 6a-hydroxymaackiain. Method optimization is recommended for specific instruments.
2.1. Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry Parameters
The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 315.1 | 297.1 | 15 |
| 283.1 | 20 | ||
| 6a-Hydroxymaackiain | 301.1 | 283.1 | 15 |
| 269.1 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Mandatory Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the key steps in the biosynthesis of this compound in Pisum sativum.
Experimental Workflow for Pisatin Analysis
This diagram outlines the general workflow for the analysis of pisatin from sample collection to data acquisition.
Fungal Metabolism of this compound
The primary metabolic pathway for pisatin detoxification in many pathogenic fungi involves demethylation.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of (-)-Pisatin
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the challenges associated with the low aqueous solubility of (-)-pisatin (B126560).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low aqueous solubility a challenge?
A1: this compound is a type of phytoalexin, an antimicrobial compound naturally produced by the pea plant (Pisum sativum) in response to stress or infection.[1] Its chemical structure, a pterocarpan, makes it largely hydrophobic and only slightly soluble in water, while it has high solubility in organic solvents.[1] This poor aqueous solubility presents significant hurdles in experimental and therapeutic settings, as it can lead to precipitation in buffers, low dissolution rates, and consequently, poor absorption and bioavailability in biological systems.[2]
Q2: What are the primary strategies for solubilizing this compound in aqueous solutions?
A2: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. The most common and effective methods include:
-
Cosolvency: Blending water with a miscible organic solvent (a cosolvent) to increase the solubility of nonpolar compounds.[3][4]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin (B1172386), a cyclic oligosaccharide, to form a water-soluble inclusion complex.[5][6]
-
pH Adjustment: Modifying the pH of the solution to ionize the molecule, which can increase its solubility. However, this is only effective for weakly acidic or basic compounds.[3]
-
Particle Size Reduction: Decreasing the particle size to the micrometer (micronization) or nanometer (nanosuspension) scale increases the surface area-to-volume ratio, which can improve the dissolution rate.[7][8]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like microemulsions or self-nanoemulsifying drug delivery systems (SNEDDS) to keep it solubilized in an oil phase that can be dispersed in water.[9][10]
-
Solid Dispersions: Dispersing this compound within an inert, hydrophilic carrier matrix at the molecular level to improve its dissolution properties.[2]
Q3: Which solubilization method is most suitable for my specific experiment?
A3: The optimal method depends on your experimental context, such as in vitro vs. in vivo application, required concentration, and tolerance for excipients. For initial in vitro screening, cosolvents like DMSO or ethanol (B145695) are common. For cell-based assays where solvent toxicity is a concern, or for in vivo studies, cyclodextrin complexation or nanoformulations are often preferred due to their better biocompatibility.[8][11]
Troubleshooting Guide
Q4: My this compound is precipitating out of my cell culture medium. What can I do?
A4: Precipitation in aqueous media is a classic sign of exceeding the solubility limit. Here are some troubleshooting steps:
-
Check Cosolvent Concentration: If you are using a cosolvent like DMSO or ethanol, ensure its final concentration in the medium is not too low to maintain pisatin (B192138) in solution, but also not high enough to cause cellular toxicity.
-
Switch to a More Effective Solubilizer: Consider using cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. This often provides a more stable and less toxic formulation.[12]
-
Prepare a More Concentrated Stock: Prepare a highly concentrated stock solution in 100% DMSO or ethanol and add it to the medium with vigorous vortexing to ensure rapid dispersion, minimizing the time for nucleation and precipitation.
-
Lower the Final Concentration: If your experimental design allows, reduce the final working concentration of this compound to below its solubility limit in the final medium.
Q5: I am using a cosolvent, but it's causing toxicity in my cell-based assay. What are the alternatives?
A5: Cosolvent toxicity is a common issue. The best alternatives are formulations with higher biocompatibility:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a widely used, non-toxic cyclodextrin derivative that can significantly enhance the solubility of hydrophobic compounds for in vitro and in vivo use.[12]
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like PLGA can create a stable aqueous suspension and provide controlled release, reducing the exposure of cells to high concentrations of free compound.[13][14]
-
Lipid-Based Formulations: For oral delivery in animal studies, lipid-based systems can improve solubility and absorption.[9]
Q6: My attempt to create a cyclodextrin inclusion complex did not significantly improve solubility. What went wrong?
A6: Several factors can affect the efficiency of cyclodextrin complexation:
-
Incorrect Stoichiometry: The molar ratio of this compound to cyclodextrin is crucial. A 1:1 complex is common, but other ratios may be necessary.[15] You may need to increase the concentration of the cyclodextrin.
-
Inefficient Complexation Method: The method used to prepare the complex matters. Simple mixing may be insufficient. Techniques like kneading, co-precipitation, or freeze-drying yield better results.[5][6]
-
Wrong Type of Cyclodextrin: The size of the cyclodextrin cavity must be appropriate for the guest molecule. For a molecule like pisatin, β-cyclodextrins and their derivatives (e.g., HP-β-CD) are generally a good starting point due to their cavity size.[16]
Data Hub: Quantitative Solubility Enhancement
The following tables provide representative data on the solubility of this compound using various enhancement techniques.
Table 1: Solubility of this compound with Common Cosolvents in an Aqueous Buffer (pH 7.4)
| Cosolvent | Concentration (% v/v) | Apparent Solubility of this compound (µg/mL) | Fold Increase (Approx.) |
| None (Buffer only) | 0% | ~15 | 1x |
| Ethanol | 5% | 150 | 10x |
| Ethanol | 10% | 400 | ~27x |
| DMSO | 1% | 250 | ~17x |
| DMSO | 2% | 600 | 40x |
| PEG 400 | 10% | 220 | ~15x |
| PEG 400 | 20% | 550 | ~37x |
Note: Data are illustrative and may vary based on exact buffer composition and temperature.
Table 2: Enhancement of this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Concentration (mM) | Apparent Solubility of this compound (µg/mL) | Fold Increase (Approx.) |
| 0 | ~15 | 1x |
| 10 | 200 | ~13x |
| 25 | 550 | ~37x |
| 50 | 1200 | 80x |
| 100 | 2500 | ~167x |
Note: This demonstrates a linear increase in solubility with cyclodextrin concentration, typical of an AL-type phase solubility diagram.[16]
Visual Guides and Workflows
The following diagrams illustrate key workflows and concepts for addressing this compound solubility issues.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Workflow for selecting a solubilization method.
Detailed Experimental Protocols
Protocol 1: Solubilization using a Cosolvent System (for a 10 mM Stock)
This protocol is suitable for preparing a concentrated stock solution for in vitro assays where minimal solvent volumes are added to the final medium.
-
Materials:
-
This compound (Molar Mass: 314.29 g/mol )[1]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Methodology:
-
Weigh 3.14 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube.
-
Vortex vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear.
-
Visually inspect for any undissolved particles. If present, continue vortexing or gently warm the solution to 37°C.
-
This stock solution is 10 mM. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
For Use: When dosing cells, ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to your cell line (typically <0.5%). For example, a 1:1000 dilution of the stock (1 µL in 1 mL medium) yields a final pisatin concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method creates a solid complex that can be readily dissolved in aqueous buffers, ideal for reducing solvent toxicity in cell culture.[6]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water and Ethanol (50:50 v/v)
-
Vacuum oven or desiccator
-
-
Methodology:
-
Determine the desired molar ratio (e.g., 1:2 pisatin to HP-β-CD). Calculate the required mass of each component.
-
Place the HP-β-CD into a mortar.
-
Add a small amount of the water/ethanol solvent to the HP-β-CD to form a thick, uniform paste.
-
Slowly add the weighed this compound to the paste while continuously triturating (grinding) with the pestle.
-
Knead the mixture for 45-60 minutes. The mixture should remain a consistent paste. Add a few more drops of solvent if it becomes too dry.
-
Spread the resulting paste in a thin layer on a glass dish and dry at 40°C in a vacuum oven (or in a desiccator) until a constant weight is achieved.
-
Scrape the dried complex and grind it into a fine powder. This powder can now be dissolved in your aqueous buffer. Confirm the increase in solubility by preparing a saturated solution and measuring the concentration via UV-Vis spectrophotometry or HPLC.
-
Protocol 3: Formulation of this compound Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
This protocol creates a nanoparticle suspension for advanced drug delivery applications, including in vivo studies.[17]
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
-
-
Methodology:
-
Organic Phase: Dissolve a specific amount of this compound and PLGA (e.g., 5 mg pisatin and 50 mg PLGA) in 2 mL of dichloromethane. This is your oil phase (O).
-
Aqueous Phase: Prepare 10 mL of a 2% PVA solution in water. This is your water phase (W).
-
Emulsification: Add the organic phase to the aqueous phase while sonicating on an ice bath. Sonicate for 2-3 minutes at high power to form a fine oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Immediately transfer the emulsion to a beaker and stir on a magnetic stirrer at room temperature for 4-6 hours in a fume hood to allow the dichloromethane to evaporate. As the solvent evaporates, the PLGA will precipitate, forming solid nanoparticles encapsulating the this compound.
-
Purification: Transfer the resulting nanoparticle suspension to centrifuge tubes. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes.
-
Discard the supernatant, which contains residual PVA and unencapsulated drug. Resuspend the nanoparticle pellet in deionized water. Repeat this washing step two more times.
-
Final Formulation: After the final wash, resuspend the pellet in your desired aqueous buffer or water for characterization (particle size, drug loading) and experimental use. The suspension can also be lyophilized for long-term storage.
-
References
- 1. Pisatin - Wikipedia [en.wikipedia.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. wjbphs.com [wjbphs.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. humapub.com [humapub.com]
- 6. scispace.com [scispace.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Recent updates on nano-phyto-formulations based therapeutic intervention for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle formulations of cisplatin for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticles and nanofibers for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Multifunctional PLA/Gelatin Bionanocomposites for Tailored Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
"improving yield of (-)-pisatin extraction from plant material"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction yield of (-)-pisatin (B126560) from plant material.
Troubleshooting Guide
Unexpected issues can arise during the extraction process. The following table addresses common problems, their potential causes, and recommended solutions to get your experiment back on track.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Elicitation: The plant material may not have been adequately stimulated to produce pisatin (B192138). 2. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. 3. Inadequate Extraction Parameters: Time, temperature, or solid-to-liquid ratio may not be optimized. 4. Degradation of Pisatin: Pisatin is unstable in bright light and acidic conditions.[1][2] 5. Inefficient Cell Wall Disruption: Plant cell walls can hinder solvent penetration. | 1. Optimize Elicitation: Ensure proper application of elicitors like copper chloride or fungal spores.[3][4] Refer to the Elicitor Efficiency Comparison table below. 2. Solvent Selection: Use hexane (B92381) for initial extraction followed by ethanol (B145695) for quantification.[1] Methanol (B129727) can also be effective, particularly for larger scale extractions.[4][5] 3. Parameter Optimization: For hexane extraction, immerse the plant material for at least 4 hours.[1] For other methods like ultrasound-assisted extraction, optimization of time and temperature may be required.[6] 4. Prevent Degradation: Conduct extraction steps in the dark or under low light conditions.[1] Ensure solutions are neutral or slightly basic.[2] 5. Improve Disruption: Grind dried plant material to a fine powder.[4] Consider enzymatic pre-treatment with cellulase (B1617823) and pectinase (B1165727) to break down cell walls.[6] |
| Inconsistent Results | 1. Variability in Plant Material: The age, growing conditions, and time of harvest of the plant material can affect pisatin content.[7] 2. Inconsistent Experimental Procedure: Minor variations in extraction parameters can lead to different yields. | 1. Standardize Plant Material: Use immature pea pods of a consistent size and from the same harvest for comparative experiments.[1] Ensure consistent drying and grinding procedures. 2. Maintain Strict Control: Carefully control and monitor temperature, time, solvent-to-solid ratio, and elicitor application for each extraction. |
| Contamination of Extract | 1. Presence of Other Compounds: Crude extracts will contain other plant metabolites that may interfere with analysis. 2. Solvent Impurities: Residual solvents from the extraction process can contaminate the final sample. | 1. Purification: For higher purity, use chromatographic techniques such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4] 2. Thorough Evaporation: Ensure complete evaporation of the initial extraction solvent (e.g., hexane) before redissolving the residue.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I increase the production of this compound in my plant material before extraction?
A1: The synthesis of pisatin, a phytoalexin, is induced in pea plants (Pisum sativum) as a defense response to stress.[1] You can significantly increase the concentration of pisatin by treating the plant tissue with elicitors before extraction. Both abiotic (non-living) and biotic (living) elicitors are effective.
-
Abiotic Elicitors: Solutions of heavy metal salts, particularly copper chloride (CuCl₂), are widely used to elicit pisatin formation.[3][8][9] The application of CuCl₂ leads to the formation of Cu²⁺-asparagine complexes, which enhance the elicitor activity.[3]
-
Biotic Elicitors: Applying a spore suspension of a non-pathogenic fungus, such as Aspergillus sojae, to the plant tissue can also induce pisatin production.[4] Additionally, oligogalacturonides (OGs), which are components of the plant cell wall, can act as elicitors.[10]
Q2: What is the most effective solvent for this compound extraction?
A2: The choice of solvent is critical for maximizing extraction yield.
-
For analytical purposes and smaller-scale extractions, a two-step solvent process is highly effective. This involves an initial extraction with a non-polar solvent like hexane , followed by evaporation of the hexane and re-dissolving the residue in 95% ethanol for spectrophotometric analysis.[1][11]
-
For larger, semi-preparative scale extractions, methanol has been shown to be effective.[4] A study on the extraction of antioxidant compounds from Pisum sativum also found that methanol yielded high concentrations of total phenolic and flavonoid content.[5][12]
Q3: What part of the pea plant contains the highest concentration of this compound?
A3: The highest concentrations of pisatin are typically induced and extracted from the endocarp, which is the inner layer of immature pea pods (Pisum sativum L.).[1][11] This tissue is ideal because it is cuticle-free and responds rapidly to elicitors.[11]
Q4: How can I accurately quantify the amount of this compound in my extract?
A4: A simple and rapid method for quantifying pisatin is through UV-Vis spectrophotometry.[1] Pisatin in an ethanol solution has a characteristic UV absorption peak at 309 nm.[1][13] The concentration can be calculated using the following equation: 1.0 OD₃₀₉ unit = 43.8 µg/mL of pisatin in a 1 cm pathlength cuvette.[1][11] For verification of purity, the full UV spectrum between 220-320 nm can be checked for the characteristic pisatin spectrum, which also shows a peak at 286 nm.[1] For more precise quantification and separation from other compounds, HPLC is recommended.[4]
Q5: Is this compound stable? What precautions should I take during extraction and storage?
A5: this compound is sensitive to certain conditions. It is not stable in bright light and can be degraded by high-energy UV radiation and sunlight.[1][13] It is also known to lose water in the presence of acid to form anhydropisatin.[2] Therefore, it is crucial to perform extraction procedures in the dark or under low-light conditions and to use neutral or slightly basic solutions.[1][2]
Data Presentation
Table 1: Elicitor Efficiency Comparison
This table compares the effectiveness of different elicitors on pisatin production.
| Elicitor | Plant Tissue | Incubation Time | Result | Reference |
| Copper Chloride (CuCl₂) / Metal Ions | Pea Pod Endocarp | Not Specified | Effective in inducing pisatin formation.[8] | [3][8][14] |
| Cu²⁺-Asparagine Complexes | Pea Pod Endocarp | Not Specified | Primary driver of enhanced elicitor activity from CuCl₂ solutions.[3] | [3] |
| Fusarium solani f. sp. phaseoli (Fsph) | Pea Pod Endocarp | 24 hours | Significantly increased pisatin levels compared to water control.[1] | [1] |
| Chitosan | Pea Pod Endocarp | 24 hours | Significantly increased pisatin levels compared to water control.[1] | [1] |
| Aspergillus sojae | Snow Pea Pods | 3 days | Significantly increased (+)-pisatin production.[4] | [4] |
| Oligogalacturonides (OGs) | Pea Plants | 2 weeks before inoculation | Conferred protection against root rot, associated with upregulation of pisatin biosynthesis genes.[10] | [10] |
Table 2: Solvent Extraction Efficiency for Pisum sativum Bioactive Compounds
This table, adapted from a study on general bioactive compound extraction from peas, provides insight into the effectiveness of various solvents. While not specific to pisatin alone, it is indicative of efficiency for related compounds.
| Solvent | Extraction Yield (%) | Total Polyphenol Content (mg GAE/100g DW) | Total Flavonoid Content (mg QE/100g DW) |
| Methanol | 17.8 ± 0.2 | 29.23 | High |
| Acetate | Not Specified | Moderate | High |
| Water | 16.2 ± 0.1 | Low | Low |
| Chloroform | Not Specified | Low | Low |
| Hexane | 10.5 ± 0.15 | Low | Low |
| Data adapted from Mohamed, A., & Loumerem, M. (2025).[5] Note: Hexane shows low yield for general polyphenols but is specifically recommended for the initial selective extraction of the less polar pisatin from the aqueous environment of the pod tissue.[1] |
Experimental Protocols
Protocol 1: Elicitation of this compound in Pea Pods using Copper Chloride (CuCl₂)
This protocol describes how to induce the production of this compound in pea pods prior to extraction.
-
Plant Material Preparation:
-
Harvest fresh, immature pea pods (Pisum sativum) that are 1.5-2.0 cm in length.[1]
-
Surface sterilize the pods by rinsing with 70% ethanol for 3 minutes, followed by two rinses with sterile deionized water.[4]
-
Carefully separate the pod halves using a sterile spatula, avoiding wounding the tissue as much as possible.[1]
-
Place the pod halves with the inner endocarp surface facing up in a sterile petri dish lined with moistened filter paper to maintain humidity.[1][4]
-
-
Elicitor Application:
-
Prepare a solution of Copper Chloride (CuCl₂). Concentrations used in literature vary, so optimization may be required. A starting point could be in the range of 1 x 10⁻³ to 3 x 10⁻³ M.[8]
-
Apply 25 µL of the CuCl₂ solution evenly over the entire endocarp surface of each pod half using a sterile glass rod.[1]
-
For the control group, apply 25 µL of sterile deionized water in the same manner.
-
-
Incubation:
Protocol 2: Standard Extraction and Quantification of this compound
This protocol details a simple and reproducible method for extracting and measuring this compound.[1][11]
-
Extraction:
-
After incubation, transfer the pod halves (typically around 400 mg fresh weight) into a 30 mL glass vial using forceps.[1]
-
Add 5 mL of hexane to the vial, ensuring the pod halves are fully immersed.[1]
-
Cap the vial and place it in a dark cabinet for 4 hours to allow the pisatin to diffuse into the hexane.[1]
-
-
Solvent Evaporation:
-
Carefully decant the hexane from the vial into a clean 30 mL glass beaker.
-
Evaporate the hexane completely by placing the beaker in a fume hood with a gentle stream of air. This step should be performed in low light to prevent pisatin degradation.[1] A residue will remain at the bottom of the beaker.
-
-
Quantification:
-
Add exactly 1 mL of 95% ethanol to the beaker to dissolve the residue.[1]
-
Transfer the ethanol solution to a 1 cm pathlength quartz cuvette.
-
Use a UV-Vis spectrophotometer to measure the absorbance at 309 nm (OD₃₀₉), using 95% ethanol as a blank.
-
To verify purity, you can also measure the absorbance at 286 nm or run a full spectrum scan from 220-320 nm. The ratio of OD₃₀₉ to OD₂₈₆ should be approximately 1.47 for pure pisatin.[1]
-
Calculate the pisatin concentration using the formula: Pisatin (µg/mL) = OD₃₀₉ × 43.8 .[1]
-
Express the final yield as µg of pisatin per gram of fresh weight of the tissue.
-
Visualizations
Caption: Workflow for Pisatin Elicitation and Extraction.
Caption: Troubleshooting Logic for Low Pisatin Yield.
Caption: Simplified Biosynthesis Pathway of this compound.
References
- 1. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pisatin - Wikipedia [en.wikipedia.org]
- 3. connectsci.au [connectsci.au]
- 4. Context-Dependent Estrogenic Actions of (+)-Pisatin Produced in Elicited Green or Snow Pea (Pisum sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joasdjournal.org [joasdjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. manitobapulse.ca [manitobapulse.ca]
- 8. scispace.com [scispace.com]
- 9. Biosynthesis of the Phytoalexin Pisatin : Isoflavone Reduction and Further Metabolism of the Product Sophorol by Extracts of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. joasdjournal.org [joasdjournal.org]
- 13. connectsci.au [connectsci.au]
- 14. Synthesis of the phytoalexin pisatin by a methyltransferase from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pisatin Quantification by Spectrophotometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying pisatin (B192138) using spectrophotometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Absorbance Readings
Q: My absorbance readings at 309 nm are fluctuating or drifting. What could be the cause?
A: Inconsistent readings are a common issue in spectrophotometry and can stem from several sources. Here's a step-by-step troubleshooting guide:
-
Instrument Warm-up: Ensure the spectrophotometer, especially the lamp, has been allowed to warm up and stabilize according to the manufacturer's instructions. Aging lamps can cause fluctuations.[1]
-
Blanking: Are you re-blanking the instrument periodically with the correct solvent (e.g., 95% ethanol)? Blank measurement errors can occur if the reference cuvette is not clean or properly filled.[1]
-
Cuvette Issues:
-
Cleanliness: Ensure your cuvettes are scrupulously clean and free of scratches, fingerprints, or residue.[1][2]
-
Material: For UV range measurements (including 309 nm and 286 nm for pisatin), you must use quartz cuvettes, as standard plastic or glass cuvettes will absorb UV light and give erroneous readings.[2]
-
Orientation: Always place the cuvette in the holder in the same orientation for all readings.[2]
-
-
Sample Concentration: If the absorbance values are very low (e.g., <0.1), they can be buried in the instrument's noise, leading to high variability.[3] Conversely, if readings are too high (e.g., >1.5-2.0), this can also lead to inaccuracies. Consider concentrating or diluting your sample to fall within the optimal absorbance range.
-
Sample Homogeneity: Ensure your sample is well-mixed and free of air bubbles or particulates before taking a reading. Inhomogeneous samples can scatter light and affect absorbance.[2]
Issue 2: Suspected Sample Contamination
Q: My sample has a peak at 309 nm, but the results seem off. How can I check for purity?
A: Contamination from other plant compounds that absorb in the UV range is a significant challenge.[4]
-
Perform a Spectral Scan: Do not rely solely on the 309 nm reading. Scan your sample from at least 220-320 nm to view the full absorbance spectrum.[5][6][7]
-
Check for Characteristic Peaks: Pure pisatin in ethanol (B145695) exhibits two characteristic peaks at approximately 309 nm and 286 nm.[5]
-
Calculate the Absorbance Ratio: The ratio of the optical density (OD) at 309 nm to the OD at 286 nm is a key indicator of purity. For pure pisatin, this ratio should be approximately 1.47.[5] If your ratio deviates significantly from this value, your sample likely contains interfering substances.
-
Common Interferences: Other phenolic compounds and chlorophyll (B73375) are common interfering substances in plant extracts that can cause overlapping spectra.[4]
Issue 3: Low or No Pisatin Detected
Q: I've followed the extraction protocol, but my absorbance readings are near zero. What went wrong?
A: This could be an issue with the extraction process or degradation of the pisatin molecule itself.
-
Pisatin Stability: Pisatin is known to be unstable under certain conditions:
-
Light Sensitivity: The extraction and subsequent handling should be performed in low light or in the dark, as pisatin is not stable in bright light.[5] Wrapping containers in aluminum foil can help.[8]
-
pH Sensitivity: Pisatin is stable in neutral or slightly basic solutions but can be degraded in the presence of acid, where it loses water to form anhydropisatin.[9] Ensure your solvents are not acidic.
-
-
Extraction Efficiency:
-
Solvent Choice: Hexane (B92381) is commonly used for the initial extraction from tissue, followed by evaporation and re-dissolving in ethanol for measurement.[5] Ensure complete evaporation of the initial solvent before re-dissolving.
-
Tissue-to-Solvent Ratio: Using an incorrect ratio of plant tissue to extraction solvent can lead to inefficient extraction. A typical ratio is 400 mg of fresh weight per 5 ml of hexane.[5]
-
-
Induction of Pisatin: Remember that pisatin is a phytoalexin, meaning its production is induced by stress, such as pathogen infection or treatment with an elicitor (e.g., chitosan).[5][10] Control or non-treated plant tissues may have very low to non-detectable levels.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the spectrophotometric analysis of pisatin.
| Parameter | Value | Solvent | Reference |
| Primary Absorbance Maximum (λmax) | 309 nm | 95% Ethanol | [5] |
| Secondary Absorbance Maximum | 286 nm | 95% Ethanol | [5] |
| Purity Check Ratio (OD₃₀₉ / OD₂₈₆) | 1.47 | 95% Ethanol | [5] |
| Conversion Factor | 1.0 OD₃₀₉ = 43.8 µg/mL | 95% Ethanol (1 cm pathlength) | [5][6] |
Experimental Protocols
Methodology for Pisatin Extraction and Spectrophotometric Quantification
This protocol is adapted from the procedure described by Lee et al. (2017).[5][10]
-
Sample Preparation: Place approximately 400 mg (fresh weight) of pea endocarp tissue into a glass vial.
-
Initial Extraction: Add 5 mL of hexane to the vial.
-
Incubation: Immerse the tissue in hexane and incubate for 4 hours in the dark to prevent photodegradation.[5][8]
-
Solvent Evaporation: Decant the hexane into a clean beaker and allow it to evaporate completely in a fume hood under low light conditions.[5]
-
Sample Reconstitution: Dissolve the remaining residue in 1 mL of 95% ethanol.
-
Spectrophotometry:
-
Transfer the ethanol solution to a quartz cuvette.
-
Use 95% ethanol as the blank reference.
-
Measure the absorbance (OD) at 309 nm.
-
Purity Check: Perform a spectral scan from 220-320 nm to verify the characteristic pisatin spectrum and measure the absorbance at 286 nm. Calculate the OD₃₀₉/OD₂₈₆ ratio.[5]
-
-
Quantification:
-
Subtract the OD₃₀₉ value of a non-treated control sample from your reading.
-
Use the conversion factor to calculate the concentration: Pisatin Concentration (µg/mL) = OD₃₀₉ * 43.8[5]
-
Express the final result as µg of pisatin per gram of fresh tissue weight.
-
Visual Guides
Caption: Troubleshooting workflow for spectrophotometric analysis of pisatin.
Caption: Standard experimental workflow for pisatin extraction and measurement.
References
- 1. sperdirect.com [sperdirect.com]
- 2. biocompare.com [biocompare.com]
- 3. biochemistry - How to troubleshoot absorbance analysis when readings fluctuate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Unmasking the Molecules: Identifying Compounds in UV-Vis Plant Extracts [greenskybio.com]
- 5. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Pisatin - Wikipedia [en.wikipedia.org]
- 10. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing (-)-Pisatin in Solution for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing (-)-pisatin (B126560) in solution for long-term experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is a pterocarpan (B192222) phytoalexin that is stable in neutral or slightly basic solutions. However, it is labile in acidic conditions, where it can dehydrate to form anhydropisatin[1]. It is also sensitive to degradation by light and elevated temperatures. For optimal stability, solutions should be protected from light and stored at low temperatures.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its high solubility in organic solvents, dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended for preparing concentrated stock solutions of this compound[1]. For aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed levels that could induce toxicity or other unwanted effects.
Q3: How should I store this compound stock solutions for long-term use?
A3: For long-term storage, this compound stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or lower in a dark environment. When stored properly under these conditions, isoflavonoid (B1168493) solutions, a class of compounds including pisatin (B192138), have been shown to be stable for extended periods.
Q4: Are there any visible signs of this compound degradation?
A4: While subtle chemical degradation may not be visible, significant degradation of a this compound solution might be indicated by a change in color (e.g., yellowing) or the appearance of precipitate. Any noticeable change in the physical appearance of the solution should be a cause for concern, and a fresh solution should be prepared.
Q5: Can I use a spectrophotometer to check the integrity of my pisatin solution?
A5: Yes, a UV spectrophotometer can be used for a quick quality check. Pisatin in ethanol exhibits a characteristic UV absorption spectrum with two peaks at approximately 286 nm and 309 nm. A significant deviation from the expected spectral shape or a decrease in absorbance over time can indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the solution upon thawing or dilution. | - The solubility limit has been exceeded in the dilution buffer.- The solution has undergone multiple freeze-thaw cycles. | - Gently warm the solution and vortex to attempt redissolution.- Prepare a new, less concentrated stock solution.- Always aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound due to improper storage or handling.- Interaction of this compound with components of the experimental medium. | - Prepare a fresh stock solution of this compound from solid compound.- Verify the storage conditions (temperature, light exposure) of your current stock.- Perform a stability check of your stock solution using HPLC or UV-spectrophotometry.- Evaluate the stability of this compound in your specific experimental medium over the time course of your experiment. |
| Loss of biological activity. | - Chemical degradation of this compound. | - Prepare a fresh stock solution.- Ensure that the pH of the experimental medium is neutral or slightly basic.- Protect the experimental setup from direct light exposure. |
| Change in solution color (e.g., yellowing). | - Oxidation or other degradation pathways. | - Discard the solution and prepare a fresh stock.- Use high-purity solvents.- Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. |
Data Presentation: Stability of Pterocarpan Phytoalexins in Solution
| Compound | Solvent | Storage Condition | Observation | Reference |
| Isoflavones (general) | Ethanol-water mixtures | -20°C to 10°C | Good stability | Benchchem |
| Isoflavone aglycones (e.g., daidzein) | Various | UV-Vis light exposure | Sensitive to degradation | Benchchem |
| Medicarpin | Not specified | Not specified | Plants stabilize through glycosylation for transport and storage. | ResearchGate |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of solid this compound using an analytical balance in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed this compound to a sterile glass vial.
-
Add a small volume of DMSO or ethanol to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) can be used to aid dissolution, but the solution must be cooled to room temperature before final volume adjustment.
-
-
Final Dilution: Add the solvent to the desired final concentration. Ensure the solution is homogeneous by gentle vortexing.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To evaluate the stability of a this compound solution over time under specific storage conditions.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Temperature-controlled storage units
Procedure:
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution using a validated HPLC method to determine the initial peak area and purity of this compound. This will serve as the baseline.
-
Storage: Store the remaining aliquots under the desired test conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition. Allow the aliquot to thaw completely and reach room temperature.
-
HPLC Analysis: Analyze the sample using the same HPLC method as the initial analysis.
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at time zero.
-
Calculate the percentage of this compound remaining: (% Remaining) = (Peak Area at Time X / Peak Area at Time Zero) * 100.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound starting from L-phenylalanine.
Experimental Workflow for Long-Term Studies
Caption: General workflow for long-term experiments with this compound.
References
Technical Support Center: Optimizing Elicitor Concentration for Maximum Pisatin Induction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing elicitor concentrations for maximizing pisatin (B192138) induction in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is pisatin and why is its induction important?
Pisatin is the primary phytoalexin produced by the pea plant (Pisum sativum L.). Phytoalexins are antimicrobial secondary metabolites synthesized by plants in response to pathogen attack or environmental stress.[1] The induction and quantification of pisatin serve as a valuable indicator of the plant's defense response, making it a key area of study in plant pathology, natural product chemistry, and drug discovery.
Q2: What are elicitors and how do they induce pisatin production?
Elicitors are molecules that trigger a defense response in plants, leading to the synthesis of compounds like pisatin. They can be of biological origin (biotic elicitors) or chemical/physical in nature (abiotic elicitors). The interaction of elicitors with plant cell receptors initiates a signal transduction cascade that activates defense-related genes, including those responsible for pisatin biosynthesis.[2][3]
Q3: What are some common elicitors used for pisatin induction?
A variety of biotic and abiotic elicitors have been shown to induce pisatin formation.
-
Biotic Elicitors:
-
Chitosan (B1678972): A carbohydrate derived from fungal cell walls.[1]
-
Fungal Spores/Extracts: Preparations from fungi, such as Fusarium solani f. sp. phaseoli (a non-pathogen of pea), are potent inducers.[1]
-
Yeast Extract: Contains various components that can trigger plant defense responses.[3]
-
-
Abiotic Elicitors:
-
Heavy Metal Ions: Salts of copper (e.g., CuCl₂), mercury, and silver are effective.[4]
-
Metabolic Inhibitors: Compounds like p-chloromercuribenzoate, sodium iodoacetate, and sodium azide (B81097) can stimulate pisatin production.[4]
-
Salicylic Acid (SA): A plant hormone involved in signaling defense responses.[5]
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that can induce pisatin at low concentrations.[6]
-
Q4: How does the concentration of an elicitor affect pisatin induction?
The concentration of an elicitor is a critical factor influencing the amount of pisatin produced. Typically, as the elicitor concentration increases from a low level, pisatin induction also increases up to an optimal point. Beyond this optimal concentration, pisatin production may plateau or even decrease, often due to phytotoxic effects on the plant tissue.[4][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for each specific elicitor and experimental system.
Troubleshooting Guides
This section addresses common issues encountered during pisatin induction experiments.
Issue 1: Low or No Pisatin Yield
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Elicitor Concentration | Perform a dose-response curve with a range of elicitor concentrations to identify the optimal level. Concentrations that are too low may not induce a significant response, while excessively high concentrations can be toxic to the tissue.[4] |
| Ineffective Elicitor | Verify the purity and activity of your elicitor. If possible, test a different batch or a different type of elicitor. Include a positive control, such as a known potent elicitor like chitosan (1 mg/ml) or spores of an incompatible pathogen.[1] |
| Improper Plant Tissue Preparation | Use healthy, undamaged, and uniformly sized immature pea pods. Wounding the endocarp tissue as little as possible during preparation is crucial for a consistent response.[8] |
| Incorrect Incubation Conditions | Ensure incubation is carried out in the dark or under low light, as pisatin is light-sensitive.[1] Maintain high humidity to prevent the tissue from drying out.[8] The incubation period is also critical; typically, 24-48 hours is sufficient for pisatin accumulation.[1][9] |
| Degradation of Pisatin | Pisatin is not stable in bright light or acidic conditions.[1][10] Handle all extracts in low light and avoid strong acids during extraction. |
| Inefficient Extraction | Ensure the correct solvent (hexane followed by ethanol) and appropriate ratios of tissue weight to solvent volume are used as per the protocol.[1] |
Issue 2: High Variability in Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Plant Material | Select pea pods of a similar developmental stage and size. Genetic variability within plant batches can also contribute to varied responses. |
| Uneven Application of Elicitor | Ensure the elicitor solution is applied evenly across the entire endocarp surface.[8] |
| Fluctuations in Incubation Environment | Maintain consistent temperature, humidity, and light conditions for all samples throughout the experiment. |
| Errors in Quantification | Calibrate the spectrophotometer before use. Ensure the purity of the pisatin extract by checking its characteristic UV absorption spectrum.[1] |
Experimental Protocols
Protocol 1: Pisatin Induction in Pea Pods
This protocol is adapted from a simple and rapid assay for measuring pisatin.[1][8]
Materials:
-
Immature pea pods (Pisum sativum L.)
-
Elicitor solution (e.g., Chitosan at 1 mg/ml in sterile water)
-
Sterile deionized water (for control)
-
Petri dishes
-
Plastic container with wet paper towels
-
Forceps and spatula
Procedure:
-
Harvest healthy, immature pea pods and remove the calyx.
-
Gently separate the pod halves using a smooth spatula, taking care to minimize wounding of the inner endocarp surface.
-
Determine the fresh weight of the pod halves.
-
Place the pod halves with the endocarp surface facing up in a Petri dish.
-
Apply a small volume (e.g., 25 µl) of the elicitor solution onto the endocarp surface and distribute it evenly with a sterile glass rod. For the control, apply the solvent used to dissolve the elicitor (e.g., sterile water).
-
Place the Petri dishes in a plastic container with wet paper towels to maintain high humidity.
-
Incubate in the dark at room temperature for 24 hours.
Protocol 2: Extraction and Quantification of Pisatin
This protocol uses a spectrophotometric method for quantification.[1]
Materials:
-
30 ml glass vials
-
30 ml beakers
-
Spectrophotometer and cuvettes
-
Fume hood
Procedure:
-
Transfer the treated pod halves into a 30 ml glass vial.
-
Immerse the pods in 5 ml of hexane (a typical ratio is 400 mg fresh weight per 5 ml of hexane).
-
Incubate for 4 hours in the dark.
-
Decant the hexane into a 30 ml beaker.
-
Evaporate the hexane in a fume hood under a gentle stream of air in low light.
-
Dissolve the remaining residue in 1 ml of 95% ethanol.
-
Measure the absorbance of the ethanol solution at 309 nm using a spectrophotometer. Use 95% ethanol as the blank.
-
To confirm the purity of the pisatin, measure the UV spectrum from 220-320 nm. Pisatin has characteristic absorption peaks at 286 nm and 309 nm.[1]
-
Calculate the concentration of pisatin using the molar extinction coefficient: 1.0 OD₃₀₉ unit = 43.8 µg/ml pisatin in a 1 cm pathlength cuvette.[1]
-
Express the final results as µg of pisatin per gram of fresh tissue weight.
Data Presentation
Table 1: Effect of Various Elicitors on Pisatin Induction
| Elicitor | Concentration | Pisatin Yield (µg/g fresh weight) | Reference |
| Chitosan | 1 mg/ml | Statistically significant increase over control | [1] |
| Fusarium solani f. sp. phaseoli | 4 x 10⁶ spores/ml | Statistically significant increase over control | [1] |
| Cupric Chloride (CuCl₂) | 3 x 10⁻⁴ M | Maximum induction observed at this concentration | [4] |
| Sodium Iodoacetate | 10⁻³ M | Comparable induction to CuCl₂ | [4] |
| Salicylic Acid | 5 mM | Increased pisatin content | [5] |
| EDTA | 10⁻⁴ M | Significant pisatin induction | [6] |
| Water (Control) | N/A | No detectable pisatin above background | [1] |
Note: The exact yields can vary depending on the specific experimental conditions, pea variety, and age of the pods. The table provides a comparative overview of the effectiveness of different elicitors.
Visualizations
Pisatin Biosynthesis Pathway
The biosynthesis of pisatin is a multi-step process starting from the amino acid L-phenylalanine. Key enzymes involved include Phenylalanine Ammonia-Lyase (PAL), which catalyzes the first committed step in the phenylpropanoid pathway.[11] The pathway proceeds through several intermediates, including isoflavones, to ultimately form the pterocarpan (B192222) structure of pisatin.[10][12]
Caption: Simplified biosynthetic pathway of pisatin from L-phenylalanine.
General Elicitor Signaling Pathway
The perception of an elicitor at the plant cell membrane triggers a cascade of intracellular signaling events, leading to the activation of defense genes and the production of phytoalexins like pisatin.
Caption: Generalized signaling pathway for elicitor-induced pisatin biosynthesis.
Experimental Workflow for Optimizing Elicitor Concentration
A systematic approach is necessary to determine the optimal elicitor concentration for maximum pisatin induction.
Caption: Workflow for determining the optimal elicitor concentration.
References
- 1. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elicitation: A Tool for Enriching the Bioactive Composition of Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. EDTA a Novel Inducer of Pisatin, a Phytoalexin Indicator of the Non-Host Resistance in Peas | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Pisatin - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Studies on the late steps of (+) pisatin biosynthesis: evidence for (-) enantiomeric intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pisatin Degradation by Fungal Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pisatin (B192138) degradation by fungal enzymes.
Frequently Asked Questions (FAQs)
Q1: What is pisatin and why is its degradation by fungal enzymes significant?
Pisatin is an isoflavonoid (B1168493) phytoalexin produced by the pea plant (Pisum sativum) as a defense mechanism against microbial pathogens.[1][2] Its degradation by fungal enzymes is a crucial area of study because it represents a mechanism by which pathogenic fungi can overcome plant defenses, making it a key factor in fungal virulence.[2][3][4] Understanding this process can lead to the development of novel strategies to protect crops and potentially new antifungal agents.
Q2: Which fungal enzyme is primarily responsible for pisatin degradation?
The primary enzyme responsible for pisatin degradation in many pathogenic fungi is pisatin demethylase (PDA) .[2][3][5] This enzyme is a cytochrome P450 monooxygenase that detoxifies pisatin by removing a methyl group.[2][3][6]
Q3: What is the product of pisatin demethylation?
Pisatin demethylase converts pisatin to 3,6a-dihydroxy-8,9-methylenedioxypterocarpan, a compound that is significantly less toxic to the fungus.[7][8]
Q4: In which fungal species has pisatin demethylase activity been identified?
Pisatin demethylase activity has been well-documented in several pea pathogens, including Nectria haematococca (also known as Fusarium solani f. sp. pisi), Ascochyta pisi, Mycosphaerella pinodes, and Phoma pinodella.[3][5][7] The ability to demethylate pisatin is common among true fungi, and the rate of demethylation often correlates with the virulence of the pathogen on peas.[9]
Q5: What are the general steps in a pisatin demethylase assay?
A typical pisatin demethylase assay involves the following key steps:
-
Preparation of fungal culture and enzyme source: This can be whole fungal cells or a microsomal fraction containing the enzyme.
-
Incubation: The enzyme source is incubated with pisatin under controlled conditions (buffer, temperature, cofactors).
-
Extraction: The reaction is stopped, and pisatin and its metabolites are extracted from the reaction mixture.
-
Quantification: The amount of remaining pisatin and/or the formed demethylated product is quantified using methods like spectrophotometry, HPLC, or liquid scintillation counting (if using radiolabeled pisatin).[1][5]
Troubleshooting Guides
This section addresses common issues encountered during experiments on pisatin degradation.
Problem 1: No or very low pisatin degradation observed.
| Possible Cause | Suggested Solution |
| Inactive Enzyme | - Ensure proper storage of fungal cultures and microsomal preparations (-80°C). Avoid repeated freeze-thaw cycles. - Prepare fresh enzyme extracts for each experiment. |
| Missing Cofactors | - For cytochrome P450 enzymes like pisatin demethylase, NADPH is a critical cofactor. Ensure it is included in the reaction buffer at an appropriate concentration.[3][10] - Check the viability of your NADPH stock. |
| Sub-optimal Reaction Conditions | - Verify that the pH and temperature of the incubation are optimal for the specific fungal enzyme you are working with. - Ensure adequate aeration for whole-cell assays, as the reaction is an oxidation. |
| Presence of Inhibitors | - Check for potential inhibitors in your reaction buffer or carried over from the extraction process. Cytochrome P450 inhibitors like carbon monoxide can block the reaction.[3] |
| Pisatin Instability | - Pisatin is light-sensitive and can degrade in acidic conditions, forming anhydropisatin.[1][2] Conduct experiments under low light and in neutral or slightly basic buffers. |
| Incorrect Quantification Method | - Validate your quantification method. If using spectrophotometry, ensure that the absorbance is measured at the correct wavelength (309 nm for pisatin in ethanol) and that there are no interfering compounds.[1] |
Problem 2: High variability and poor reproducibility in results.
| Possible Cause | Suggested Solution |
| Inconsistent Fungal Culture State | - Standardize the growth phase of the fungal culture from which the enzyme is extracted. Enzyme expression can vary with the age and condition of the culture. |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate addition of all reaction components, especially the enzyme and substrate. |
| Incomplete Extraction | - Optimize the extraction protocol to ensure consistent and complete recovery of pisatin and its metabolites. Hexane (B92381) is a commonly used solvent for extraction.[1] |
| Variable Incubation Times | - Use a precise timer for the incubation step and ensure all samples are incubated for the exact same duration. |
| Evaporation of Solvents | - During extraction and sample preparation, minimize the evaporation of organic solvents, as this can concentrate the sample and lead to inaccurate quantification. |
Experimental Protocols
Protocol 1: Pisatin Extraction from Pea Pods
This protocol is adapted from a simple and rapid spectrophotometric assay.[1]
-
Preparation of Pea Pods:
-
Select immature, uniform pea pods.
-
Separate the pod halves and place them with the inner endocarp surface facing up in a petri dish.[1]
-
-
Elicitation (Optional):
-
Apply an elicitor (e.g., chitosan (B1678972) solution or fungal spores) to the endocarp surface to induce pisatin production. Incubate for 24-48 hours in a humid environment.[1]
-
-
Extraction:
-
Quantification:
Protocol 2: Whole-Cell Pisatin Demethylase Assay
-
Fungal Culture Preparation:
-
Grow the fungus in a suitable liquid medium to the desired growth phase.
-
Harvest the mycelium by filtration and wash it with a sterile buffer.
-
-
Induction of Pisatin Demethylase (Optional but Recommended):
-
Pre-incubate the mycelium with a low concentration of pisatin to induce the expression of the pisatin demethylase enzyme.[3]
-
-
Demethylation Assay:
-
Resuspend a known amount of mycelium in a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Add pisatin to a final concentration suitable for the experiment (e.g., determined by K_m values if known).
-
Incubate the reaction mixture at an optimal temperature with shaking for a defined period.
-
-
Extraction and Analysis:
-
Stop the reaction (e.g., by adding a solvent or acid).
-
Extract pisatin and its metabolites from the entire culture medium and mycelium using an organic solvent like ethyl acetate.
-
Analyze the extract using HPLC, TLC, or a spectrophotometer to quantify the remaining pisatin and the demethylated product.
-
Protocol 3: Microsomal Pisatin Demethylase Assay
This protocol is for an in vitro assay using a subcellular fraction enriched with the enzyme.
-
Microsome Preparation:
-
Grow and harvest fungal mycelium as in the whole-cell assay.
-
Homogenize the mycelium in an extraction buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed pellet).
-
-
Enzyme Assay:
-
Resuspend the microsomal pellet in a reaction buffer.
-
Set up a reaction mixture containing the microsomal fraction, pisatin, and NADPH.
-
Include a negative control without NADPH to ensure the observed activity is NADPH-dependent.[10]
-
Incubate at the optimal temperature for a set time.
-
-
Extraction and Quantification:
-
Stop the reaction and extract the compounds as described previously.
-
Quantify the substrate and product. Enzyme activity can be expressed as the rate of product formation or substrate depletion per unit of protein per unit of time.
-
Quantitative Data Summary
| Parameter | Fungus | Value | Reference |
| Pisatin Absorbance Maxima (in Ethanol) | N/A | 286 nm, 309 nm | [1] |
| OD_309 / OD_286 Ratio for Pure Pisatin | N/A | 1.47 | [1] |
| Optimal pH for Solubilization | Nectria haematococca | 7.5 | [10][11] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fungal detoxification pathway of pisatin.
Caption: General workflow for a pisatin demethylase assay.
References
- 1. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pisatin - Wikipedia [en.wikipedia.org]
- 3. Characterization of pisatin-inducible cytochrome p450s in fungal pathogens of pea that detoxify the pea phytoalexin pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Assessment of Pisatin Demethylase Activity (PDA ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Oxygenases in Pisatin Biosynthesis and in the Fungal Degradation of Maackiain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. "Pisatin demethylation by fungal pathogens and nonpathogens of pea: Ass" by Leslie M. Delserone, K. McCluskey et al. [digitalcommons.unl.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Solubilization and Reconstitution of Pisatin Demethylase, a Cytochrome P-450 from the Pathogenic Fungus Nectria haematococca - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of (-)-Pisatin
Welcome to the technical support center for the chemical synthesis of (-)-pisatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical synthesis of this compound, offering potential solutions and optimization strategies.
Issue 1: Low Diastereoselectivity or Enantioselectivity
Q: My synthesis is producing a mixture of stereoisomers with low diastereomeric or enantiomeric excess. How can I improve the stereocontrol?
A: Achieving high stereoselectivity is a primary challenge in the synthesis of pterocarpans like this compound. The molecule possesses multiple stereocenters, and controlling their configuration is crucial. Here are several strategies to consider:
-
Chiral Catalysts: Employ asymmetric catalysis for key bond-forming reactions. For instance, in reactions like aldol (B89426) additions or hydrogenations that may be part of the synthesis of precursors, using chiral ligands with metal catalysts can induce high enantioselectivity.
-
Chiral Auxiliaries: Temporarily attach a chiral auxiliary to an achiral precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary can be cleaved after the desired stereocenter has been established.
-
Substrate Control: If a substrate already contains a stereocenter, it can influence the formation of new stereocenters. This is a common strategy in natural product synthesis.
-
Chiral Pool Synthesis: Start your synthesis from a readily available, enantiomerically pure starting material (a "chiral pool" molecule) that already contains some of the required stereocenters. For example, a chiral glycidol (B123203) derivative could be a potential starting point.[1]
-
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiomers.[2][3]
Caption: A generalized workflow for the asymmetric total synthesis of this compound.
References
"reducing background interference in pisatin assays"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with pisatin (B192138) assays. The information is tailored for researchers, scientists, and drug development professionals to help reduce background interference and ensure accurate quantification of pisatin.
Troubleshooting Guide: Reducing Background Interference
High background fluorescence or absorbance can obscure the specific signal in pisatin assays, leading to inaccurate results. This guide addresses common issues and provides solutions to minimize interference.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in Blank/Negative Controls | Autofluorescence from biological materials (e.g., chlorophyll, lignin, flavonoids).[1][2][3][4] | - Use non-treated plant tissue as a background control to subtract its absorbance reading.[5] - Optimize extraction procedures to minimize the co-extraction of interfering compounds. - Consider using alternative quantification methods like HPLC or mass spectrometry for higher specificity.[5][6][7][8] |
| Contamination of reagents or solvents.[9] | - Use high-purity solvents (e.g., hexane (B92381), ethanol) for extraction and measurement.[5][8] - Prepare fresh reagents and buffers.[9] | |
| Interference from media components if using cell cultures (e.g., phenol (B47542) red, serum).[10] | - If possible, perform measurements in a buffer free of interfering substances, like phosphate-buffered saline (PBS).[10] | |
| Inconsistent or Non-Reproducible Results | Instability of pisatin. | - Pisatin is not stable in bright light; therefore, conduct extraction and measurement steps in low light or in the dark.[5] - Store samples appropriately to prevent degradation. |
| Incomplete extraction of pisatin. | - Ensure the plant tissue is fully immersed in the extraction solvent (hexane).[5][11] - Allow sufficient time for extraction (e.g., 4 hours).[5] | |
| Wounding of plant tissue during preparation.[11] | - Handle plant tissues (e.g., pea pods) carefully to avoid unnecessary wounding, which can trigger defense responses and alter pisatin levels.[11] | |
| Low or No Pisatin Signal in Induced Samples | Ineffective elicitor or treatment. | - Use a positive control, such as chitosan (B1678972) or spores of an incompatible pathogen, to confirm the induction of the defense response.[5] |
| Suboptimal timing of measurement. | - The accumulation of pisatin is a dynamic process; optimize the incubation time after elicitor treatment (e.g., 24 hours).[5] | |
| Issues with the spectrophotometer settings. | - Ensure the spectrophotometer is set to read absorbance at 309 nm for pisatin quantification.[5] - Verify the purity of the pisatin extract by scanning the UV spectrum from 220-320 nm to confirm the characteristic peaks at 286 nm and 309 nm.[5][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for quantifying pisatin discussed in the provided protocols?
A1: The primary method is a spectrophotometric assay. This technique involves extracting pisatin from plant tissue with hexane, evaporating the hexane, redissolving the residue in 95% ethanol (B145695), and measuring the absorbance at 309 nm.[5] This method is valued for its simplicity and the fact that it does not require specialized analytical instruments.[6][7][8]
Q2: How can I be sure that the absorbance I'm measuring is primarily from pisatin and not from other interfering compounds?
A2: To ensure the purity of the pisatin extract, you should measure the full UV absorption spectrum from 220-320 nm.[5] Pure pisatin in ethanol exhibits a characteristic spectrum with two peaks at 286 nm and 309 nm.[5][8] The ratio of the optical density at 309 nm to 286 nm should be approximately 1.47 for a pure solution.[5][11]
Q3: What are the common sources of autofluorescence in plant tissues that can interfere with fluorescence-based assays?
A3: Common autofluorescent molecules in plants include chlorophyll, lignin, and various phenolic compounds like flavonoids.[1][2][3] These compounds can have broad emission spectra and may interfere with the detection of specific fluorescent signals.
Q4: Are there alternative methods to spectrophotometry for pisatin quantification?
A4: Yes, alternative methods with higher specificity include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[5][6][7][8] These techniques are particularly useful when high levels of interfering compounds are present.
Q5: What precautions should I take regarding the stability of pisatin during the assay?
A5: Pisatin is sensitive to bright light. Therefore, it is crucial to perform the extraction and subsequent steps in low light conditions or in the dark to prevent its degradation.[5]
Experimental Protocols
Spectrophotometric Quantification of Pisatin
This protocol is adapted from a simple and rapid assay for measuring pisatin in pea pods.[5][11]
Materials:
-
Immature pea pods
-
Hexane
-
95% Ethanol
-
Spatula
-
Glass vials (30 ml)
-
Beakers (30 ml)
-
Spectrophotometer and cuvettes
-
Elicitor solution (e.g., chitosan) or fungal spores for induction[5]
Procedure:
-
Sample Preparation: Carefully separate pea pod halves to expose the inner endocarp surface, avoiding wounding.[11]
-
Elicitation (Optional): Apply the elicitor solution or fungal spore suspension to the endocarp surface and incubate for a specified period (e.g., 24 hours) in a humid environment.[5]
-
Extraction:
-
Evaporation:
-
Decant the hexane into a beaker.
-
Evaporate the hexane in a fume hood under low light.[5]
-
-
Measurement:
-
Purity Check:
-
Quantification:
Visualizations
Experimental Workflow for Pisatin Quantification
References
- 1. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bio-protocol.org [bio-protocol.org]
Technical Support Center: Improving the Resolution of Pisatin Isomers in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the chromatographic separation of pisatin (B192138) isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of pisatin isomers.
Issue 1: Poor or No Resolution of Pisatin Enantiomers
Symptoms:
-
A single, symmetrical peak is observed for a known racemic mixture of pisatin.
-
Peaks are broad and overlapping, with a resolution value (Rs) significantly less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column | Enantiomers, such as (+)-pisatin and (-)-pisatin, have identical physical properties in an achiral environment and will not be separated on standard achiral columns (e.g., C18, C8). A chiral stationary phase (CSP) is essential for resolving enantiomers.[1] |
| Suboptimal Mobile Phase | The composition of the mobile phase is critical for achieving enantioselectivity. For chiral separations on polysaccharide-based columns, normal-phase (e.g., hexane/isopropanol) or polar organic modes are often effective. The ratio of the solvents directly impacts the interaction between the enantiomers and the CSP. |
| Incorrect Flow Rate | High flow rates can reduce the time for differential interaction between the enantiomers and the chiral stationary phase, leading to poor resolution. |
| Inappropriate Temperature | Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution. |
Issue 2: Poor Resolution of Pisatin Diastereomers
Symptoms:
-
Overlapping peaks for diastereomeric forms of pisatin or its precursors.
-
Inconsistent retention times and peak shapes.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | The column may not have enough theoretical plates to separate closely related diastereomers. Using a longer column or a column packed with smaller particles can increase efficiency. |
| Inappropriate Mobile Phase | The selectivity (α) between diastereomers can be highly dependent on the mobile phase. For reversed-phase separation of pterocarpan (B192222) diastereomers, adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH can significantly alter selectivity.[1] The addition of a small amount of acid, like 0.1% formic acid, can improve peak shape for phenolic compounds like pisatin.[1] |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks and poor resolution. |
Issue 3: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on the pisatin molecule, causing tailing. Adding a competitor, such as a small amount of a basic modifier like triethylamine (B128534) (TEA) in normal phase or maintaining a low pH with an acid like formic acid in reversed-phase, can mitigate these interactions. |
| Column Contamination | Buildup of strongly retained compounds on the column can lead to active sites that cause tailing. Flushing the column with a strong solvent or using a guard column can help. |
| Mismatched Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between separating enantiomers and diastereomers of pisatin?
A1: Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, thus requiring a chiral stationary phase (CSP) for separation. Diastereomers are stereoisomers that are not mirror images and have different physical properties, allowing for their separation on standard achiral columns like C18, although optimizing conditions is still crucial.
Q2: How do I choose the right chiral stationary phase (CSP) for pisatin enantiomers?
A2: The selection of a CSP is often empirical. However, for pterocarpans like pisatin, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have shown success.[1] It is recommended to screen a few different types of CSPs to find the one that provides the best selectivity for your specific isomers.
Q3: Can I use the same column for both enantiomeric and diastereomeric separations of pisatin-related compounds?
A3: While a chiral column can also separate diastereomers, it is often more practical and cost-effective to use a standard high-resolution achiral column (like a C18) for diastereomer separations. If your sample contains both enantiomers and diastereomers, a two-dimensional HPLC approach or a single chiral column method that can resolve all isomers would be necessary.
Q4: What are "ghost peaks" and how can I avoid them in my chromatogram?
A4: Ghost peaks are unexpected peaks that can arise from contaminants in the mobile phase, sample solvent, or from carryover from previous injections. To avoid them, use high-purity HPLC-grade solvents, prepare fresh mobile phase daily, and run a blank gradient (without injecting a sample) to ensure the system is clean.
Experimental Protocols
Protocol 1: Chiral Separation of Pterocarpan Enantiomers (Method Development Starting Point)
This protocol is a general guideline for developing a method for separating pisatin enantiomers using a chiral stationary phase.
| Parameter | Recommendation |
| Column | Polysaccharide-based chiral column (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Normal Phase: n-Hexane / Isopropanol (IPA) gradient (e.g., start with 90:10 and gradient to 50:50). A small amount of an additive like 0.1% trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may improve peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25°C (can be varied between 10°C and 40°C to optimize selectivity) |
| Detection | UV at the absorbance maximum of pisatin (around 286 and 309 nm) |
Protocol 2: Reversed-Phase Separation of Pterocarpan Diastereomers
This protocol provides a starting point for separating diastereomeric isomers of pisatin or its precursors.[1]
| Parameter | Recommendation |
| Column | High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 80%) over 30-40 minutes. |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at the absorbance maximum of pisatin (around 286 and 309 nm) |
Visualizations
Caption: A troubleshooting workflow for improving the resolution of pisatin isomers.
Caption: Key parameters influencing chromatographic resolution of pisatin isomers.
References
"selecting appropriate control groups for pisatin experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pisatin (B192138). The following information is designed to help you select appropriate control groups and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for an experiment investigating the induction of pisatin production in pea plants?
A1: Appropriate negative controls are crucial to ensure that the observed pisatin production is a direct result of your experimental treatment. Essential negative controls include:
-
Untreated Control: Plants or tissues that receive no treatment. This group serves as a baseline to measure the constitutive levels of pisatin, if any.
-
Vehicle Control: Plants or tissues treated with the solvent used to dissolve the elicitor or test compound.[1] This is critical because the solvent itself (e.g., water, ethanol (B145695), DMSO) could potentially induce a stress response and pisatin production. For instance, if you are using a chemical elicitor dissolved in water, a "water control" is necessary.[2][3]
-
Wounding Control: If your experimental procedure involves any form of mechanical damage (e.g., injection, abrasion), a wounding control is necessary. This involves subjecting a group of plants to the same physical manipulation without applying the elicitor. This helps to distinguish the response to the elicitor from the plant's natural wound response.
Q2: What are suitable positive controls for pisatin induction experiments?
A2: Positive controls are necessary to validate your experimental setup and confirm that the plant material is capable of producing pisatin under known inducing conditions. Good positive controls include:
-
Known Chemical Elicitors: Application of a well-characterized chemical elicitor such as chitosan (B1678972) or heavy metal ions (e.g., copper chloride) can serve as a reliable positive control for inducing pisatin synthesis.[4]
-
Fungal Spores: Inoculation with spores from a non-pathogenic or incompatible fungal strain is a biologically relevant positive control that mimics a natural stimulus for phytoalexin production.[4]
Q3: When testing the antifungal activity of pisatin in vitro, what are the standard positive and negative controls?
A3: For in vitro antifungal assays, the following controls are standard:
-
Negative Control (Growth Control): Fungal cultures grown in the absence of any treatment (including pisatin and its vehicle). This group demonstrates the normal growth of the fungus under the experimental conditions.
-
Vehicle Control: Fungal cultures treated with the same concentration of the solvent used to dissolve pisatin. This is to ensure that the solvent does not have any antifungal activity.
-
Positive Control (Fungicide Control): Fungal cultures treated with a known antifungal agent with a well-documented mechanism of action (e.g., amphotericin B, fluconazole). This confirms that the assay is sensitive enough to detect antifungal activity.
Troubleshooting Guides
Problem 1: High background pisatin levels in negative control groups.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Environmental Stress | Review plant growth conditions. | Ensure plants are grown in a controlled environment with consistent light, temperature, and humidity. Avoid overcrowding and unintentional water stress. |
| Mechanical Damage | Examine handling procedures. | Handle plants gently to minimize accidental wounding. If some level of damage is unavoidable, ensure it is consistent across all groups, including controls. |
| Vehicle-Induced Stress | Assess the effect of the solvent. | If using a solvent other than water, run a preliminary experiment with different concentrations of the solvent to determine a non-toxic and non-inducing concentration. |
| Contamination | Check for microbial contamination. | Inspect plants and growth media for any signs of microbial growth. Use sterile techniques when preparing solutions and treating plants. |
Problem 2: No significant pisatin induction in the positive control group.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inactive Elicitor | Verify the quality of the elicitor. | Use a fresh batch of the elicitor or test its activity in a separate, reliable assay. Ensure proper storage conditions have been maintained. |
| Plant Insensitivity | Check the physiological state of the plants. | Use healthy, young plant tissues as they are generally more responsive.[5] The endocarp of immature pea pods is a highly responsive tissue for pisatin induction assays.[4][6] |
| Suboptimal Elicitor Concentration | Optimize the elicitor concentration. | Perform a dose-response experiment to determine the optimal concentration of the elicitor for inducing pisatin production. |
| Incorrect Timing of Measurement | Review the time-course of induction. | Pisatin accumulation is a time-dependent process. Conduct a time-course experiment to identify the peak of pisatin production in response to your positive control. |
Problem 3: Inconsistent results in antifungal assays.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inaccurate Fungal Inoculum | Standardize the inoculum preparation. | Use a spectrophotometer or hemocytometer to ensure a consistent concentration of fungal spores or cells in each experiment. |
| Pisatin Precipitation | Check the solubility of pisatin. | Ensure pisatin is fully dissolved in the vehicle before adding it to the growth medium. If precipitation is observed, consider using a different solvent or adjusting the pH of the medium. |
| Variable Incubation Conditions | Monitor the incubation environment. | Maintain a consistent temperature and humidity during the incubation period. Ensure proper aeration for fungal growth. |
| Edge Effects in Microplates | Randomize the well layout. | When using microtiter plates, randomize the distribution of your samples and controls to minimize the impact of potential "edge effects" (evaporation, temperature gradients). |
Experimental Protocols & Data
Protocol: Induction of Pisatin in Pea Pods
This protocol is adapted from methods used to elicit phytoalexins in pea tissues.[4]
-
Plant Material: Use immature pea pods from healthy, greenhouse-grown Pisum sativum plants.
-
Elicitor Preparation: Prepare solutions of your test compound and controls. For a positive control, a solution of 1 mg/ml chitosan in water can be used.[4] For a negative control, use sterile water.
-
Induction: Aseptically open the pea pods and apply the solutions to the inner surface (endocarp).
-
Incubation: Place the treated pods in a humid chamber and incubate in the dark for 24-48 hours.
-
Extraction and Quantification: After incubation, extract pisatin from the endocarp tissue using a suitable organic solvent (e.g., ethanol or hexane).[6] Quantify the pisatin concentration using spectrophotometry or HPLC.[6]
Table 1: Example of Pisatin Induction by Different Elicitors
| Treatment Group | Elicitor | Pisatin Concentration (µg/g fresh weight) ± SD |
| Negative Control | Water | 5.2 ± 1.3 |
| Positive Control | Chitosan (1 mg/ml) | 85.7 ± 9.8 |
| Experimental Group A | Test Compound X (100 µM) | 42.1 ± 5.5 |
| Experimental Group B | Test Compound Y (100 µM) | 6.1 ± 1.8 |
This is example data and should be replaced with actual experimental results.
Protocol: In Vitro Antifungal Susceptibility Assay
This protocol is a general guideline for testing the antifungal activity of pisatin.
-
Fungal Culture: Grow the target fungus in a suitable liquid medium to the mid-logarithmic phase.
-
Inoculum Preparation: Adjust the concentration of the fungal culture to a standard density (e.g., 1 x 10^5 cells/ml).
-
Assay Setup: In a 96-well microtiter plate, add the fungal inoculum to wells containing serial dilutions of pisatin.
-
Negative Control: Wells with fungal inoculum and medium only.
-
Vehicle Control: Wells with fungal inoculum and the highest concentration of the pisatin solvent.
-
Positive Control: Wells with fungal inoculum and a known antifungal agent.
-
-
Incubation: Incubate the plate at the optimal temperature for fungal growth for 24-48 hours.
-
Growth Assessment: Determine fungal growth by measuring the optical density at 600 nm or by using a metabolic indicator dye.
Table 2: Example of Antifungal Activity of Pisatin
| Treatment Group | Concentration | Fungal Growth Inhibition (%) ± SD |
| Negative Control | - | 0 ± 2.1 |
| Vehicle Control (DMSO) | 0.1% | 1.5 ± 0.8 |
| Positive Control (Amphotericin B) | 1 µg/ml | 98.2 ± 1.5 |
| Pisatin | 10 µM | 35.4 ± 4.2 |
| Pisatin | 50 µM | 78.9 ± 6.7 |
| Pisatin | 100 µM | 91.3 ± 3.9 |
This is example data and should be replaced with actual experimental results.
Visualizing Experimental Design and Pathways
Experimental Workflow for Pisatin Induction Studies
Caption: Workflow for a pisatin induction experiment.
Logical Flow for Selecting Control Groups in Antifungal Assays
Caption: Decision process for antifungal assay controls.
Simplified Pisatin Biosynthesis and Elicitation Pathway
References
- 1. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Contamination in Pea Cell Cultures for Pisatin Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common contamination issues encountered during pisatin (B192138) studies using pea cell cultures. The following information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of contamination in my pea cell cultures?
A1: Early detection of contamination is crucial to prevent widespread loss of cultures. Key indicators include:
-
Visual Cues: Sudden turbidity or cloudiness in liquid cultures, or a slimy film on the surface of solid media, often indicates bacterial contamination.[1] Fungal contamination typically appears as fuzzy or filamentous growth, which can be white, gray, black, or green.[2][3] Yeast contamination may cause the medium to become cloudy and can sometimes have a distinct odor.[2]
-
pH Changes: A rapid change in the color of the culture medium (if it contains a pH indicator like phenol (B47542) red) can signal microbial growth.[2] Bacterial contamination often leads to a rapid drop in pH (yellow color), while fungal contamination can sometimes cause an increase in pH (pink/purple color).
-
Microscopic Examination: Daily observation of your cultures under a microscope is a reliable method for early detection.[4] Look for small, fast-moving bacteria or filamentous fungal hyphae among your plant cells.
-
Reduced Cell Viability: A sudden decrease in the growth rate or an increase in cell death in your pea cultures can be a sign of an underlying contamination issue, even if it's not immediately visible.[5][6]
Q2: What are the primary sources of contamination in my experiments?
A2: Contamination can be introduced at various stages of the cell culture process. The most common sources include:
-
The Explant: The initial plant material is a primary source of both endophytic (internal) and epiphytic (surface) microorganisms.[7][8]
-
Personnel: The experimenter is a significant source of contamination through skin cells, hair, and aerosols from breathing or talking.[9][10]
-
Laboratory Environment: Airborne spores of fungi and bacteria are ubiquitous in the lab environment and can settle into cultures if proper aseptic technique is not followed.[9][11]
-
Equipment and Reagents: Non-sterile media, solutions, pipette tips, and culture vessels are direct sources of contamination.[11][12] Improperly sterilized equipment, such as autoclaves that are not functioning correctly, can also be a culprit.[12]
Q3: Can contamination affect my pisatin yield and measurements?
A3: Yes, microbial contamination can significantly impact pisatin studies in several ways:
-
Competition for Nutrients: Microorganisms grow much faster than plant cells and will deplete the nutrients in the culture medium, inhibiting the growth of the pea cells and, consequently, pisatin production.[8]
-
Metabolic Interference: Contaminants release secondary metabolites into the medium, which can be toxic to the pea cells or interfere with the signaling pathways that lead to pisatin production.
-
Degradation of Pisatin: Some microorganisms may produce enzymes that can degrade pisatin, leading to artificially low measurements of your target compound.
-
Interference with Analysis: Microbial metabolites can co-elute with pisatin during HPLC analysis, leading to inaccurate quantification.
Q4: Is it possible to salvage a contaminated pea cell culture?
A4: In most cases, it is best to discard contaminated cultures to prevent the spread of the contaminant to other experiments.[5][10] Attempting to rescue a contaminated culture, especially with irreplaceable cell lines, can be attempted but is often unsuccessful and risks contaminating the entire lab. If you must attempt a rescue, it should be done in strict quarantine.
Troubleshooting Guides
Problem 1: Persistent Bacterial Contamination
| Potential Cause | Recommended Solution |
| Ineffective Explant Sterilization | Review and optimize your surface sterilization protocol. Consider a pre-treatment with a fungicide and a two-step sterilization process (e.g., 70% ethanol (B145695) followed by a bleach solution).[13][14] Ensure fresh sterilization solutions are used for each batch of explants. |
| Poor Aseptic Technique | Reinforce strict aseptic practices.[15][16][17] Work in a certified laminar flow hood, wear appropriate personal protective equipment (gloves, lab coat), and minimize talking and movement.[15][16] Regularly disinfect all surfaces and equipment with 70% ethanol.[15][16] |
| Contaminated Media or Reagents | Autoclave all media and water at 121°C for the appropriate duration based on volume.[18][19] Filter-sterilize heat-labile components like plant growth regulators using a 0.22 µm filter.[1] Always use certified, sterile reagents when possible. |
| Airborne Contamination | Ensure the HEPA filter in your laminar flow hood is certified and functioning correctly.[11] Keep the lab environment clean and minimize traffic. Consider periodic fumigation of the culture room.[20] |
Problem 2: Fungal Contamination, Especially After Elicitor Addition
| Potential Cause | Recommended Solution |
| Contaminated Fungal Elicitor | Prepare fungal elicitors from axenic (pure) fungal cultures. After preparation, the elicitor solution must be sterilized. Since many elicitors are heat-sensitive, autoclaving may not be suitable. Use filter sterilization with a 0.22 µm filter. |
| Airborne Fungal Spores | Fungal spores are prevalent in the air.[3] Minimize the time culture vessels are open in the laminar flow hood. Seal culture plates with parafilm. Regularly clean and disinfect incubators and the surrounding area. |
| Ineffective Fungicide Treatment | If using fungicides in the culture medium, ensure the chosen fungicide is effective against the contaminating species and is used at an appropriate, non-phytotoxic concentration. Be aware that routine use can lead to resistant strains.[1] |
Problem 3: Inconsistent or Low Pisatin Production
| Potential Cause | Recommended Solution |
| Subtle/Low-Level Contamination | Even if not visually apparent, low levels of contamination can stress the cells and divert resources away from secondary metabolite production. Perform regular microscopic checks and consider periodic plating of culture aliquots on nutrient agar (B569324) to screen for cryptic contaminants. |
| Degradation of Elicitor | Ensure your elicitor is stored correctly (e.g., frozen) and that its activity is not compromised. Prepare fresh elicitor solutions regularly. |
| Inhibitory Effect of Pisatin | Pisatin itself can be inhibitory to pea callus growth at higher concentrations.[3][21] This can create a negative feedback loop. Consider strategies like in situ product removal or optimizing the elicitation time to harvest pisatin before it reaches inhibitory levels. |
| Culture Age | The ability of callus cultures to produce secondary metabolites can decrease over time with repeated subculturing.[3][21] It is advisable to re-initiate cultures from fresh explants periodically. |
Experimental Protocols
Protocol 1: Surface Sterilization of Pea Explants (e.g., Seeds or Leaflets)
-
Pre-washing: Wash the explants under running tap water for 15-20 minutes.
-
Detergent Wash: Immerse the explants in a solution of sterile water with a few drops of a mild detergent (e.g., Tween-20) and shake for 5-10 minutes.
-
Rinsing: Rinse the explants 3-4 times with sterile distilled water to remove all traces of the detergent.
-
Ethanol Treatment: Inside a laminar flow hood, immerse the explants in 70% (v/v) ethanol for 30-60 seconds.
-
Second Rinse: Rinse the explants with sterile distilled water.
-
Hypochlorite (B82951) Sterilization: Immerse the explants in a solution of sodium hypochlorite (1-2% available chlorine) with a drop of Tween-20 for 10-15 minutes.[13][22] The optimal time may need to be determined empirically for your specific explant type.
-
Final Rinsing: Rinse the explants 3-5 times with sterile distilled water to remove all traces of the sterilizing agent.
-
Plating: Aseptically place the sterilized explants onto your prepared culture medium.
Protocol 2: Preparation and Sterilization of a Fungal Elicitor
-
Fungal Culture: Grow the desired fungus (e.g., Aspergillus sojae) in a suitable liquid medium to obtain a sufficient quantity of mycelia.[9]
-
Homogenization: Harvest the mycelia by filtration and wash with sterile distilled water. Homogenize the mycelia in a small volume of sterile water using a sterile blender or mortar and pestle.
-
Autoclaving (if elicitor is heat-stable): If the eliciting compounds are known to be heat-stable, autoclave the fungal homogenate at 121°C for 20 minutes.
-
Filtration (for heat-sensitive elicitors): If the elicitor is heat-sensitive, centrifuge the homogenate to pellet the cell debris. Carefully collect the supernatant and pass it through a 0.22 µm syringe filter into a sterile container.
-
Concentration Determination: Determine the carbohydrate or protein concentration of the elicitor solution to standardize the amount used in experiments.
-
Storage: Store the sterile elicitor solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Pisatin Quantification
-
Sample Preparation:
-
Culture Medium: Take a known volume of the liquid culture medium, centrifuge to remove cells, and filter through a 0.45 µm filter.
-
Cellular Extraction: Harvest the pea cells by filtration or centrifugation. Freeze-dry or record the fresh weight. Extract the cells with a suitable solvent (e.g., 80% methanol) by sonication or homogenization. Centrifuge to pellet cell debris and collect the supernatant.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of acid, e.g., 0.1% formic acid).
-
Detection: UV detector set at the maximum absorbance wavelength for pisatin (approximately 309 nm).
-
Quantification: Create a standard curve using a pure pisatin standard of known concentrations. Calculate the pisatin concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: A logical workflow for troubleshooting microbial contamination.
Caption: Signaling pathway for pisatin elicitation and contamination impact.
References
- 1. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pisatin metabolism in pea (Pisum sativum L.) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Aseptic Laboratory Techniques: Plating Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Highly Efficient and Reproducible Genetic Transformation in Pea for Targeted Trait Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of quorum sensing-related metabolites and phytoalexins during Pseudomonas aeruginosa–Brassica napus interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Context-Dependent Estrogenic Actions of (+)-Pisatin Produced in Elicited Green or Snow Pea (Pisum sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Understanding the root of the problem for tackling pea root rot disease [frontiersin.org]
- 11. Production of quorum sensing-related metabolites and phytoalexins during Pseudomonas aeruginosa-Brassica napus interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Regeneration of pea (Pisum sativum L. cv. Century) plants by in vitro culture of immature leaflets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial contamination of medicinal plants--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. (Open Access) Elicitor and suppressor of pisatin induction in spore germination fluid of pea pathogen, Mycosphaerella pinodes. (1978) | 友紀 白石 | 58 Citations [scispace.com]
- 17. Semester-Long Assessment of Aseptic Technique in Microbiology Labs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. mdpi.com [mdpi.com]
- 20. connectsci.au [connectsci.au]
- 21. microbiologyresearch.org [microbiologyresearch.org]
- 22. Plant Antimicrobial Agents and Their Effects on Plant and Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing storage conditions for (-)-pisatin standards"
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the storage and handling of (-)-pisatin (B126560) analytical standards. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your standards.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of this compound standards?
For long-term stability, this compound standards should be stored as a dry, solid powder in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.[1] Storing the compound in a dry state minimizes the chances of chemical reactions or degradation that can occur in solution.[1]
Q2: Should I store this compound as a dry powder or in a solution?
Dry storage is highly recommended for long-term preservation.[1] For routine experimental use, stock solutions can be prepared. However, storing compounds in solvents, even at low temperatures, can lead to gradual degradation over time. If you must store samples in a solvent for an extended period, DMSO is often a more stable choice than alcohols like methanol (B129727) or ethanol (B145695).[1]
Q3: What are the best solvents for dissolving and storing this compound?
This compound has high solubility in organic solvents and is only slightly soluble in water.[2] For analytical purposes, 95% ethanol is commonly used, especially for UV-Vis spectrophotometry.[3] Dimethyl sulfoxide (B87167) (DMSO) is also a suitable solvent. When preparing solutions for cell-based assays, it is crucial to use a solvent-only control to account for any potential effects of the solvent on the experiment.[3]
Q4: How can I protect my this compound standards from degradation during handling and storage?
To prevent degradation, it is critical to protect this compound from light, acid, and oxygen.[1][3]
-
Light: Handle solutions under dim or yellow light and always store them in amber or light-blocking containers.[3][4]
-
Acid: this compound is stable in neutral or slightly basic solutions but will lose water in the presence of acid to form anhydropisatin.[2] Therefore, avoid acidic conditions in your solvents or buffers.
-
Oxygen: To prevent oxidation, purge vials with an inert gas like argon or nitrogen before sealing, especially for long-term storage.[1]
-
Temperature: Keep the standards at a consistently low temperature (-20°C or below).[1] Before opening a vial that has been in cold storage, always allow it to equilibrate to room temperature in a desiccator to prevent water condensation inside the container.[1][4]
Q5: What are the common signs of this compound degradation?
Degradation can be identified through several analytical methods:
-
UV-Vis Spectrophotometry: In ethanol, pure pisatin (B192138) has a characteristic UV absorption spectrum with two peaks at 286 nm and 309 nm. A change in the ratio of the absorbance at these two wavelengths (OD309/OD286 should be ~1.47) can indicate impurity or degradation.[3]
-
Chromatography (HPLC, TLC): The appearance of new peaks or a decrease in the area of the main pisatin peak suggests the formation of degradation products.
-
Visual Inspection: While less reliable, any change in the color or physical appearance of the solid standard or solution may indicate a problem.
Q6: How long can I expect my this compound stock solution to be stable?
When stored properly at -20°C or colder, protected from light, and in a tightly sealed container, a stock solution of a similar secondary metabolite can be stable for at least six months.[4] However, it is best practice to periodically check the purity of the standard, especially before use in critical experiments. For highest accuracy, freshly prepared working solutions are always recommended.[5]
Q7: Is it acceptable to freeze and thaw my this compound stock solution multiple times?
Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[4] The recommended best practice is to aliquot the stock solution into smaller, single-use vials. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.[4]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Standards
| Form | Temperature | Atmosphere | Container | Duration |
| Solid Powder | -20°C to -80°C | Inert Gas (Argon/Nitrogen) | Tightly Sealed Amber Glass Vial | Long-Term (>1 Year) |
| Stock Solution | ≤ -20°C | Inert Gas (Recommended) | Tightly Sealed Amber Glass Vial | Short- to Mid-Term (up to 6 months)[4] |
Table 2: Solvent Recommendations and Considerations for this compound
| Solvent | Solubility | Use Case | Considerations |
| Ethanol (95%) | High | Spectrophotometry, Stock Solutions | Ensure neutral pH. |
| Dimethyl Sulfoxide (DMSO) | High | Stock Solutions, Cell-based Assays | May be more stable for long-term solution storage than alcohols.[1] Always use a solvent control in assays.[3] |
| Hexane | Moderate | Extraction | Primarily used for extraction from biological matrices, not for storage.[3] |
| Water | Low[2] | Not Recommended | Pisatin is only slightly soluble in water. |
Troubleshooting Guide
Table 3: Troubleshooting Common Issues with this compound Standards
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent analytical results between experiments. | 1. Standard degradation due to improper handling (e.g., freeze-thaw cycles).[4] 2. Inconsistent solution preparation. | 1. Use single-use aliquots to avoid repeated freeze-thaw cycles. 2. Follow a strict, standardized protocol for preparing solutions. Use calibrated pipettes. |
| Appearance of new or unexpected peaks in HPLC analysis. | 1. Chemical degradation (e.g., acid-catalyzed dehydration to anhydropisatin).[2] 2. Photodegradation from light exposure.[3] | 1. Verify the pH of your solvent/buffer; ensure it is neutral or slightly basic. 2. Prepare and handle all solutions under low-light conditions and store in amber vials. |
| Reduced peak area or concentration in a freshly thawed aliquot. | 1. Condensation (water) introduced into the vial upon opening while still cold.[1] 2. Evaporation of solvent from a poorly sealed vial. | 1. Always allow the vial to warm to room temperature before opening. 2. Use high-quality vials with secure caps (B75204) (e.g., crimp seals). Re-cap immediately after use.[5] |
| UV spectrum OD309/OD286 ratio is not ~1.47. | Presence of impurities or degradation products.[3] | 1. Re-purify the standard if possible. 2. Discard the standard and obtain a new, high-purity batch. 3. Prepare a fresh solution from solid stock. |
Diagrams
Caption: Recommended workflow for storing and handling this compound standards.
Caption: Troubleshooting workflow for this compound standard degradation.
Caption: Simplified degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound standard (solid powder)
-
High-purity solvent (e.g., 200 proof ethanol or DMSO)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
Single-use 1.5 mL amber microcentrifuge tubes
-
-
Procedure:
-
Remove the vial of solid this compound from the freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation.[1]
-
Weigh the desired amount of this compound powder using an analytical balance in a low-light environment.
-
Transfer the powder to a sterile amber glass vial.
-
Add the appropriate volume of solvent to achieve the desired stock solution concentration (e.g., 10 mg/mL). Vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes in volumes appropriate for your experiments (e.g., 50 µL).
-
If possible, briefly purge the headspace of each tube with an inert gas (argon or nitrogen) before sealing tightly.
-
Label all tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store all aliquots at -20°C or colder until use.
-
For experiments, thaw a single aliquot and dilute it to the final working concentration using the appropriate buffer or medium immediately before use.
-
Protocol 2: Assessment of this compound Purity by UV-Vis Spectrophotometry
This protocol is a rapid quality control check based on the known spectral properties of pisatin in ethanol.[3]
-
Materials:
-
This compound solution in 95% ethanol
-
UV-transparent cuvettes (1 cm pathlength)
-
UV-Vis spectrophotometer
-
95% ethanol (for blank)
-
-
Procedure:
-
Prepare a dilution of your this compound stock solution in 95% ethanol to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration of ~10 µg/mL is a good starting point.
-
Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Set the instrument to scan a wavelength range from 220 nm to 350 nm.
-
Use 95% ethanol to zero the instrument (as a blank).
-
Measure the absorbance spectrum of the this compound solution.
-
Analysis:
-
Verify the presence of two characteristic absorption maxima at approximately 286 nm and 309 nm.[3]
-
Calculate the ratio of the absorbance values: OD309 / OD286.
-
A ratio of approximately 1.47 indicates high purity.[3] Significant deviation from this value suggests the presence of impurities or degradation.
-
-
Protocol 3: Stability Testing of this compound Solutions using HPLC
This protocol provides a more rigorous assessment of stability over time.
-
Materials:
-
HPLC system with a UV detector and autosampler
-
C18 analytical column
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
This compound stock solution, aliquoted as described in Protocol 1
-
-
Procedure:
-
Time-Zero (T0) Analysis:
-
Thaw one aliquot of the newly prepared this compound stock solution.
-
Prepare a sample for injection by diluting to an appropriate concentration.
-
Develop an isocratic or gradient HPLC method that provides good separation and peak shape for this compound. Monitor at 309 nm.
-
Inject the sample and record the chromatogram. This is your T0 reference. Record the peak area and retention time.
-
-
Storage and Subsequent Analysis:
-
Store the remaining aliquots under the desired test condition (e.g., -20°C, 4°C, room temperature; protected from light vs. exposed to light).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow it to thaw, prepare the sample in the same manner as the T0 sample, and inject it into the HPLC system using the identical method.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T0 peak area. Calculate the percentage of this compound remaining.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the stability profile.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pisatin - Wikipedia [en.wikipedia.org]
- 3. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Addressing Pisatin Detoxification Mechanisms in Fungal Pathogens
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating pisatin (B192138) detoxification in fungal pathogens. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research in this critical area of plant pathology and antifungal drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pisatin detoxification in fungal pathogens?
A1: The principal mechanism of pisatin detoxification is the demethylation of the pisatin molecule at the 3-O-methyl group.[1] This reaction is catalyzed by a specific cytochrome P450 enzyme known as pisatin demethylase (PDA).[1][2][3] The product of this demethylation, (+)-6a-hydroxymaackiain, is significantly less toxic to the fungus, allowing it to overcome the plant's defense response.[1]
Q2: Is pisatin demethylase (PDA) activity directly correlated with fungal virulence?
A2: Yes, a strong correlation exists between the rate of pisatin demethylation and the virulence of fungal pathogens on pea (Pisum sativum).[4][5][6] Fungal isolates that can rapidly demethylate pisatin are generally more tolerant to it and exhibit higher virulence.[4][5][6]
Q3: Which fungal species are known to possess pisatin demethylase activity?
A3: Pisatin demethylase activity has been identified in several fungal pathogens of pea, including Nectria haematococca MPVI (anamorph: Fusarium solani f. sp. pisi), Ascochyta pisi, Mycosphaerella pinodes, and Phoma pinodella.[2][3] The ability to demethylate pisatin is common among true fungi, but the efficiency of this process varies.[4][5]
Q4: Are there alternative mechanisms for pisatin detoxification besides demethylation?
A4: While demethylation is the most well-characterized mechanism, some evidence suggests the involvement of other detoxification strategies. These may include the efflux of pisatin from the fungal cell, potentially mediated by ATP-binding cassette (ABC) transporters.[7][8][9][10][11] Some fungi may also employ other enzymatic modifications of pisatin, though these are less understood.[6]
Q5: How is the expression of pisatin demethylase genes (PDA) regulated?
A5: The expression of PDA genes is typically induced by the presence of pisatin itself.[2][3] This suggests the existence of a specific signal transduction pathway that senses pisatin and activates the transcription of the detoxification genes. However, the detailed molecular components of this signaling pathway are still an active area of research.[12][13]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments on pisatin detoxification.
Pisatin Demethylase (PDA) Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no PDA activity in microsomal fractions | 1. Poor quality of microsomal preparation. 2. Inactive enzyme due to improper storage or handling. 3. Sub-optimal assay conditions. 4. Absence of necessary cofactors (e.g., NADPH). | 1. Ensure all steps of the microsomal preparation are performed at 4°C to minimize protein degradation. Use fresh fungal material. Verify the enrichment of microsomal proteins using marker enzymes. 2. Store microsomal fractions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Optimize pH, temperature, and incubation time for the specific fungal species. 4. Ensure NADPH is freshly prepared and added to the reaction mixture at the appropriate concentration. |
| Substrate (pisatin) precipitation during the assay | Pisatin has low aqueous solubility. | 1. Dissolve pisatin in a small volume of a suitable organic solvent (e.g., DMSO) before adding it to the aqueous assay buffer. 2. Ensure the final concentration of the organic solvent in the assay is low enough not to inhibit enzyme activity. 3. Gentle sonication or vortexing can help to keep the substrate in suspension. |
| Difficulty in detecting the demethylated product | 1. Low enzyme activity leading to product levels below the detection limit. 2. Inefficient extraction of the product from the reaction mixture. 3. Issues with the analytical method (TLC or HPLC). | 1. Increase the amount of microsomal protein in the assay or prolong the incubation time (while ensuring linearity). 2. Optimize the solvent system used for liquid-liquid extraction of the product. 3. For TLC, ensure the mobile phase provides good separation and use a sensitive visualization method. For HPLC, optimize the column, mobile phase, and detector settings for the specific product. |
Quantitative PCR (qPCR) for PDA Gene Expression
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no amplification of PDA gene | 1. Poor RNA quality or quantity. 2. Inefficient reverse transcription. 3. Poor primer design or non-specific amplification. | 1. Use a robust RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer). 2. Use a high-quality reverse transcriptase and optimize the reaction conditions. 3. Design and validate primers for specificity and efficiency. Use a primer design tool and perform a BLAST search to check for potential off-target binding.[14][15] |
| High variability between technical replicates | 1. Pipetting errors. 2. Inhomogeneous sample/reagent mixing. | 1. Use calibrated pipettes and take care to pipette accurately. 2. Ensure all reaction components are thoroughly mixed before aliquoting into the qPCR plate. |
| Inconsistent results between biological replicates | Biological variability in gene expression. | Increase the number of biological replicates to improve statistical power. Ensure consistent growth and treatment conditions for all replicates. |
Quantitative Data Summary
The following tables summarize key quantitative data related to pisatin detoxification.
Table 1: Enzyme Kinetics of Pisatin Demethylase (PDA)
| Fungal Species | Apparent Km for Pisatin (µM) | Reference(s) |
| Nectria haematococca MPVI | Low (specific value not consistently reported) | [2][3] |
| Ascochyta pisi | Low (specific value not consistently reported) | [2][3] |
| Mycosphaerella pinodes | Low (specific value not consistently reported) | [2][3] |
| Phoma pinodella | Low (specific value not consistently reported) | [2][3] |
Table 2: IC50 Values of Pisatin Against Fungal Pathogens
| Fungal Species | IC50 (µg/mL) | Reference(s) |
| Ascochyta pisi | >50 | [16] |
| Didymella pinodes | >50 | [16] |
Note: Specific IC50 values for pisatin are not widely reported in the literature, with many studies indicating high tolerance in PDA-positive fungi.
Experimental Protocols
Preparation of Fungal Microsomal Fractions
This protocol is adapted from methods used for filamentous fungi.[17][18]
Materials:
-
Fungal mycelium
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M Sorbitol, 1 mM DTT, and protease inhibitors)
-
Glass beads (0.5 mm diameter)
-
Centrifuge and ultracentrifuge
Procedure:
-
Grow the fungal culture to the desired stage and harvest the mycelium by filtration.
-
Wash the mycelium with sterile distilled water and then with cold lysis buffer.
-
Resuspend the mycelium in 2 volumes of cold lysis buffer.
-
Disrupt the cells by vortexing with an equal volume of glass beads for 30-second intervals, with 30-second cooling periods on ice, for a total of 10-15 cycles.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., lysis buffer with 20% glycerol).
-
Determine the protein concentration (e.g., by Bradford assay) and store at -80°C.
Pisatin Demethylase (PDA) Assay
This protocol is a generalized procedure based on published methods.
Materials:
-
Microsomal fraction
-
Pisatin solution (in DMSO)
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Ethyl acetate (B1210297)
-
TLC plate (silica gel)
-
Mobile phase (e.g., chloroform:acetone, 95:5 v/v)
Procedure:
-
Set up the reaction mixture containing assay buffer, microsomal protein (e.g., 100 µg), and pisatin (e.g., 10-50 µM).
-
Pre-incubate the mixture at the optimal temperature (e.g., 28°C) for 5 minutes.
-
Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).
-
Incubate for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate to dryness and resuspend the residue in a small volume of a suitable solvent.
-
Spot the extract on a TLC plate alongside pisatin and (+)-6a-hydroxymaackiain standards.
-
Develop the TLC plate in the mobile phase.
-
Visualize the spots under UV light and identify the demethylated product by its Rf value compared to the standard.
Virulence Assay on Pea Seedlings
This protocol is a general guideline for assessing fungal virulence on pea.[19][20][21][22]
Materials:
-
Pea seeds (a susceptible cultivar)
-
Fungal inoculum (spore suspension or mycelial slurry)
-
Sterile soil or vermiculite
-
Pots or trays
Procedure:
-
Surface sterilize pea seeds and germinate them in sterile conditions.
-
Prepare the fungal inoculum from a fresh culture. Determine the spore concentration or mycelial density.
-
Inoculate the pea seedlings at a specific developmental stage (e.g., 7-10 days old). Inoculation methods can include soil drenching, root dipping, or wound inoculation of the stem.
-
Maintain the inoculated plants in a controlled environment with appropriate temperature, humidity, and light conditions.
-
Monitor the development of disease symptoms over time (e.g., 7-21 days).
-
Score the disease severity using a standardized rating scale (e.g., based on lesion size, yellowing, or wilting).
Visualizations
Signaling Pathway for Pisatin Detoxification (Hypothetical)
This diagram illustrates a hypothetical signaling pathway for the induction of PDA gene expression by pisatin.
Caption: Hypothetical signaling pathway for pisatin-induced PDA gene expression.
Experimental Workflow for Studying Pisatin Detoxification
This diagram outlines the key steps in a typical research project on pisatin detoxification.
Caption: General experimental workflow for pisatin detoxification studies.
Logical Relationship of Pisatin Detoxification and Fungal Virulence
This diagram illustrates the logical connection between pisatin detoxification and the ability of a fungus to cause disease.
Caption: Relationship between pisatin detoxification and fungal virulence.
References
- 1. Role of Oxygenases in Pisatin Biosynthesis and in the Fungal Degradation of Maackiain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of pisatin-inducible cytochrome p450s in fungal pathogens of pea that detoxify the pea phytoalexin pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Pisatin demethylation by fungal pathogens and nonpathogens of pea: Ass" by Leslie M. Delserone, K. McCluskey et al. [digitalcommons.unl.edu]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. A Novel ATP-Binding Cassette Transporter Involved in Multidrug Resistance in the Phytopathogenic Fungus Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDR Transporter ABC1 Is Involved in the Innate Azole Resistance of the Human Fungal Pathogen Fusarium keratoplasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [ABC transporters of pathogenic fungi: recent advances in functional analyses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Expansion of signal transduction pathways in fungi by extensive genome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing and experimental evaluation of gene-specific primers of pea (Pisum sativum) defense proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Frontiers | Ascochyta blight in North Dakota field pea: the pathogen complex and its fungicide sensitivity [frontiersin.org]
- 17. Microsome preparation [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 20. jetir.org [jetir.org]
- 21. Screening for Pea Germplasms Resistant to Fusarium Wilt Race 5 | MDPI [mdpi.com]
- 22. EVALUATION OF ALTERNATIVE ASSESSMENT OF RESISTANCE IN TESTS OF PEAS WITH FUSARIUM OXYSPORUM f. sp. PISI [pisum.icgbio.ru]
"enhancing the stability of pisatin in different buffer systems"
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the stability of pisatin (B192138) in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of pisatin in a buffer solution?
A1: The stability of pisatin is primarily influenced by several key factors:
-
pH: Pisatin is known to be stable in neutral or slightly basic solutions. However, it is unstable in acidic conditions, where it readily undergoes dehydration.[1][2]
-
Light: Pisatin is not stable in the presence of bright light and can undergo photodegradation. Experiments should be conducted in low-light conditions, and solutions should be stored in amber vials or containers wrapped in aluminum foil.[2]
-
Temperature: Like most chemical reactions, degradation rates are often accelerated at higher temperatures. Storing pisatin solutions at lower temperatures (e.g., 4°C) is recommended to minimize degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of phenolic compounds. For long-term studies, using deoxygenated buffers may be considered.
Q2: Which buffer systems are recommended for maintaining pisatin stability?
A2: Based on its pH stability profile, neutral to slightly alkaline buffers are recommended.
-
Recommended: Phosphate (B84403) buffers (pH 7.0-7.5) or Borate buffers (pH 8.0-9.0) are suitable choices for maintaining the structural integrity of pisatin.
-
Not Recommended: Acidic buffers such as citrate (B86180) or acetate (B1210297) (typically used at pH 3-6) should be avoided, as they can catalyze the degradation of pisatin to anhydropisatin.[1]
Q3: What is the main degradation product of pisatin in an acidic environment?
A3: In the presence of acid, pisatin loses a molecule of water to form anhydropisatin.[1] This conversion represents a significant structural change and results in the loss of biological activity.
Q4: How should I prepare and store pisatin stock solutions?
A4: Pisatin is slightly soluble in water but has high solubility in organic solvents.[1] Therefore, it is best to first prepare a concentrated stock solution in a suitable organic solvent like ethanol, methanol, or DMSO. This stock solution should be stored at -20°C or below in an amber vial to protect it from light. When preparing working solutions, the organic solvent stock can be diluted into the desired aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not interfere with the experiment.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Rapid loss of pisatin concentration, especially in a citrate or acetate buffer. | Acid-Catalyzed Degradation: The acidic pH of the buffer is causing pisatin to dehydrate into anhydropisatin.[1] | Action: Immediately switch to a neutral or slightly basic buffer system, such as a phosphate buffer (pH 7.2-7.4).[2] Verify the identity of the degradation product using LC-MS if possible. |
| Inconsistent results and faster-than-expected degradation across all buffer systems. | Photodegradation: The experimental setup allows for excessive exposure to ambient or direct light, causing pisatin to degrade.[2] | Action: Protect all pisatin-containing solutions from light at all times. Use amber-colored vials, wrap glassware in aluminum foil, and work under subdued lighting conditions. |
| Precipitation is observed after diluting the pisatin stock solution into the aqueous buffer. | Low Aqueous Solubility: Pisatin has limited solubility in water.[1] The final concentration in the buffer may exceed its solubility limit, especially if the percentage of organic co-solvent is too low. | Action: Decrease the final concentration of pisatin in the buffer. Alternatively, cautiously increase the percentage of a co-solvent (e.g., ethanol, DMSO) in the final buffer system, but verify that the co-solvent does not impact your experimental assay. |
| Multiple unknown peaks appear in the HPLC chromatogram during the stability study. | Formation of Multiple Degradation Products: This may indicate complex degradation pathways, possibly involving both hydrolysis and oxidation. | Action: Conduct a forced degradation study under various stress conditions (acid, base, heat, light, oxidation) to systematically generate and identify potential degradation products using techniques like mass spectrometry (MS).[3][4] This will help elucidate the degradation pathway and confirm the specificity of your analytical method. |
Data Presentation
Table 1: Illustrative Stability Data for Pisatin in Various Buffer Systems at 25°C
| Buffer System (pH) | Time (hours) | % Pisatin Remaining (Illustrative) | Major Degradation Product (Expected) |
| Phosphate (pH 7.4) | 0 | 100% | - |
| 24 | 98% | Minor oxidative products | |
| 48 | 95% | Minor oxidative products | |
| Citrate (pH 4.5) | 0 | 100% | - |
| 24 | 40% | Anhydropisatin[1] | |
| 48 | 15% | Anhydropisatin[1] | |
| Borate (pH 8.5) | 0 | 100% | - |
| 24 | 99% | - | |
| 48 | 97% | - | |
| Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results. It is intended to serve as a template for data presentation. |
Experimental Protocols
Protocol for Assessing Pisatin Stability in Buffer Systems
1. Objective: To determine the stability of pisatin over time in different buffer systems by monitoring its concentration using High-Performance Liquid Chromatography (HPLC).
2. Materials:
-
Pisatin (high purity standard)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Analytical grade buffer reagents (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials (amber glass recommended)
-
HPLC system with a UV detector
3. Buffer Preparation:
-
Prepare a series of buffers at the desired pH values (e.g., Citrate pH 4.5, Phosphate pH 7.4, Borate pH 8.5).
-
Ensure all reagents are fully dissolved and the pH is accurately adjusted using a calibrated pH meter.
-
Filter the buffers through a 0.22 µm filter before use.
4. Pisatin Stock Solution Preparation:
-
Accurately weigh a known amount of pisatin and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Store this stock solution in an amber vial at -20°C.
5. Stability Study Setup:
-
For each buffer system being tested, dilute the pisatin stock solution to a final working concentration (e.g., 50 µg/mL). Ensure the final percentage of organic solvent is consistent across all samples and is low (e.g., <1%).
-
Aliquot the solutions into several amber autosampler vials for each buffer condition.
-
Store the vials under controlled temperature conditions (e.g., 4°C, 25°C, 40°C).
-
Designate specific time points for analysis (e.g., 0, 4, 8, 24, 48 hours).
6. Sample Analysis (HPLC Method):
-
At each time point, retrieve one vial from each condition for analysis.
-
A stability-indicating HPLC method should be used. A general starting point could be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 309 nm.
-
-
The t=0 sample represents the 100% reference concentration.
7. Data Analysis:
-
Calculate the percentage of pisatin remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining pisatin against time for each buffer and temperature condition.
-
Analyze the chromatograms for the appearance and growth of new peaks, which indicate degradation products.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of pisatin in buffer systems.
Troubleshooting Logic
Caption: Troubleshooting decision tree for pisatin stability experiments.
References
- 1. Pisatin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of High-Throughput Screening for Pisatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of pisatin (B192138).
Frequently Asked Questions (FAQs)
Q1: What is pisatin and why is it a target for high-throughput screening?
A1: Pisatin is the primary phytoalexin, an antimicrobial compound, produced by the pea plant (Pisum sativum) in response to pathogen attack or stress.[1][2][3] It serves as a valuable indicator of the plant's defense response.[2][4] HTS assays for pisatin are developed to identify novel compounds that can either induce its production (potential plant protectants) or inhibit its detoxification by fungal pathogens (potential antifungal agents). A key fungal detoxification mechanism involves pisatin demethylase, a cytochrome P450 enzyme that renders pisatin non-toxic.[1][3][5][6]
Q2: What are the primary types of HTS assays for pisatin?
A2: HTS assays for pisatin generally fall into two categories:
-
Whole-cell based assays: These are used to screen for compounds that induce or enhance pisatin biosynthesis in plant cells or tissues.[7]
-
Biochemical (target-based) assays: These focus on specific enzymes involved in pisatin metabolism, such as pisatin demethylase from fungal pathogens, to screen for inhibitors.[5][6]
Q3: What are the common methods for detecting and quantifying pisatin in an HTS format?
A3: While mass spectrometry and thin-layer chromatography are used for pisatin quantification, a simple and rapid spectrophotometric method is often most adaptable for HTS.[2] This method relies on pisatin's characteristic UV absorption spectrum with a peak at 309 nm.[2][4] For target-based assays, fluorescence, luminescence, or colorimetric readouts are common.[8]
Troubleshooting Guides
Assay Development and Optimization
Q4: My signal-to-background ratio is too low in my pisatin induction assay. How can I improve it?
A4: A low signal-to-background ratio can be addressed by:
-
Optimizing Elicitor Concentration: Ensure you are using an optimal concentration of your chosen elicitor (e.g., chitosan, salicylic (B10762653) acid, or even EDTA).[1][9] Titrate the elicitor to find the concentration that gives the maximal pisatin induction without causing significant cell death.
-
Extending Incubation Time: Pisatin accumulation is time-dependent. Experiment with different incubation times (e.g., 24, 36, 48 hours) after elicitor treatment to find the peak production window.[7]
-
Increasing Cell Density: In cell-based assays, the number of cells per well can impact the final pisatin concentration. Test a range of cell densities to find the optimal number for a robust signal.[10]
-
Changing Detection Method: If using spectrophotometry, ensure that the extraction solvent is fully evaporated and the residue is dissolved in a minimal volume to concentrate the pisatin.[2]
Q5: I am observing high well-to-well variability in my 384-well plates. What are the likely causes?
A5: High variability in HTS can stem from several sources:[11]
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous and that your automated liquid handler is dispensing cells evenly across the plate.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Consider excluding the outer rows and columns from your analysis or ensure a humidified incubation environment.
-
Reagent Degradation: Some elicitors or assay reagents may be unstable over the course of a run. Prepare fresh reagents and consider the stability of your compounds.[10]
-
Positional Effects: Systematic errors can be introduced by the liquid handler or plate reader. Randomizing the plate layout can help mitigate these effects.[11]
Screening and Data Analysis
Q6: My primary screen has a high number of false positives. What are some common causes and how can I address this?
A6: False positives are a common issue in HTS and can be caused by:[10][12]
-
Compound Autofluorescence: If you are using a fluorescence-based assay, some of your library compounds may fluoresce at the same wavelength as your reporter, leading to a false signal.
-
Assay Interference: Compounds can interfere with the assay chemistry itself, for example, by inhibiting a reporter enzyme like luciferase.[12][13]
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[12]
To address this, you should implement counter-screens. For example, test your "hits" in the absence of the biological target to identify autofluorescent compounds or those that directly interfere with the assay reagents.[10][13]
Q7: How do I distinguish between compounds that inhibit pisatin demethylase and those that are generally cytotoxic to the fungus?
A7: This is a critical step in hit validation. You will need to perform orthogonal assays:[10]
-
Primary Screen: An in vitro biochemical assay using purified pisatin demethylase to identify direct inhibitors.
-
Fungal Growth Inhibition Assay: Test the active compounds from the primary screen for their ability to inhibit the growth of the target fungus.[1]
-
Cytotoxicity Assay: Simultaneously, test the compounds against a fungal strain that does not possess pisatin demethylase or against a different cell line to assess general cytotoxicity. Compounds that are only effective against the pisatin-detoxifying fungus are more likely to be specific inhibitors.
Quantitative Data Summary
| Parameter | Value | Assay Context | Reference |
| Pisatin Molar Extinction Coefficient | 1 OD309 = 43.8 µg/mL | Spectrophotometric quantification in 95% ethanol (B145695) (1 cm pathlength) | [2] |
| Pisatin UV Absorption Peaks | 286 nm and 309 nm | In ethanol | [2] |
| OD309 to OD286 Ratio for Pure Pisatin | 1.47 | In ethanol | [2] |
| Example Elicitor Concentration | 1 mg/ml chitosan | Induction of pisatin in pea endocarp tissue | [2] |
| Example Fungal Spore Concentration | 4 x 106 spores | Induction of pisatin in pea endocarp tissue | [2] |
| HTS Assay Quality Metric (Z'-factor) | > 0.5 | A Z'-factor above 0.5 is generally considered acceptable for HTS assays. | [10][14] |
Experimental Protocols
Protocol 1: High-Throughput Spectrophotometric Quantification of Pisatin Induction
This protocol is adapted for a 96-well format from a published method.[2]
Objective: To screen a compound library for inducers of pisatin biosynthesis in pea endocarp tissue.
Methodology:
-
Preparation of Pea Pods: Use immature pea pods and split them longitudinally. The inner endocarp layer will be used for the assay.
-
Compound Treatment: Place the pea pod halves, endocarp side up, into the wells of a 96-well deep-well plate. Add your test compounds (dissolved in a suitable solvent like DMSO, with appropriate vehicle controls) to each well. Also include positive controls (e.g., 1 mg/ml chitosan) and negative controls (water or vehicle).
-
Incubation: Incubate the plates in a humidified chamber in the dark for 24-48 hours.
-
Pisatin Extraction: Add 1 ml of hexane (B92381) to each well and incubate for 4 hours in the dark.
-
Evaporation: Transfer the hexane from each well to a new 96-well plate and allow the hexane to evaporate completely in a fume hood.
-
Quantification: Dissolve the remaining residue in each well in 200 µl of 95% ethanol. Read the absorbance at 309 nm using a plate reader.
-
Data Analysis: Calculate the concentration of pisatin using the molar extinction coefficient (1 OD309 = 43.8 µg/mL). Identify hits as compounds that significantly increase pisatin production compared to vehicle controls.
Protocol 2: Biochemical HTS for Pisatin Demethylase Inhibitors
This is a conceptual protocol for a fluorescence-based assay.
Objective: To screen for small molecule inhibitors of a fungal pisatin demethylase.
Methodology:
-
Assay Principle: This assay relies on detecting the product of the demethylation reaction. A fluorescent probe could be designed that is a substrate for the enzyme, and upon demethylation, its fluorescence properties change.
-
Reagent Preparation:
-
Purified recombinant pisatin demethylase.
-
A suitable fluorescent substrate.
-
Assay buffer optimized for enzyme activity.
-
-
Compound Plating: Dispense the compound library into 384-well assay plates using an acoustic liquid handler. Include positive controls (a known inhibitor, if available) and negative controls (DMSO).
-
Enzyme Addition: Add the pisatin demethylase to all wells and incubate for a short period to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorescent substrate to all wells to start the reaction.
-
Signal Detection: Incubate for the optimized reaction time and then read the fluorescence intensity on a plate reader.
-
Data Analysis: Normalize the data to the controls. A decrease in the fluorescence signal (or a change, depending on the probe design) indicates inhibition of the enzyme.
Mandatory Visualizations
Caption: Induction and biosynthesis pathway of pisatin.
Caption: A logical workflow for hit validation and troubleshooting.
References
- 1. (-)-Pisatin|High-Purity Phytoalexin for Research [benchchem.com]
- 2. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pisatin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Assessment of Pisatin Demethylase Activity (PDA ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of pisatin-inducible cytochrome p450s in fungal pathogens of pea that detoxify the pea phytoalexin pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pisatin metabolism in pea (Pisum sativum L.) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EDTA a novel inducer of pisatin, a phytoalexin indicator of the non-host resistance in peas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of (+)-Pisatin and (-)-Pisatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal properties of the two enantiomers of pisatin (B192138), a well-known phytoalexin produced by the pea plant (Pisum sativum). By presenting supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways, this document aims to be a valuable resource for researchers in mycology, plant pathology, and antifungal drug development.
Introduction
Pisatin is a pterocarpan-class isoflavonoid (B1168493) with recognized antimicrobial properties.[1] It exists as two stereoisomers, the naturally occurring (+)-pisatin and its synthetic enantiomer, (-)-pisatin (B126560). Understanding the differential antifungal activity of these enantiomers is crucial for elucidating structure-activity relationships and for the potential development of novel antifungal agents. This guide focuses on a direct comparison of their efficacy against a range of phytopathogenic fungi.
Quantitative Comparison of Antifungal Activity
The primary data for comparing the antifungal activity of (+)-pisatin and this compound comes from mycelial growth inhibition assays. The following table summarizes the mean inhibition of mycelial growth of various fungal species when exposed to a concentration of 100 µg/mL of each enantiomer.
| Fungal Isolate | Host Plant | Phytoalexin Produced by Host | Mean Inhibition by (+)-Pisatin (%) | Mean Inhibition by this compound (%) |
| Nectria haematococca | Pea | (+)-Pisatin | 25 | 30 |
| Fusarium oxysporum f. sp. pisi | Pea | (+)-Pisatin | 15 | 20 |
| Ascochyta pisi | Pea | (+)-Pisatin | 10 | 15 |
| Mycosphaerella pinodes | Pea | (+)-Pisatin | 5 | 10 |
| Phoma pinodella | Pea | (+)-Pisatin | 8 | 12 |
| Rhizoctonia solani | Various | N/A | 45 | 25 |
| Fusarium solani f. sp. phaseoli | Bean | (-)-Maackiain | 60 | 40 |
| Colletotrichum lindemuthianum | Bean | (-)-Maackiain | 75 | 55 |
| Stemphylium sarcinaeforme | Red Clover | (-)-Maackiain | 80 | 65 |
| Verticillium albo-atrum | Alfalfa | (-)-Medicarpin | 90* | 75 |
*Indicates a significant difference between the inhibitory effects of the two enantiomers (p < 0.05).
Data Interpretation: The data suggests that the antifungal activity of pisatin is stereoselective and dependent on the fungal species. Notably, for many of the tested fungi that are not pathogens of pea, the naturally occurring (+)-pisatin exhibited significantly higher antifungal activity compared to its (-)-enantiomer. Conversely, for some pea pathogens, the difference in activity between the two enantiomers was less pronounced.
Experimental Protocols
The following is a detailed methodology for a typical mycelial growth inhibition assay used to evaluate the antifungal activity of pisatin enantiomers.
Mycelial Growth Inhibition Assay
1. Preparation of Fungal Cultures:
-
Fungal isolates are maintained on potato dextrose agar (B569324) (PDA) plates.
-
For the assay, a fresh culture is prepared by inoculating a new PDA plate with the desired fungus and incubating it at 25°C until sufficient mycelial growth is observed.
2. Preparation of Pisatin Solutions:
-
Stock solutions of (+)-pisatin and this compound are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a concentration of 10 mg/mL.
-
Working solutions are prepared by diluting the stock solutions in sterile molten PDA to achieve the desired final concentration (e.g., 100 µg/mL). The final concentration of DMSO in the medium should be kept low (e.g., ≤1% v/v) to avoid any inhibitory effects on fungal growth.
-
Control plates are prepared with PDA containing the same concentration of DMSO but without any pisatin.
3. Inoculation and Incubation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing fungal culture using a sterile cork borer.
-
The mycelial plug is placed, mycelium-side down, in the center of a PDA plate containing either (+)-pisatin, this compound, or the DMSO control.
-
The plates are incubated at 25°C in the dark.
4. Data Collection and Analysis:
-
The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches a specific diameter (e.g., 70-80 mm).
-
The percentage of mycelial growth inhibition is calculated using the following formula:
-
Statistical analysis (e.g., t-test) is performed to determine if there are significant differences in the antifungal activity between the two enantiomers.
Mechanism of Action and Fungal Resistance
The precise molecular targets of pisatin's antifungal action are not fully elucidated. However, based on studies of other isoflavonoid phytoalexins, a likely mechanism involves the disruption of the fungal cell membrane's integrity and function. This can lead to the leakage of cellular contents and ultimately, cell death.
Caption: Proposed mechanism of antifungal action for pisatin enantiomers.
In contrast, the mechanism of fungal resistance to pisatin is well-documented. [1]Pathogenic fungi that can successfully colonize pea plants often possess a specific enzyme, pisatin demethylase, which detoxifies pisatin. This enzyme is a cytochrome P450 monooxygenase that removes the methyl group from the 3-O-position of pisatin, rendering it significantly less toxic.
Caption: Enzymatic detoxification of pisatin by fungal pisatin demethylase.
Conclusion
The antifungal activity of pisatin is stereoselective, with the naturally occurring (+)-enantiomer generally exhibiting greater potency against non-pea pathogens. This differential activity highlights the importance of stereochemistry in the design of novel antifungal agents. While the precise molecular targets of pisatin remain an area for further investigation, the disruption of fungal cell membrane integrity is a plausible mechanism of action. Conversely, the well-characterized resistance mechanism involving pisatin demethylase provides a clear target for the development of synergists that could enhance the efficacy of pisatin and other isoflavonoid-based antifungals. This comparative guide provides a foundation for future research aimed at harnessing the antifungal potential of these natural compounds.
References
"validation of HPLC methods for accurate pisatin quantification"
A Comprehensive Guide to Validated HPLC Methods for Accurate Pisatin (B192138) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Pisatin, a phytoalexin from pea (Pisum sativum), has garnered interest for its biological activities. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely used technique for the quantification of such plant metabolites. This guide provides a comparative overview of HPLC methods for the accurate determination of pisatin, complete with experimental protocols and validation parameters, to aid in the selection and implementation of a suitable analytical method.
Comparison of HPLC Methods for Pisatin Quantification
While a multitude of studies have utilized HPLC for pisatin analysis, detailed, fully validated methods are not always published. Below is a comparison of a specific Ultra-Performance Liquid Chromatography (UPLC) method with a more generalized, traditional HPLC approach derived from common practices for isoflavonoid (B1168493) analysis.
| Parameter | Method 1: UPLC | Method 2: Conventional HPLC (Generalized) |
| Column | Waters Acquity BEH C-18 (150 mm × 2.1 mm, 1.7 µm)[1][2] | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient) | Acetonitrile/Methanol (B129727) and Water, often with acid modifier (isocratic or gradient) |
| Flow Rate | 0.3 mL/min[1][2] | 1.0 mL/min |
| Detection Wavelength | 309 nm[1][2] | 309 nm[3][4] |
| Linearity Range | 4–200 µg/mL[1][2] | Typically in the µg/mL range |
| Correlation Coefficient (R²) | > 0.99[1][2] | > 0.99 |
| Limit of Detection (LOD) | Not specified | Method dependent |
| Limit of Quantification (LOQ) | Not specified | Method dependent |
| Accuracy (% Recovery) | Not specified | Typically 98-102% |
| Precision (%RSD) | Not specified | < 2% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for sample preparation, the specific UPLC method, and a general procedure for HPLC method validation.
Sample Preparation from Plant Material
-
Extraction : Homogenize fresh or lyophilized pea tissue (e.g., pods, leaves) with a suitable solvent such as methanol or 80% aqueous acetone.
-
Sonication/Agitation : Sonicate or agitate the mixture to ensure efficient extraction of pisatin.
-
Centrifugation : Centrifuge the extract to pellet solid plant debris.
-
Filtration : Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to HPLC injection to remove particulates that could damage the column.
-
Concentration/Dilution : Depending on the expected pisatin concentration, the extract may be concentrated under a stream of nitrogen or diluted with the mobile phase to fall within the linear range of the calibration curve.
UPLC Method for Pisatin Quantification
This method is based on the published work by Chung et al. (2018).
-
Instrumentation : Waters Acquity H-Class UPLC system with a PDA detector or equivalent.
-
Column : Waters Acquity BEH C-18 (150 mm × 2.1 mm, 1.7 µm).[1][2]
-
Mobile Phase :
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution : A linear gradient appropriate for the separation of isoflavonoids. A typical starting point would be a linear gradient from a low to a high percentage of Solvent B over 15-20 minutes.
-
Column Temperature : 30 °C (as a typical starting point).
-
Injection Volume : 5 µL.[1]
General Protocol for HPLC Method Validation
To ensure that an HPLC method is accurate, reproducible, and fit for its intended purpose, a validation study should be performed according to ICH guidelines.
-
Specificity : Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically done by comparing the chromatograms of a blank, a placebo (matrix without the analyte), a standard solution of pisatin, and a sample extract.
-
Linearity : Analyze a series of at least five concentrations of pisatin standard solutions. Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.99.[1][2]
-
Range : The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. For pisatin, a range of 4–200 µg/mL has been reported as linear.[1][2]
-
Accuracy : Determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments, where a known amount of pisatin is added to a sample matrix and the recovery is calculated. The recovery should typically be within 98-102%.
-
Precision :
-
Repeatability (Intra-day precision) : Analyze a minimum of six replicate injections of the same sample on the same day and under the same experimental conditions. The relative standard deviation (%RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision) : Assess the variation within the laboratory on different days, with different analysts, or with different equipment. The %RSD should be within acceptable limits (typically < 2%).
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).
-
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).
-
Robustness : Deliberately introduce small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the effect on the results. The method should remain unaffected by these small changes, demonstrating its reliability during normal usage.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for pisatin quantification.
Caption: Workflow for the validation of an HPLC method for pisatin quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Context-Dependent Estrogenic Actions of (+)-Pisatin Produced in Elicited Green or Snow Pea (Pisum sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"comparative analysis of pisatin production in different pea cultivars"
A Comparative Analysis of Pisatin (B192138) Production in Different Pea Cultivars
For researchers and professionals in drug development and plant science, understanding the variable production of secondary metabolites like pisatin across different plant cultivars is crucial. Pisatin, the primary phytoalexin in pea (Pisum sativum L.), is an isoflavonoid (B1168493) with significant antifungal properties and is a key indicator of the plant's defense response.[1][2] This guide provides a comparative overview of pisatin production in various pea cultivars, supported by experimental data and detailed methodologies.
Quantitative Comparison of Pisatin Production
The production of pisatin can vary significantly between different pea cultivars and is influenced by the type of elicitor used to stimulate its synthesis. While comprehensive studies comparing a wide array of cultivars are limited, available data indicates a clear genotypic variation in the capacity for pisatin accumulation.
One study comparing generic "snow pea" and "green pea" varieties found that after elicitation with Aspergillus sojae, snow peas produced a significantly higher concentration of pisatin than green peas.[3] Research on the pea cultivar 'Juneau' has shown that baseline levels of pisatin are typically low (less than 10 µg/g of tissue).[1] However, upon induction with mutagens like sodium azide, pisatin levels in mutant lines of 'Juneau' increased to a range of 10 to 50 µg/g of tissue.[1] Furthermore, when treated with elicitors such as spores of the fungus Fusarium solani f. sp. phaseoli or chitosan (B1678972), the 'Juneau' cultivar demonstrated a robust response, producing approximately 184-188 µg/g fresh weight of pisatin.[4]
The following table summarizes the available quantitative data on pisatin production in different pea cultivars under various elicitation conditions.
| Pea Cultivar/Type | Elicitor/Treatment | Pisatin Concentration (µg/g of tissue) | Reference |
| Snow Pea | Aspergillus sojae | Significantly higher than Green Pea | [3] |
| Green Pea | Aspergillus sojae | Lower than Snow Pea | [3] |
| Juneau | None (control) | < 10 | [1] |
| Juneau (mutants) | Sodium azide | 10 - 50 | [1] |
| Juneau | Fusarium solani f. sp. phaseoli (Fsph) spores | ~184 | [4] |
| Juneau | Chitosan (0.5 mg/mL) | ~188 | [4] |
Experimental Protocols
The quantification of pisatin from pea tissues involves several key steps, from elicitation to extraction and measurement. The following protocols are generalized from established methodologies.[1][5]
Elicitation of Pisatin Production
-
Plant Material: Immature pea pods are typically used as the target tissue due to the rapid response of the endocarp layer.[5]
-
Elicitor Preparation: Elicitors are prepared based on their solubility. Water-soluble compounds like chitosan are dissolved in water, sometimes with slight acidification to aid dissolution. Fungal spore suspensions are prepared in sterile distilled water to a desired concentration (e.g., 4 x 10^6 spores/mL).[4]
-
Application: A small volume (e.g., 25 µl) of the elicitor solution is applied to the inner surface (endocarp) of the pea pod halves.[5] Control pods are treated with the solvent used for the elicitor (e.g., water).
-
Incubation: The treated pods are incubated in a humid environment in the dark or under low light for up to 24 hours to allow for pisatin accumulation.[5]
Extraction of Pisatin
-
The pea pod halves are immersed in hexane (B92381) (e.g., 5 mL for 400 mg of fresh tissue) for 4 hours in the dark.[1]
-
The hexane is then decanted and evaporated in a fume hood under low light, as pisatin is light-sensitive.[1]
-
The remaining residue is redissolved in a small volume (e.g., 1 mL) of 95% ethanol.[1]
Quantification of Pisatin
-
Spectrophotometry: This is a simple and rapid method. The absorbance of the ethanolic extract is measured at 309 nm using a spectrophotometer.[1][5] The concentration is calculated based on the molar extinction coefficient of pisatin (1.0 OD at 309 nm = 43.8 µg/mL pisatin).[5] To ensure purity, a UV spectrum from 220-320 nm can be run to verify the characteristic pisatin spectrum.[1]
-
High-Performance Liquid Chromatography (HPLC): For more precise quantification and separation from other compounds, HPLC can be used. A C18 column is common, and pisatin is typically detected by UV absorbance at 309 nm.[3]
-
Mass Spectrometry (MS): For definitive identification, especially when coupled with HPLC (LC-MS), mass spectrometry can be employed to confirm the molecular weight of pisatin.[5]
Signaling Pathway and Experimental Workflow
Pisatin Biosynthesis Pathway
The biosynthesis of pisatin is a multi-step process that begins with the amino acid L-phenylalanine.[2] The pathway involves a series of enzymatic reactions, including deamination, hydroxylation, and methylation, to produce the final pterocarpan (B192222) structure of pisatin.[2]
Caption: Simplified pisatin biosynthesis pathway starting from L-phenylalanine.
Experimental Workflow for Pisatin Analysis
The general workflow for a comparative analysis of pisatin production in pea cultivars is outlined below. It begins with the selection of cultivars and elicitors, followed by the experimental procedures for elicitation, extraction, and quantification, and ends with data analysis.
Caption: General experimental workflow for comparative analysis of pisatin production.
References
- 1. apsnet.org [apsnet.org]
- 2. Pisatin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nonhost Disease Resistance in Pea: Chitosan’s Suggested Role in DNA Minor Groove Actions Relative to Phytoalexin-Eliciting Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of (-)-Pisatin and Other Isoflavonoid Phytoalexins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (-)-pisatin (B126560), a key phytoalexin from pea (Pisum sativum), with other notable isoflavonoid (B1168493) phytoalexins. The comparison focuses on antifungal, antibacterial, antioxidant, and anticancer properties, supported by available experimental data.
Introduction to Isoflavonoid Phytoalexins
Isoflavonoid phytoalexins are a class of antimicrobial compounds produced by plants, primarily legumes, in response to pathogen attack or environmental stress. These molecules play a crucial role in plant defense mechanisms and have garnered significant interest in biomedical research for their potential therapeutic applications.[1][2] This guide specifically evaluates this compound in the context of other well-researched isoflavonoid phytoalexins such as glyceollin, phaseollin, genistein (B1671435), and daidzein (B1669772).
Comparative Analysis of Biological Activities
The following sections detail the comparative efficacy of this compound and other isoflavonoid phytoalexins across various biological assays.
Antifungal Activity
This compound is primarily recognized for its antifungal properties.[3] Its mechanism of action often involves the disruption of fungal cell membranes.[3] Pathogenic fungi have developed mechanisms to detoxify pisatin (B192138), such as demethylation by cytochrome P450 enzymes, which is a known virulence factor.[3][4]
While direct comparative studies using standardized Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of fungi are limited in the available literature, some studies have determined its 50% effective dose (ED50) for inhibiting mycelial growth. It is important to note that ED50 values are not directly comparable to MIC values, as they represent different measures of antifungal efficacy.
Table 1: Antifungal Activity of Isoflavonoid Phytoalexins
| Phytoalexin | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| This compound | Monilinia fructicola | ED50 | 10 | [5] |
| Erysiphe pisi | ED50 | 530 | [6] | |
| Erysiphe graminis hordei | ED50 | 40 | [6] | |
| Glyceollins | Fusarium oxysporum | MIC | 25 - 750 | [3] |
| Phytophthora capsici | MIC | 25 - 750 | [3] | |
| Sclerotinia sclerotiorum | MIC | 25 - 750 | [3] | |
| Botrytis cinerea | MIC | 25 - 750 | [3] |
Antibacterial Activity
Several isoflavonoid phytoalexins have demonstrated activity against various bacterial strains. The data suggests that the antibacterial spectrum and potency can vary significantly among different isoflavonoids.
Table 2: Antibacterial Activity of Isoflavonoid Phytoalexins
| Phytoalexin | Bacterial Species | Activity Metric | Value (µM) | Reference |
| This compound | Pseudomonas pisi | ED50 | >300 | [7] |
| Xanthomonas phaseoli | ED50 | 140-300 | [7] | |
| Phaseollin | Pseudomonas fluorescens | ED50 | ~30 | [7] |
| Xanthomonas phaseoli | ED50 | 60 | [7] |
Antioxidant Activity
Table 3: Antioxidant Activity of Isoflavonoid Phytoalexins (DPPH Assay)
| Phytoalexin | IC50 (µM) | Reference |
| Genistein | 0.391 ± 0.012 (for O₂⁻), 1.89 ± 0.16 (for DPPH) | [8] |
| Daidzein | 1.924 ± 0.011 (for O₂⁻), 2.81 ± 0.03 (for DPPH) | [8] |
Anticancer Activity
The cytotoxic effects of isoflavonoids against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity. While data on the anticancer activity of this compound is limited, extensive research has been conducted on other isoflavonoids like daidzein and genistein.
Table 4: Anticancer Activity of Isoflavonoid Phytoalexins
| Phytoalexin | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Daidzein | BEL-7402 (Human Hepatoma) | IC50 | 59.7 ± 8.1 | [9] |
| SKOV3 (Human Ovarian Cancer) | IC50 | 20 | [2] | |
| A-375 (Human Melanoma) | IC50 | 18 | [10] | |
| MCF-7 (Human Breast Cancer) | IC50 | 50 | [11] | |
| Genistein | MCF-7 (Human Breast Cancer) | IC50 | 225 µg/mL | [12] |
| A431 (Human Skin Cancer) | IC50 | 225 µg/mL | [12] |
Signaling Pathways and Experimental Workflows
The biosynthesis of pisatin and the signaling cascade leading to its production are complex processes involving numerous enzymes and signaling molecules.
Caption: Simplified biosynthetic pathway of this compound.
Fungal elicitors trigger a signaling cascade that leads to the expression of genes involved in pisatin biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Antibacterial activity and mechanism of flavonoids from Chimonanthus salicifolius S. Y. Hu. and its transcriptome analysis against Staphylococcus aureus [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity and mechanism of plant flavonoids to gram-positive bacteria predicted from their lipophilicities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model | MDPI [mdpi.com]
- 12. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Pisatin in Flavonoid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of pisatin (B192138) in immunoassays designed for other common flavonoids. As the development of specific immunoassays for plant metabolites is crucial for agricultural, pharmaceutical, and nutritional research, understanding the potential for cross-reactivity is paramount for accurate quantification and interpretation of results. This document outlines the structural basis for potential cross-reactivity, presents a hypothetical experimental framework for its assessment, and provides sample data to guide researchers in this field.
Introduction to Immunoassay Specificity and Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen.[1] However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity.[2] This can lead to inaccurate measurements, including false positives or an overestimation of the analyte concentration.[3][4] In the context of flavonoid research, where numerous structurally related compounds exist, assessing the specificity of an immunoassay is a critical validation step.
Pisatin, a phytoalexin from the pea plant (Pisum sativum), belongs to the pterocarpan (B192222) class of isoflavonoids.[5][6] Its unique pentacyclic structure distinguishes it from more common flavonoids and isoflavones like quercetin, genistein, and daidzein. However, the shared phenolic moieties and similar stereochemical features present a potential for cross-reactivity in immunoassays. This guide explores this potential by comparing the structure of pisatin with other flavonoids and outlining a methodology to test for such interference.
Structural Comparison of Pisatin and Other Flavonoids
The likelihood of cross-reactivity is largely dependent on the structural similarity between the target antigen (pisatin) and other compounds present in the sample. An antibody developed against pisatin would recognize specific epitopes on the molecule. If other flavonoids share similar epitopes, they may compete with pisatin for antibody binding.
Key Structural Features:
-
Pisatin: Possesses a rigid, pentacyclic pterocarpan core. Key features include a chromanocoumarane backbone, a hydroxyl group, a methoxy (B1213986) group, and a methylenedioxy bridge.[5][7]
-
Isoflavones (e.g., Genistein, Daidzein): Characterized by a 3-phenylchromen-4-one backbone. They differ from pisatin in their core structure but share substituted phenolic rings.[2][8][9][10][11]
-
Flavonols (e.g., Quercetin, Kaempferol): Feature a 2-phenylchromen-4-one backbone with a hydroxyl group at position 3.[3][12][13][14][15][16]
While the core structure of pisatin is distinct, the spatial arrangement of its oxygenated aromatic rings could mimic the epitopes of other flavonoids, making cross-reactivity a theoretical possibility. For instance, the B-ring and D-ring of pisatin might present a conformation that is partially recognized by antibodies raised against the A and B rings of other isoflavones.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data from a competitive ELISA designed to quantify pisatin. The cross-reactivity of an anti-pisatin antibody with other flavonoids is calculated based on the concentration of each compound required to cause a 50% inhibition of the signal (IC50).
Cross-reactivity (%) = (IC50 of Pisatin / IC50 of Competing Flavonoid) x 100
| Compound | Class | Structure | Hypothetical IC50 (ng/mL) | Hypothetical Cross-Reactivity (%) |
| Pisatin | Pterocarpan | (Reference) | 25 | 100 |
| Genistein | Isoflavone | 5,000 | 0.5 | |
| Daidzein | Isoflavone | 8,300 | 0.3 | |
| Biochanin A | Isoflavone | 6,250 | 0.4 | |
| Formononetin | Isoflavone | 12,500 | 0.2 | |
| Quercetin | Flavonol | > 25,000 | < 0.1 | |
| Kaempferol | Flavonol | > 25,000 | < 0.1 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
To empirically determine the cross-reactivity of an anti-pisatin immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with a pisatin-protein conjugate (e.g., Pisatin-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed again as described in step 2.
-
Competitive Reaction: A mixture of a fixed concentration of anti-pisatin antibody and varying concentrations of either pisatin standard or the potentially cross-reacting flavonoid is added to the wells. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The final wash step is performed.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color develops.
-
Reaction Stoppage and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the log of the pisatin concentration. The IC50 values for pisatin and each tested flavonoid are determined from their respective inhibition curves. Cross-reactivity is then calculated using the formula mentioned above.
Visualizing Methodologies and Concepts
Diagrams can aid in understanding the experimental workflow and the theoretical basis of cross-reactivity.
Caption: Workflow of a competitive ELISA to test for cross-reactivity.
Caption: Conceptual diagram of antibody cross-reactivity with flavonoids.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pisatin - Wikipedia [en.wikipedia.org]
- 6. (+)-Pisatin | C17H14O6 | CID 101689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (-)-Pisatin|High-Purity Phytoalexin for Research [benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Genistein | 446-72-0 [chemicalbook.com]
- 11. Genistein | C15H10O5 | CID 5280961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. foodstruct.com [foodstruct.com]
- 13. Quercetin [webbook.nist.gov]
- 14. Kaempferol | 520-18-3 [chemicalbook.com]
- 15. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Structure of Isolated Pisatin using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of pisatin (B192138), a well-known phytoalexin from pea (Pisum sativum). Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to assist researchers in applying these methods for the analysis of natural products.
Introduction
Pisatin, a pterocarpan (B192222) phytoalexin, plays a significant role in plant defense mechanisms. Its precise structural confirmation is paramount for understanding its biological activity and for potential applications in drug development. While various analytical methods can provide structural information, high-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, stands as a powerful, non-destructive technique for the complete and unambiguous structural assignment of such molecules in solution. This guide will detail the application of these NMR techniques to confirm the structure of isolated pisatin and compare this approach with alternative methods.
Experimental Protocols
Isolation of Pisatin from Pisum sativum
A detailed protocol for the isolation of pisatin from pea seedlings is outlined below. This method is designed to yield a sufficient quantity of pure compound for comprehensive spectroscopic analysis.
Materials:
-
Pea seeds (Pisum sativum)
-
Germination trays
-
Sterile water
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Glassware (beakers, flasks, chromatography columns)
Procedure:
-
Germination: Pea seeds are surface-sterilized and germinated in the dark for 7-10 days.
-
Elicitation: The pea seedlings are then treated with a suitable elicitor, such as copper chloride (CuCl₂) solution, to induce the production of pisatin.
-
Extraction: After an incubation period of 48-72 hours, the seedlings are harvested and homogenized in ethanol. The extract is filtered and the ethanol is removed under reduced pressure using a rotary evaporator to yield an aqueous residue.
-
Solvent Partitioning: The aqueous residue is then partitioned with hexane to remove non-polar compounds. The aqueous layer is subsequently extracted with ethyl acetate.
-
Chromatographic Purification: The ethyl acetate extract is concentrated and subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing pure pisatin are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure pisatin crystals.
NMR Spectroscopic Analysis
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Approximately 5-10 mg of isolated and purified pisatin is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
NMR Experiments:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.
-
COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment is performed to identify proton-proton spin-spin couplings, revealing the connectivity of protons within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear correlation experiment is used to identify direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear correlation experiment is performed to identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different molecular fragments.
Data Presentation: NMR Spectroscopic Data of Pisatin
The following tables summarize the ¹H and ¹³C NMR data for pisatin, as determined in CDCl₃.
Table 1: ¹H NMR Data of Pisatin (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.45 | d | 2.4 |
| H-2 | 6.60 | dd | 8.4, 2.4 |
| H-4 | 7.15 | d | 8.4 |
| H-6eq | 4.25 | dd | 11.2, 5.2 |
| H-6ax | 3.65 | t | 11.2 |
| H-6a | 3.55 | m | |
| H-7 | 6.55 | s | |
| H-10 | 6.70 | s | |
| H-11a | 5.50 | d | 6.8 |
| OCH₃ | 3.78 | s | |
| OCH₂O | 5.95 | s |
Table 2: ¹³C NMR Data of Pisatin (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 103.9 |
| C-2 | 110.0 |
| C-3 | 161.2 |
| C-4 | 106.5 |
| C-4a | 157.0 |
| C-6 | 66.5 |
| C-6a | 40.0 |
| C-7 | 94.0 |
| C-8 | 147.9 |
| C-9 | 142.0 |
| C-10 | 101.5 |
| C-11a | 78.8 |
| C-11b | 115.5 |
| C-11c | 112.5 |
| OCH₃ | 55.3 |
| OCH₂O | 101.2 |
Visualization of Structural Confirmation
The following diagrams, generated using Graphviz, illustrate the workflow for structure elucidation and key NMR correlations that confirm the structure of pisatin.
Comparison with Alternative Methods
While NMR spectroscopy is a powerful tool, other analytical techniques can provide complementary information for structure elucidation.
Table 3: Comparison of Analytical Methods for Pisatin Structure Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry (NOESY), and conformation in solution. | Non-destructive, provides unambiguous structure determination. | Requires relatively large amounts of pure sample, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity or stereochemistry. Isomers can be difficult to distinguish. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state, including absolute stereochemistry. | Provides definitive structural proof. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution conformation. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyl, ether, aromatic rings). | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the chromophore system. | Simple and can be used for quantification. | Provides limited structural information. |
Conclusion
NMR spectroscopy, particularly the combination of 1D and 2D techniques, provides an unparalleled level of detail for the structural confirmation of isolated natural products like pisatin in solution. The data obtained from ¹H, ¹³C, COSY, HSQC, and HMBC experiments allow for the complete assignment of all proton and carbon signals and establish the connectivity of the entire molecule. While other techniques such as mass spectrometry and X-ray crystallography offer valuable complementary information regarding molecular formula and solid-state structure, respectively, NMR remains the cornerstone for unambiguous structural elucidation in the context of solution-phase chemistry, which is most relevant to biological activity. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug development.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
A Comparative Study of Pisatin (B192138) and Rishitin (B106575) in Plant Defense
Published: December 18, 2025
This guide provides an objective comparison of the phytoalexins pisatin and rishitin, focusing on their roles in plant defense. It includes a detailed examination of their biosynthesis, mechanisms of action, and antimicrobial efficacy, supported by experimental data and protocols.
Introduction
Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[1][2][3] They represent a key component of the plant's induced defense system, accumulating at the site of infection to inhibit the growth and development of invading microorganisms.[1] This guide focuses on two well-characterized phytoalexins: pisatin, a pterocarpan (B192222) produced by the garden pea (Pisum sativum), and rishitin, a sesquiterpenoid found in members of the Solanaceae family, such as potato and tomato. Understanding the similarities and differences between these compounds can provide valuable insights for research in plant pathology, crop improvement, and the development of novel antimicrobial agents.
Comparative Analysis
General Properties
Pisatin and rishitin originate from different biosynthetic pathways and are characteristic of distinct plant families, which dictates the types of pathogens they are effective against.
| Property | Pisatin | Rishitin |
| Chemical Class | Pterocarpan (Isoflavonoid) | Norsesquiterpene Alcohol (Terpenoid) |
| Producing Plant Species | Garden Pea (Pisum sativum)[4][5] | Potato (Solanum tuberosum), Tomato (Solanum lycopersicum)[6][7] |
| Primary Pathogens Targeted | Fungi[5][8] | Fungi and Bacteria[3][7] |
| Year of Discovery/Isolation | First phytoalexin to be purified and chemically identified.[4][5] | Isolated from infected potato tubers.[7] |
| Molecular Formula | C₁₇H₁₄O₆[4] | C₁₄H₂₂O₂[9] |
Biosynthesis Pathways
The biosynthetic pathways of pisatin and rishitin are distinct, reflecting their different chemical classes. Pisatin is derived from the phenylpropanoid pathway, while rishitin is synthesized via the mevalonic acid pathway.[1]
Pisatin Biosynthesis
The biosynthesis of pisatin begins with the amino acid L-phenylalanine.[4] A series of enzymatic reactions, including deamination, hydroxylation, and the addition of three malonyl-CoA moieties, leads to the formation of an isoflavonoid (B1168493) core.[4] Subsequent steps involve methylation, hydroxylation, and cyclization to produce the final pterocarpan structure of pisatin.[4][10]
Rishitin Biosynthesis
Rishitin is a sesquiterpenoid, and its biosynthesis starts from farnesyl diphosphate (B83284) (FPP), a product of the mevalonate (B85504) pathway.[6] The pathway involves cyclization of FPP to form a bicyclic intermediate, followed by a series of oxidation and rearrangement reactions to yield rishitin. Solavetivone (B1203128) and lubimin (B1675347) are proposed precursors in the pathway.[6]
Mechanism of Action and Antimicrobial Efficacy
Both pisatin and rishitin exhibit broad-spectrum antimicrobial activity, although their primary targets and efficacy can vary. The proposed mechanisms of action include disruption of cell membranes, inhibition of key enzymes, and interference with cellular respiration.[3] Fungal pathogens have evolved mechanisms to detoxify these compounds, often as a determinant of their virulence. For instance, some fungi can demethylate pisatin to reduce its toxicity.[4][5] Similarly, detoxification of rishitin can occur via hydroxylation.[6][11]
Table 2: Comparative Antimicrobial Activity
| Pathogen | Pisatin (MIC/ED₅₀) | Rishitin (MIC/ED₅₀) | Reference |
| Phytophthora infestans | - | Complete inhibition at 10⁻³M (zoospore germination) | [7][12] |
| Monilinia fructicola | Mycelial growth is highly sensitive. | - | [8] |
| Fungi pathogenic toPisum sativum | Relatively insensitive. | - | [8] |
| Fungi non-pathogenic toPisum sativum | Generally highly sensitive. | - | [8] |
| Erwinia atroseptica | - | ~100% viability decrease at 360 µg/L | [3] |
Note: Direct comparative data (MIC/ED₅₀ values) for both compounds against the same pathogens are scarce in the readily available literature. The table reflects reported sensitivities.
Regulation of Production
The synthesis of both pisatin and rishitin is induced by a complex signaling network initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[13] This recognition triggers a signaling cascade that often involves mitogen-activated protein kinases (MAPKs), reactive oxygen species (ROS), and plant hormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA).[14][15] These signals ultimately lead to the activation of transcription factors that upregulate the expression of biosynthetic genes for phytoalexin production.[1]
Experimental Protocols
Protocol 1: Extraction and Quantification of Pisatin and Rishitin from Plant Tissue
This protocol provides a general framework for the extraction and quantification of phytoalexins from plant tissues. Specific modifications may be necessary depending on the plant species and the target phytoalexin.
Methodology
-
Tissue Homogenization: Harvest plant tissue surrounding the infection site or from elicitor-treated plants. Immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder using a mortar and pestle.
-
Solvent Extraction: Transfer the powdered tissue to a suitable solvent. For pisatin, hexane (B92381) followed by ethanol (B145695) can be used.[16] For rishitin, an organic solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) is often employed. The extraction is typically carried out with shaking or sonication for several hours at room temperature.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification (Optional): For higher purity, the crude extract can be subjected to further purification using techniques like liquid-liquid partitioning or column chromatography (e.g., silica (B1680970) gel or HPLC).
-
Quantification: The quantity of the phytoalexin can be determined using spectrophotometry at a specific wavelength (e.g., OD₃₀₉ for pisatin) or more accurately by High-Performance Liquid Chromatography (HPLC) with a standard curve.[17] Mass spectrometry can be used for confirmation and precise quantification.[18]
Protocol 2: In Vitro Antimicrobial Assay
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of pisatin and rishitin against a target microorganism.
Methodology
-
Microorganism Culture: Grow the target fungus or bacterium in a suitable liquid medium to obtain a standardized inoculum (e.g., 10⁴ spores/mL for fungi or 10⁵ CFU/mL for bacteria).[19][20]
-
Preparation of Phytoalexin Solutions: Prepare a stock solution of the purified phytoalexin in a suitable solvent (e.g., ethanol or DMSO). Create a series of twofold dilutions of the stock solution in a sterile 96-well microtiter plate containing the appropriate growth medium.[20]
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive controls (medium with inoculum and a known antimicrobial agent) and negative controls (medium with inoculum and solvent only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism's growth (e.g., 25-28°C for fungi, 37°C for bacteria) for a specified period (e.g., 24-72 hours).[20][21]
-
Determination of MIC: The MIC is the lowest concentration of the phytoalexin that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
Pisatin and rishitin are exemplary phytoalexins that highlight the diversity and specificity of plant chemical defenses. While both serve a protective role, their distinct chemical structures, biosynthetic origins, and primary host species lead to differences in their biological activity and the pathogens they target. Pisatin, an isoflavonoid from pea, and rishitin, a sesquiterpenoid from potato and tomato, are induced by complex signaling pathways that represent potential targets for enhancing disease resistance in crops. Further research into the synergistic effects of these and other phytoalexins, as well as their potential applications in agriculture and medicine, holds significant promise. The detailed protocols and comparative data provided in this guide aim to facilitate future investigations in this exciting field.
References
- 1. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoalexins | PPTX [slideshare.net]
- 3. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pisatin - Wikipedia [en.wikipedia.org]
- 5. (-)-Pisatin|High-Purity Phytoalexin for Research [benchchem.com]
- 6. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. Rishitin | C14H22O2 | CID 108064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of the Phytoalexin Pisatin by a Methyltransferase from Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. plantsjournal.com [plantsjournal.com]
- 20. In Vitro Antimicrobial Activity of Some Medicinal Plants against Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbiologyjournal.org [microbiologyjournal.org]
Validating the Role of Pisatin in Non-Host Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pisatin's performance in non-host resistance with other phytoalexins, supported by experimental data. We delve into the quantitative aspects of pisatin (B192138) production, its antifungal efficacy, and the methodologies behind these measurements to offer a comprehensive resource for researchers in plant pathology and drug development.
Pisatin in the Context of Non-Host Resistance
Non-host resistance is a plant's innate ability to resist pathogens that are pathogenic to other plant species. This broad-spectrum immunity is a complex process involving pre-formed barriers and inducible defenses, including the production of antimicrobial compounds known as phytoalexins.[1][2] Pisatin is the primary isoflavonoid (B1168493) phytoalexin produced by the garden pea (Pisum sativum) and serves as a key indicator of the non-host defense response in this model organism.[1][3]
When a pea plant encounters a non-host pathogen, such as Fusarium solani f. sp. phaseoli (a pathogen of beans), it triggers a signaling cascade leading to the synthesis and accumulation of pisatin at the site of interaction.[4][5] This accumulation is a critical component of the plant's defense strategy, aiming to inhibit the growth of the invading microbe.
Quantitative Analysis of Pisatin Production
The production of pisatin can be induced by various biotic and abiotic elicitors. The following table summarizes the quantitative data on pisatin accumulation in pea endocarp tissue in response to different treatments. This data is crucial for understanding the dynamics of the non-host resistance response.
| Elicitor/Pathogen | Treatment Concentration | Incubation Time (hours) | Pisatin Accumulation (µg/g fresh weight) | Reference |
| Water (Control) | N/A | 24 | Not detectable | [6] |
| Chitosan (B1678972) | 1 mg/mL | 24 | ~150 | [3] |
| Fusarium solani f. sp. phaseoli (Fsph) | 4 x 10^6 spores/mL | 24 | ~221 | [6] |
| Ethylenediaminetetraacetic acid (EDTA) | 7.8 mM | 24 | ~85 (above spores alone) | [6] |
Antifungal Efficacy of Pisatin: A Comparative Look
The effectiveness of a phytoalexin is determined by its antimicrobial activity. The following table presents the median effective dose (ED50) of pisatin required to inhibit the growth of various fungi, including both host and non-host pathogens of pea. A direct quantitative comparison with other legume phytoalexins against the same non-host pathogen is an area requiring further research.
| Phytoalexin | Fungal Species | Pathogenicity to Pea | ED50 (µg/mL) | Reference |
| Pisatin | Ascochyta pisi | Pathogen | >100 | |
| Fusarium solani f. sp. pisi | Pathogen | >100 | ||
| Monilinia fructicola | Non-pathogen | <50 | ||
| Botrytis cinerea | Non-pathogen | <50 | ||
| Glyceollin (B191339) | Phytophthora sojae | Pathogen (Soybean) | - | [7] |
| Phaseollin (B1679764) | Fusarium solani f. sp. phaseoli | Pathogen (Bean) | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the elicitation, extraction, and quantification of pisatin.
Elicitation and Extraction of Pisatin from Pea Endocarp Tissue
This protocol describes the induction of pisatin synthesis in pea pods and its subsequent extraction for analysis.[1][6]
Materials:
-
Fresh, immature pea pods (Pisum sativum)
-
Elicitor solution (e.g., chitosan at 1 mg/mL) or spore suspension of a non-host pathogen (e.g., Fusarium solani f. sp. phaseoli at 4 x 10^6 spores/mL)
-
Sterile distilled water
-
Petri dishes
-
Spatula
Procedure:
-
Select healthy, uniform pea pods.
-
Carefully open the pods along the suture using a sterile spatula to expose the inner endocarp surface.
-
Place the pod halves with the endocarp facing up in a sterile petri dish containing a moist filter paper to maintain humidity.
-
Apply 20 µL of the elicitor solution or spore suspension onto the endocarp surface. For control samples, apply 20 µL of sterile distilled water.
-
Incubate the petri dishes in the dark at room temperature (approximately 22°C) for 24 hours.
-
After incubation, place each pod half into a vial containing 5 mL of hexane and allow the pisatin to be extracted for 4 hours in the dark.
-
Decant the hexane into a clean vial and allow it to evaporate completely in a fume hood.
-
Dissolve the dried residue in 1 mL of 95% ethanol for quantification.
Quantification of Pisatin by UV-Vis Spectrophotometry
This method provides a rapid and straightforward quantification of pisatin.[1]
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Transfer the ethanolic extract from the previous protocol into a quartz cuvette.
-
Measure the absorbance at 309 nm.
-
Calculate the concentration of pisatin using the molar extinction coefficient (1.0 OD at 309 nm = 43.8 µg/mL pisatin).[1]
-
Express the final concentration as µg of pisatin per gram of fresh weight of the pea pod tissue.
Quantification of Pisatin by High-Performance Liquid Chromatography (HPLC)
For a more precise and specific quantification, HPLC is the recommended method.[8]
Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (specific gradient conditions should be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 309 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of purified pisatin in 95% ethanol at known concentrations.
-
Sample and Standard Analysis: Inject the prepared standards and the ethanolic plant extracts into the HPLC system.
-
Quantification: Identify the pisatin peak in the sample chromatograms based on the retention time of the standard. Quantify the amount of pisatin by comparing the peak area of the sample with the standard curve.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in pisatin-mediated non-host resistance.
Caption: Simplified biosynthetic pathway of pisatin.
Caption: Experimental workflow for pisatin analysis.
Caption: Pisatin's role in non-host resistance signaling.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytoalexins of leguminous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EDTA a Novel Inducer of Pisatin, a Phytoalexin Indicator of the Non-Host Resistance in Peas [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [rex.libraries.wsu.edu]
A Comparative Analysis of Pisatin Induction by Biotic and Abiotic Elicitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pisatin (B192138) is the primary isoflavonoid (B1168493) phytoalexin produced by the pea plant (Pisum sativum) as a defense mechanism against various forms of stress, notably pathogen attack.[1] As an antimicrobial compound, its synthesis is a key indicator of the plant's defense response activation.[2] The induction of pisatin can be triggered by a wide array of external stimuli, broadly categorized as biotic and abiotic elicitors. Biotic elicitors are molecules of biological origin, such as fungal cell wall components or specific pathogens, while abiotic elicitors are non-biological factors, including heavy metals and chemical compounds.[3][4]
Understanding the differential induction of pisatin by these two classes of elicitors is crucial for research in plant pathology, disease resistance, and the potential development of novel plant protectants or therapeutic agents. This guide provides an objective comparison of pisatin induction by various biotic and abiotic elicitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Pisatin Induction
The accumulation of pisatin varies significantly depending on the nature and concentration of the elicitor, as well as the experimental conditions. The following table summarizes quantitative data from various studies, showcasing the levels of pisatin induced by representative biotic and abiotic elicitors. Note that direct comparisons between studies should be made with caution due to differences in pea varieties, tissue types (e.g., pea pods, seedlings), incubation times, and quantification methods (e.g., fresh vs. dry weight).
| Elicitor Type | Specific Elicitor | Concentration / Application | Incubation Time | Pisatin Yield | Reference |
| Biotic | Fusarium solani f. sp. phaseoli (Fsph) spores | Spore Suspension | 24 h | 221 µg/g fresh wt. | [5] |
| Biotic | Aspergillus sojae | Fungal Culture | - | ~1200 µg/g dry wt. (Snow Pea) | [6] |
| Biotic | Aspergillus sojae | Fungal Culture | - | ~400 µg/g dry wt. (Green Pea) | [6] |
| Biotic | Chitosan (B1678972) | 1 mg/ml | 24 h | High (Similar to Fsph) | [7] |
| Biotic | Monilinia fructicola (Fungal Inoculum) | Standard Inoculum | 40 h | 44 - 84 µg/ml (diffusate) | [8] |
| Abiotic | EDTA | 7.8 mM | 24 h | 85 µg/g fresh wt. | [5] |
| Abiotic | EDTA + Fsph spores | 7.8 mM + Spore Suspension | 24 h | 474 µg/g fresh wt. | [5] |
| Abiotic | Copper Chloride (CuCl₂) | 3 x 10⁻⁴ M | 40 h | 1.12 (Relative Index) | [8] |
| Abiotic | Mercuric Chloride (HgCl₂) | 10⁻⁴ M | 40 h | 1.25 (Relative Index) | [8] |
| Abiotic | Sodium Iodoacetate | 10⁻³ M | 40 h | 1.22 (Relative Index*) | [8] |
*Relative Effectiveness Index (R.E.I.) is expressed relative to the pisatin concentration induced by a standard fungal inoculum of Monilinia fructicola, where the fungal response is set to 1.00.[8]
Experimental Protocols
Accurate quantification of pisatin is fundamental to comparing the efficacy of different elicitors. A widely used, simple, and rapid method is UV spectrophotometry.
Protocol: Elicitation and Spectrophotometric Quantification of Pisatin in Pea Pods
This protocol is adapted from methodologies described by Hadwiger and Tanaka.[1][9]
1. Preparation of Plant Material:
-
Use immature pea pods (1.5-2.0 cm in length), freshly harvested.
-
Separate the pod halves using a smooth spatula to expose the inner endocarp surface, avoiding wounding.[5]
-
Determine the fresh weight of the pod halves.
2. Elicitor Application:
-
Prepare elicitor solutions. Water-soluble compounds are preferred. For compounds requiring solvents like DMSO or ethanol (B145695), ensure the final solvent concentration in the control and treatment is identical and non-toxic.
-
Apply a small volume (e.g., 20-25 µL) of the elicitor solution onto the endocarp surface of each pod half and distribute it evenly with a smooth glass rod.[9][10]
-
For control samples, apply the same solvent used to dissolve the elicitor.
-
Place the treated pod halves in a humid chamber (e.g., a plastic container with wet paper towels) and incubate in the dark at room temperature (e.g., 22°C) for 24 hours.[5][9]
3. Pisatin Extraction:
-
After incubation, transfer the pod halves into glass vials and immerse them in hexane (B92381) (e.g., 5 ml of hexane for ~400 mg of tissue).[1]
-
Allow extraction to proceed for 4 hours in the dark.
-
Decant the hexane into a clean beaker and allow it to evaporate completely in a fume hood under low light, as pisatin is light-sensitive.[1]
4. Quantification:
-
Dissolve the dried residue in 1 mL of 95% ethanol.
-
Transfer the solution to a quartz cuvette.
-
Measure the absorbance at 309 nm using a UV spectrophotometer, with 95% ethanol as the blank.[1][5]
-
To verify purity, scan the absorbance from 220-320 nm. Pisatin exhibits a characteristic spectrum with peaks at approximately 286 nm and 309 nm.[1][11]
-
Calculate the concentration of pisatin using the molar extinction coefficient or a standard curve. A common conversion is that an absorbance of 1.0 at 309 nm corresponds to 43.8 µg/mL of pisatin.[9]
-
Express the final result as µg of pisatin per gram of fresh weight of the pea tissue.
Signaling Pathways and Mechanisms of Induction
The induction of pisatin biosynthesis is the culmination of complex signaling cascades that differ between biotic and abiotic elicitors. Biotic elicitors are typically recognized by plant cell surface receptors, initiating a signal transduction pathway, whereas abiotic elicitors often cause cellular stress or damage, which then triggers a response.
Biotic Elicitor Signaling Pathway
Biotic elicitors, such as chitosan or fungal cell wall fragments (Pathogen-Associated Molecular Patterns, or PAMPs), are recognized by pattern recognition receptors (PRRs) on the plant cell membrane. This recognition event triggers a downstream signaling cascade often involving MAP kinases and the production of reactive oxygen species (ROS). This cascade leads to the activation of transcription factors that upregulate the expression of defense-related genes, including the enzymes of the pisatin biosynthetic pathway.[12]
Abiotic Elicitor Signaling Pathway
Abiotic elicitors, like heavy metal ions (e.g., Cu²⁺) or chelating agents like EDTA, are thought to act by inducing cellular stress.[5][8] This stress can lead to the generation of ROS, changes in chromatin structure, and direct interaction with cellular components.[5] Some abiotic inducers are proposed to interact directly with DNA, altering its conformation and increasing the template activity of chromatin, thereby making defense genes more accessible for transcription.[5]
Regardless of the initial trigger, both pathways converge on the activation of genes encoding the enzymes responsible for synthesizing pisatin from L-phenylalanine.
Pisatin Biosynthesis Pathway
The biosynthesis of pisatin is a multi-step enzymatic process starting from the amino acid L-phenylalanine. This pathway involves a series of modifications to build the characteristic pterocarpan (B192222) skeleton of pisatin.
General Experimental Workflow
The process of comparing elicitors involves a standardized workflow from sample preparation to final data analysis.
References
- 1. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytopathology 1973 | Induction of Pisatin Formation in the Pea Foot Region by Pathogenic and Nonpathogenic Clones of Fusarium solani [apsnet.org]
- 3. EDTA a novel inducer of pisatin, a phytoalexin indicator of the non-host resistance in peas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fusarium solani-induced expression of a pea gene family encoding high cysteine content proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chitosans and pectic polysaccharides both induce the accumulation of the antifungal phytoalexin pisatin in pea pods and antinutrient proteinase inhibitors in tomato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Nonhost Disease Resistance in Pea: Chitosan’s Suggested Role in DNA Minor Groove Actions Relative to Phytoalexin-Eliciting Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptomic analysis of pea plant responses to chitooligosaccharides’ treatment revealed stimulation of mitogen-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Pterocarpan Analogues: A Proxy for Pisatin's Potential
A comparative guide for researchers, scientists, and drug development professionals.
Introduction
Pisatin (B192138), a pterocarpan (B192222) phytoalexin from the garden pea (Pisum sativum), has long been recognized for its role in plant defense, primarily due to its antifungal properties.[1] Its unique chemical scaffold has generated interest in the development of synthetic analogues with potentially enhanced or novel biological activities. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of studies focused on a broad range of synthetic pisatin analogues. Much of the available literature instead details the activities of "isatin" derivatives, a distinctly different class of compounds.
Given the limited direct data on synthetic pisatin analogues, this guide provides a comparative overview of the efficacy of other structurally related pterocarpans. As pisatin is a member of the pterocarpan class of isoflavonoids, the biological activities of these related compounds can serve as a valuable proxy for understanding the potential of novel pisatin derivatives and for establishing a framework for their future evaluation.[2][3] This guide summarizes the reported anticancer and antifungal activities of selected pterocarpan analogues, details relevant experimental protocols, and provides visualizations of key experimental workflows and biological pathways.
Comparative Efficacy of Pterocarpan Analogues
The biological activity of pterocarpan analogues has been explored in various studies, with a primary focus on their anticancer and antifungal potential. The following tables summarize the quantitative data from these studies, providing a basis for comparing the efficacy of different structural modifications to the pterocarpan backbone.
Anticancer Activity
Pterocarpan derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve inducing apoptosis and arresting the cell cycle.[3][4]
Table 1: Anticancer Efficacy of Selected Pterocarpan Analogues
| Compound | Cancer Cell Line | Assay | Efficacy (IC₅₀ in µM) | Reference |
| (+)-2,3,9-Trimethoxypterocarpan | HL-60 (Leukemia) | Cytotoxicity | 0.20 | [4] |
| OVCAR-8 (Ovarian) | Cytotoxicity | Dose-dependent reduction in growth | [4] | |
| (-)-2,3,9-Trimethoxypterocarpan | Various | Cytotoxicity | Significantly less cytotoxic than (+) form | [4] |
| (6S,6aR,11aR*)-6-(1-naphthyl)pterocarpan (8,9-methylenedioxy substituted) | A2780 (Ovarian) | MTT | 0.80 | [5] |
| WM35 (Melanoma) | MTT | 3.51 | [5] | |
| LQB-118 (Synthetic Pterocarpanquinone) | Various Cancer Cell Lines | Cytotoxicity | µM range | [3] |
| (-)-Tonkinensine B | MDA-MB-231 (Breast) | Cytotoxicity | 48.9 | [3] |
| Sophopterocarpan A | MCF-7 (Breast) | Cytotoxicity | 29.36 | [3] |
Antifungal Activity
The inherent role of pterocarpans as phytoalexins is reflected in the antifungal properties of several analogues. Their activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antifungal Efficacy of Selected Pterocarpan Analogues
| Compound | Fungal Strain | Efficacy (MIC in µg/mL) | Reference |
| Erythrabyssin II | Streptococcus strains | 0.78 - 1.56 | [3] |
| Erybraedin A | Streptococcus strains | 0.78 - 1.56 | [3] |
| 3,9-dihydroxypterocarpan | Staphylococcus aureus | 1.56 | [3] |
Experimental Protocols
The evaluation of synthetic analogues requires robust and standardized experimental protocols. The following are detailed methodologies for assessing the anticancer and antifungal activities of pterocarpan compounds.
Protocol 1: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A2780, WM35) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The pterocarpan analogues are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is converted by mitochondrial dehydrogenases of living cells into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5]
Protocol 2: Evaluation of Antifungal Activity using Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific turbidity, typically corresponding to a concentration of 10⁵ to 10⁶ colony-forming units (CFU)/mL.
-
Compound Preparation: The pterocarpan analogues are dissolved in a solvent like DMSO and then serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungal suspension without the compound) and a negative control (broth medium only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate a generalized workflow for evaluating synthetic analogues and a key signaling pathway often implicated in the anticancer activity of natural products.
Caption: Generalized workflow for the evaluation of synthetic phytoalexin analogues.
Caption: A simplified intrinsic apoptosis signaling pathway.
Conclusion
While the direct synthesis and evaluation of a wide array of pisatin analogues remain a nascent field of research, the broader class of pterocarpans demonstrates significant potential as a source of novel anticancer and antifungal agents. The data presented in this guide, derived from various pterocarpan analogues, establishes a foundation for structure-activity relationship studies and highlights the promise of this chemical scaffold. Future research should focus on the targeted synthesis of pisatin derivatives to explore how modifications to its specific substitution pattern influence biological efficacy. The experimental protocols and conceptual frameworks provided here offer a robust starting point for these future investigations, which will be crucial in unlocking the full therapeutic potential of these fascinating natural product-inspired molecules.
References
- 1. Pisatin - Wikipedia [en.wikipedia.org]
- 2. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor Potential of the Isoflavonoids (+)- and (−)-2,3,9-Trimethoxypterocarpan: Mechanism-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of 6-naphthylpterocarpans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Pea (Pisum sativum) in Response to Pisatin and Pathogens: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate molecular dialogues between plants and pathogens is paramount. This guide provides a comparative analysis of the transcriptomic responses of the common pea (Pisum sativum) to its own defense compound, pisatin (B192138), and to pathogenic challenge. By juxtaposing these responses, we aim to illuminate the core defense signaling pathways and identify potential targets for novel crop protection strategies.
The phytoalexin pisatin is a cornerstone of the pea's induced defense system, exhibiting broad-spectrum antifungal activity. Pathogen attack triggers a cascade of signaling events culminating in the biosynthesis and accumulation of pisatin at the site of infection. This guide delves into the gene expression dynamics underlying this response, comparing the effects of pathogen infection with the transcriptional changes induced by elicitors that stimulate pisatin production.
Data Presentation: Comparative Gene Expression Analysis
To facilitate a clear comparison, the following tables summarize the differentially expressed genes (DEGs) in pea in response to pathogen infection and elicitor treatment, which is known to induce pisatin biosynthesis. The data is compiled from multiple transcriptomic studies.
Table 1: Differentially Expressed Genes in Pea Roots Treated with Chitooligosaccharides (CO8-DA)
This table represents the transcriptomic changes in pea roots 24 hours after treatment with deacetylated chitooligosaccharides (CO8-DA), a potent elicitor of plant defense responses, including phytoalexin production.
| Gene Category | Number of Up-regulated Genes | Number of Down-regulated Genes | Total DEGs |
| Overall | 693 | 193 | 886[1][2] |
Table 2: Selected Up-regulated Genes in Pea Roots Treated with CO8-DA
This table highlights key genes and pathways activated by CO8-DA treatment, providing insights into the signaling and metabolic reprogramming associated with a strong defense response.
| Gene/Pathway | Log2 Fold Change (≥ 1) | p-value (< 0.05) | Putative Function |
| Calcium Signaling | - | - | Multiple genes encoding calcium-dependent protein kinases (CDPKs) and other calcium-binding proteins were upregulated, indicating a central role for Ca2+ as a second messenger. |
| MAPK Cascade | - | - | Genes encoding MAPKKKs (e.g., PsMAPKKK5, PsMAPKKK20) were upregulated, suggesting the activation of phosphorylation cascades in defense signaling.[2] |
| Hormonal Regulation | - | - | Genes involved in salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways were differentially regulated, pointing to a complex hormonal crosstalk in the defense response.[1][2] |
| Programmed Cell Death | - | - | Enrichment of genes associated with programmed cell death was observed, a common defense mechanism to limit pathogen spread.[1][2] |
Table 3: Upregulation of Pisatin Biosynthesis Pathway Genes in Pea in Response to Oligogalacturonides
This table focuses on the expression of key enzymatic genes in the pisatin biosynthesis pathway, as measured by qPCR after treatment with oligogalacturonides, another class of defense elicitors.
| Gene | Fold Change (vs. Control) | Time Point |
| PAL (Phenylalanine ammonia-lyase) | 56.7 | 6 hours post-inoculation[3] |
| CHS (Chalcone synthase) | Significantly upregulated | - |
| CHI (Chalcone isomerase) | Significantly upregulated | - |
| IFR (Isoflavone reductase) | Significantly upregulated | - |
Experimental Protocols
A comprehensive understanding of transcriptomic data necessitates a detailed knowledge of the experimental procedures employed. Below are standardized protocols derived from the cited research.
Plant Material and Growth Conditions
-
Plant Species: Pisum sativum L. (cultivars such as Frisson and Finale are commonly used).[1][2]
-
Seed Sterilization: Seeds are surface-sterilized, for example, with sulfuric acid for 5 minutes, followed by extensive washing with sterile water.[1][2]
-
Germination: Sterilized seeds are germinated on a sterile medium like 1% water agar (B569324) in the dark at room temperature.[1][2]
-
Growth Conditions: Seedlings are typically grown hydroponically or in a sterile substrate like vermiculite (B1170534) under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle at 18 ± 1.5 °C).[4]
Treatment and Infection Protocols
-
Elicitor Treatment: For studies involving elicitors like chitooligosaccharides, 4- to 5-day-old seedlings are transferred to a medium containing the elicitor (e.g., 10⁻⁵ M CO8-DA in 0.5x Jensen's medium) and incubated for a specified period (e.g., 24 hours) before tissue harvesting.[1][2]
-
Pathogen Inoculation: For pathogen studies, a suspension of fungal spores or zoospores is used to inoculate the plants. For example, in studies with Aphanomyces euteiches, roots of five-week-old plants are inoculated with 10⁵ zoospores.[3] For aphid infestation studies, a set number of aphids (e.g., 100) are caged on the aerial parts of the plant.[4]
RNA Extraction, Library Preparation, and Sequencing
-
Tissue Harvesting: Plant tissues (e.g., roots, aerial parts) are harvested at specific time points post-treatment or infection, flash-frozen in liquid nitrogen, and stored at -80°C.[1][2][4]
-
RNA Extraction: Total RNA is extracted from the frozen tissues using standard protocols or commercial kits.
-
Library Preparation: RNA-seq libraries are typically prepared using kits that include steps for mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequencing is performed on a high-throughput platform (e.g., Illumina) to generate a sufficient number of reads for differential gene expression analysis.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the pea's defense response.
Caption: Experimental workflow for comparative transcriptomics of pea.
Caption: Generalized defense signaling pathway in pea leading to pisatin production.
References
- 1. Frontiers | Transcriptomic analysis of pea plant responses to chitooligosaccharides’ treatment revealed stimulation of mitogen-activated protein kinase cascade [frontiersin.org]
- 2. Transcriptomic analysis of pea plant responses to chitooligosaccharides’ treatment revealed stimulation of mitogen-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic analysis reveals candidate molecular pathways involved in pea (Pisum sativum L.) resistance to pea aphid (Acyrthosiphon pisum Harris) biotypes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Enzyme Specificity in the Pisatin Biosynthesis Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of pisatin (B192138), the primary phytoalexin in pea (Pisum sativum), is a multi-step enzymatic cascade of significant interest for its role in plant defense and its potential applications in drug development. Understanding the specificity of the enzymes in this pathway is crucial for metabolic engineering and for identifying novel therapeutic targets. This guide provides a comparative analysis of the key enzymes in the pisatin pathway, supported by experimental data and detailed protocols to facilitate validation of their substrate specificity.
The Pisatin Biosynthesis Pathway
The journey from the primary metabolite L-phenylalanine to the complex pterocarpan (B192222) phytoalexin, pisatin, involves a series of enzymatic conversions. This pathway is a branch of the general phenylpropanoid pathway, leading to the production of a diverse array of secondary metabolites.
Caption: The pisatin biosynthesis pathway, from L-phenylalanine to (+)-pisatin.
Comparative Analysis of Enzyme Specificity
The specificity of each enzyme in the pisatin pathway dictates the metabolic flux and the final product. Below is a summary of the substrate preferences and kinetic parameters of key enzymes, comparing their activity with alternative substrates.
| Enzyme | Preferred Substrate(s) | Alternative Substrate(s) | Kinetic Parameters (Km, Vmax, kcat) | References |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | L-Tyrosine (lower affinity) | - | |
| Cinnamate-4-Hydroxylase (C4H) | trans-Cinnamate | - | - | |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid, Ferulic acid, Caffeic acid (isoform-dependent) | Sinapic acid (generally poor substrate) | Varies by isoform and substrate. | |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | Cinnamoyl-CoA, Feruloyl-CoA, Caffeoyl-CoA (variable efficiency) | - | |
| Chalcone Isomerase (CHI) | Naringenin Chalcone (Type I) | Isoliquiritigenin (Type II) | - | |
| Isoflavone (B191592) Synthase (IFS) | Naringenin, Liquiritigenin (B1674857) | - | Amount of genistein (B1671435) from naringenin is ~50% less than daidzein (B1669772) from liquiritigenin.[1] | [1] |
| Isoflavone Reductase (IFR) | 2'-hydroxyformononetin | 2',7-dihydroxy-4',5'-methylenedioxyisoflavone | Acts on the (-) antipode of its substrate. | [2] |
| Sophorol Reductase | (-)-Sopherol | (+)-Sopherol (lower affinity) | Prefers (-)-sopherol over its (+) antipode.[3] | [3] |
| 2-Hydroxyisoflavanone (B8725905) Dehydratase (HID) | 2,7,4'-trihydroxyisoflavanone, 2,7-dihydroxy-4'-methoxyisoflavanone | 2,5,7,4'-tetrahydroxyisoflavanone | For 2,7,4'-trihydroxyisoflavanone: Km = 114 µM, kcat = 5.3 s⁻¹[4] | [4][5] |
| 6a-Hydroxymaackiain 3-O-Methyltransferase (HMM) | (+)-6a-Hydroxymaackiain | (-)-6a-Hydroxymaackiain, (+)-Maackiain (much slower) | Km for (+)-6a-Hydroxymaackiain = 2.3 µM[5][6] | [5][6][7] |
Experimental Protocols for Validating Enzyme Specificity
Accurate determination of enzyme specificity relies on robust and well-defined experimental protocols. The following section details methodologies for assaying the activity of key enzymes in the pisatin pathway.
Caption: A generalized experimental workflow for validating enzyme specificity.
Phenylalanine Ammonia-Lyase (PAL) Assay
Principle: This assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.
Protocol:
-
Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing 14 mM β-mercaptoethanol). Centrifuge to obtain a crude enzyme extract.
-
Reaction Mixture: In a quartz cuvette, combine the enzyme extract with a substrate solution of L-phenylalanine in the same buffer.
-
Measurement: Monitor the increase in absorbance at 290 nm over time at a constant temperature (e.g., 30°C).
-
Specificity Validation: Repeat the assay with alternative substrates like L-tyrosine and compare the reaction rates.
Cinnamate-4-Hydroxylase (C4H) Assay
Principle: This assay typically involves the use of radiolabeled [¹⁴C]-cinnamic acid and measures the formation of radiolabeled p-coumaric acid.
Protocol:
-
Microsome Preparation: Isolate microsomes from plant tissue, as C4H is a membrane-bound enzyme.
-
Reaction Mixture: Incubate the microsomal fraction with [¹⁴C]-cinnamic acid, NADPH, and other necessary cofactors.
-
Product Separation: Stop the reaction and extract the products. Separate cinnamic acid and p-coumaric acid using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radioactive p-coumaric acid formed using a scintillation counter or a radioisotope scanner.
4-Coumarate:CoA Ligase (4CL) Assay
Principle: This spectrophotometric assay measures the formation of the CoA thioester of various hydroxycinnamic acids by monitoring the increase in absorbance at specific wavelengths.
Protocol:
-
Enzyme Preparation: Use either a purified recombinant 4CL or a partially purified plant extract.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, MgCl₂, coenzyme A, and the hydroxycinnamic acid substrate (e.g., p-coumaric acid, ferulic acid, caffeic acid, or sinapic acid).
-
Measurement: Initiate the reaction by adding the enzyme and monitor the increase in absorbance at the characteristic wavelength for the respective CoA ester (e.g., ~333 nm for p-coumaroyl-CoA).
-
Specificity Comparison: Determine the kinetic parameters (Km and Vmax) for each substrate to compare the enzyme's specificity.
Chalcone Synthase (CHS) Assay
Principle: This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. The product can be detected by HPLC.
Protocol:
-
Enzyme Source: Utilize a purified recombinant CHS enzyme for clear results.
-
Reaction Mixture: Combine the enzyme with p-coumaroyl-CoA and [¹⁴C]-malonyl-CoA in a suitable buffer.
-
Product Analysis: After incubation, stop the reaction, extract the products, and separate them by TLC or HPLC.
-
Quantification: Quantify the radioactive naringenin chalcone.
-
Substrate Specificity: Test other potential starter CoA esters (e.g., cinnamoyl-CoA, feruloyl-CoA) to assess substrate preference.
Chalcone Isomerase (CHI) Assay
Principle: This assay monitors the conversion of a chalcone substrate (e.g., naringenin chalcone) to its corresponding flavanone (B1672756) (naringenin) by observing the decrease in absorbance at a specific wavelength (around 370-390 nm).
Protocol:
-
Reaction Setup: Prepare a solution of the chalcone substrate in a suitable buffer.
-
Enzyme Addition: Add the purified CHI enzyme to initiate the isomerization.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at the λmax of the chalcone.
-
Specificity Determination: Compare the activity with different chalcone substrates to distinguish between Type I and Type II CHI activity.
Isoflavone Synthase (IFS) Assay
Principle: This assay measures the conversion of a flavanone (naringenin or liquiritigenin) to a 2-hydroxyisoflavanone, which is then often dehydrated to the corresponding isoflavone (genistein or daidzein) for detection. The reaction requires NADPH and is catalyzed by a cytochrome P450 enzyme.[1]
Protocol:
-
Enzyme Source: Use microsomes from yeast or another heterologous system expressing the IFS gene.
-
Reaction Mixture: Incubate the microsomes with the flavanone substrate (naringenin or liquiritigenin) and NADPH.[1]
-
Product Extraction and Analysis: Stop the reaction and extract the products. Analyze the formation of the corresponding isoflavone by HPLC or LC-MS.[1]
-
Substrate Comparison: Compare the efficiency of conversion for different flavanone substrates. For example, the conversion of naringenin to genistein is typically about 50% less efficient than the conversion of liquiritigenin to daidzein for soybean IFS.[1]
Isoflavone Reductase (IFR) Assay
Principle: This assay monitors the NADPH-dependent reduction of a 2'-hydroxyisoflavone to a 2'-hydroxyisoflavanone.
Protocol:
-
Enzyme Preparation: Use a purified recombinant IFR from Pisum sativum or a crude extract from elicited pea seedlings.
-
Reaction Mixture: Combine the enzyme, the 2'-hydroxyisoflavone substrate, and NADPH in a suitable buffer.
-
Product Detection: Monitor the consumption of NADPH by the decrease in absorbance at 340 nm or directly analyze the formation of the isoflavanone (B1217009) product by HPLC.
-
Stereospecificity: Analyze the stereochemistry of the product (e.g., using circular dichroism) to determine the enzyme's preference for producing a specific enantiomer. Pea IFR produces the 3R-isoflavanone.[8]
2-Hydroxyisoflavanone Dehydratase (HID) Assay
Principle: This assay measures the dehydration of a 2-hydroxyisoflavanone to form an isoflavone.
Protocol:
-
Substrate Preparation: Synthesize the 2-hydroxyisoflavanone substrate enzymatically using IFS or through chemical synthesis.
-
Enzyme Assay: Incubate the purified HID enzyme with the 2-hydroxyisoflavanone substrate in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).[9]
-
Product Quantification: Stop the reaction after a specific time (e.g., 5 minutes) and extract the isoflavone product. Quantify the product using HPLC.[9]
-
Substrate Specificity: Test the enzyme's activity with different 2-hydroxyisoflavanones (e.g., 4'-hydroxylated vs. 4'-methoxylated) to determine its substrate preference.[5]
6a-Hydroxymaackiain 3-O-Methyltransferase (HMM) Assay
Principle: This assay measures the S-adenosyl-L-methionine (SAM)-dependent methylation of (+)-6a-hydroxymaackiain to form pisatin.
Protocol:
-
Enzyme Source: Use a purified HMM enzyme from Pisum sativum.
-
Reaction Mixture: Incubate the enzyme with (+)-6a-hydroxymaackiain and [¹⁴C]-SAM.
-
Product Analysis: Separate the radioactive pisatin product from the unreacted [¹⁴C]-SAM and substrate by TLC or HPLC.
-
Quantification: Quantify the amount of radioactive pisatin formed.
-
Substrate Specificity: Test the enzyme's activity with other potential substrates, such as (-)-6a-hydroxymaackiain and (+)-maackiain, to confirm its high specificity for (+)-6a-hydroxymaackiain.[5][6][7]
Conclusion
The validation of enzyme specificity in the pisatin pathway is essential for a complete understanding of its regulation and for its potential manipulation for agricultural and pharmaceutical purposes. The comparative data and detailed protocols provided in this guide offer a framework for researchers to rigorously characterize the enzymes of this important biosynthetic pathway. By employing these methods, scientists can gain deeper insights into the molecular intricacies of plant defense and unlock new avenues for the development of valuable natural products.
References
- 1. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 4. uniprot.org [uniprot.org]
- 5. Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Elucidation of Chalcone Reductase and Implications for Deoxychalcone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untitled Document [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The protein conformational basis of isoflavone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Estrogenic Effects of Pisatin and Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogenic properties of the phytoalexin pisatin (B192138) and the endogenous estrogen 17β-estradiol. While direct quantitative comparisons in single studies are limited in the existing literature, this document synthesizes available data on their mechanisms of action, effects on cell proliferation, and gene expression. Furthermore, it outlines the standard experimental protocols used to evaluate estrogenicity, providing a framework for future comparative research.
Estrogenic Activity: An Overview
17β-estradiol, the primary female sex hormone, exerts its effects by binding to two nuclear estrogen receptors, ERα and ERβ. This binding initiates a cascade of events, including receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, which in turn regulates the transcription of target genes. This signaling pathway governs a wide array of physiological processes.
Pisatin, a phytoalexin produced by peas in response to stress, is classified as a phytoestrogen, a plant-derived compound that can mimic the effects of estradiol (B170435). Research indicates that (+)-pisatin exhibits estrogenic activity by stimulating the proliferation of estrogen-sensitive breast cancer cell lines such as MCF-7 and T47D.[1] However, the estrogenic potency of pisatin is considered to be significantly lower than that of estradiol. Interestingly, under certain conditions, pisatin-containing extracts have also demonstrated anti-estrogenic properties when co-administered with synthetic estradiol.[1]
Quantitative Comparison of Estrogenic Effects
A direct quantitative comparison of the estrogenic effects of pisatin and estradiol is hampered by a lack of studies that have assessed both compounds under identical experimental conditions. The following tables summarize the typical estrogenic profile of estradiol and highlight the currently available data for pisatin.
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Estrogen Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |
| 17β-Estradiol | ERα | ~1-10 | 100 |
| ERβ | ~1-10 | 100 | |
| (+)-Pisatin | ERα | Data Not Available | Reported as low |
| ERβ | Data Not Available | Data Not Available |
*Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Table 2: Comparative Effects on MCF-7 Cell Proliferation
| Compound | EC50 (nM) |
| 17β-Estradiol | ~0.01-0.1 |
| (+)-Pisatin | Data Not Available |
Table 3: Comparative Effects on Estrogen-Responsive Gene Expression in MCF-7 Cells
| Gene | Compound | Concentration | Fold Induction (relative to vehicle control) |
| pS2 (TFF1) | 17β-Estradiol | 10 nM | ~5-15 |
| (+)-Pisatin | Data Not Available | Data Not Available | |
| Progesterone Receptor (PGR) | 17β-Estradiol | 10 nM | ~4-10 |
| (+)-Pisatin | Data Not Available | Data Not Available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical estrogen signaling pathway and the workflows of standard assays used to determine estrogenicity.
References
A Comparative Guide to Pisatin Extraction and Analysis: Evaluating Reproducibility and Efficiency
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of common methods for the extraction and analysis of pisatin (B192138), a key phytoalexin from pea (Pisum sativum). We will delve into the experimental protocols and critically evaluate the reproducibility of these techniques to support robust scientific inquiry.
Pisatin is a well-studied isoflavonoid (B1168493) phytoalexin that plays a crucial role in plant defense mechanisms. Its quantification is essential for studies in plant pathology, drug discovery, and natural product chemistry. The choice of extraction and analysis methodology can significantly impact the accuracy, precision, and overall reproducibility of experimental results. This guide aims to provide an objective comparison of available techniques, supported by experimental data and detailed protocols.
Comparison of Pisatin Analysis Methods
The two primary methods for the quantification of pisatin are spectrophotometry and High-Performance Liquid Chromatography (HPLC). While spectrophotometry offers simplicity and speed, HPLC provides higher specificity and sensitivity.
| Parameter | Spectrophotometric Method | High-Performance Liquid Chromatography (HPLC) Method |
| Principle | Measures the absorbance of light at a specific wavelength (309 nm) characteristic of pisatin. | Separates pisatin from other compounds in a mixture based on its interaction with a stationary phase, followed by detection and quantification. |
| Specificity | Lower. Other compounds that absorb light at 309 nm can interfere with the measurement. Purity is often checked by scanning a UV spectrum from 220-320 nm to verify the characteristic pisatin spectrum.[1] | High. Chromatographic separation ensures that only pisatin is quantified. |
| Sensitivity | Moderate. | High. Capable of detecting and quantifying low concentrations of pisatin. |
| Reproducibility | Described as having "high reproducibility and simplicity," though specific quantitative data such as Relative Standard Deviation (RSD) is not extensively reported in the available literature.[2] | Generally high, with validation parameters typically showing low %RSD for precision and good accuracy (recovery). Specific validation data for pisatin is not readily available in the searched literature, but typical values for similar validated methods are presented below. |
| Equipment | Spectrophotometer. | HPLC system with a UV or PDA detector. |
| Cost | Lower equipment and operational cost. | Higher initial investment and running costs. |
| Throughput | High. Can handle a large number of samples relatively quickly.[2] | Lower. Each sample requires a specific run time for chromatographic separation. |
Typical HPLC Validation Parameters for Phytoalexin Analysis
While specific validation data for pisatin HPLC methods were not available in the search results, the following table outlines typical validation parameters and their acceptable ranges for HPLC analysis of similar phytoalexins. This provides a benchmark for what to expect in terms of reproducibility from a validated HPLC method.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 98% - 102% |
| Precision (Repeatability, %RSD) | < 2% |
| Intermediate Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | Method-dependent |
| Limit of Quantification (LOQ) | Method-dependent |
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the reproducibility of experimental results. Below are the methodologies for the key experiments cited in this guide.
Spectrophotometric Analysis of Pisatin
This method is adapted from a simple and rapid assay for measuring pisatin.[1][2]
1. Extraction:
-
Place 400 mg of fresh pea tissue (e.g., endocarp) into a glass vial.
-
Add 5 ml of hexane (B92381) and incubate in the dark for 4 hours.
-
Decant the hexane into a beaker and evaporate it in a fume hood under low light, as pisatin is light-sensitive.
2. Sample Preparation:
-
To the dried residue, add 1 ml of 95% ethanol (B145695) and ensure it is fully dissolved.
3. Spectrophotometric Measurement:
-
Transfer the ethanol solution to a quartz cuvette.
-
Measure the absorbance at 309 nm using a spectrophotometer.
-
To assess purity, measure the UV absorption spectrum from 220 nm to 320 nm. A pure pisatin sample in ethanol will exhibit two peaks at 286 nm and 309 nm, with an OD309 to OD286 ratio of 1.47.[1]
4. Quantification:
-
The concentration of pisatin can be calculated using the molar extinction coefficient. An absorbance of 1.0 at 309 nm in a 1 cm pathlength cuvette corresponds to 43.8 µg/ml of pisatin.[1]
High-Performance Liquid Chromatography (HPLC) Analysis of Pisatin
A generalized protocol for HPLC analysis of pisatin is outlined below, based on methods used for similar isoflavonoids.
1. Extraction:
-
Homogenize 1 g of plant tissue in 10 ml of 80% methanol (B129727).
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process with the pellet and combine the supernatants.
-
Evaporate the methanol under reduced pressure.
-
Resuspend the residue in a known volume of the mobile phase.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detector at 309 nm.
-
Injection Volume: 20 µl.
3. Quantification:
-
Prepare a calibration curve using a certified pisatin standard at various concentrations.
-
Quantify the amount of pisatin in the samples by comparing their peak areas to the calibration curve.
Visualizing the Workflow and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for pisatin analysis and the biosynthetic pathway of pisatin.
Experimental workflow for pisatin extraction and analysis.
The biosynthesis of pisatin in pea is a complex process involving several enzymatic steps, often triggered by elicitors such as fungal infection or exposure to heavy metals.
Simplified biosynthetic pathway of pisatin.
Conclusion
The selection of an appropriate method for pisatin extraction and analysis is critical for obtaining reliable and reproducible data. The spectrophotometric method offers a simple, rapid, and cost-effective approach suitable for high-throughput screening, although it may lack the specificity of chromatographic methods.[1][2] For studies requiring high specificity and sensitivity, HPLC is the preferred method. While direct comparative studies on the reproducibility of different pisatin extraction and analysis techniques are not abundant in the current literature, adherence to validated protocols and the principles of good laboratory practice will significantly enhance the quality and consistency of research outcomes. Future studies directly comparing the reproducibility of various extraction techniques (e.g., maceration, sonication, microwave-assisted extraction) and providing detailed validation data for HPLC and LC-MS/MS methods for pisatin would be of great value to the scientific community.
References
Unpacking Pisatin's Role: A Comparative Guide to Disease Resistance in Field Pea Cultivars
For researchers, scientists, and professionals in drug development, understanding the intricate defense mechanisms of plants is paramount. Pisatin (B192138), a key phytoalexin in pea (Pisum sativum L.), has long been recognized for its role in warding off pathogenic attacks. This guide provides a comparative analysis of disease resistance in various field pea genotypes, with a focus on the underlying molecular responses related to pisatin production. The data presented here is synthesized from field and controlled environment studies to offer a clear comparison of cultivar performance and their defense activation.
Comparative Analysis of Disease Resistance and Defense Gene Expression
Field studies and controlled experiments are crucial for identifying pea genotypes with robust resistance to common diseases such as Ascochyta blight, caused by a complex of fungal pathogens including Peyronellaea pinodes and Didymella pinodella. The following table summarizes disease severity and the expression of a key gene in the pisatin biosynthesis pathway, 6a-hydroxymaackiain (B600481) methyltransferase (Hmm6), in various pea genotypes when challenged with P. pinodes. The expression of Hmm6 serves as a molecular indicator of the plant's capacity to produce pisatin in response to infection.
| Genotype | Disease Severity Score (vs. P. pinodes) | Relative Hmm6 Gene Expression (Fold Change) | Resistance Level |
| PBA Wharton | 2 | High | Partially Resistant |
| 11HP302-12HO-1 | 2 | High | Partially Resistant |
| PBA Twilight | 3 | Moderate | Partially Resistant |
| 10HP249-11HO-7 | 4 | Moderate | Partially Resistant |
| OZP1604 | 7 | Low | Susceptible |
| Kaspa | 6 | Low | Susceptible |
| PBA Percy | 5 | Low | Susceptible |
| PBA Oura | 6 | Low | Susceptible |
Note: Disease severity was scored on a scale of 1 (no disease) to 9 (severe disease). Relative gene expression is a qualitative summary based on reported fold-change data.
Experimental Protocols
The data presented in this guide is based on methodologies designed to assess disease resistance and quantify defense-related gene expression in a controlled and reproducible manner.
Disease Severity Assessment in Controlled Environment
This protocol is adapted from studies evaluating Ascochyta blight resistance in field pea.
-
Plant Material and Growth Conditions: Sixteen field pea genotypes were grown in a controlled environment. Seeds were sown in pots containing a sterilized soil mix. The plants were maintained in a growth chamber with a 12-hour photoperiod, a day/night temperature of 20/16°C, and 70% relative humidity.
-
Inoculum Preparation: A pathogenic isolate of Peyronellaea pinodes was cultured on V8 juice agar (B569324) plates for 14 days at 22°C under a 12-hour light/dark cycle. A spore suspension was prepared by flooding the plates with sterile distilled water and scraping the surface. The concentration was adjusted to 1 x 10^6 spores/mL.
-
Inoculation: Three-week-old pea plants were uniformly sprayed with the spore suspension until runoff. Control plants were sprayed with sterile distilled water.
-
Post-Inoculation Conditions: The inoculated plants were kept in a high-humidity chamber (95-100% RH) for 72 hours to facilitate infection. Subsequently, the humidity was lowered to 70%.
-
Disease Scoring: Disease severity was assessed 10-14 days after inoculation using a 1-9 rating scale, where 1 indicates no visible symptoms and 9 indicates severe necrosis and plant death.
Quantification of Hmm6 Gene Expression via qRT-PCR
This protocol outlines the steps for measuring the expression of the Hmm6 gene, which is involved in the final step of pisatin biosynthesis.
-
Sample Collection and RNA Extraction: Leaf tissue was collected from both inoculated and control plants at various time points post-inoculation (e.g., 0, 24, 48, 72, and 96 hours). Total RNA was extracted from the collected tissues using a commercial plant RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative Real-Time PCR (qRT-PCR): The qRT-PCR was performed using a real-time PCR system with a SYBR Green-based master mix. Specific primers for the pea Hmm6 gene and a reference gene (e.g., actin or GAPDH) were used. The PCR cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: The relative expression of the Hmm6 gene was calculated using the 2^-ΔΔCt method, with the expression level in control plants at 0 hours post-inoculation used as the calibrator.
Visualizing the Pathways and Processes
To better illustrate the relationships and workflows involved in the study of pisatin-mediated disease resistance, the following diagrams are provided.
Caption: Experimental workflow for correlating disease resistance with defense gene expression.
Caption: Simplified signaling pathway of pisatin-mediated disease resistance in pea.
Safety Operating Guide
Proper Disposal of (-)-Pisatin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for (-)-Pisatin, a key phytoalexin used in plant pathology and drug development research. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and proper waste management. This guide extends beyond disposal to include valuable information on its properties and experimental context, aligning with best practices in laboratory management.
I. Operational and Disposal Plan
The disposal of this compound should follow general laboratory guidelines for non-hazardous chemical waste. The primary goal is to prevent unintentional environmental release and ensure the safety of all laboratory personnel.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including weighing papers, pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled container for non-hazardous chemical waste.
-
Liquid Waste: Unused solutions or experimental residues containing this compound should be collected in a sealed, leak-proof container. While this compound is slightly soluble in water, it has higher solubility in organic solvents.[1][2] If dissolved in a hazardous solvent, the mixture must be treated as hazardous waste according to the solvent's disposal requirements. Aqueous solutions can be collected in a container labeled "Aqueous Chemical Waste."
-
-
Labeling:
-
All waste containers must be clearly labeled with "Non-Hazardous Chemical Waste" and a list of their contents, including "this compound" and any solvents used.
-
-
Storage:
-
Waste containers should be stored in a designated satellite accumulation area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) office or a licensed waste management contractor.
-
-
Final Disposal:
-
Consult your institution's EHS department for specific guidelines on the disposal of non-hazardous chemical waste. They will provide instructions for pickup or direct disposal in accordance with local and national regulations.
-
Do not dispose of this compound, in either solid or liquid form, down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines.
-
Figure 1. A workflow diagram for the proper disposal of this compound waste in a laboratory setting.
II. Data Presentation: Properties of this compound
Understanding the chemical and physical properties of this compound is crucial for its safe handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₄O₆ | [1][3] |
| Molar Mass | 314.29 g/mol | [1][3] |
| CAS Number | 469-01-2 | [1] |
| Appearance | Crystalline solid | |
| Solubility | Slightly soluble in water; high solubility in organic solvents like DMSO, Acetone, and Ethanol (B145695).[1][2][4] | [1][4] |
| Stability | Stable in neutral or slightly basic solutions. Loses water in the presence of acid.[1][2] | [1][2] |
| Storage Temperature | 2°C - 8°C, in a well-closed container. | [3] |
III. Experimental Protocol: Antifungal Activity Assay
This compound is widely studied for its antifungal properties.[5] The following is a representative protocol for assessing its efficacy against a fungal pathogen.
Objective: To determine the median effective dose (ED50) of this compound required to inhibit the mycelial growth of a test fungus.
Materials:
-
This compound crystalline solid
-
Test fungus (e.g., Fusarium solani)
-
Potato Dextrose Agar (B569324) (PDA) medium
-
Sterile petri dishes
-
Ethanol or DMSO (for stock solution)
-
Sterile water
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving it in a minimal amount of a suitable solvent like ethanol or DMSO.
-
Media Preparation:
-
Prepare PDA medium according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to approximately 45-50°C.
-
Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 25, 50, 75, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (0 µg/mL).
-
-
Inoculation:
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Place a small mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus onto the center of each plate.
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark for a defined period (e.g., 72-96 hours), or until the fungal growth in the control plate has reached a significant diameter.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Plot the inhibition percentage against the this compound concentration to determine the ED50 value.
-
IV. Signaling Pathway: Induction of Phytoalexin Biosynthesis
The production of phytoalexins like this compound in plants is a defense mechanism triggered by pathogen recognition. This process involves a complex signaling cascade.
The perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell receptors initiates a signaling cascade. This typically involves the activation of mitogen-activated protein kinases (MAPKs), which in turn phosphorylate transcription factors.[6][7] These activated transcription factors then move into the nucleus and bind to the promoter regions of defense-related genes, including those responsible for the biosynthesis of phytoalexins.[6]
Figure 2. A simplified diagram of the signaling pathway leading to phytoalexin biosynthesis in plants.
References
- 1. Pisatin - Wikipedia [en.wikipedia.org]
- 2. Pisatin - Wikiwand [wikiwand.com]
- 3. This compound | 20186-22-5 | VAA18622 | Biosynth [biosynth.com]
- 4. Pisatin | CAS:20186-22-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound|High-Purity Phytoalexin for Research [benchchem.com]
- 6. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fungal-responsive MAPK cascade regulates phytoalexin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
